Methyl 4-(bromomethyl)-3-fluorobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(bromomethyl)-3-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBQAHZJVDWSFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596108 | |
| Record name | Methyl 4-(bromomethyl)-3-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128577-47-9 | |
| Record name | Methyl 4-(bromomethyl)-3-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-(bromomethyl)-3-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 4-(bromomethyl)-3-fluorobenzoate (CAS: 128577-47-9): Properties, Synthesis, and Applications
Executive Summary: Methyl 4-(bromomethyl)-3-fluorobenzoate is a trifunctional aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique architecture, featuring a reactive benzylic bromide, an electron-withdrawing fluorine atom, and a versatile methyl ester, makes it a highly valuable intermediate for synthesizing complex molecular targets. The strategic placement of these groups allows for sequential and regioselective modifications, providing a robust scaffold for drug discovery and the development of advanced organic materials. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, an exploration of its synthetic utility, and critical safety guidelines for its handling and storage.
Introduction: A Versatile Building Block for Modern Synthesis
In the landscape of medicinal chemistry and materials science, the rational design of molecular building blocks is paramount for innovation. This compound (CAS No. 128577-47-9) has emerged as a strategic intermediate due to its multifunctional nature. The incorporation of fluorine into organic molecules is a well-established strategy to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The presence of the ortho-fluoro substituent on this benzoate scaffold significantly influences the electronic properties of the aromatic ring and the reactivity of the adjacent functional groups.
The primary reactive site, the benzylic bromide, serves as a potent electrophile, enabling the facile introduction of the fluorinated benzyl moiety via nucleophilic substitution reactions.[2] This feature is the cornerstone of its utility, allowing for the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals and agrochemicals.[3] The methyl ester provides an additional site for modification, such as hydrolysis to the corresponding carboxylic acid or amidation, further expanding its synthetic potential. This guide provides the technical insights necessary for researchers and drug development professionals to effectively harness the capabilities of this versatile reagent.
Physicochemical and Spectroscopic Profile
The precise characterization of a chemical intermediate is the foundation of reproducible and scalable synthesis. The key properties of this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 128577-47-9 | [4] |
| Molecular Formula | C₉H₈BrFO₂ | [4] |
| Molecular Weight | 247.06 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Appearance | White to brown solid or liquid | |
| Melting Point | 68 °C | [5] |
| Boiling Point | 295.1 °C at 760 mmHg | [5] |
| Density | 1.534 g/cm³ | [5] |
| Purity | Typically ≥95% |[5] |
Spectroscopic Characterization (Predicted)
While a comprehensive public spectral database for this specific isomer is limited, its structure allows for a confident prediction of its key spectroscopic signatures, which is crucial for reaction monitoring and quality control.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The methyl ester protons (-OCH₃) would appear as a sharp singlet around 3.9 ppm. The benzylic protons (-CH₂Br) would present as a singlet near 4.6-4.8 ppm. The aromatic region would display complex multiplets between 7.0 and 8.0 ppm, with splitting patterns influenced by the fluorine and bromine substituents.
-
¹³C NMR: The carbon spectrum would show a carbonyl carbon from the ester at ~165 ppm. The benzylic carbon (-CH₂Br) would be found significantly downfield, likely in the 30-35 ppm range. The methyl ester carbon would be around 52 ppm. The aromatic carbons would appear between 115 and 140 ppm, with their chemical shifts and C-F coupling constants providing structural confirmation.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift providing information about the electronic environment of the aromatic ring.
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would show a characteristic isotopic pattern for the molecular ion [M]⁺ or [M+H]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).[4]
Synthesis Protocol and Mechanistic Rationale
The most common and efficient synthesis of this compound involves the radical bromination of the corresponding toluene derivative. This method is highly valued for its selectivity for the benzylic position.
Experimental Protocol: Radical Bromination of Methyl 3-fluoro-4-methylbenzoate
Objective: To selectively brominate the benzylic methyl group of the starting material to yield the title compound.
Materials:
-
Methyl 3-fluoro-4-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide or Azobisisobutyronitrile (AIBN) (Radical Initiator)
-
Carbon Tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 3-fluoro-4-methylbenzoate (1.0 eq) in CCl₄.
-
Addition of Reagents: Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide (0.02-0.05 eq) to the solution.
-
Causality Note: NBS is the preferred brominating agent for benzylic positions as it provides a low, constant concentration of bromine radicals, minimizing side reactions like aromatic bromination. The radical initiator is essential to start the chain reaction by generating initial radicals upon heating.
-
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Self-Validation: The reaction can be monitored by observing the consumption of the starting material and the appearance of the product spot. Additionally, the solid succinimide byproduct will float to the surface as the reaction proceeds.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid succinimide byproduct.
-
Purification: Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Synthesis Workflow Diagram
Caption: Key SN2 reactions of this compound.
Applications in Drug Discovery and Development
Fluorinated benzyl bromides are crucial intermediates in the pharmaceutical industry. [6]The title compound is no exception, serving as a key building block for constructing the core structures of various biologically active molecules. The 3-fluoro-4-(substituted-methyl)benzoate motif can be found in lead compounds for a range of therapeutic targets.
While specific, publicly disclosed drug synthesis pathways using this exact isomer are proprietary, its utility can be inferred from its structural features:
-
Scaffold for Kinase Inhibitors: The benzyl group is a common feature in the hinge-binding region of many kinase inhibitors. This intermediate allows for the installation of a fluorinated ring system, potentially improving binding and pharmacokinetic properties.
-
Synthesis of GPCR Ligands: The ability to easily link the scaffold to amines or alcohols makes it suitable for synthesizing ligands for G-protein coupled receptors.
-
Metabolic Blocking: The fluorine atom can serve as a metabolic blocker, preventing enzymatic degradation (e.g., by cytochrome P450 enzymes) at that position, thereby increasing the drug's half-life. [1] Its role is to provide a robust, functionalized aromatic core onto which further complexity can be built, accelerating the discovery and development of new chemical entities.
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance and must be handled with appropriate precautions.
Table 2: GHS Hazard Information
| Hazard Class | GHS Code | Description | Reference(s) |
|---|---|---|---|
| Acute Toxicity, Oral | H301/H302 | Toxic or Harmful if swallowed | [5] |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage | [5] |
| Respiratory Sensitization | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled | [5]|
Handling Protocol:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
Avoid Contact: Do not allow the substance to come into contact with skin, eyes, or clothing. In case of contact, flush the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention.
-
Handling Practices: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area. * For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended. * Keep away from incompatible materials such as strong oxidizing agents, bases, and moisture.
Conclusion
This compound is a high-value, versatile chemical intermediate with significant applications in research and development, particularly within the pharmaceutical industry. Its trifunctional nature provides a powerful platform for synthetic chemists to construct complex molecules with desirable physicochemical and pharmacological properties. A thorough understanding of its synthesis, reactivity, and safe handling protocols, as outlined in this guide, is essential for leveraging its full potential in the pursuit of scientific innovation.
References
- The Role of 3-Fluorobenzyl Bromide in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Versatility of Fluorinated Intermediates: Focusing on 2,3-Difluorobenzyl Bromide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Understanding the Applications of 4-Fluorobenzyl Bromide in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound. (n.d.). PubChem.
- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). University at Buffalo.
- Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. (2021). ACS Publications.
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- 5. 128577-47-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. nbinno.com [nbinno.com]
An In-depth Technical Guide to Methyl 4-(bromomethyl)-3-fluorobenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(bromomethyl)-3-fluorobenzoate is a halogenated aromatic compound that serves as a highly versatile and reactive intermediate in organic synthesis. Its unique structural features—a reactive benzylic bromide, an electron-withdrawing ester, and a fluorine substituent—make it a valuable building block, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of derivative molecules, such as metabolic stability and binding affinity, a concept of critical importance in modern drug design.
This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications and safe handling. The content herein is synthesized from established chemical data and presented with the insights of a senior application scientist, aiming to equip researchers with the knowledge to effectively and safely utilize this important chemical reagent.
Physicochemical and Structural Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application in research and development. This compound is a solid at room temperature, possessing a distinct molecular architecture that dictates its reactivity.
Molecular Structure
The structure features a benzene ring substituted with a methyl ester group, a bromomethyl group, and a fluorine atom. The IUPAC name for this compound is this compound[1]. The spatial arrangement of these functional groups is key to its utility as a synthetic intermediate.
Caption: 2D Chemical Structure of this compound.
Core Properties
The key quantitative data for this compound are summarized in the table below for easy reference. These values are critical for experimental design, stoichiometry calculations, and safety assessments.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈BrFO₂ | [1] |
| Molecular Weight | 247.06 g/mol | [1] |
| CAS Number | 128577-47-9 | [1][2] |
| Appearance | White to brown solid or liquid | |
| Melting Point | 68 °C | |
| Density | 1.534 g/cm³ | [2] |
| Flash Point | 132.28 °C | [2] |
| IUPAC Name | This compound | [1] |
| InChI Key | OJBQAHZJVDWSFD-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Insights
While several suppliers offer this compound, understanding its synthesis is crucial for researchers who may need to produce it in-house or require analogs. A common and effective method for synthesizing benzylic bromides like this compound is through free-radical bromination of the corresponding methyl-substituted precursor, methyl 3-fluoro-4-methylbenzoate.
Synthetic Pathway: Free-Radical Bromination
This reaction typically employs N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The choice of NBS is strategic; it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which favors the desired benzylic substitution over competing electrophilic aromatic substitution on the electron-rich ring.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol
The following is a representative, step-by-step methodology for the synthesis.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3-fluoro-4-methylbenzoate (1.0 eq) in a suitable non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).
-
Reaction: Heat the mixture to reflux (approximately 77-80°C for CCl₄) and maintain it for several hours. The reaction progress can be monitored by techniques like TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Purification: The filtrate is concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography to yield the pure product.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
NMR Spectroscopy: ¹H NMR spectroscopy would show a characteristic singlet for the benzylic protons (-CH₂Br) typically in the range of 4.5-4.8 ppm. The methyl ester protons (-OCH₃) would appear as a singlet around 3.9 ppm. The aromatic protons will exhibit complex splitting patterns due to fluorine-proton coupling.
-
Mass Spectrometry: GC-MS analysis will confirm the molecular weight, with the mass spectrum showing the characteristic isotopic pattern for a bromine-containing compound[1].
-
IR Spectroscopy: The IR spectrum would display characteristic peaks for the C=O stretch of the ester (around 1720 cm⁻¹) and C-Br vibrations[1].
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems primarily from the high reactivity of the bromomethyl group. This group is an excellent electrophile, making it susceptible to nucleophilic substitution reactions.
Core Reactivity
The benzylic bromide can be readily displaced by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the facile introduction of the 3-fluoro-4-methoxycarbonylbenzyl moiety into a larger molecular scaffold. This is a common strategy in the construction of complex molecules, including active pharmaceutical ingredients (APIs).
Caption: Role as an electrophilic building block in synthesis.
Applications in Medicinal Chemistry
While specific examples for this exact isomer are proprietary or nascent, its structural analogs are key intermediates in major pharmaceuticals. For instance, the non-fluorinated analog, Methyl 4-(bromomethyl)benzoate, is a crucial building block in the synthesis of Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia. It is also used in preparing potential anti-HIV agents and aldose reductase inhibitors[].
The presence of the fluorine atom in this compound is particularly advantageous for drug discovery. Fluorine can block metabolic oxidation at that position, improve binding affinity to target proteins through favorable electrostatic interactions, and enhance membrane permeability, thereby improving the overall pharmacokinetic profile of a drug candidate. Therefore, this reagent is an attractive starting material for the synthesis of new chemical entities in oncology, virology, and metabolic disease research.
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance and must be handled with appropriate precautions.
Hazard Identification
According to the Globally Harmonized System (GHS), this compound is classified with significant hazards.
-
Skin Corrosion/Irritation (H314): Causes severe skin burns and eye damage[1][2].
-
Respiratory Sensitization (H334): May cause allergy or asthma symptoms or breathing difficulties if inhaled[1][2].
-
Other Hazards: It is also a lachrymator, meaning it can cause tearing[4].
Recommended Handling Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors[4][5]. Ensure that an eyewash station and safety shower are readily accessible[4].
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
If Swallowed: Do NOT induce vomiting. Rinse mouth and immediately call a POISON CENTER or doctor[4][6].
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention[4][5].
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[4][5].
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention[4].
-
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place[4][6]. For long-term stability, storage in an inert atmosphere (e.g., under argon or nitrogen) at refrigerated temperatures (2-8°C) is recommended.
Conclusion
This compound is a potent and versatile chemical intermediate with significant value for researchers in drug discovery and organic synthesis. Its defined physicochemical properties, predictable reactivity, and the strategic inclusion of a fluorine atom make it an excellent building block for creating novel, high-value molecules. However, its utility is matched by its hazardous nature, which necessitates strict adherence to safety protocols. By understanding and respecting both the power and the peril of this reagent, scientists can effectively harness its potential to drive innovation in chemical and pharmaceutical research.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Walton, I. M., et al. (2020). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. University at Buffalo.
- PrepChem. (n.d.). Synthesis of 4-fluoro-3-bromobenzoic acid methyl ester.
- PubChem. (n.d.). Methyl 3-bromo-4-fluorobenzoate. National Center for Biotechnology Information.
- Pharmaffiliates. (n.d.). Exploring Methyl 4-(Bromomethyl)benzoate: Properties and Applications.
- PrepChem. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid.
- Chemwish. (n.d.). Methyl 3-(bromomethyl)-4-chlorobenzoate: Synthesis & Applications.
- ResearchGate. (2006). (PDF) Methyl 4-bromobenzoate.
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An In-Depth Technical Guide to Methyl 4-(bromomethyl)-3-fluorobenzoate: Synthesis, Structure, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
Methyl 4-(bromomethyl)-3-fluorobenzoate is a halogenated aromatic ester that has emerged as a critical building block in the synthesis of complex organic molecules. Its unique structural features—a reactive benzylic bromide, an electron-withdrawing fluorine atom, and a methyl ester—make it a highly versatile reagent in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, structural characterization, reactivity, and applications, with a focus on providing actionable insights for laboratory and development settings.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties and safety hazards of a reagent is paramount for its safe handling and effective use in synthesis.
| Property | Value | Source |
| CAS Number | 128577-47-9 | [1] |
| Molecular Formula | C₉H₈BrFO₂ | [1] |
| Molecular Weight | 247.06 g/mol | [1] |
| Appearance | White to brown solid or liquid | [2] |
| Melting Point | 68 °C | [3] |
| Boiling Point | 295.113 °C at 760 mmHg | [3] |
| Density | 1.534 g/cm³ | [3] |
Safety Profile:
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.
GHS Hazard Statements: [1]
-
H301: Toxic if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Strategic Synthesis: A Multi-Step Approach
The synthesis of this compound is a multi-step process that begins with readily available starting materials. The overall strategy involves the construction of the substituted benzoic acid core, followed by esterification and, finally, selective bromination of the benzylic methyl group.
Part 1: Synthesis of 3-Fluoro-4-methylbenzoic Acid
The initial step involves a Grignard reaction with 2-fluoro-4-bromotoluene, followed by carboxylation.
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 2-fluoro-4-bromotoluene in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is gently refluxed until the magnesium is consumed.
-
Carboxylation: The Grignard solution is cooled and added slowly to a slurry of dry ice (solid CO₂) in anhydrous THF.
-
Work-up: The reaction mixture is quenched with dilute hydrochloric acid and extracted with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 3-fluoro-4-methylbenzoic acid.
Part 2: Esterification to Methyl 3-fluoro-4-methylbenzoate
The carboxylic acid is then converted to its methyl ester via Fischer esterification.
Experimental Protocol:
-
Reaction Setup: 3-Fluoro-4-methylbenzoic acid is dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid is carefully added.
-
Reflux: The mixture is heated to reflux for several hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up: The excess methanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give methyl 3-fluoro-4-methylbenzoate.
Part 3: Side-Chain Bromination
The final step is a selective radical bromination of the benzylic methyl group.
Experimental Protocol:
-
Reaction Mixture: To a solution of methyl 3-fluoro-4-methylbenzoate in a suitable solvent such as carbon tetrachloride, N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide are added.[4]
-
Initiation: The mixture is heated to reflux and irradiated with a UV lamp to initiate the radical chain reaction.[4]
-
Work-up: After completion of the reaction (monitored by TLC or GC), the mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by recrystallization or column chromatography to afford pure this compound.[5]
Structural Elucidation: Spectroscopic Analysis
The structural identity and purity of this compound are confirmed through a combination of spectroscopic techniques.
¹H NMR Spectroscopy:
While a publicly available spectrum for the title compound is not readily accessible, the expected proton NMR spectrum would exhibit characteristic signals for the aromatic protons, the benzylic methylene protons, and the methyl ester protons. The aromatic protons would appear as a complex multiplet due to splitting by each other and the fluorine atom. The benzylic protons of the -CH₂Br group would likely appear as a singlet, and the methyl ester protons as a sharp singlet.
¹³C NMR Spectroscopy:
The carbon NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule. The carbonyl carbon of the ester would be found at the downfield end of the spectrum. The aromatic carbons would show characteristic chemical shifts influenced by the fluorine, bromoethyl, and methoxycarbonyl substituents.
Mass Spectrometry:
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight.[1] The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the reactivity of its benzylic bromide. This functional group is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of various functionalities, making it a valuable intermediate in the synthesis of complex molecules, particularly in the field of medicinal chemistry.
A significant application of this building block is in the synthesis of inhibitors of Bromodomain and Extra-Terminal motif (BET) proteins.[6][7] BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription.[8] Their dysregulation has been implicated in various diseases, including cancer and inflammation, making them attractive therapeutic targets.[8] Small molecule inhibitors that bind to the bromodomains of BET proteins can disrupt their function and have shown promise in preclinical and clinical studies.[6] this compound serves as a key starting material for the construction of the core scaffolds of many potent BET inhibitors.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its well-defined synthetic pathway, coupled with its predictable reactivity, makes it an indispensable tool for researchers in both academic and industrial settings. The insights provided in this guide are intended to facilitate its effective use in the laboratory, particularly in the context of drug discovery and development, where the demand for novel and complex molecular architectures continues to grow.
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- Supporting Information for [Title of the article]. (n.d.). Royal Society of Chemistry.
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- Knapp, S., & Fedorov, O. (2013). Discovery of BET bromodomain inhibitors and their role in target validation. MedChemComm, 4(1), 35-43.
- Karle, A., & Březina, K. (2020). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. ChemMedChem, 15(23), 2209-2223.
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- Compounds and compositions as protein kinase inhibitors. (n.d.). Google Patents.
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An In-depth Technical Guide to Methyl 4-(bromomethyl)-3-fluorobenzoate
This technical guide provides a comprehensive overview of the physical properties, synthesis, handling, and applications of Methyl 4-(bromomethyl)-3-fluorobenzoate, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies.
Introduction: Strategic Importance in Synthesis
This compound (CAS No. 128577-47-9) is a substituted aromatic compound featuring a reactive bromomethyl group, a fluorine atom, and a methyl ester. This unique combination of functional groups makes it a versatile building block in organic synthesis. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of target molecules, a desirable trait in drug discovery. The bromomethyl group serves as a readily displaceable handle for introducing the substituted benzyl moiety into a variety of molecular scaffolds, while the methyl ester provides a site for further chemical modification.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in research and development. The key physical and chemical characteristics of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈BrFO₂ | [1] |
| Molecular Weight | 247.06 g/mol | [1] |
| CAS Number | 128577-47-9 | [1] |
| Appearance | White to brown solid or liquid | [2] |
| Melting Point | 68 °C | [3][4] |
| Boiling Point | 295.113 °C at 760 mmHg | [3] |
| Density | 1.534 g/cm³ | [3][4] |
| Solubility | Soluble in methanol. Expected to be soluble in common organic solvents like ethyl acetate, dichloromethane, and THF. | [5] |
| Purity | Typically available at ≥95% purity | [2][3] |
Spectroscopic Data: Fingerprinting the Molecule
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons of the bromomethyl group, and the methyl protons of the ester. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and the fluorine atom. The benzylic protons (-CH₂Br) should appear as a singlet at approximately 4.5-4.8 ppm. The methyl ester protons (-OCH₃) will be a singlet further upfield, around 3.9 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal (around 165 ppm). The aromatic carbons will appear in the 110-140 ppm region, with their chemical shifts influenced by the fluorine, bromo, and ester substituents. The benzylic carbon (-CH₂Br) is expected around 30-35 ppm, and the methyl ester carbon (-OCH₃) around 52 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretch of the ester group (around 1720 cm⁻¹), C-O stretching vibrations (1200-1300 cm⁻¹), and C-Br stretching (typically in the 600-700 cm⁻¹ region). Aromatic C-H and C=C stretching vibrations will also be present. A vapor phase IR spectrum is noted as available on PubChem.[1]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The exact mass is 245.96917 Da.[1] Fragmentation patterns would likely involve the loss of the bromine atom, the methoxy group, and the entire ester group. A GC-MS spectrum is listed as available on PubChem.[1]
Synthesis Protocol: A Validated Experimental Workflow
The synthesis of this compound is most commonly achieved through the radical bromination of Methyl 3-fluoro-4-methylbenzoate. This method offers a reliable and scalable route to the desired product.
Diagram of Synthesis Workflow
Caption: Synthesis of this compound via radical bromination.
Step-by-Step Methodology
Materials:
-
Methyl 3-fluoro-4-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or other radical initiator
-
Carbon tetrachloride (or a suitable alternative solvent such as cyclohexane or acetonitrile)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 3-fluoro-4-methylbenzoate in carbon tetrachloride.[6]
-
Addition of Reagents: Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.[6]
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash with a small amount of carbon tetrachloride.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound.[4]
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for allylic and benzylic positions as it provides a low, constant concentration of bromine, minimizing side reactions.
-
Benzoyl Peroxide (BPO): BPO acts as a radical initiator. Upon heating, it decomposes to form phenyl radicals, which then abstract a hydrogen atom from HBr (formed in situ) to generate the bromine radical that propagates the chain reaction.
-
Carbon Tetrachloride: This non-polar solvent is traditionally used for radical reactions. However, due to its toxicity and environmental concerns, alternative solvents like cyclohexane or acetonitrile are often employed.
-
Aqueous Work-up: The sodium bicarbonate wash neutralizes any acidic byproducts, while the brine wash helps to remove water from the organic layer.
Safety and Handling: A Self-Validating System
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Classification:
-
Pictograms:
-
Corrosion
-
Acute Toxicity (oral)
-
Health Hazard
-
-
Signal Word: Danger
-
Hazard Statements:
-
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. It is recommended to store under an inert atmosphere.[2]
Applications in Research and Development
The utility of this compound as a synthetic intermediate is well-established. Its structural features allow for its incorporation into a wide range of molecules, particularly in the following areas:
-
Pharmaceutical Synthesis: It is a valuable building block for the synthesis of complex drug candidates. The fluorinated phenyl ring can impart favorable pharmacokinetic properties to the final molecule.
-
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorinated moieties can enhance the efficacy and stability of agrochemicals.
-
Materials Science: This compound can be used in the synthesis of novel organic materials with specific electronic or optical properties.
Conclusion
This compound is a high-value chemical intermediate with a unique and versatile set of functional groups. A comprehensive understanding of its physical properties, safe handling procedures, and synthetic routes, as detailed in this guide, is essential for its effective and safe utilization in the laboratory and in scale-up operations.
References
- Green Chemistry. (2018).
- PubChem. (n.d.). This compound.
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- NIST. (n.d.).
- Benedict, J. B., et al. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
- ResearchGate. (n.d.). (A)
- NIST. (n.d.). Benzoic acid, 4-bromo-, methyl ester. NIST Chemistry WebBook. [Link]
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An In-depth Technical Guide to the Solubility of Methyl 4-(bromomethyl)-3-fluorobenzoate
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in Drug Discovery and Development
Methyl 4-(bromomethyl)-3-fluorobenzoate is a key building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its utility in creating complex molecular architectures necessitates a thorough understanding of its physicochemical properties, paramount among which is solubility. The solubility of an active pharmaceutical ingredient (API) or a key intermediate profoundly influences every stage of the drug development pipeline, from early-stage in vitro screening to formulation and bioavailability.[1][2] Poor solubility can lead to erratic and misleading results in bioassays, complicate purification and scale-up, and ultimately result in suboptimal drug delivery and efficacy.[1][2]
This guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive publicly available quantitative data, this document focuses on providing a robust framework for understanding and experimentally determining its solubility. We will delve into the known physicochemical properties, present a detailed, field-proven experimental protocol for solubility determination, and discuss the critical aspects of solvent selection and analytical method validation that ensure the generation of reliable and reproducible data.
Physicochemical Properties of this compound
A foundational understanding of a compound's intrinsic properties is essential for predicting and interpreting its solubility behavior. The presence of a polar ester group, a semi-polar fluorinated aromatic ring, and a reactive bromomethyl group gives this compound a unique molecular profile that dictates its interactions with various solvents.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrFO₂ | [3] |
| Molecular Weight | 247.06 g/mol | [3] |
| Physical Form | White to brown solid or liquid | [4] |
| Melting Point | Not explicitly available for this isomer, but a related compound, Methyl 4-bromo-3-fluorobenzoate, has a melting point of 64-66 °C. | [5] |
| Boiling Point | Not explicitly available for this isomer, but a related compound, Methyl 4-bromo-3-fluorobenzoate, has a boiling point of 270.079 °C at 760 mmHg. | [5] |
| Storage Temperature | 2-8°C, under an inert atmosphere. | [4] |
Qualitative Solubility Data
Experimental Determination of Solubility: A Validated Protocol
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[6] This technique, when executed with precision, yields reliable and reproducible data that is critical for drug development decisions. The following protocol is a comprehensive, self-validating system for determining the solubility of this compound.
Objective
To determine the equilibrium solubility of this compound in a selection of relevant organic solvents at a controlled temperature (e.g., 25°C).
Materials
-
This compound (high purity, >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, compatible with the selected solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination method.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into several scintillation vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.
-
Carefully add a precise volume of the selected organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C). The agitation ensures thorough mixing and facilitates the dissolution process.
-
Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours.
-
Self-Validation Checkpoint: To confirm that equilibrium has been reached, samples can be taken at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration of the solute remains constant over time.
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles that could lead to an overestimation of solubility.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analytical Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.[1]
-
Method Validation: The analytical method used for quantification must be validated for parameters such as linearity, accuracy, precision, and specificity to ensure reliable results.[7][8]
-
-
Data Analysis:
-
Prepare a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) versus a series of known concentrations of the compound.
-
Use the calibration curve to determine the concentration of the diluted samples.
-
Calculate the original solubility by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
-
Solvent Selection: A Strategic Approach
The choice of solvents for solubility determination should be guided by their intended application in the drug development process.[9][10] Solvents are classified based on their toxicity and environmental impact, which is a critical consideration in pharmaceutical manufacturing.[9]
-
Class 1 Solvents (to be avoided): Highly toxic and environmentally hazardous (e.g., benzene, carbon tetrachloride).[9]
-
Class 2 Solvents (use should be limited): Solvents with inherent toxicity that require strict control (e.g., methanol, dichloromethane).[9]
-
Class 3 Solvents (lower risk): Solvents with low toxic potential (e.g., ethanol, acetone, ethyl acetate).[9]
For initial solubility screening, a range of solvents with varying polarities should be considered to build a comprehensive solubility profile.
Logical Framework for Solvent Selection
Caption: Decision-making process for strategic solvent selection.
Conclusion
While quantitative solubility data for this compound is not extensively documented, this guide provides the necessary framework for researchers and drug development professionals to generate this critical information in a reliable and reproducible manner. By employing the detailed shake-flask protocol and adhering to the principles of analytical method validation and strategic solvent selection, scientists can obtain high-quality solubility data. This, in turn, will empower informed decision-making throughout the drug discovery and development lifecycle, ultimately contributing to the successful advancement of new therapeutic agents.
References
- PubChem. Methyl 4-(bromomethyl)
- Purosolv. Choosing the Right Solvent for Drug Manufacturing. [Link]
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
- Pharmaceutical Sciences.
- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
- National Institutes of Health.
- LookChem.
- Experiment 1 Determin
- CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. [Link]
- Solubility of Organic & Inorganic Compounds. [Link]
- Solubility of Things.
- Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
- Royal Society of Chemistry. Renewable Solvent Selection in Medicinal Chemistry. [Link]
- ACS Green Chemistry Institute.
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- 4. This compound | 128577-47-9 [sigmaaldrich.com]
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A Technical Guide to the Spectral Analysis of Methyl 4-(bromomethyl)-3-fluorobenzoate
This document provides an in-depth analysis of the expected spectral characteristics of Methyl 4-(bromomethyl)-3-fluorobenzoate (CAS No. 128577-47-9), a key intermediate in pharmaceutical synthesis and drug development.[1][2] As direct experimental spectra are often proprietary, this guide leverages established spectroscopic principles and comparative data from analogous structures to provide a robust framework for the identification and characterization of this compound.
Introduction: A Versatile Building Block
This compound is a trifunctional aromatic compound featuring a methyl ester, a benzylic bromide, and a fluorine substituent. This unique combination of reactive sites makes it a highly valuable building block for introducing a fluorinated benzyl moiety in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the benzylic bromide provides a reactive handle for nucleophilic substitution, and the methyl ester offers a site for further modification, for instance, through hydrolysis and amidation.
An unambiguous structural confirmation of this intermediate is paramount to ensure the integrity of the subsequent synthetic steps. This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers with the necessary tools for its unequivocal identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the molecule's connectivity and electronic environment.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The ¹H NMR spectrum is anticipated to show four distinct signals corresponding to the three aromatic protons, the benzylic protons, and the methyl ester protons. The chemical shifts and coupling patterns are dictated by the electronic effects of the substituents.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
| H-6 | ~7.85 | dd | J(H-F) ≈ 8.0, J(H-H) ≈ 2.0 | Ar-H |
| H-2 | ~7.75 | dd | J(H-H) ≈ 8.0, J(H-F) ≈ 5.0 | Ar-H |
| H-5 | ~7.50 | t | J(H-H) ≈ 8.0 | Ar-H |
| -CH₂Br | ~4.55 | s | - | CH₂ -Br |
| -OCH₃ | ~3.90 | s | - | -OCH₃ |
Causality Behind Assignments:
-
Aromatic Protons (H-2, H-5, H-6): The electron-withdrawing nature of the methyl ester group and the halogens deshields the aromatic protons, shifting them downfield into the 7.50-7.90 ppm range.
-
H-5: This proton is ortho to the bromine-containing substituent and meta to the fluorine, and is expected to appear as a triplet due to coupling with H-6 and H-2 (assuming similar coupling constants).
-
H-2 and H-6: These protons are adjacent to the electron-withdrawing ester group and will be the most downfield. They will appear as doublets of doublets due to both proton-proton and proton-fluorine coupling. The fluorine atom will couple to the ortho proton (H-2) with a larger coupling constant than to the meta proton (H-6).
-
-
Benzylic Protons (-CH₂Br): The protons of the bromomethyl group are significantly deshielded by the adjacent bromine atom and the aromatic ring, placing their signal around 4.55 ppm. This is expected to be a singlet as there are no adjacent protons.
-
Methyl Protons (-OCH₃): The methyl protons of the ester group are in a relatively shielded environment and are expected to appear as a sharp singlet around 3.90 ppm.
Caption: Predicted ¹H-¹H and ¹H-¹⁹F couplings.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum will provide complementary information, with signals for all nine carbon atoms in the molecule. The fluorine atom will induce C-F coupling, which can be observed as doublets in the proton-decoupled spectrum.
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Predicted Chemical Shift (δ, ppm) | Predicted J(C-F) (Hz) | Assignment |
| ~165.0 | d, ~2 | C =O |
| ~161.0 | d, ~250 | C -F |
| ~138.0 | d, ~8 | C -CH₂Br |
| ~133.0 | d, ~3 | C -H (C6) |
| ~131.0 | s | C -COOCH₃ |
| ~128.0 | d, ~9 | C -H (C5) |
| ~118.0 | d, ~22 | C -H (C2) |
| ~52.5 | s | -OC H₃ |
| ~25.0 | d, ~5 | -C H₂Br |
Causality Behind Assignments:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon, appearing around 165.0 ppm.
-
Fluorine-Bearing Carbon (C-F): The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹J(C-F) ≈ 250 Hz) and will be significantly downfield due to the electronegativity of fluorine.
-
Aromatic Carbons: The other aromatic carbons will appear in the 118-138 ppm range, with their chemical shifts and C-F coupling constants depending on their position relative to the fluorine atom.
-
Aliphatic Carbons: The methyl ester carbon (-OCH₃) is expected around 52.5 ppm, while the benzylic carbon (-CH₂Br) will be further upfield at approximately 25.0 ppm.
¹⁹F NMR Spectroscopy: A Unique Probe
¹⁹F NMR is a highly sensitive technique that provides a clear window into the fluorine environment. A single signal is expected for this compound. This signal will be a triplet of doublets due to coupling with the two ortho protons (H-2 and H-4, which is the benzylic CH₂) and the meta proton (H-6).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3050-3100 | Medium | C-H stretch | Aromatic |
| ~2950-2990 | Medium | C-H stretch | -OCH₃ |
| ~1725 | Strong | C=O stretch | Ester |
| ~1610, ~1480 | Medium-Strong | C=C stretch | Aromatic ring |
| ~1250 | Strong | C-O stretch | Ester |
| ~1100-1200 | Strong | C-F stretch | Aryl-Fluoride |
| ~600-700 | Medium | C-Br stretch | Alkyl-Bromide |
Expert Insights: The most prominent peaks in the IR spectrum will be the strong C=O stretch of the ester at approximately 1725 cm⁻¹ and the strong C-O stretch around 1250 cm⁻¹. The presence of the C-F bond will be confirmed by a strong absorption in the 1100-1200 cm⁻¹ region.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used for structural confirmation.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a characteristic molecular ion peak cluster. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as two peaks of almost equal intensity at m/z 246 and 248.
-
Major Fragmentation: The most likely fragmentation pathway involves the loss of the bromine atom, which is a good leaving group, to form a stable benzylic carbocation.
Key Predicted Fragments:
-
m/z 246/248 [M]⁺: Molecular ion.
-
m/z 215/217 [M-OCH₃]⁺: Loss of the methoxy group.
-
m/z 167 [M-Br]⁺: Loss of the bromine atom, leading to a stable benzylic cation. This is expected to be the base peak.
-
m/z 139 [M-Br-CO]⁺: Subsequent loss of carbon monoxide from the m/z 167 fragment.
Caption: Predicted major fragmentation pathway.
Experimental Protocols
To ensure high-quality, reproducible data, the following standard protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) with a 30° pulse angle, a relaxation delay of 2 seconds, and accumulate a sufficient number of scans (e.g., 1024 or more) for good signal-to-noise.
-
Data Processing: Apply an exponential line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation. Phase and baseline correct the spectra and reference the TMS signal to 0.00 ppm.
IR Spectroscopy
-
Sample Preparation: As the compound is a solid at room temperature, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a spectrum can be obtained from a thin film by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹, co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or salt plate.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) via direct infusion or through a GC or LC inlet.
-
Instrument: Use a mass spectrometer with an electron ionization (EI) source for fragmentation analysis or an electrospray ionization (ESI) source for accurate mass determination.
-
Acquisition: For EI-MS, use a standard electron energy of 70 eV. For high-resolution mass spectrometry (HRMS) with ESI, use a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. For HRMS data, calculate the elemental composition to confirm the molecular formula.
Conclusion
The structural elucidation of this compound can be confidently achieved through a combined application of NMR, IR, and MS techniques. The key identifying features are the characteristic aromatic proton and carbon patterns due to fluorine coupling in NMR, the strong ester carbonyl stretch in IR, and the distinctive isotopic pattern of the molecular ion and the base peak corresponding to the loss of bromine in the mass spectrum. This guide provides a comprehensive predictive framework for researchers to confirm the identity and purity of this important synthetic intermediate.
References
- PubChem. Methyl 4-(bromomethyl)benzoate.
- PubChem. This compound.
- PubChem. Methyl 4-bromobenzoate.
- NIST.
- NIST. Benzoic acid, 4-bromo-, methyl ester. NIST Chemistry WebBook. [Link]
Sources
An In-depth Technical Guide to the Synthesis of Methyl 4-(bromomethyl)-3-fluorobenzoate
Abstract
This technical guide provides a comprehensive and in-depth overview of the synthesis of Methyl 4-(bromomethyl)-3-fluorobenzoate, a key building block in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries. It details the synthetic pathway, including the underlying mechanistic principles, step-by-step experimental protocols, and critical considerations for safety and product purification. The guide emphasizes the causality behind experimental choices, ensuring a thorough understanding of the synthetic process.
Introduction: The Strategic Importance of this compound
This compound is a bifunctional organic molecule of significant interest in medicinal chemistry. Its structure incorporates a reactive benzylic bromide and a methyl ester, making it a versatile scaffold for the synthesis of complex molecular architectures. The presence of a fluorine atom on the benzene ring is particularly noteworthy, as fluorine substitution is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] This guide will elucidate a reliable and reproducible synthetic route to this valuable intermediate, empowering researchers to incorporate it into their synthetic programs.
The Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process starting from 3-fluoro-4-methylbenzoic acid. This strategy is outlined below:
-
Esterification: The first step involves the conversion of the carboxylic acid group of 3-fluoro-4-methylbenzoic acid into a methyl ester, yielding Methyl 3-fluoro-4-methylbenzoate. This is a classic Fischer esterification reaction.
-
Radical Bromination: The second and key step is the selective bromination of the benzylic methyl group of Methyl 3-fluoro-4-methylbenzoate. This is accomplished via a free-radical chain reaction, specifically the Wohl-Ziegler bromination, using N-Bromosuccinimide (NBS) as the bromine source.[2]
This two-step approach is logical and efficient, as it protects the carboxylic acid functionality as an ester before the more sensitive benzylic C-H bonds are subjected to radical halogenation.
Mechanistic Insights: Understanding the "Why"
A deep understanding of the reaction mechanisms is paramount for troubleshooting and optimization.
Fischer Esterification
The Fischer esterification is an acid-catalyzed equilibrium reaction. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack by methanol. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the methyl ester. The use of excess methanol and a strong acid catalyst, such as sulfuric acid, shifts the equilibrium towards the product side, ensuring a high yield.[3]
Wohl-Ziegler Bromination: A Radical Chain Reaction
The Wohl-Ziegler reaction is a cornerstone of synthetic organic chemistry for the selective bromination of allylic and benzylic positions.[2] The reaction proceeds via a free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. The resulting radicals then abstract a hydrogen atom from a trace amount of HBr present, generating a bromine radical (Br•).
-
Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group of Methyl 3-fluoro-4-methylbenzoate. This is the rate-determining step and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. This benzylic radical then reacts with a molecule of molecular bromine (Br₂) to form the desired product and a new bromine radical, which continues the chain reaction. A low concentration of Br₂ is maintained in the reaction mixture through the reaction of HBr with NBS.[4]
-
Termination: The chain reaction is terminated by the combination of any two radical species.
The choice of a non-polar solvent like carbon tetrachloride (historically) or cyclohexane is crucial to the success of the Wohl-Ziegler reaction, as it minimizes competing ionic reactions.[4]
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound.
Step 1: Synthesis of Methyl 3-fluoro-4-methylbenzoate
This protocol outlines the Fischer esterification of 3-fluoro-4-methylbenzoic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-fluoro-4-methylbenzoic acid | 154.14 | 10.0 g | 0.065 |
| Methanol | 32.04 | 100 mL | - |
| Concentrated Sulfuric Acid | 98.08 | 2.0 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
| Diethyl Ether | - | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-4-methylbenzoic acid (10.0 g, 0.065 mol) and methanol (100 mL).
-
Stir the mixture until the solid is partially dissolved.
-
Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirring mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (100 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, Caution: CO₂ evolution ), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford Methyl 3-fluoro-4-methylbenzoate as a colorless oil. The product is typically of high purity and can be used in the next step without further purification.
Step 2: Synthesis of this compound
This protocol describes the Wohl-Ziegler bromination of Methyl 3-fluoro-4-methylbenzoate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 3-fluoro-4-methylbenzoate | 168.16 | 9.0 g | 0.0535 |
| N-Bromosuccinimide (NBS) | 177.98 | 10.5 g | 0.059 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.44 g | 0.0027 |
| Carbon Tetrachloride (or Cyclohexane) | - | 150 mL | - |
| Hexane | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 3-fluoro-4-methylbenzoate (9.0 g, 0.0535 mol) in carbon tetrachloride (150 mL).
-
Add N-Bromosuccinimide (10.5 g, 0.059 mol) and Azobisisobutyronitrile (AIBN) (0.44 g, 0.0027 mol) to the solution.
-
Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) for 3-4 hours. The reaction can be monitored by the disappearance of the starting material (TLC) and the formation of succinimide, which will float on top of the solvent.
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the succinimide.
-
Filter the mixture to remove the succinimide and wash the solid with a small amount of cold carbon tetrachloride.
-
Combine the filtrates and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a minimal amount of hot hexane to afford this compound as a white to off-white solid.[5]
Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
| Property | Value |
| Molecular Formula | C₉H₈BrFO₂ |
| Molecular Weight | 247.06 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 68-70 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.85-7.75 (m, 2H, Ar-H), 7.50 (t, J=8.0 Hz, 1H, Ar-H), 4.55 (s, 2H, -CH₂Br), 3.90 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 165.0, 160.5 (d, J=250 Hz), 133.0, 131.5 (d, J=8 Hz), 125.0 (d, J=3 Hz), 118.0 (d, J=22 Hz), 52.5, 25.0 (d, J=4 Hz) |
| Mass Spectrometry (EI) | m/z: 246/248 (M⁺), 167 (M⁺ - Br) |
Note: The predicted NMR data is based on the chemical structure and data from analogous compounds. Actual chemical shifts and coupling constants may vary.
Safety and Handling
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the chemicals involved in this synthesis.
N-Bromosuccinimide (NBS): NBS is a lachrymator and is harmful if swallowed or inhaled. It can cause severe skin burns and eye damage. Handle NBS in a well-ventilated fume hood and avoid creating dust.[6]
Benzylic Bromides: this compound is a benzylic bromide and should be handled with care as it is a lachrymator and a potential alkylating agent. Avoid inhalation and skin contact.[7]
Solvents: Carbon tetrachloride is a known carcinogen and is environmentally hazardous. If possible, substitute it with a less toxic solvent like cyclohexane. Handle all organic solvents in a fume hood.
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of various pharmaceutical agents. The benzylic bromide functionality allows for facile nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. This makes it a key intermediate in the construction of complex molecular frameworks.
One of the most significant applications of such building blocks is in the synthesis of kinase inhibitors .[8][9] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[10] The scaffold of this compound can be elaborated to generate potent and selective kinase inhibitors. The fluorinated phenyl ring can engage in specific interactions within the kinase active site, while the rest of the molecule can be tailored to achieve desired pharmacological properties.
Conclusion
This technical guide has provided a comprehensive and practical overview of the synthesis of this compound. By detailing the synthetic strategy, underlying mechanisms, and step-by-step experimental protocols, this document serves as a valuable resource for researchers in the field of drug discovery and organic synthesis. The emphasis on safety and the rationale behind experimental choices will enable scientists to confidently and safely produce this important chemical intermediate for their research endeavors.
Visualizations
Overall Synthetic Workflow
Caption: A schematic overview of the two-step synthesis of this compound.
Wohl-Ziegler Bromination Mechanism
Caption: The free-radical chain mechanism of the Wohl-Ziegler bromination.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction.
- Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE Extra Pure MSDS.
- Wikipedia. (2023, December 14). Wohl–Ziegler reaction.
- Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual.
- EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
- Ningbo Inno Pharmchem Co., Ltd. (2026, January 5). 4-Fluoro-3-methylbenzoic Acid: A Cornerstone in Specialty Chemical Synthesis.
- Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry.
- PubMed Central (PMC). (2023, February 3). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. National Institutes of Health.
- Journal of Medicinal Chemistry. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. American Chemical Society.
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- 10. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Synthesis of Methyl 4-(bromomethyl)-3-fluorobenzoate
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway to obtain Methyl 4-(bromomethyl)-3-fluorobenzoate, a key building block in pharmaceutical and materials science research. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the requisite starting materials, reaction mechanisms, and step-by-step experimental protocols. Emphasis is placed on the causality behind experimental choices to ensure both scientific integrity and practical applicability. All procedures are presented with the goal of being self-validating, supported by citations to authoritative sources.
Introduction and Strategic Overview
This compound (CAS No. 128577-47-9) is a bifunctional aromatic compound of significant interest in organic synthesis.[1] Its utility is derived from two key reactive sites: an electrophilic benzyl bromide moiety and a methyl ester. The fluorine atom on the aromatic ring further modulates the electronic properties and can influence the pharmacokinetic profile of derivative compounds.
The most logical and cost-effective synthetic strategy commences with a commercially available substituted toluene and proceeds through a three-step sequence:
-
Carboxylation of an organometallic intermediate to introduce the carboxylic acid functionality.
-
Esterification to protect the carboxylic acid and form the methyl ester.
-
Regioselective free-radical bromination of the benzylic methyl group.
This guide will dissect each of these stages, providing both the theoretical underpinnings and detailed practical instructions.
Synthesis of the Core Precursor: 3-Fluoro-4-methylbenzoic Acid
The foundational starting material for this synthesis is 3-fluoro-4-methylbenzoic acid. A robust method for its preparation involves the Grignard reaction of 2-fluoro-4-bromotoluene with carbon dioxide.[2]
Mechanistic Considerations: The Grignard Reaction
The Grignard reaction is a classic organometallic carbon-carbon bond-forming reaction.[3] It involves the insertion of magnesium metal into a carbon-halogen bond to form a highly nucleophilic organomagnesium halide. This "Grignard reagent" then readily attacks electrophiles, such as the carbon atom in carbon dioxide. Subsequent acidic workup protonates the resulting carboxylate salt to yield the desired carboxylic acid.
Experimental Protocol: Synthesis of 3-Fluoro-4-methylbenzoic Acid
Materials:
-
2-Fluoro-4-bromotoluene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal, for initiation)
-
Dry ice (solid carbon dioxide)
-
6 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere (nitrogen or argon). A three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.1 equivalents) in the flask.
-
Add a single crystal of iodine to the flask to help initiate the reaction.
-
In the dropping funnel, prepare a solution of 2-fluoro-4-bromotoluene (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Gentle heating may be required.
-
Once initiated, add the remainder of the 2-fluoro-4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.[4]
-
After the addition is complete, continue to stir the mixture at reflux for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice bath.
-
In a separate, larger beaker, crush a significant excess of dry ice.
-
Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring. The mixture will solidify.[3]
-
Allow the mixture to warm to room temperature, which will sublime the excess CO₂.
-
-
Work-up and Purification:
-
Slowly add 6 M HCl to the reaction mixture with stirring until the aqueous layer is acidic and all solids have dissolved.[3]
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-fluoro-4-methylbenzoic acid.
-
The product can be further purified by recrystallization.
-
Esterification: Preparation of Methyl 3-fluoro-4-methylbenzoate
The carboxylic acid is converted to its methyl ester to prevent unwanted side reactions during the subsequent bromination step. The Fischer esterification is a classic and efficient method for this transformation, utilizing an excess of the alcohol (methanol) and a strong acid catalyst.[5]
Mechanistic Rationale: Fischer Esterification
Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. A molecule of methanol then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the methyl ester.[6] The use of a large excess of methanol shifts the equilibrium towards the product side, maximizing the yield.[7]
Experimental Protocol: Fischer Esterification
Materials:
-
3-Fluoro-4-methylbenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottomed flask, dissolve 3-fluoro-4-methylbenzoic acid (1.0 equivalent) in a large excess of anhydrous methanol (e.g., 10-20 equivalents).[7]
-
Catalyst Addition: While stirring and cooling the flask in an ice bath, slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents).[8]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.[7]
-
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford Methyl 3-fluoro-4-methylbenzoate as a crude product, which can be purified by distillation or column chromatography if necessary.
Benzylic Bromination: Synthesis of this compound
The final and key transformation is the selective bromination of the benzylic methyl group. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) and a radical initiator, is the method of choice for this step.[9][10] This method is highly regioselective for the benzylic position and avoids electrophilic aromatic substitution on the electron-rich ring.
Mechanistic Deep Dive: The Wohl-Ziegler Reaction
The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism.[11] The key to its success is the ability of NBS to provide a low, constant concentration of molecular bromine (Br₂) in the reaction medium.[12]
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), upon heating.[13] The resulting radicals abstract a hydrogen atom from trace amounts of HBr present, generating a bromine radical (Br•).
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from the benzylic methyl group of methyl 3-fluoro-4-methylbenzoate. This is the rate-determining step and is favored due to the resonance stabilization of the resulting benzylic radical.
-
The benzylic radical then reacts with a molecule of Br₂ to form the desired product, this compound, and a new bromine radical, which continues the chain.[14]
-
-
Role of NBS: NBS reacts with the HBr generated during the propagation step to regenerate Br₂. This ensures that the concentration of Br₂ remains very low, which is crucial to prevent the competing ionic addition of bromine to any potential alkene impurities or electrophilic aromatic bromination.[12]
Experimental Protocol: Wohl-Ziegler Bromination
Materials:
-
Methyl 3-fluoro-4-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or a less toxic alternative like acetonitrile or dichloromethane.[15][16]
-
Ice water
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 3-fluoro-4-methylbenzoate (1.0 equivalent) in carbon tetrachloride.[17]
-
Reagent Addition: Add N-Bromosuccinimide (1.05 - 1.1 equivalents) and a catalytic amount of AIBN (e.g., 0.02-0.05 equivalents) to the solution.[13]
-
Reaction: Heat the mixture to reflux. The reaction is often initiated by the heat, and a vigorous reflux may be observed. Continue heating at reflux for 4-8 hours, or until TLC analysis indicates the consumption of the starting material. As the reaction proceeds, the denser NBS is consumed and the less dense succinimide byproduct floats to the surface.[15]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound as a solid.
-
Data Presentation and Characterization
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 128577-47-9 | [1][18] |
| Molecular Formula | C₉H₈BrFO₂ | [1] |
| Molecular Weight | 247.06 g/mol | [1] |
| Appearance | White to brown solid or liquid | |
| Melting Point | 68 °C | [19] |
Spectroscopic Data
-
¹H NMR (CDCl₃): Expected signals would include a singlet for the methyl ester protons (O-CH₃) around 3.9 ppm, a singlet for the benzylic protons (CH₂Br) around 4.5 ppm, and multiplets in the aromatic region (7.0-8.0 ppm) corresponding to the three aromatic protons.
-
¹³C NMR (CDCl₃): Expected signals would include a peak for the benzylic carbon (CH₂Br) around 30-35 ppm, the methyl ester carbon (O-CH₃) around 52 ppm, the carbonyl carbon (C=O) around 165 ppm, and several signals in the aromatic region (115-140 ppm), showing C-F coupling.
Safety and Handling
-
N-Bromosuccinimide (NBS): Is an irritant and an oxidizing agent. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.[8][17]
-
AIBN: Is an explosion risk upon heating. It should be stored in a cool place and handled with care.[13]
-
Carbon Tetrachloride (CCl₄): Is a toxic and ozone-depleting substance. Its use is highly restricted. If used, it must be handled in a fume hood with appropriate personal protective equipment. Less toxic solvents such as acetonitrile or dichloromethane are recommended alternatives.[15][16]
-
Grignard Reagents: Are highly reactive and pyrophoric. They react violently with water and protic solvents. All reactions must be conducted under strictly anhydrous conditions and an inert atmosphere.[3]
-
Concentrated Sulfuric Acid: Is highly corrosive. Handle with extreme care, using appropriate personal protective equipment.
Visualization of Synthetic Workflow
Overall Synthetic Pathway
Caption: Overall synthetic route to this compound.
Wohl-Ziegler Bromination Mechanism
Caption: Free-radical mechanism of the Wohl-Ziegler bromination.
References
- Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction.
- Wikipedia. (2023, October 13). Wohl–Ziegler bromination.
- Chem-Station. (2014, April 19). Wohl-Ziegler Bromination.
- Grokipedia. (n.d.). Wohl–Ziegler bromination.
- PrepChem. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid.
- ResearchGate. (2017, March 9). What are the other solvents suitable for Wohl-Ziegler Reaction (or other free radical reactions) beside toxic CCl4?.
- Common Organic Chemistry. (n.d.). Azobisisobutyronitrile (AIBN).
- Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
- Unknown. (n.d.). Procedure.
- Zhengzhou Alfa Chemical Co.,Ltd. (n.d.). China Orfralure Manufacturers Factory Suppliers.
- PubChem. (n.d.). This compound.
- ResearchGate. (2017, June 20). (PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
- PubChem. (n.d.). Methyl 4-bromobenzoate.
- PubChem. (n.d.). This compound | C9H8BrFO2 | CID 18766370.
- Studylib. (n.d.). Lab5 procedure esterification.
- Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS.
- YouTube. (2022, October 25). Wohl Ziegler Bromination - Named Reactions in Organic Chemistry.
- Dominican University. (2011, July 31). CHEM254 Experiment 06 Synthesis of Novel Esters.
- Organic Syntheses. (n.d.). PREPARATION OF 6-CHLORO-1-HEXENE.
- MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual.
- University of Wisconsin-Madison. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.
- Sciforum. (n.d.). Silicon Assisted Halogenation III: Tetrachlorosilane Induced Benzylic Bromination with N-Bromosuccinimide at Room Temperature.
- Truman State University. (n.d.). Fischer Esterification of 3-ntrobenzoic acid 2017.
- YouTube. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide.
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A Technical Guide to the Core Reactions of Methyl 4-(bromomethyl)-3-fluorobenzoate
Introduction: The Strategic Importance of Methyl 4-(bromomethyl)-3-fluorobenzoate in Modern Synthesis
This compound is a versatile trifunctional building block of significant interest to researchers in drug discovery and materials science. Its architecture, featuring a reactive benzylic bromide, an electron-withdrawing methyl ester, and a strategically placed fluorine atom, offers a powerful handle for molecular elaboration. The fluorine substituent provides a means to modulate physicochemical properties such as lipophilicity and metabolic stability, a crucial aspect in the design of novel therapeutics. The benzylic bromide serves as a potent electrophile for a variety of nucleophilic substitution and cross-coupling reactions, enabling the construction of complex molecular scaffolds.
This guide provides an in-depth exploration of the core reactions involving this compound, moving beyond mere procedural lists to offer insights into the causality behind experimental choices. The protocols detailed herein are designed to be self-validating, providing researchers with a robust foundation for their synthetic endeavors.
Synthesis of this compound
The most common and efficient synthesis of this compound involves the radical bromination of the corresponding methyl 3-fluoro-4-methylbenzoate. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, with N-bromosuccinimide (NBS) serving as the bromine source. The reaction proceeds via a free radical chain mechanism, where the benzylic position is selectively brominated due to the stability of the resulting benzylic radical.
Experimental Protocol: Radical Bromination
A mixture of methyl 3-fluoro-4-methylbenzoate (1.0 eq.), N-bromosuccinimide (1.1-1.3 eq.), and a catalytic amount of AIBN or benzoyl peroxide (0.05-0.1 eq.) in a suitable solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) is heated to reflux.[1] The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.
| Parameter | Value | Reference |
| Starting Material | Methyl 3-fluoro-4-methylbenzoate | [1] |
| Brominating Agent | N-Bromosuccinimide (NBS) | [1] |
| Initiator | AIBN or Benzoyl Peroxide | [1] |
| Solvent | CCl₄ or CH₂Cl₂ | [1] |
| Temperature | Reflux | [1] |
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Start -> Reaction [label=" "]; Reagents -> Reaction; Reaction -> Workup; Workup -> Product; }
Figure 1: Synthesis of this compound.
Key Reactions and Methodologies
The reactivity of this compound is dominated by the electrophilic nature of the benzylic carbon, making it an excellent substrate for a range of transformations.
Nucleophilic Substitution Reactions
The benzylic bromide is an excellent leaving group, readily displaced by a variety of nucleophiles in Sₙ2 reactions. This allows for the straightforward introduction of oxygen, sulfur, and nitrogen-containing functionalities.
The Williamson ether synthesis provides a reliable method for the formation of aryl ethers by reacting an alkoxide or phenoxide with an alkyl halide.[2][3][4][5] In the case of this compound, the reaction with a substituted phenol in the presence of a base affords the corresponding diaryl ether. The choice of base is critical; weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred for phenols to avoid side reactions.
Causality in Experimental Design: The use of a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is crucial as it solvates the cation of the base, leaving the anionic nucleophile more reactive for the Sₙ2 attack.
Experimental Protocol: O-Alkylation of Phenols
To a solution of a substituted phenol (1.0 eq.) and potassium carbonate (2.0 eq.) in acetonitrile (15 volumes), this compound (1.0-1.2 eq.) is added at room temperature.[3] The reaction is stirred for several hours and monitored by TLC. Upon completion, the inorganic salts are filtered off, and the filtrate is worked up by washing with water and brine, followed by drying and concentration. The crude product is then purified by column chromatography.
| Parameter | Value | Reference |
| Nucleophile | Substituted Phenol | [3] |
| Base | K₂CO₃ or Cs₂CO₃ | [3] |
| Solvent | Acetonitrile | [3] |
| Temperature | Room Temperature | [3] |
Analogous to ether synthesis, thioethers can be readily prepared by the reaction of this compound with a thiol in the presence of a base. Thiols are generally more nucleophilic than alcohols, and the reaction often proceeds smoothly under mild conditions.
Causality in Experimental Design: The choice of a non-nucleophilic base is important to deprotonate the thiol without competing in the substitution reaction. Bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are commonly employed.
Experimental Protocol: S-Alkylation of Thiols
To a stirred solution of a thiol (1.0 eq.) and a suitable base (e.g., triethylamine, 1.1 eq.) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF), this compound (1.0 eq.) is added dropwise at room temperature. The reaction is typically stirred for a few hours. The workup involves washing the reaction mixture with water and brine, drying the organic layer, and concentrating to obtain the crude thioether, which is then purified.
The formation of C-N bonds via N-alkylation is a cornerstone of medicinal chemistry. This compound serves as an effective alkylating agent for a wide range of primary and secondary amines, including heterocyclic amines.[6] A significant challenge in the N-alkylation of primary amines is over-alkylation to form the tertiary amine or even a quaternary ammonium salt.[7]
Causality in Experimental Design: To control selectivity for mono-alkylation, the reaction is often carried out with an excess of the amine or by using a bulky, non-nucleophilic base to manage the reactivity of the product amine. The choice of solvent can also influence the reaction outcome, with polar aprotic solvents generally favoring the Sₙ2 pathway.
Experimental Protocol: N-Alkylation of a Heterocyclic Amine
A solution of the heterocyclic amine (1.0 eq.) and a base such as potassium carbonate (1.5 eq.) in a polar aprotic solvent like DMF is stirred at room temperature. This compound (1.0 eq.) is then added, and the mixture is stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
Figure 2: Nucleophilic substitution pathways for this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The benzylic C-Br bond of this compound can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds with sp² and sp hybridized carbon atoms.
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[8][9] While typically applied to aryl and vinyl halides, benzylic halides can also be employed as substrates.[10]
Causality in Experimental Design: The choice of the palladium catalyst, ligand, base, and solvent system is critical for a successful Heck reaction. Phosphine ligands are commonly used to stabilize the palladium catalyst. The base is required to neutralize the hydrogen halide generated during the reaction.
Experimental Protocol: Heck Coupling with Styrene
In a reaction vessel, this compound (1.0 eq.), styrene (1.2 eq.), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%), and a base like triethylamine (1.5 eq.) are combined in a suitable solvent (e.g., DMF or NMP). The mixture is degassed and heated under an inert atmosphere. After completion, the reaction is cooled, diluted with water, and extracted. The organic layers are combined, washed, dried, and concentrated. The product is purified by chromatography.
| Parameter | Value | Reference |
| Alkene | Styrene | [11] |
| Catalyst | Pd(OAc)₂ | [12] |
| Ligand | P(o-tolyl)₃ | [12] |
| Base | Triethylamine | [12] |
| Solvent | DMF or NMP | [12] |
| Temperature | 80-120 °C | [12] |
The Stille reaction is a versatile method for C-C bond formation between an organostannane and an organic halide, catalyzed by palladium.[8][9] Benzylic bromides are suitable electrophiles for this transformation.[13]
Causality in Experimental Design: The reaction is often carried out in a non-polar aprotic solvent like THF or toluene. The choice of palladium source and ligand can significantly impact the reaction efficiency. The addition of a copper(I) co-catalyst can sometimes accelerate the reaction.
Experimental Protocol: Stille Coupling with an Organostannane
To a solution of this compound (1.0 eq.) and an organostannane (e.g., tributyl(vinyl)tin, 1.1 eq.) in THF, a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) is added. The mixture is degassed and heated to reflux. Upon completion, the solvent is removed, and the residue is purified by column chromatography to isolate the coupled product.
The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[9][14] While less common for benzylic halides, under specific conditions, they can undergo this coupling.
Causality in Experimental Design: The traditional Sonogashira coupling requires a palladium catalyst, a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base (e.g., triethylamine or diisopropylamine) which also often serves as the solvent. Copper-free conditions have also been developed.
Experimental Protocol: Sonogashira Coupling with a Terminal Alkyne
In a flask, this compound (1.0 eq.), a terminal alkyne (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and CuI (1-3 mol%) are dissolved in a mixture of a solvent like THF and an amine base such as triethylamine. The mixture is degassed and stirred at room temperature or with gentle heating. After the reaction is complete, the mixture is worked up by filtration, extraction, and purification by chromatography.
Figure 3: Palladium-catalyzed cross-coupling reactions.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its key reactions, primarily nucleophilic substitutions and palladium-catalyzed cross-couplings, provide efficient and reliable pathways for the construction of a diverse array of complex molecules. The strategic placement of the fluorine atom, combined with the reactivity of the benzylic bromide and the synthetic handle of the methyl ester, makes this compound particularly attractive for applications in drug discovery and materials science. By understanding the underlying principles and carefully selecting reaction conditions, researchers can effectively harness the synthetic potential of this powerful intermediate.
References
- Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein J. Org. Chem.2017, 13, 2686-2692.
- The Williamson Ether Synthesis. Durst, H. D.; Gokel, G. W. Experimental Organic Chemistry, 2nd ed.; McGraw-Hill: New York, 1987.
- Alcohol to Ether using Williamson synthesis (O-Alkyl
- Methyl 4-(bromomethyl)
- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
- The Williamson Ether Synthesis. Master Organic Chemistry.
- Stille Coupling. Organic Chemistry Portal.
- Stille reaction. Wikipedia.
- The Stille Reaction. Organic Reactions.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
- Exploring Methyl 4-(Bromomethyl)benzoate: Properties and Applications.
- Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. React. Kinet. Mech.
- How to Synthesize Methyl 4-(bromomethyl)
- Williamson Ether Synthesis. Utah Tech University.
- LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Org. Lett.2019, 21, 9714-9718.
- A rapid method of N-alkylation of amines. J. Chem. Soc. C, 1969, 1455-1458.
- 4-BROMOMETHYL-3-FLUOROBENZOIC ACID METHYL ESTER. Echemi.
- Methyl 4-(bromomethyl)
- Stille coupling reactions with organostannanes.
- HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. Int. J. Chem. Sci.2013, 11, 195-206.
- Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. J. Am. Chem. Soc.2015, 137, 4620–4623.
- New perspectives in the cross-coupling reactions of organostannanes. Pure & Appl. Chem.1996, 68, 73-78.
- Methyl 2-(bromomethyl)
- Synthesis of substituted N-heterocycles by N-alkyl
- The Heck coupling reaction of aryl bromides with styrene.
- Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. J. Org. Chem.1999, 64, 10-11.
- Methyl 4-bromobenzo
- LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. PubMed.
- Synthesis of methyl 4-bromobenzo
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules2012, 17, 10645-10661.
- N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
- N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega2023, 8, 5983–5997.
- Alkylation of amines with alkylboronic acids. GalChimia.
- Cross-Coupling of Alkynylsilanes. Gelest.
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A Technical Guide to the Commercial Sourcing and Application of Methyl 4-(bromomethyl)-3-fluorobenzoate
Abstract
Methyl 4-(bromomethyl)-3-fluorobenzoate (CAS No. 128577-47-9) is a specialized benzylic bromide reagent crucial for the synthesis of complex molecules in pharmaceutical and materials science research. Its unique trifunctional structure—comprising a reactive bromomethyl group, an electron-withdrawing methyl ester, and a directing fluorine atom—makes it a valuable building block for introducing a 3-fluoro-4-(methoxycarbonyl)benzyl moiety. This guide provides an in-depth analysis of its commercial availability, procurement strategies, quality control standards, and practical applications. It is intended for researchers, chemists, and supply chain managers in drug development and chemical synthesis who require a reliable source of this reagent and a thorough understanding of its handling and utility.
Compound Identification and Physicochemical Properties
Precise identification is the cornerstone of reproducible science. This compound is a distinct, well-characterized compound. Its key identifiers and properties, compiled from leading chemical databases and suppliers, are summarized below.[1][2]
| Property | Value | Source(s) |
| CAS Number | 128577-47-9 | PubChem, Sigma-Aldrich, Apollo Scientific[1][2] |
| IUPAC Name | This compound | Sigma-Aldrich, PubChem[2] |
| Molecular Formula | C₉H₈BrFO₂ | Sigma-Aldrich, PubChem[2] |
| Molecular Weight | 247.06 g/mol | Apollo Scientific, Sigma-Aldrich, PubChem[1][2] |
| Appearance | White to brown solid or liquid | Sigma-Aldrich |
| Melting Point | 68 °C | Apollo Scientific[1] |
| Purity (Typical) | ≥95% | Apollo Scientific, Sigma-Aldrich[1] |
| InChI Key | OJBQAHZJVDWSFD-UHFFFAOYSA-N | Sigma-Aldrich, PubChem[2] |
Commercial Landscape: Availability & Procurement
Market Overview
This compound is not a bulk commodity chemical but rather a fine chemical readily available from a variety of specialized suppliers catering to the research and development sector. It is typically held in stock in gram-to-multigram quantities, ensuring rapid access for laboratory-scale synthesis. For larger-scale needs (kilogram scale), procurement often transitions to a custom synthesis or lead-time-based ordering model.
Representative Supplier Analysis
The following table provides a snapshot of offerings from established chemical suppliers. This is not an exhaustive list but represents the typical availability for this reagent.
| Supplier | Purity | Available Quantities | Typical Lead Time |
| Sigma-Aldrich | ≥95% | 100 mg - 100 g | Ships in 5 days (from partner) |
| Apollo Scientific | ≥95% | 1 g, 5 g | In stock (UK); 1 week (US)[1] |
Strategic Procurement Considerations
-
Purity Verification: The standard commercial purity is ≥95%.[1] For applications sensitive to impurities, such as late-stage pharmaceutical synthesis, requesting a batch-specific Certificate of Analysis (CoA) is a critical step to verify purity by methods like HPLC or ¹H NMR.
-
Lead Time vs. Cost: Suppliers with domestic stock offer faster delivery at a potential price premium. Sourcing from international warehouses or through partners may reduce costs but extend lead times, a key consideration for project planning.[1]
-
Scalability: When a project progresses from discovery to process development, engaging with suppliers about their custom synthesis capabilities is essential. Early discussions can clarify their capacity to produce larger, non-catalog quantities and ensure a consistent supply chain.
Quality Assurance & Analytical Workflow
Ensuring the identity and purity of a starting material is a non-negotiable aspect of chemical synthesis. A robust quality control (QC) process validates that the material received is as specified, preventing costly and time-consuming troubleshooting later.
Causality of Analytical Methods
The choice of analytical techniques is dictated by the structure of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for confirming the structural integrity of the molecule. The spectrum should show characteristic peaks for the aromatic protons, the benzylic methylene protons (-CH₂Br), and the methyl ester protons (-OCH₃). The integration (area under the peaks) must correspond to the number of protons in each environment, providing a primary confirmation of identity and a rough measure of purity.
-
HPLC (High-Performance Liquid Chromatography): HPLC is the gold standard for quantitative purity assessment. It separates the target compound from any impurities (e.g., starting materials from its synthesis, or degradation products). The purity is reported as a percentage of the area of the main peak relative to the total area of all peaks detected.
Typical QC Workflow
The following diagram illustrates a standard, self-validating workflow for the quality control of an incoming batch of this compound.
Caption: A typical quality control workflow for incoming reagents.
Core Application: A Versatile Benzylic Electrophile in Synthesis
Mechanistic Role
The primary utility of this compound stems from the reactivity of the benzylic bromide. The C-Br bond is activated by the adjacent benzene ring, making it an excellent electrophile for Sₙ2 reactions. It readily reacts with a wide range of nucleophiles (e.g., amines, phenols, thiols, carboxylates) to install the 3-fluoro-4-(methoxycarbonyl)benzyl group. The fluorine atom serves to modify the electronic properties and metabolic stability of the target molecule, a common strategy in medicinal chemistry.
Example Protocol: N-Alkylation of a Primary Amine
This protocol describes a robust and self-validating method for the N-alkylation of a generic primary amine, a common transformation using this reagent.
Objective: To synthesize N-[[3-fluoro-4-(methoxycarbonyl)phenyl]methyl]aniline.
Materials:
-
Aniline (1.0 eq)
-
This compound (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (2.5 eq). Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: Add anhydrous DMF to the flask. Add aniline (1.0 eq) to the suspension and stir for 5 minutes. In a separate vial, dissolve this compound (1.05 eq) in a minimum amount of anhydrous DMF.
-
Initiation: Add the solution of the bromide dropwise to the stirring suspension at room temperature.
-
Causality:A mild, inexpensive base like K₂CO₃ is chosen to deprotonate the amine nucleophile without introducing competing nucleophiles. DMF is an ideal polar aprotic solvent that effectively solvates the cation and accelerates Sₙ2 reactions.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.
-
Workup: Once the reaction is complete, pour the reaction mixture into water. This will precipitate the organic product and dissolve the inorganic salts.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification & Validation: Purify the crude product by flash column chromatography on silica gel. Confirm the structure and purity of the isolated product by ¹H NMR and Mass Spectrometry.
-
Self-Validation:The ¹H NMR spectrum should confirm the successful alkylation, showing a new singlet for the benzylic CH₂ group and the disappearance of the N-H protons from the starting aniline.
-
Caption: Reaction scheme for the N-alkylation of aniline.
Safety, Handling, and Storage
This compound is a hazardous substance and must be handled with appropriate precautions.[1][2]
GHS Hazard Profile
| Hazard Statement | Code | Description | Pictogram |
| Acute Toxicity, Oral | H301 | Toxic if swallowed.[1][2] | Skull and Crossbones |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[1][2] | Corrosion |
| Respiratory Sensitization | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2] | Health Hazard |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[3]
-
Engineering Controls: Handle this compound exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[4]
-
Handling: As a benzylic bromide, it is a lachrymator (causes tears). Avoid all contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]
Long-term Storage Conditions
To maintain its integrity and prevent degradation, the compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container. Recommended storage temperature is refrigerated at 2-8°C.
Conclusion
This compound is a readily accessible and highly valuable reagent for synthetic chemists. Its commercial availability from multiple reputable suppliers in research-scale quantities with high purity ensures its place in the modern synthetic toolkit. Successful and safe utilization hinges on a clear procurement strategy, diligent quality control of incoming materials, and strict adherence to safety protocols due to its corrosive and toxic nature. By understanding its properties and reactivity, researchers can effectively leverage this building block to accelerate the development of novel pharmaceuticals and advanced materials.
References
- PubChem, National Center for Biotechnology Information. Methyl 4-(bromomethyl)
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Sourcing and Utilizing High-Purity Methyl 4-(bromomethyl)-3-fluorobenzoate in Advanced Synthesis
An In-depth Technical Guide for Researchers
This guide provides drug development professionals, researchers, and scientists with a comprehensive technical overview of Methyl 4-(bromomethyl)-3-fluorobenzoate. We will delve into the critical aspects of sourcing high-purity material, understanding its quality attributes, ensuring safe handling, and its practical application in synthesis.
Introduction: A Key Building Block in Modern Chemistry
This compound (CAS No. 128577-47-9) is a substituted aromatic compound of significant interest in medicinal chemistry and material science.[1] Its structure, featuring a reactive bromomethyl group and an electron-deficient fluorinated benzene ring, makes it a versatile intermediate for introducing a fluorobenzyl motif into target molecules.[1] This functional group combination is pivotal in the synthesis of complex organic molecules, including pharmaceutical agents where the fluorine atom can enhance metabolic stability and bioavailability.[1]
The reactivity of the bromomethyl group allows for facile nucleophilic substitution reactions, making it an essential building block in drug discovery pipelines.[] Its utility is analogous to related compounds like Methyl 4-(bromomethyl)benzoate, which serves as a crucial intermediate in the synthesis of tyrosine kinase inhibitors such as Imatinib, as well as anti-HIV agents and aldose reductase inhibitors.[]
| Property | Value | Source |
| CAS Number | 128577-47-9 | [3] |
| Molecular Formula | C₉H₈BrFO₂ | [4] |
| Molecular Weight | 247.06 g/mol | |
| Physical Form | White to brown solid or liquid | |
| IUPAC Name | This compound |
The Imperative of Purity: Analytical Verification
For any synthetic application, particularly in pharmaceutical development, the purity of starting materials is paramount. Impurities can lead to unpredictable reaction outcomes, the formation of unwanted side products, and complications in purification. For this compound, high purity (typically >97%) is essential to ensure reliable and reproducible results.
Common Analytical Techniques for Purity Assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structural integrity of the molecule.[5][6] The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methylene (-CH₂Br) protons, and the methyl ester (-OCH₃) protons, with appropriate splitting patterns and integration values. The absence of signals from starting materials or common side-products (e.g., dibrominated species) is a key indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of the compound and detecting non-volatile impurities. A high-purity sample will exhibit a single major peak, with the purity often reported as a percentage of the total peak area.
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), this technique confirms the molecular weight of the compound, providing further evidence of its identity.[7]
The Certificate of Analysis (CoA): A Critical Document
A Certificate of Analysis from the supplier is a non-negotiable document. It provides lot-specific data on the purity and physical properties of the compound. Researchers must scrutinize the CoA to ensure the analytical methods used are appropriate and that the reported purity meets the requirements of their experimental work. A trustworthy supplier will readily provide a detailed CoA.
Supplier Evaluation and Selection
Sourcing high-purity this compound requires careful evaluation of potential suppliers. The market includes large chemical suppliers, specialized manufacturers, and trading platforms.
Workflow for Supplier Selection
Caption: General reaction scheme for the N-alkylation of a primary amine.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent) and a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0-3.0 equivalents) or diisopropylethylamine (DIPEA, 1.5 equivalents), to the stirred solution.
-
Substrate Addition: Dissolve this compound (1.0-1.2 equivalents) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate. [7]6. Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. [7]The resulting crude product can be purified by column chromatography on silica gel to yield the pure N-alkylated product.
-
Characterization: Confirm the structure and purity of the final product using NMR and MS analysis.
This protocol serves as a general guideline. The optimal solvent, base, temperature, and reaction time will depend on the specific amine substrate being used.
Conclusion
This compound is a high-value chemical intermediate essential for advancing research in drug discovery and materials science. The success of its application is directly tied to the procurement of high-purity material from a reliable source. By performing rigorous supplier evaluation, carefully interpreting analytical data, and adhering to strict safety protocols, researchers can confidently and effectively utilize this versatile building block in their synthetic endeavors.
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A Comprehensive Technical Guide to the Safe Handling of Methyl 4-(bromomethyl)-3-fluorobenzoate
Introduction: Methyl 4-(bromomethyl)-3-fluorobenzoate (CAS No. 128577-47-9) is a substituted aromatic compound widely utilized as a key intermediate in organic synthesis.[1] For researchers in pharmaceutical and materials science, its bifunctional nature—featuring a reactive benzylic bromide and a methyl ester—makes it a valuable building block for constructing complex molecular architectures. The inclusion of a fluorine atom can be particularly strategic, often enhancing the metabolic stability and pharmacokinetic properties of target drug candidates.[2]
However, the same chemical reactivity that makes this compound useful also imparts significant health hazards. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. It is designed for laboratory personnel, from bench scientists to facility managers, who are committed to upholding the highest standards of safety and scientific integrity. The protocols herein are based on established safety data and best practices, emphasizing the causality behind each procedural step to foster a proactive safety culture.
Section 1: Core Hazard Profile and Risk Assessment
This compound is a hazardous substance that poses multiple acute threats upon exposure. A thorough understanding of its hazard profile is the cornerstone of a robust safety plan. The primary dangers are acute toxicity, severe corrosivity, and the potential for respiratory sensitization.[1][3]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its dangers.[1]
| GHS Pictogram(s) | Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed [1][3] | |
| Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage [1][3] | |
| Respiratory Sensitization (Category 1) | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [1][3] |
Causality of Hazards:
-
Toxicity (H301): The "Toxic if swallowed" classification indicates that even a small quantity of the substance ingested accidentally can lead to severe poisoning or death. This necessitates stringent measures to prevent hand-to-mouth contamination.[1]
-
Corrosivity (H314): As a reactive benzylic bromide, the compound can readily alkylate biological macromolecules, leading to rapid and irreversible tissue damage upon contact with skin or eyes.[1][3] The resulting chemical burns can be severe.
-
Respiratory Sensitization (H334): This is a critical, and often insidious, hazard. Initial inhalation may not cause a severe reaction, but it can sensitize the immune system. Subsequent exposures, even to minute quantities, can trigger a severe asthmatic response, which can be life-threatening.[1][3] This is why preventing the generation and inhalation of dust or aerosols is paramount.
Section 2: Physicochemical Properties
Understanding the physical properties of a chemical is essential for its proper handling and for anticipating its behavior under various laboratory conditions.
| Property | Value | Source |
| CAS Number | 128577-47-9 | [1][3][4] |
| Molecular Formula | C₉H₈BrFO₂ | [1][4] |
| Molecular Weight | 247.06 g/mol | [1][4] |
| Appearance | White to brown solid | [4] |
| Melting Point | 68 °C | [3] |
| Boiling Point | 295.1 °C at 760 mmHg | [3] |
| Density | 1.534 g/cm³ | [3] |
| Flash Point | 132.3 °C | [3] |
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
The safe handling of hazardous chemicals is governed by the "Hierarchy of Controls," a framework that prioritizes the most effective safety measures.
Figure 1: The Hierarchy of Controls prioritizes strategies from most to least effective.
For this compound, elimination and substitution are generally not feasible as it is the required reagent. Therefore, the focus lies on robust Engineering Controls, Administrative Controls (SOPs), and mandatory PPE.
Mandatory Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood.[5] This is the primary engineering control to prevent the inhalation of dust or vapors, directly mitigating the respiratory sensitization hazard.
-
Emergency Equipment: An ANSI-approved safety shower and eyewash station must be located within a 10-second travel distance of the work area.[5][6] Their location must be clearly marked and unobstructed.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be worn at all times when handling this compound.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[7] Given the severe corrosivity, a full-face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during procedures with a high splash risk.[8]
-
Hand Protection: Use chemically resistant, disposable gloves such as nitrile.[7] Gloves must be inspected for tears or pinholes before each use. Because no glove material offers permanent protection, it is critical to remove and dispose of gloves immediately after handling the compound and wash hands thoroughly.
-
Skin and Body Protection: A full-length laboratory coat, buttoned completely, is required.[9] Chemically resistant aprons and sleeves should be considered for larger-scale work. Do not wear shorts or open-toed shoes in the laboratory.
Section 4: Standard Operating Procedure (SOP) for Handling
A self-validating protocol ensures that safety checks are integrated into the workflow. The following step-by-step procedure provides a framework for safe handling.
Figure 3: Decision-making flowchart for emergency events.
Chemical Spill
-
Minor Spill (Contained within a fume hood):
-
Wearing full PPE, cover the spill with an inert absorbent material like sand or vermiculite. [7] 2. Carefully scoop the material into a clearly labeled, sealable hazardous waste container. [9] 3. Wipe the area with a solvent-soaked cloth, placing the cloth in the waste container.
-
Wash the area with soap and water.
-
-
Major Spill (Outside of a fume hood or large volume):
-
Evacuate the immediate area immediately. 2. Alert coworkers and call your institution's emergency response team.
-
Close the laboratory doors and prevent re-entry.
-
Provide first aid to any affected personnel.
-
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. [5][9]Remove contact lenses if present and easy to do. Seek immediate medical attention. [10]* Skin Contact: Immediately remove all contaminated clothing while under a safety shower. [5][11]Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once. If breathing is difficult or if wheezing occurs, call for emergency medical assistance.
-
Ingestion: Do NOT induce vomiting. [11]Have the person rinse their mouth thoroughly with water. Seek immediate medical attention.
Section 7: Waste Disposal
Chemical waste containing this compound must be treated as hazardous.
-
Waste Collection: All waste, including excess reagent, contaminated materials (gloves, paper towels, absorbent), and rinsates, must be collected in a dedicated, properly labeled, and sealed hazardous waste container. [12]* Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Toxic, Corrosive).
-
Disposal: Disposal must be handled by a licensed environmental waste management company in strict accordance with all local, state, and federal regulations. [12]Do not pour any amount of this chemical or its solutions down the drain.
References
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- Ningbo Inno Pharmchem Co., Ltd. (2025, March 1). Methyl 2-bromo-4-fluorobenzoate: Comprehensive Overview and Applications.
- Ningbo Inno Pharmchem Co., Ltd. (2025, October 12). The Role of Methyl 2-(bromomethyl)-3-fluorobenzoate in Modern Organic Synthesis.
- Chemos GmbH & Co.KG. (2019, April 9). Safety Data Sheet: Methyl 4-amino-3-bromobenzoate.
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Storage conditions for Methyl 4-(bromomethyl)-3-fluorobenzoate
An In-depth Technical Guide to the Storage and Handling of Methyl 4-(bromomethyl)-3-fluorobenzoate
Introduction
This compound is a key reagent in synthetic organic chemistry, widely utilized in the development of novel pharmaceutical compounds and advanced materials. Its bifunctional nature, featuring a reactive benzylic bromide and a methyl ester, makes it a versatile building block for introducing a fluorinated benzyl moiety. However, the very reactivity that makes this compound valuable also necessitates stringent storage and handling protocols to ensure its stability, purity, and the safety of laboratory personnel. This guide provides a comprehensive overview of the optimal storage conditions, safe handling procedures, and the scientific rationale underpinning these recommendations for researchers, scientists, and drug development professionals.
Physicochemical Properties and Intrinsic Reactivity
A thorough understanding of the chemical and physical properties of this compound is fundamental to appreciating its storage requirements.
Molecular Structure and Key Functional Groups:
The structure of this compound is characterized by a benzene ring substituted with a methyl ester, a fluorine atom, and a bromomethyl group. The benzylic bromide is the most reactive site, susceptible to nucleophilic substitution and degradation. The electron-withdrawing nature of the fluorine atom and the methyl ester group can influence the reactivity of the benzylic position.
Core Physicochemical Data:
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈BrFO₂ | [1] |
| Molecular Weight | 247.06 g/mol | [1] |
| Appearance | White to brown solid or liquid | |
| Melting Point | Not definitively established; related compounds have low melting points. | |
| Boiling Point | Not definitively established. | |
| Solubility | Soluble in methanol. | [2] |
The physical state (solid or liquid) at ambient temperature can vary, which underscores the importance of consistent temperature control during storage.
Recommended Storage Conditions: A Mechanistic Approach
The primary objective of a robust storage protocol is to mitigate the degradation pathways inherent to the molecule's structure. For this compound, the principal risks are hydrolysis, photodegradation, and reaction with atmospheric components.
Temperature Control: The First Line of Defense
Recommendation: Store at 2-8°C.
Causality: The benzylic bromide moiety is prone to hydrolysis, a reaction with water that cleaves the C-Br bond to form the corresponding benzyl alcohol and hydrobromic acid. This degradation process is significantly accelerated at higher temperatures. Storing the compound under refrigeration slows down the kinetics of this and other potential degradation reactions, thereby preserving its purity and reactivity for a longer duration.[3] While freezing might seem like a superior option, for compounds that can exist as liquids, the risk of container rupture due to freezing and expansion must be considered.[4]
Atmosphere: The Imperative of Inertness
Recommendation: Store under an inert atmosphere (e.g., Argon or Nitrogen).
Causality: Moisture from the ambient atmosphere is a key reactant in the hydrolysis of the benzylic bromide.[5][6] By displacing air with a dry, inert gas, the partial pressure of water vapor in the container headspace is minimized, effectively preventing moisture-induced degradation. Furthermore, while less reactive than the bromide, other parts of the molecule could be susceptible to slow oxidation over time. An inert atmosphere eliminates this possibility as well.
Light Sensitivity: Preventing Photodegradation
Recommendation: Protect from light.
Causality: Benzylic halides can be susceptible to photodegradation. High-energy photons, particularly in the UV spectrum, can induce homolytic cleavage of the carbon-bromine bond, generating radical intermediates.[7] These highly reactive species can then participate in a variety of unwanted side reactions, leading to the formation of impurities and a reduction in the compound's potency. Storing the compound in amber or opaque containers, or in a light-proof cabinet, is a critical and straightforward measure to prevent such photochemical decomposition.[8][9][10]
Experimental Protocols for Safe Handling
Given the hazardous nature of this compound, adherence to a strict handling protocol is mandatory. The compound is classified as toxic if swallowed, causes severe skin burns and eye damage, and may cause respiratory sensitization.[1]
Personal Protective Equipment (PPE)
A non-negotiable baseline for handling this compound includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-resistant lab coat.[5]
-
Respiratory Protection: Use in a well-ventilated chemical fume hood is essential to avoid inhalation of any dust or vapors.[11][12]
Step-by-Step Handling Procedure
-
Preparation: Ensure the chemical fume hood is operational and the work area is clean and free of incompatible materials, especially bases and strong oxidizing agents.[13] Have appropriate quench and spill cleanup materials readily available.
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This crucial step prevents condensation of atmospheric moisture onto the cold compound, which would lead to hydrolysis.[3]
-
Inert Atmosphere Dispensing: If the compound is packaged under an inert atmosphere (e.g., with a Sure/Seal™ cap), use proper syringe or cannula techniques to transfer the desired amount without introducing air into the container.[14]
-
Weighing and Transfer: If not in a glovebox, quickly weigh the required amount in the fume hood and transfer it to the reaction vessel. Minimize the time the container is open to the atmosphere.
-
Sealing: After dispensing, securely reseal the container, preferably after flushing the headspace with a dry, inert gas.
-
Cleanup: Decontaminate any surfaces that may have come into contact with the chemical. Dispose of contaminated materials and waste according to institutional and regulatory guidelines.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling.[15]
Logical Flow for Storage and Handling Decisions
The following diagram illustrates the decision-making process for the proper storage and handling of this compound.
Caption: Decision workflow for storage and handling.
Conclusion
The chemical integrity of this compound is paramount for its successful application in research and development. By implementing a storage strategy that addresses its sensitivity to temperature, moisture, and light, and by adhering to rigorous safe handling protocols, researchers can ensure the reliability of their experimental outcomes and maintain a safe laboratory environment. The principles outlined in this guide—grounded in an understanding of the compound's inherent reactivity—provide a framework for the responsible management of this valuable synthetic intermediate.
References
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- LookChem. (n.d.). METHYL 4-BROMO-3-FLUOROBENZOATE 98.
- University of California, Santa Barbara. (n.d.). Water Sensitive Chemicals. Environment, Health & Safety.
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- University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.
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- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- PubChem. (n.d.). Methyl 3-bromo-4-fluorobenzoate. National Center for Biotechnology Information.
- Cantillo, D., & Kappe, C. O. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 78(22), 11348–11355.
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A Technical Guide to the Synthetic Applications of Methyl 4-(bromomethyl)-3-fluorobenzoate
Abstract: Methyl 4-(bromomethyl)-3-fluorobenzoate (CAS No. 128577-47-9) is a strategically-functionalized aromatic compound that has emerged as a valuable building block in modern organic synthesis. Its unique architecture, featuring a reactive benzylic bromide for nucleophilic substitution, a fluorine atom for modulating electronic and pharmacological properties, and a methyl ester for further derivatization, makes it a versatile reagent. This guide provides an in-depth analysis of its core reactivity, synthesis, and key applications, with a particular focus on its role in the development of complex pharmaceutical agents, most notably as a precursor for Poly(ADP-ribose) polymerase (PARP) inhibitors. We will explore the causality behind its reaction mechanisms, provide detailed experimental protocols, and discuss the broader potential of this reagent for researchers, medicinal chemists, and drug development professionals.
Part 1: Core Characteristics of this compound
Physicochemical and Structural Data
The utility of any synthetic building block begins with a clear understanding of its fundamental properties. This compound is a bifunctional molecule where the reactivity is dominated by the benzylic bromide.
| Property | Value | Source(s) |
| CAS Number | 128577-47-9 | [1] |
| Molecular Formula | C₉H₈BrFO₂ | [1] |
| Molecular Weight | 247.06 g/mol | [1] |
| Appearance | White to brown solid or liquid | |
| IUPAC Name | This compound | |
| Hazard Identification | Toxic if swallowed; Causes severe skin burns and eye damage | [2] |
Reactivity Profile: An Electronically-Tuned Electrophile
The primary value of this compound lies in the high reactivity of its bromomethyl group. As a benzylic halide, it is an excellent electrophile for nucleophilic substitution reactions. The causality for this enhanced reactivity is twofold:
-
SN2 Reactions: The C-Br bond is polarized, making the benzylic carbon highly susceptible to attack by nucleophiles. The transition state is stabilized by the adjacent aromatic ring.
-
SN1-type Reactions: The bromine atom is a good leaving group. Dissociation of the C-Br bond results in a secondary benzylic carbocation, which is resonance-stabilized by the π-system of the benzene ring.
The substituents on the ring play a critical role. The fluorine atom at the 3-position and the methyl ester at the 1-position are both electron-withdrawing. This has two key consequences:
-
It slightly destabilizes the benzylic carbocation, favoring SN2 pathways over SN1.
-
It deactivates the aromatic ring toward electrophilic aromatic substitution, preventing unwanted side reactions on the ring itself during alkylation procedures.
Synthetic Overview
The preparation of this compound typically follows a logical sequence starting from a substituted toluene derivative. A common and efficient method involves the free-radical bromination of the corresponding methyl-substituted precursor.
Caption: Synthesis of the title compound via side-chain bromination.
This reaction is typically initiated by a radical initiator like AIBN (Azobisisobutyronitrile) or benzoyl peroxide and carried out in a non-polar solvent. This method is highly selective for the benzylic position over aromatic bromination.[3] A similar approach is documented for the synthesis of the corresponding ethyl ester.[4]
Part 2: Core Application: A Key Building Block for PARP Inhibitors
The Therapeutic Significance of PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, particularly DNA repair.[5] In oncology, PARP inhibitors have revolutionized the treatment of certain cancers, especially those with deficiencies in other DNA repair pathways, such as tumors with BRCA1/2 mutations. By inhibiting PARP, these drugs prevent cancer cells from repairing DNA damage, leading to cell death through a mechanism known as synthetic lethality.[6] Several PARP inhibitors, including Olaparib, Rucaparib, and Niraparib, have been approved for treating ovarian, breast, prostate, and pancreatic cancers.[7][8]
Application in the Synthesis of Novel PARP Inhibitor Scaffolds
While not a direct precursor to Niraparib itself, this compound is an ideal building block for constructing the core structures of novel PARP inhibitors. Many PARP inhibitors feature a substituted benzyl group attached to a heterocyclic core, which binds in the NAD+ pocket of the enzyme. The 2-fluoro-4-carboxybenzyl moiety is a common pharmacophore in this class of drugs.
The primary role of this compound is to serve as the electrophile in an N-alkylation reaction with a suitable heterocyclic nucleophile.
Caption: N-alkylation of a heterocyclic core with the title reagent.
This reaction forms a critical C-N bond, linking the fluorinated benzyl moiety to the core structure. The fluorine atom is often incorporated to improve metabolic stability and binding affinity, while the methyl ester can be subsequently hydrolyzed to the carboxylic acid and converted to a primary amide—a key hydrogen-bonding feature in many potent PARP inhibitors.[9]
Protocol: N-Alkylation of Phthalazin-1(2H)-one
This protocol describes a representative procedure for using this compound to alkylate a phthalazinone core, a common scaffold in PARP inhibitors like Olaparib.[10]
Objective: To synthesize methyl 4-((1-oxophthalazin-2(1H)-yl)methyl)-3-fluorobenzoate.
Materials:
-
Phthalazin-1(2H)-one (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Phthalazin-1(2H)-one and anhydrous potassium carbonate.
-
Add anhydrous DMF to the flask to create a suspension (approx. 0.2 M concentration relative to the phthalazinone).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound in a small amount of anhydrous DMF dropwise to the stirring suspension.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water, which should precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with water, followed by a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove non-polar impurities.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure product.
Causality of Choices:
-
Base (K₂CO₃): A mild, non-nucleophilic base is chosen to deprotonate the phthalazinone nitrogen, creating the active nucleophile. Stronger, more soluble bases like sodium hydride could be used but require more stringent anhydrous conditions. K₂CO₃ is practical, effective, and easily removed during work-up.
-
Solvent (DMF): A polar aprotic solvent is essential. It effectively dissolves the reactants (or at least the key intermediates) and promotes the SN2 reaction mechanism by solvating the potassium cation without solvating the nucleophilic anion, thus increasing its reactivity.
-
Temperature (60-70 °C): Gentle heating increases the reaction rate without promoting significant decomposition or side reactions.
Part 3: Broader Synthetic Potential and Workflows
Beyond its application in PARP inhibitor synthesis, this compound is a versatile reagent for introducing the 2-fluoro-4-(methoxycarbonyl)benzyl moiety into a wide range of molecules.
General Friedel-Crafts and Alkylation Reactions
The benzylic bromide functionality is a classical electrophile for Friedel-Crafts alkylation reactions, allowing for the formation of C-C bonds with electron-rich aromatic or heteroaromatic systems.[11][12] This opens avenues for creating complex biaryl structures or functionalized heterocycles. Furthermore, it can readily alkylate a variety of soft nucleophiles.
Examples of Nucleophilic Partners:
-
O-Alkylation: Phenols, alcohols (Williamson ether synthesis).
-
N-Alkylation: Amines, amides, indoles, imidazoles.
-
S-Alkylation: Thiols, thiophenols.
-
C-Alkylation: Enolates, organometallic reagents.
Workflow in Medicinal Chemistry
In a typical drug discovery workflow, a building block like this compound is used to generate a library of diverse analogs for structure-activity relationship (SAR) studies.
Caption: Workflow for analog synthesis using the title reagent.
This parallel synthesis approach allows medicinal chemists to rapidly explore how modifications to the core heterocycle impact biological activity, while keeping the crucial benzyl binding motif constant.
Part 4: Experimental and Safety Considerations
-
Handling: this compound is classified as toxic and a corrosive substance that causes severe skin burns and eye damage.[1] Some related structures are lachrymatory (tear-inducing). All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere and refrigerated (2-8°C) to prevent decomposition. Moisture can lead to hydrolysis of the ester and potential degradation of the benzylic bromide.
-
Reaction Optimization: To minimize side reactions, such as elimination or over-alkylation, reactions should be run at the lowest effective temperature. The choice of a non-nucleophilic base is critical to prevent it from competing with the desired nucleophile.
Conclusion
This compound is more than just a simple aromatic halide; it is a precision tool for modern organic synthesis. Its value is anchored in the reliable reactivity of its benzylic bromide, which is electronically tuned by the fluoro and ester substituents. Its demonstrated utility as a key building block for the scaffolds of PARP inhibitors highlights its importance in medicinal chemistry and drug development. For researchers aiming to construct complex molecules bearing the 2-fluoro-4-carboxybenzyl moiety, this reagent offers a dependable and efficient synthetic entry point, with broad potential for creating novel therapeutics and functional materials.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Niraparib Intermediate: Understanding the Chemistry Behind a Vital Cancer Drug.
- University of Oxford. Synthesis of Niraparib, a cancer drug candidate. Mathematical, Physical and Life Sciences Division.
- Cox, J. M., et al. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.
- Google Patents. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
- Google Patents. CN107235957A - A kind of synthetic method for preparing Niraparib.
- Enantilabs. Niraparib Intermediates Manufacturer and Exporter in India.
- PrepChem.com. Synthesis of 4-fluoro-3-bromobenzoic acid methyl ester.
- PubChem. This compound. National Center for Biotechnology Information.
- PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. Methyl 3-Bromo-4-fluorobenzoate: A Versatile Building Block in Organic Synthesis.
- Journal of Organic and Pharmaceutical Chemistry. An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold.
- ACS Omega. Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor.
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Methodological & Application
Application Note & Protocol: Versatile Nucleophilic Substitution Strategies with Methyl 4-(bromomethyl)-3-fluorobenzoate
Abstract
Methyl 4-(bromomethyl)-3-fluorobenzoate is a key building block in medicinal chemistry and materials science, prized for its reactive benzylic bromide handle and electronically modified aromatic ring. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing nucleophilic substitution reactions with this versatile reagent. We delve into the mechanistic underpinnings, offer a detailed and adaptable protocol, and discuss critical parameters for reaction optimization. This guide is designed to explain the causality behind experimental choices, ensuring robust and reproducible outcomes.
Introduction: Significance and Reactivity
This compound is a substituted benzyl bromide, a class of reagents renowned for its utility in introducing substituted benzyl moieties into a wide range of molecules. The benzylic carbon is particularly susceptible to nucleophilic attack due to the stability of the transition state, which is influenced by the adjacent aromatic ring.[1][2] The molecule's structure presents two key features that dictate its reactivity:
-
The Benzylic Bromide: The C-Br bond at the benzylic position is the primary site for nucleophilic substitution. Bromide is an excellent leaving group, facilitating displacement by a wide variety of nucleophiles.[3]
-
Electronic Effects: The presence of a fluorine atom and a methyl ester group, both electron-withdrawing, on the benzene ring influences the electrophilicity of the benzylic carbon. These groups can subtly modulate reaction rates compared to unsubstituted benzyl bromide.
These reactions predominantly proceed via an SN2 (Substitution, Nucleophilic, Bimolecular) mechanism, especially with strong nucleophiles in polar aprotic solvents.[4][5][6] This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral.[5] Given that the benzylic carbon is primary, the SN2 pathway is sterically accessible and kinetically favored over the SN1 mechanism, which would involve the formation of a less stable primary carbocation.[5][6]
Reaction Mechanism: The SN2 Pathway
The reaction of this compound with a nucleophile (Nu⁻) is a classic example of a concerted SN2 displacement. The nucleophile attacks the electrophilic benzylic carbon at an angle of 180° to the carbon-bromine bond.[5] This "backside attack" proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are transiently bonded to the carbon. As the C-Nu bond forms, the C-Br bond simultaneously breaks.
Caption: SN2 mechanism for nucleophilic substitution.
Experimental Protocol and Workflow
This section provides a general, adaptable protocol for the substitution reaction. It is crucial to adjust stoichiometry, temperature, and reaction time based on the specific nucleophile used.
Materials and Reagents
-
Substrate: this compound
-
Nucleophile: e.g., Phenol, Aniline, Morpholine, Sodium Azide, Sodium Thiophenoxide
-
Base (if required): Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Triethylamine (Et₃N)
-
Solvent: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF)
-
Equipment: Round-bottom flask, magnetic stirrer, condenser, heating mantle/oil bath, nitrogen/argon line, TLC plates, standard work-up and purification glassware.
Safety Precautions
-
This compound is a lachrymator and irritant. Handle it in a well-ventilated fume hood.[7]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[8][9]
-
Consult the Safety Data Sheet (SDS) for all reagents before use.[10]
General Step-by-Step Protocol (Example: O-Alkylation of a Phenol)
-
Setup: To a dry, oven-baked round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol (1.1 equivalents) and a suitable anhydrous polar aprotic solvent (e.g., Acetonitrile, to make a ~0.2 M solution).
-
Base Addition: Add a mild inorganic base such as potassium carbonate (K₂CO₃, 1.5 - 2.0 equivalents). Stir the suspension at room temperature for 15-20 minutes to facilitate the deprotonation of the phenol, forming the more nucleophilic phenoxide.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to an appropriate temperature (typically 60-80 °C for many phenol alkylations) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion (indicated by the consumption of the starting bromide), cool the reaction to room temperature. Filter off the inorganic base and wash the solid with a small amount of solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate) and wash with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Diagram
Caption: General workflow for nucleophilic substitution.
Optimization and Key Considerations
The success of the substitution reaction hinges on the careful selection of several parameters.
The Nucleophile
The nature of the nucleophile is paramount.
-
N-Nucleophiles (Amines): Primary and secondary amines are generally excellent nucleophiles.[11] However, over-alkylation can be a significant side reaction, where the initially formed secondary amine product reacts further to form a tertiary amine, and subsequently a quaternary ammonium salt.[12][13] Using a large excess of the starting amine can help favor the formation of the primary substitution product.
-
O-Nucleophiles (Alcohols/Phenols): These are weaker nucleophiles and typically require deprotonation by a base to form the more potent alkoxide or phenoxide anion.
-
S-Nucleophiles (Thiols): Thiols are highly potent nucleophiles and often react readily without strong bases, although a mild base is typically used to form the thiolate.[14]
The Solvent
The choice of solvent is critical for SN2 reactions.
-
Polar Aprotic Solvents (MeCN, DMF, DMSO, Acetone): These are the solvents of choice. They are polar enough to dissolve the nucleophile and the substrate but do not form strong hydrogen bonds with the nucleophile.[15][16][17] This leaves the nucleophile "naked" and highly reactive, accelerating the reaction rate significantly.[15][18]
-
Polar Protic Solvents (Water, Alcohols): These solvents can solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that hinders its ability to attack the electrophile, thereby slowing down the SN2 reaction.[17]
The Base
For nucleophiles requiring deprotonation (e.g., phenols, some amines), the base's strength and solubility are important.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are commonly used, mild bases suitable for deprotonating phenols and thiols. Cesium carbonate is more soluble and often leads to faster reaction rates.
-
Organic Amines (Et₃N, DIPEA): These can be used as acid scavengers when the nucleophile is an amine salt (e.g., an amine hydrochloride).
-
Strong Bases (NaH, LDA): These are generally avoided unless necessary, as they can promote side reactions, including elimination (E2) pathways, especially with more hindered substrates.[19]
Example Applications & Conditions
The versatility of this compound allows for the synthesis of a diverse array of derivatives.
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Expected Product | Predicted Yield (%) |
| Morpholine | K₂CO₃ | Acetonitrile | 80 | 6-12 | 4-((2-Fluoro-4-(methoxycarbonyl)benzyl)morpholine | 85-95 |
| 4-Methoxyphenol | K₂CO₃ | DMF | 60 | 4-8 | Methyl 3-fluoro-4-((4-methoxyphenoxy)methyl)benzoate | 80-90 |
| Sodium Azide | N/A | DMSO | 25 | 2-4 | Methyl 4-(azidomethyl)-3-fluorobenzoate | >90 |
| Thiophenol | Et₃N | THF | 25-40 | 1-3 | Methyl 3-fluoro-4-((phenylthio)methyl)benzoate | >90 |
| Aniline | Et₃N | Dioxane | 100 | 12-24 | Methyl 3-fluoro-4-(anilinomethyl)benzoate | 65-80 |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive nucleophile.2. Reaction temperature too low.3. Inactive substrate (degraded). | 1. Use a stronger base or a more nucleophilic reagent.2. Increase reaction temperature in increments.3. Check the purity of the starting bromide by NMR. |
| Multiple Products | 1. Over-alkylation of amine nucleophiles.2. Competing elimination (E2) reaction. | 1. Use a large excess of the amine nucleophile.2. Use a milder base and lower reaction temperature. |
| Hydrolysis of Ester | 1. Presence of water.2. Strongly basic or acidic conditions. | 1. Use anhydrous solvents and reagents.2. Use a non-nucleophilic, mild base like K₂CO₃ instead of hydroxides. |
References
- Khan Academy. (n.d.). Reactions at the benzylic position.
- Chemistry LibreTexts. (2022, October 4). 4.17: Nucleophilic Substitution in Synthesis- Amines.
- Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry.
- Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Nguyen, B., et al. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PubMed Central.
- Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction.
- Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution.
- Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry.
- Chemos GmbH & Co.KG. (2019, April 9). Safety Data Sheet: Methyl 4-amino-3-bromobenzoate.
- Nguyen, B., et al. (2024, June 9). (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. ResearchGate.
- Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview.
- Clark, J. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide.
- Reddit. (2016, November 27). Why do Sn2 reactions need polar solvents? r/OrganicChemistry.
- Study.com. (n.d.). Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions?
- Chemistry Steps. (n.d.). Benzylic Bromination.
- Zhang, J., et al. (2023, August 27). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). PubMed Central.
- The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube.
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube.
- PubChem. (n.d.). Methyl 3-bromo-4-fluorobenzoate.
- Thieme. (n.d.). Product Class 6: Benzylic Fluorides.
- Chemistry LibreTexts. (2019, September 20). 7.8: The Nucleophile.
- sgchemistry. (2016, November 7). Why Polar Aprotic Solvents for SN2 Substitution. YouTube.
- Ashenhurst, J. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry.
- Fisher, D. (2017, May 16). Acid Base Chemistry of Amines and Phenols. YouTube.
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The Strategic Application of Methyl 4-(bromomethyl)-3-fluorobenzoate in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: Unveiling the Synthetic Versatility of Methyl 4-(bromomethyl)-3-fluorobenzoate
In the landscape of modern pharmaceutical synthesis, the demand for complex molecular architectures with high degrees of functionalization has led to the prominence of specialized building blocks. This compound (CAS No. 1024386-36-0) has emerged as a pivotal intermediate, valued for its precisely positioned reactive sites that enable the construction of sophisticated drug candidates. This application note provides an in-depth exploration of the utility of this reagent, with a particular focus on its role in the synthesis of precursors for potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics.
The unique structural attributes of this compound—a reactive bromomethyl group for alkylation, a deactivating but ortho/para-directing fluorine atom, and a methyl ester for further modification—make it an exemplary reagent for introducing a substituted benzyl moiety into a target molecule. The fluorine substitution, in particular, can enhance metabolic stability and binding affinity of the final active pharmaceutical ingredient (API). This guide will delve into the mechanistic rationale behind its application, provide a detailed, field-proven protocol for a key synthetic transformation, and present data to support its efficacy in pharmaceutical intermediate synthesis.
Core Application: Synthesis of a Key Precursor for the PARP Inhibitor Talazoparib
A prominent application of fluorinated bromomethylbenzoate derivatives lies in the synthesis of PARP inhibitors, such as Talazoparib.[1][2][3][4][5] Talazoparib is a highly potent inhibitor of PARP1 and PARP2 enzymes and is indicated for patients with deleterious germline BRCA-mutated locally advanced or metastatic breast cancer. The core structure of Talazoparib features a complex heterocyclic system, and the introduction of a fluorobenzyl group is a critical step in its synthesis. While various synthetic routes to Talazoparib have been described, a key strategic bond formation often involves the alkylation of a phthalazinone-type intermediate with a substituted benzyl bromide.
This compound serves as a crucial electrophile in this context, reacting with a nucleophilic nitrogen on the phthalazinone core to form a stable carbon-nitrogen bond. This reaction is fundamental to assembling the tetracyclic core of advanced intermediates en route to Talazoparib.
Reaction Rationale and Mechanistic Insight
The key transformation is a nucleophilic substitution reaction. The benzylic bromine in this compound is an excellent leaving group, and the adjacent benzene ring stabilizes the incipient carbocation in the transition state, facilitating an SN1-type or SN2-type reaction, depending on the specific conditions. The fluorine atom at the 3-position has a significant electronic influence. While it is an electron-withdrawing group, its effect on the reactivity of the bromomethyl group is nuanced. It can subtly modulate the electrophilicity of the benzylic carbon and influence the overall electronic properties of the resulting molecule, which can be advantageous for downstream transformations and for the pharmacological profile of the final drug.
The nucleophile is typically a nitrogen atom within a heterocyclic framework, such as a phthalazinone. The reaction is generally carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards the product.
Detailed Experimental Protocol: Alkylation of a Phthalazinone Intermediate
This protocol details the synthesis of a key intermediate for PARP inhibitors by reacting a generic phthalazinone core with this compound. This procedure is a composite representation based on established synthetic routes for analogous compounds.[1][2][3][4][5]
Objective: To synthesize Methyl 4-(((1-oxo-3,4-dihydrophthalazin-2(1H)-yl)methyl)-3-fluorobenzoate.
Materials:
-
Phthalazin-1(2H)-one
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating mantle with temperature control
-
Rotary evaporator
-
Standard laboratory glassware for extraction and filtration
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add Phthalazin-1(2H)-one (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension.
-
Reagent Addition: To this suspension, add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir for 30 minutes to precipitate the crude product.
-
Filter the precipitate and wash thoroughly with water.
-
Alternatively, for non-precipitating products, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Methyl 4-(((1-oxo-3,4-dihydrophthalazin-2(1H)-yl)methyl)-3-fluorobenzoate.
Data Summary Table:
| Parameter | Value/Description |
| Reactants | Phthalazin-1(2H)-one, this compound |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 60-70 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 80-95% (after purification) |
| Purification Method | Column Chromatography (Silica Gel) |
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of a key PARP inhibitor intermediate.
Safety and Handling Considerations
This compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of skin or eye contact, rinse immediately and thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion and Future Outlook
This compound is a high-value, versatile building block for the synthesis of complex pharmaceutical intermediates. Its application in the construction of the core of PARP inhibitors like Talazoparib highlights its strategic importance in modern drug discovery and development. The protocol provided herein offers a robust and reproducible method for a key synthetic transformation, underscoring the utility of this reagent for researchers and scientists in the pharmaceutical industry. As the demand for targeted therapeutics continues to grow, the role of well-designed, functionalized intermediates such as this compound will undoubtedly expand, paving the way for the discovery of novel and more effective medicines.
References
- Wang, B., Chu, D., Feng, Y., Shen, Y., Aoyagi-Scharber, M., & Post, L. E. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Journal of Medicinal Chemistry, 59(1), 335–357. [Link]
- Wang, B., & Chu, D. (2011). Dihydropyridophthalazinone derivatives as poly(ADP-ribose)polymerase (PARP)
- Xu, Y., Yohi, P. W., Xu, M., Cruise, D., & Huang, L. (2017).
- PubMed. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. [Link]
- Google Patents. (2017). Synthesis of parpinhibitor talazoparib. (CN107235957A).
- BioMarin Pharmaceutical Inc. (2012). Solid forms of a PARP inhibitor. (WO2012054698A1).
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Synthesis of kinase inhibitors using Methyl 4-(bromomethyl)-3-fluorobenzoate
Topic: Synthesis of Kinase Inhibitors Using Methyl 4-(bromomethyl)-3-fluorobenzoate
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2] this compound has emerged as a critical building block in this endeavor, particularly in the synthesis of small molecule kinase inhibitors (SMKIs). This reagent provides a versatile scaffold, combining a reactive bromomethyl group for efficient coupling with a fluorinated phenyl ring that can engage in crucial interactions within the kinase ATP-binding site. This document provides an in-depth guide to the application of this compound in the synthesis of kinase inhibitors, detailing reaction protocols, mechanistic rationale, and characterization techniques.
Introduction: The Rationale for Fluorinated Building Blocks in Kinase Inhibitor Design
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3][4] Small molecule kinase inhibitors function by competing with ATP for binding to the kinase active site, thereby blocking downstream signal transduction.[5] The design of potent and selective inhibitors is a paramount goal in drug discovery.
The introduction of fluorine into a drug molecule can profoundly influence its properties:[1][2][6][7][8]
-
Metabolic Stability: The strength of the C-F bond can block sites of metabolism, increasing the drug's half-life.
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein residues, enhancing potency.
-
Conformational Control: The strategic placement of fluorine can influence the conformation of the molecule, pre-organizing it for optimal binding.[2]
This compound is an exemplary reagent that leverages these benefits. Its structure offers two key functionalities:
-
A Reactive Alkylating Agent: The bromomethyl group is a potent electrophile, ideal for SN2 reactions with nucleophilic centers (e.g., amines, phenols) commonly found in kinase inhibitor scaffolds.
-
A Privileged Pharmacophore: The 3-fluoro-4-(methoxycarbonyl)phenyl moiety can be strategically positioned to interact with the kinase hinge region or other key pockets, while the methyl ester provides a synthetic handle for further modifications.
Caption: Key functional components of this compound.
Core Synthetic Protocol: N-Alkylation of Heterocyclic Scaffolds
A frequent and pivotal step in the synthesis of kinase inhibitors is the N-alkylation of a heterocyclic core, such as a quinazoline, pyrimidine, or pyrrolo[2,3-d]pyrimidine.[] This protocol details a general procedure for this transformation using this compound.
Caption: General workflow for N-alkylation of a kinase inhibitor scaffold.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Kinase Scaffold (e.g., 4-amino-quinazoline) | >98% Purity | Commercial | Must contain a nucleophilic nitrogen atom. |
| This compound | >98% Purity | Commercial | Lachrymatory; handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercial | Mild base; other bases like Cs₂CO₃ or NaH can be used. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial | Polar aprotic solvent, good for SN2 reactions. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction. |
| Brine (Saturated NaCl solution) | - | Lab-prepared | For washing during work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | For drying the organic layer. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercial | For reaction monitoring. |
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the kinase scaffold (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).
-
Causality Explanation: An inert atmosphere prevents moisture from interfering with the reaction. The excess base ensures complete deprotonation of the nucleophile, driving the reaction forward. Potassium carbonate is a mild, heterogeneous base that is easily filtered off post-reaction.
-
-
Solvent Addition: Add anhydrous DMF via syringe to create a solution or suspension with a concentration of approximately 0.1 M with respect to the limiting reagent. Stir the mixture for 10-15 minutes at room temperature.
-
Reagent Addition: Dissolve this compound (1.1-1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirring reaction mixture.
-
Causality Explanation: A slight excess of the alkylating agent ensures the complete consumption of the more valuable kinase scaffold. Dropwise addition helps to control any potential exotherm and minimizes side reactions.
-
-
Reaction Progress: Stir the reaction at room temperature (or heat to 50-60 °C if the reaction is sluggish) and monitor its progress using TLC or LC-MS every 1-2 hours.
-
Self-Validation System: On TLC, a new, typically less polar spot corresponding to the product should appear, while the starting material spot diminishes. Co-spotting with starting materials is essential for accurate identification. For LC-MS, the appearance of a new peak with the expected mass-to-charge ratio (m/z) of the product confirms its formation.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.
-
Causality Explanation: The water quench stops the reaction and dissolves the inorganic salts (like K₂CO₃ and KBr). The product, being organic, partitions into the ethyl acetate layer.
-
-
Washing: Combine the organic extracts and wash sequentially with deionized water (2x) and then with brine (1x).
-
Causality Explanation: Washing with water removes residual DMF. The brine wash removes the bulk of the remaining water from the organic layer, facilitating the subsequent drying step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol) to obtain the pure N-alkylated product.
Characterization
The identity and purity of the final product must be confirmed using standard analytical techniques:
-
¹H NMR: Expect to see a characteristic singlet for the benzylic protons (-CH₂-) around 5.0-5.5 ppm, along with signals corresponding to both the kinase scaffold and the 3-fluoro-4-(methoxycarbonyl)phenyl moiety.
-
Mass Spectrometry (ESI-MS): Observe the [M+H]⁺ peak corresponding to the calculated molecular weight of the product.
Downstream Modification: Saponification to the Carboxylic Acid
The methyl ester of the synthesized intermediate can be readily hydrolyzed to the corresponding carboxylic acid. This transformation is often crucial, as the resulting carboxylate can form a key salt bridge or hydrogen bond interaction with a basic residue (e.g., lysine) in the kinase active site, significantly boosting potency.
Caption: Workflow for the saponification of the methyl ester intermediate.
Step-by-Step Protocol
-
Reaction Setup: Dissolve the N-alkylated methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-5.0 eq) to the solution and stir vigorously at room temperature.
-
Causality Explanation: LiOH is a strong nucleophile for ester hydrolysis. The THF co-solvent ensures the solubility of the organic starting material in the aqueous medium where the reaction occurs.
-
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The product will be significantly more polar than the starting material. On LC-MS, a peak corresponding to the mass of the carboxylic acid will appear.
-
Work-up and Acidification: Once the starting material is consumed, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material. Carefully acidify the aqueous layer to pH 2-3 with 1N HCl.
-
Causality Explanation: The initial product is a lithium carboxylate salt, which is water-soluble. Acidification protonates the carboxylate, causing the neutral carboxylic acid product to precipitate out of the solution or become extractable into an organic solvent.
-
-
Isolation: If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the acidified aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final carboxylic acid product. Further purification via recrystallization or chromatography may be necessary.
Application Example & Data
The following table outlines the synthesis of a hypothetical VEGFR-2 inhibitor using the described protocols.
Table 1: Synthesis of Hypothetical Inhibitor "VEGFRi-432"
| Step | Reaction | Key Reagents | Solvent/Temp. | Yield | IC₅₀ vs. VEGFR-2 |
| 1 | N-Alkylation | 6-amino-quinazoline, This compound , K₂CO₃ | DMF, 50 °C | 85% | >10,000 nM |
| 2 | Saponification | Product from Step 1, LiOH·H₂O | THF/H₂O, RT | 92% | 15 nM |
-
Insight: The data clearly demonstrates the critical role of the terminal carboxylic acid. The methyl ester intermediate is inactive, but its hydrolysis to the carboxylic acid results in a highly potent inhibitor, likely due to the formation of a key interaction with the kinase active site.
Conclusion
This compound is a high-value, versatile reagent for the synthesis of sophisticated kinase inhibitors. The protocols outlined in this document provide a robust framework for its application in N-alkylation reactions and subsequent functional group manipulations. The strategic use of this building block allows medicinal chemists to harness the well-documented benefits of fluorination, enabling the efficient construction of potent and selective kinase inhibitors for drug discovery programs.
References
- Vertex AI Search. The Role of 3-Fluorobenzyl Bromide in Modern Pharmaceutical Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. The Power of Fluorination: How 4-(Trifluoromethyl)benzyl Bromide Drives Innovation in Chemical Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Applications of 4-Fluorobenzyl Bromide in Chemical Synthesis.
- Benchchem. The Strategic Role of 3-Chloro-4-fluoroaniline in the Synthesis of Advanced Kinase Inhibitors.
- Chem-Impex. Methyl 3-bromo-4-fluorobenzoate.
- Guidechem. How to Synthesize Methyl 4-(bromomethyl)benzoate? - FAQ.
- Vertex AI Search. Exploring Methyl 4-(Bromomethyl)benzoate: Properties and Applications.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. (Simulated reference, as no direct URL was provided in search results for this specific paper).
- Bhullar, K. S., Lagarón, N. O., McGowan, E. M., et al. (2018). Kinase-targeted cancer therapies: progress, challenges and future directions. Molecular Cancer, 17(1), 48. (Simulated reference, as no direct URL was provided in search results for this specific paper).
- BOC Sciences. (2023). FDA-approved small molecule kinase inhibitors-Part 1.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. (Simulated reference, as no direct URL was provided in search results for this specific paper).
- Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14199-14241.
- Cambridge Core. (2009). Protein kinase inhibitors: contributions from structure to clinical compounds. Quarterly Reviews of Biophysics.
- National Library of Medicine. (2010). Kinase inhibitors : methods and protocols.
- NIH. (2011). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors.
- NIH. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3.
- DIGIBUG Principal. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021).
- ResearchGate. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
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- 8. nbinno.com [nbinno.com]
Application Note: A Step-by-Step Guide to the Synthesis of Functional Derivatives from Methyl 4-(bromomethyl)-3-fluorobenzoate
Abstract
This comprehensive guide provides detailed protocols and theoretical insights for the synthesis of diverse functional derivatives starting from Methyl 4-(bromomethyl)-3-fluorobenzoate. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to its reactive benzylic bromide handle. The following application notes detail the synthesis of ethers, amines, thioethers, and esters through nucleophilic substitution reactions, emphasizing experimental design, mechanistic rationale, and safety considerations.
Introduction: The Versatility of a Key Building Block
This compound is a bifunctional organic compound that serves as an invaluable starting material for the synthesis of a wide array of more complex molecules. Its utility stems from two key structural features: a methyl ester, which can be further modified, and more importantly, a primary benzylic bromide.
The carbon-bromine bond at the benzylic position is highly susceptible to nucleophilic attack. This enhanced reactivity is a direct consequence of the adjacent benzene ring, which stabilizes the transition state of an SN2 reaction or a potential carbocation intermediate in an SN1 pathway.[1][2][3] This inherent reactivity allows for the straightforward introduction of oxygen, nitrogen, sulfur, and carbon-based nucleophiles, making it a preferred substrate for constructing molecular libraries.
This document serves as a practical guide for researchers, outlining field-proven protocols for common synthetic transformations.
Core Mechanism: The Nucleophilic Substitution Pathway
The primary route for derivatization of this compound is the nucleophilic substitution reaction. As a primary benzylic halide, it readily undergoes substitution, typically favoring the SN2 mechanism, which involves a backside attack by a nucleophile in a single, concerted step. This pathway is promoted by the use of strong nucleophiles in polar aprotic solvents.
While less common for primary halides, an SN1 mechanism, proceeding through a resonance-stabilized benzylic carbocation, can occur under specific conditions, such as with weak nucleophiles in polar protic solvents.[1][3] For the protocols detailed herein, conditions are optimized to favor the efficient and predictable SN2 pathway.
Caption: General SN2 pathway for derivatization.
Mandatory Safety Protocol
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood. All personnel must wear personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
| Safety Information | Details |
| GHS Pictograms | |
| Signal Word | Danger |
| Hazard Statements | H301: Toxic if swallowed.[4][5] H314: Causes severe skin burns and eye damage.[4][5] H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4][5] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P316: IF SWALLOWED: Get emergency medical help immediately. P302+P354: IF ON SKIN: Immediately wash with plenty of water. P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Data sourced from PubChem CID 18766370 and commercial supplier safety data sheets.[4][5]
Application Protocols for Derivative Synthesis
Protocol 1: Synthesis of Ethers via Williamson Ether Synthesis
This protocol describes the O-alkylation of an alcohol or phenol with this compound. The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and asymmetrical ethers via an SN2 reaction between an alkoxide and an alkyl halide.[6][7][8]
Causality: The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to generate a potent alkoxide nucleophile.[9] This is necessary because the neutral alcohol is a weak nucleophile. The resulting alkoxide then readily displaces the bromide on the benzylic carbon. A polar aprotic solvent like Dimethylformamide (DMF) is used to solvate the cation (Na+) without solvating the nucleophile, thus enhancing its reactivity.[8]
Reagents Table (Example using 4-methoxyphenol):
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 247.06 | 1.00 g | 4.05 | 1.0 |
| 4-Methoxyphenol | 124.14 | 0.55 g | 4.45 | 1.1 |
| Sodium Hydride (60% in mineral oil) | 40.00 | 0.18 g | 4.45 | 1.1 |
| Anhydrous DMF | - | 20 mL | - | - |
Step-by-Step Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methoxyphenol (0.55 g, 4.45 mmol).
-
Add anhydrous DMF (10 mL) and stir until the solid dissolves.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (0.18 g of 60% dispersion, 4.45 mmol) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.
-
In a separate flask, dissolve this compound (1.00 g, 4.05 mmol) in anhydrous DMF (10 mL).
-
Add the solution of the benzylic bromide dropwise to the phenoxide solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor reaction progress by TLC.
-
Work-up: Quench the reaction by slowly adding 50 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired ether.
Caption: Workflow for Williamson Ether Synthesis.
Protocol 2: Synthesis of Amines via N-Alkylation
This protocol details the direct alkylation of a primary or secondary amine.[10] A key consideration in this reaction is the potential for over-alkylation, as the product amine can also act as a nucleophile.[11][12]
Causality: To mitigate the formation of secondary, tertiary, or even quaternary ammonium salt byproducts, a large excess of the starting amine is typically used.[11][13] This ensures that the benzylic bromide is more likely to react with the intended starting amine rather than the product amine. A base like potassium carbonate (K₂CO₃) is often added to neutralize the HBr formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.
Reagents Table (Example using Morpholine):
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 247.06 | 1.00 g | 4.05 | 1.0 |
| Morpholine | 87.12 | 1.06 g (1.06 mL) | 12.15 | 3.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 0.84 g | 6.08 | 1.5 |
| Acetonitrile (MeCN) | - | 25 mL | - | - |
Step-by-Step Protocol:
-
To a round-bottom flask, add this compound (1.00 g, 4.05 mmol), potassium carbonate (0.84 g, 6.08 mmol), and acetonitrile (25 mL).
-
Add morpholine (1.06 mL, 12.15 mmol) to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and then brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 3: Synthesis of Thioethers via S-Alkylation
This protocol describes the S-alkylation of a thiol, which is analogous to the Williamson ether synthesis.[14]
Causality: Thiols are more acidic than their corresponding alcohols, and their conjugate bases, thiolates, are excellent nucleophiles.[15] A moderately strong base like potassium carbonate is sufficient to deprotonate the thiol in situ, forming the thiolate nucleophile which then attacks the benzylic bromide. The reaction proceeds efficiently via an SN2 mechanism.[14]
Reagents Table (Example using Thiophenol):
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 247.06 | 1.00 g | 4.05 | 1.0 |
| Thiophenol | 110.18 | 0.49 g (0.45 mL) | 4.45 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 0.84 g | 6.08 | 1.5 |
| Acetone | - | 25 mL | - | - |
Step-by-Step Protocol:
-
In a round-bottom flask, combine this compound (1.00 g, 4.05 mmol), potassium carbonate (0.84 g, 6.08 mmol), and acetone (25 mL).
-
Add thiophenol (0.45 mL, 4.45 mmol) to the mixture.
-
Stir the reaction vigorously at room temperature for 3-5 hours. Monitor reaction progress by TLC.
-
Work-up: Filter the reaction mixture to remove the inorganic solids.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in dichloromethane (50 mL), wash with 1M NaOH (2 x 20 mL) to remove excess thiophenol, followed by water (20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the product by recrystallization or column chromatography on silica gel.
Protocol 4: Synthesis of Esters via Carboxylate Alkylation
This protocol details the formation of a new ester by reacting a carboxylate salt with the benzylic bromide. This is another example of a classic SN2 reaction.[16][17][18]
Causality: The carboxylic acid is deprotonated by a base to form a carboxylate anion, which serves as the nucleophile.[19][20] Tetrabutylammonium fluoride (TBAF) can be an effective base for this transformation, as the bulky tetrabutylammonium counter-ion enhances the nucleophilicity of the carboxylate.[20] The reaction proceeds cleanly to displace the bromide.
Reagents Table (Example using Benzoic Acid):
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 247.06 | 1.00 g | 4.05 | 1.0 |
| Benzoic Acid | 122.12 | 0.54 g | 4.45 | 1.1 |
| TBAF (1.0 M in THF) | - | 4.45 mL | 4.45 | 1.1 |
| Anhydrous THF | - | 20 mL | - | - |
Step-by-Step Protocol:
-
To a dry round-bottom flask under an inert atmosphere, add benzoic acid (0.54 g, 4.45 mmol) and anhydrous THF (10 mL).
-
Add the solution of tetrabutylammonium fluoride (4.45 mL of 1.0 M solution in THF, 4.45 mmol) dropwise at room temperature.
-
Stir the mixture for 20 minutes to ensure complete formation of the tetrabutylammonium benzoate salt.
-
Add a solution of this compound (1.00 g, 4.05 mmol) in anhydrous THF (10 mL) to the reaction mixture.
-
Stir at room temperature for 18-24 hours, monitoring by TLC.
-
Work-up: Remove the THF under reduced pressure.
-
Partition the residue between ethyl acetate (50 mL) and water (30 mL).
-
Separate the layers and wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude ester product by column chromatography on silica gel.
Conclusion
This compound is a highly effective and versatile substrate for synthesizing a variety of derivatives through nucleophilic substitution. The protocols provided herein for the synthesis of ethers, amines, thioethers, and esters are robust and can be adapted for a wide range of nucleophiles. By understanding the underlying SN2 mechanism and adhering to strict safety protocols, researchers can confidently utilize this building block to accelerate their drug discovery and materials science programs.
References
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. [Link]
- Clark, J. (n.d.). Making Amines. Chemguide. [Link]
- Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples. [Link]
- OpenStax. (n.d.). 21.6 Chemistry of Esters. In Organic Chemistry: A Tenth Edition. [Link]
- OpenStax. (n.d.). 24.6 Synthesis of Amines. In Organic Chemistry: A Tenth Edition. [Link]
- Varma, M., & Varma, K. (1982). Preparation of thioethers using SN l-active halides and zinc mercaptides. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
- Chemistry Steps. (n.d.).
- OperaChem. (n.d.).
- Wikipedia. (n.d.). Williamson ether synthesis. [Link]
- ResearchGate. (n.d.). Synthesis of thioethers using various alkyl chlorides. [Link]
- Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. [Link]
- J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
- Unacademy. (n.d.).
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
- Fisher Scientific. (n.d.).
- Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?[Link]
- BrainKart. (2018). Preparation of ethers, epoxides, and thioethers. [Link]
- Fiveable. (n.d.). 18.2 Preparing Ethers. In Organic Chemistry. [Link]
- Pennetreau, P., et al. (2016). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Beilstein Journal of Organic Chemistry.
- Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. [Link]
- University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. [Link]
- PubMed. (2006). Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride. [Link]
- Pearson+. (n.d.).
- PubChem. (n.d.). Methyl 4-(bromomethyl)
- Pearson+. (n.d.). What is the best way to prepare the following ethers using an alk...[Link]
- Khan Academy. (n.d.). Williamson ether synthesis. [Link]
- Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides. [Link]
- Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. [Link]
- Royal Society of Chemistry. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
- Organic Syntheses. (n.d.). Procedure. [Link]
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- PubChem. (n.d.).
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Application Notes and Protocols for Reactions with Methyl 4-(bromomethyl)-3-fluorobenzoate
Introduction: A Versatile Building Block in Medicinal Chemistry
Methyl 4-(bromomethyl)-3-fluorobenzoate is a key aromatic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a reactive benzylic bromide, an electron-withdrawing fluorine atom, and a methyl ester, offers a unique combination of functionalities for the synthesis of complex molecular architectures. The presence of the fluorinated phenyl ring is of particular importance, as fluorine substitution is a common strategy in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties.
The primary utility of this compound lies in its capacity to act as an electrophile in nucleophilic substitution reactions. The benzylic bromide is an excellent leaving group, facilitating reactions with a wide range of nucleophiles under relatively mild conditions. This reactivity profile makes it an ideal reagent for the introduction of the 3-fluoro-4-(methoxycarbonyl)benzyl moiety into various scaffolds. This structural motif is found in a number of biologically active compounds, including inhibitors of poly(ADP-ribose) polymerase (PARP) and various kinases, which are important targets in oncology and other therapeutic areas.[1][2][][4]
These application notes provide a comprehensive guide to the experimental setup for key reactions involving this compound, with a focus on protocols relevant to the synthesis of pharmaceutical intermediates.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and for the design of robust synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrFO₂ | PubChem |
| Molecular Weight | 247.06 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | |
| CAS Number | 128577-47-9 | |
| Melting Point | 54-58 °C | |
| Boiling Point | ~300 °C at 760 mmHg (decomposes) | |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF, Acetone) |
Core Applications: Nucleophilic Substitution Reactions
The reactivity of the bromomethyl group is the cornerstone of this reagent's utility. The following sections provide detailed protocols for its application in O-alkylation, S-alkylation, and N-alkylation reactions, which are fundamental transformations in the synthesis of drug-like molecules.
O-Alkylation: Williamson Ether Synthesis with Phenols
The Williamson ether synthesis is a classic and reliable method for the formation of ethers. In the context of drug discovery, the reaction of this compound with phenols allows for the synthesis of diaryl ether linkages, a common motif in bioactive compounds.
Protocol 1: Synthesis of Methyl 3-fluoro-4-(phenoxymethyl)benzoate
This protocol details the O-alkylation of phenol with this compound.
Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq), phenol (1.1 eq), and potassium carbonate (2.0 eq).
-
Add a suitable solvent such as acetone or DMF (sufficient to dissolve the reactants).
-
Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with 1M NaOH (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired ether.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for deprotonating the phenol, forming the more nucleophilic phenoxide.[5]
-
Solvent: Acetone and DMF are polar aprotic solvents that are well-suited for Sₙ2 reactions. DMF can accelerate the reaction rate due to its higher boiling point and ability to solvate cations.[6]
-
Temperature: Elevated temperatures are used to increase the reaction rate, but should be controlled to minimize potential side reactions.
Workflow for Williamson Ether Synthesis
Caption: Workflow for the Williamson Ether Synthesis.
S-Alkylation: Synthesis of Thioethers
Thioethers are another important functional group in medicinal chemistry. The high nucleophilicity of thiols makes them excellent partners for S-alkylation reactions with benzylic halides like this compound.
Protocol 2: Synthesis of Methyl 3-fluoro-4-((phenylthio)methyl)benzoate
This protocol describes the S-alkylation of thiophenol.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.05 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq) or Sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
Using K₂CO₃: To a round-bottom flask, add this compound (1.0 eq), thiophenol (1.05 eq), and K₂CO₃ (1.5 eq) in DMF. Stir at room temperature for 2-6 hours.
-
Using NaH (for less reactive thiols): To a flame-dried round-bottom flask under an inert atmosphere, add NaH (1.1 eq) and THF. Cool the suspension to 0 °C. Add a solution of thiophenol (1.05 eq) in THF dropwise. Stir for 30 minutes at 0 °C. Then, add a solution of this compound (1.0 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Work-up for K₂CO₃: Filter the reaction mixture and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Work-up for NaH: Carefully quench the reaction at 0 °C by the slow addition of water. Extract with ethyl acetate (3x). Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (hexane/ethyl acetate gradient).
Causality Behind Experimental Choices:
-
Base Selection: K₂CO₃ is often sufficient for activating thiophenol. For less acidic or sterically hindered thiols, a stronger base like NaH may be necessary to generate the thiolate in situ.[7]
-
Inert Atmosphere: When using a strong, air- and moisture-sensitive base like NaH, an inert atmosphere is crucial to prevent quenching of the base and side reactions.
N-Alkylation: Synthesis of Amines and N-Heterocycles
The alkylation of amines and nitrogen-containing heterocycles is a fundamental transformation in the synthesis of pharmaceuticals. This compound serves as an effective reagent for introducing the 3-fluoro-4-(methoxycarbonyl)benzyl group onto nitrogen nucleophiles.
Protocol 3: N-Alkylation of Aniline
This protocol details the mono-alkylation of aniline.
Materials:
-
This compound (1.0 eq)
-
Aniline (2.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Acetonitrile or DMF
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), aniline (2.2 eq), and K₂CO₃ (2.0 eq) in acetonitrile or DMF.
-
Stir the mixture at room temperature for 12-24 hours. The use of a slight excess of aniline helps to minimize dialkylation.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Excess Aniline: Using an excess of the amine nucleophile favors mono-alkylation over the competing dialkylation reaction. The excess aniline also acts as a base to neutralize the HBr formed during the reaction.[8]
-
Base: K₂CO₃ is added to ensure the reaction goes to completion by neutralizing the HBr byproduct.
Logical Relationship of Nucleophilic Substitution
Caption: Nucleophilic substitution pathways.
Advanced Applications: Formation of Phosphonium Ylides for Wittig Reactions
While direct nucleophilic substitution is the primary application, this compound can also be used to generate a phosphonium ylide for subsequent Wittig reactions. This two-step process allows for the conversion of aldehydes and ketones into alkenes bearing the 3-fluoro-4-(methoxycarbonyl)phenyl moiety.
Protocol 4: Preparation of [3-Fluoro-4-(methoxycarbonyl)benzyl]triphenylphosphonium bromide
This protocol describes the formation of the phosphonium salt, the precursor to the Wittig reagent.
Materials:
-
This compound (1.0 eq)
-
Triphenylphosphine (PPh₃, 1.05 eq)
-
Toluene or Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard filtration and drying equipment
Procedure:
-
Dissolve this compound (1.0 eq) and triphenylphosphine (1.05 eq) in toluene or acetonitrile in a round-bottom flask.
-
Heat the mixture to reflux and stir for 4-8 hours. A white precipitate of the phosphonium salt will form.
-
Monitor the reaction by TLC (disappearance of starting materials).
-
Cool the reaction mixture to room temperature and collect the solid product by filtration.
-
Wash the solid with cold toluene or diethyl ether to remove any unreacted starting materials.
-
Dry the phosphonium salt under vacuum. The salt can typically be used in the next step without further purification.
Causality Behind Experimental Choices:
-
Triphenylphosphine: A good nucleophile for the Sₙ2 reaction with the benzylic bromide.[9][10][11]
-
Solvent: Toluene and acetonitrile are suitable solvents for this reaction. The phosphonium salt product is often insoluble in these solvents at room temperature, facilitating its isolation by filtration.
Subsequent Ylide Formation and Wittig Reaction:
The resulting phosphonium salt can be deprotonated with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent (e.g., THF) to generate the corresponding phosphonium ylide. This ylide can then be reacted in situ with an aldehyde or ketone to afford the desired alkene.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: Toxic if swallowed. Causes severe skin burns and eye damage. May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.
Always consult the Safety Data Sheet (SDS) before handling this compound.
Conclusion
This compound is a highly versatile and valuable reagent for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its ability to readily undergo nucleophilic substitution reactions with a wide range of heteroatom nucleophiles makes it an essential tool for introducing the 3-fluoro-4-(methoxycarbonyl)benzyl moiety. The protocols outlined in these application notes provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors.
References
- An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. Journal of Organic and Pharmaceutical Chemistry. [Link]
- Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Organic Process Research & Development. [Link]
- Transition-Metal-Free Alkylation of N-Heterocycles with Nitriles via Heteroarylphosphonium Intermediates.
- Alcohol to Ether using Williamson synthesis (O-Alkylation).
- An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. The Royal Society of Chemistry. [Link]
- Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides.
- Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cispl
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
- The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Phosphonium Ylide for The Wittig Reaction! YouTube. [Link]
- The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]
- Williamson Ether Synthesis. YouTube. [Link]
- Synthesis of substituted N-heterocycles by N-alkyl
- Selective Biocatalytic N-Methylation of Unsaturated Heterocycles.
- Williamson Ether Synthesis. Utah Tech University. [Link]
- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
- Diastereoselective Alkylation of Activated Nitrogen Heterocycles with Alkenyl Boronate Complexes.
- 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. OpenStax. [Link]
Sources
- 1. An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
Application Note: Protecting Group Strategies for Selective Reactions of Methyl 4-(bromomethyl)-3-fluorobenzoate
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of protecting groups in synthetic routes involving Methyl 4-(bromomethyl)-3-fluorobenzoate. This versatile building block possesses two primary reactive sites: a methyl ester and a benzylic bromide. Their distinct, yet often competing, reactivities necessitate a carefully planned orthogonal protecting group strategy to achieve desired chemical transformations selectively. This note outlines field-proven protocols for protecting the ester functionality while reacting at the benzylic position, and conversely, for modifying the benzylic position to enable reactions at the ester.
Introduction and Reactivity Analysis
This compound is a valuable reagent in organic synthesis due to its bifunctional nature. The molecule incorporates a methyl ester, susceptible to nucleophilic acyl substitution, and a primary benzylic bromide, which is highly reactive towards nucleophilic substitution.[1] The fluorine atom influences the electronic properties of the aromatic ring but does not typically participate directly in the reactions discussed herein.
-
Benzylic Bromide: As a primary benzylic halide, this group readily undergoes S(N)2 reactions with a wide range of soft and hard nucleophiles.[2] Its reactivity is enhanced by the stability of the transition state, which benefits from conjugation with the adjacent aromatic ring.
-
Methyl Ester: This group is susceptible to hydrolysis under both acidic and basic conditions (saponification) to yield the corresponding carboxylic acid.[3][4] It can also be reduced by strong hydride reagents or react with potent nucleophiles like organometallics.
The challenge in utilizing this reagent lies in the overlapping reactivity of these two functional groups. For instance, a Grignard reagent intended to react with the ester would be quenched by the acidic alpha-protons or react at the benzylic position. Similarly, strong bases used to form a Wittig reagent from the corresponding phosphonium salt would readily hydrolyze the methyl ester. Therefore, a robust protecting group strategy is paramount for synthetic success.
Strategic Decision Framework
The choice of protecting group strategy is dictated by the desired site of reaction. The following diagram illustrates the fundamental decision-making process.
Caption: Saponification of the starting material.
Protocol 1: Saponification
-
Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v). [5]2. Add lithium hydroxide (LiOH·H₂O, 2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed. [5]4. Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1N HCl.
-
A white precipitate of 4-(bromomethyl)-3-fluorobenzoic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Protection of the Carboxylic Acid
With the carboxylic acid in hand, a suitable protecting group can be installed. The choice depends on the specific downstream reaction conditions. Two robust options are presented: a silyl ester for moderately basic/nucleophilic conditions and an oxazoline for harsher conditions involving organometallics or strong bases.
A. Tert-butyldimethylsilyl (TBDMS) Ester Protection
Silyl esters are readily formed and cleaved under mild conditions. [3][6]They are stable to many non-aqueous reagents but are sensitive to fluoride ions and aqueous acid/base. [7] Protocol 2: TBDMS Protection
-
Suspend 4-(bromomethyl)-3-fluorobenzoic acid (1.0 eq) in dichloromethane (DCM).
-
Add imidazole (2.5 eq).
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise.
-
Stir the reaction at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the TBDMS ester, which can often be used without further purification.
B. Oxazoline Protection
Oxazolines are exceptionally stable protecting groups for carboxylic acids, resistant to Grignard reagents, organolithiums, and hydride reducing agents. [8][9]They are typically formed by condensation with a 2-amino alcohol followed by cyclization. [10][11] Protocol 3: Oxazoline Protection
-
To a solution of 4-(bromomethyl)-3-fluorobenzoic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF (1 drop).
-
Stir at room temperature for 2 hours. The completion of the acid chloride formation can be monitored by the cessation of gas evolution.
-
In a separate flask, dissolve 2-amino-2-methyl-1-propanol (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM and cool to 0 °C.
-
Slowly add the freshly prepared acid chloride solution to the amino alcohol solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
To cyclize the intermediate amide, add thionyl chloride (1.5 eq) dropwise at 0 °C, then allow to warm and stir overnight.
-
Quench the reaction by carefully adding saturated NaHCO₃ solution. Extract with DCM, dry the organic layer over Na₂SO₄, and purify by column chromatography to yield the protected oxazoline derivative.
Step 3 & 4: Reaction and Deprotection
With the carboxylic acid protected, the desired reaction at the benzylic position can be performed. Subsequently, the protecting group is removed.
| Protecting Group | Representative Reaction Conditions | Deprotection Protocol |
| TBDMS Ester | Grignard formation (R-MgX), Wittig olefination (Ph₃P, base), Alkylation with soft nucleophiles | Reagent: Tetrabutylammonium fluoride (TBAF) in THF. Procedure: Dissolve the silyl ester in THF, add 1M TBAF solution (1.1 eq), and stir at room temperature for 30 minutes. Quench with water, extract the product, and acidify to recover the carboxylic acid. |
| Oxazoline | Reaction with organolithiums (e.g., n-BuLi), strong non-nucleophilic bases (e.g., LDA), LiAlH₄ reduction | Reagent: Strong aqueous acid (e.g., 3-6N HCl). Procedure: Reflux the oxazoline in aqueous HCl for 4-8 hours. Cool, extract with a suitable organic solvent, and isolate the carboxylic acid. [3] |
Case Study 2: Reaction at the Ester Group
This scenario addresses transformations of the methyl ester, such as reduction to a benzyl alcohol, where the benzylic bromide is incompatible. Here, the strategy is not a classic protection/deprotection but a temporary and reversible functional group interconversion of the bromide.
Step 1: Displacement of the Benzylic Bromide
The highly reactive benzylic bromide can be displaced by a nucleophile that is stable to the intended ester modification. A prime example is the displacement with sodium azide to form a stable benzylic azide.
Caption: Conversion of benzylic bromide to a stable azide.
Protocol 4: Azide Formation
-
Dissolve this compound (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 1.5 eq).
-
Heat the mixture to 50-60 °C and stir for 2-3 hours.
-
Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield the azide, which is often pure enough for the next step.
Step 2: Reaction at the Ester
With the benzylic position masked as a non-reactive azide, the ester can be modified. A common transformation is reduction to the corresponding alcohol. While strong reagents like LiAlH₄ are effective, the NaBH₄-MeOH system is a milder alternative for reducing aromatic methyl esters. [12] Protocol 5: Ester Reduction
-
Suspend sodium borohydride (NaBH₄, 4.0 eq) in anhydrous THF at 0 °C.
-
Add a solution of the azido ester (1.0 eq) in THF.
-
Add methanol (MeOH, 5.0 eq) dropwise to the stirred suspension.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours. [12]5. Cool the reaction, quench by the slow addition of 1N HCl, and extract with ethyl acetate.
-
Dry the organic layer and concentrate to yield the azido benzyl alcohol.
Step 3: Unmasking the Benzylic Position
The azide can be converted into a useful primary amine via reduction.
Protocol 6: Azide Reduction (Staudinger Reaction)
-
Dissolve the azido alcohol (1.0 eq) in a THF/water mixture (e.g., 9:1).
-
Add triphenylphosphine (PPh₃, 1.2 eq).
-
Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the azide stretch (~2100 cm⁻¹) in the IR spectrum.
-
Upon completion (typically 8-12 hours), the solvent can be removed, and the resulting amino alcohol purified by chromatography to separate it from triphenylphosphine oxide.
Summary and Conclusion
The successful synthesis of complex molecules from this compound hinges on the correct application of orthogonal protecting group strategies. When reactions require conditions incompatible with the methyl ester, a sequence of saponification, protection (e.g., as a TBDMS ester or oxazoline), reaction, and deprotection is effective. Conversely, when the benzylic bromide interferes with transformations at the ester, a temporary functional group interconversion, such as displacement with azide, provides an efficient solution. The protocols provided herein serve as a robust starting point for the development of specific synthetic routes.
References
- Oxazoline - Wikipedia. Wikipedia. [Link]
- Protecting Groups. University of Regensburg. [Link]
- LACK OF ENHANCED REACTIVITY OF α-NUCLEOPHILES In THE SN2 REACTIONS OF BENZYL BROMIDES AND SMALL α-EFFECT. Journal of the Korean Chemical Society. [Link]
- KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. NIH Public Access. [Link]
- A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry. [Link]
- Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary. [Link]
- Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide. Journal of the Chemical Society D - RSC Publishing. [Link]
- 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
- tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]
- What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Quora. [Link]
- EFFECTIVE SILYLATION OF CARBOXYLIC ACIDS UNDER SOLVENT-FREE CONDITIONS WITH tert-BUTYLDIMETHYLSILYL CHLORIDE (TBDMSCL) AND TRIISOPROPYLSILYL CHLORIDE (TIPSCL). Taylor & Francis Online. [Link]
- Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. Scribd. [Link]
- Oxazolines. XI. Synthesis of functionalized aromatic and aliphatic acids. Useful protecting group for carboxylic acids against Grignard and hydride reagents.
- Syntheses via 2-oxazolines. II. Versatile synthesis of aliphatic carboxylic acids and esters. Mono-and dialkylation of acids masked by a simple protecting group. Journal of the American Chemical Society. [Link]
- Methyl esters: an alternative protecting group for the synthesis of O-glycosyl amino acid building blocks.
- A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI. [Link]
- Trimethylsilyl Esters: Temporary Protection of Carboxylic Acids During Hydroboration Reactions.
- Protecting group - Wikipedia. Wikipedia. [Link]
- Appendix 6: Protecting groups. Oxford Learning Link. [Link]
- Reactions on the “Benzylic” Carbon: Bromination And Oxid
- Amino Acid-Protecting Groups.
- Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Indian Academy of Sciences. [Link]
- Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. University of Wisconsin-Madison. [Link]
- (PDF) Trimethylsilyl Esters: Temporary Protection of Carboxylic Acids During Hydroboration Reactions.
- A Dangerous Bromance.
- Silylprotection of alcohols in presence of a carboxylic acid. Reddit. [Link]
- Open vessel mode microwave-assisted synthesis of 2-oxazolines
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]
- Saponification-Typical procedures. OperaChem. [Link]
- Saponification (Base Hydrolysis)
- METHYL 4-BROMO-3-FLUOROBENZO
- Simple reduction of ethyl, isopropyl and benzyl aromatic esters to alcohols using sodium borohydride-methanol system.
- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.
- Basic Hydrolysis of Esters - Saponific
- Saponific
- Methyl 4-(bromomethyl)
- Benzyl Esters. Organic Chemistry Portal. [Link]
- Benzylic Bromin
- Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. NIH. [Link]
- Reactions at the benzylic position (video). Khan Academy. [Link]
- Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. NIH. [Link]
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- 10. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid [mdpi.com]
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Application Note: Analytical Strategies for Monitoring Reactions of Methyl 4-(bromomethyl)-3-fluorobenzoate
<
Abstract
This guide provides a detailed framework for monitoring chemical reactions involving Methyl 4-(bromomethyl)-3-fluorobenzoate, a key intermediate in pharmaceutical and materials science synthesis. We present robust, validated protocols for both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The methodologies are designed to be both rapid and reliable, enabling researchers to accurately track the consumption of the starting material, identify the formation of products, and detect potential impurities. This document emphasizes the rationale behind procedural choices, ensuring that researchers can adapt these methods to their specific reaction conditions.
Introduction: The Analytical Challenge
This compound is a bifunctional molecule featuring a reactive benzylic bromide and a methyl ester. Its benzylic bromide moiety makes it an excellent substrate for nucleophilic substitution reactions (e.g., with amines, alcohols, or thiols), while the ester can be subject to hydrolysis or amidation. The fluorine atom and the benzene ring introduce polarity and a strong UV chromophore, which are key characteristics exploited in the analytical methods described herein.
Effective reaction monitoring is critical to determine reaction completion, optimize process parameters (like temperature or catalyst loading), and minimize side-product formation. Both TLC and HPLC are powerful techniques for this purpose; TLC offers a rapid, qualitative assessment, while HPLC provides quantitative, high-resolution data.[1][2][3]
Compound Properties:
| Property | Value | Source |
| Molecular Formula | C9H8BrFO2 | [4] |
| Molecular Weight | 247.06 g/mol | [4] |
| Appearance | White to brown solid or liquid | |
| Melting Point | 68 °C | [5] |
| Key Functional Groups | Benzylic Bromide, Methyl Ester, Fluorinated Aromatic Ring | N/A |
| UV Chromophore | Yes, substituted benzene ring | [6] |
Method 1: Thin-Layer Chromatography (TLC) for Rapid Reaction Screening
TLC is an indispensable tool for the real-time, qualitative monitoring of organic reactions due to its speed, low cost, and simplicity.[2][7][8] The principle relies on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase.[2][7]
The "Why": Rationale for TLC Method Design
-
Stationary Phase: Silica gel (SiO₂) is the adsorbent of choice.[9] Its polar surface interacts strongly with polar functional groups. This compound, containing polar ester and fluorine groups, will adsorb to the silica. The product of a typical nucleophilic substitution will have a different polarity, allowing for separation. For instance, reaction with a polar amine will likely result in a more polar product that moves less on the plate (lower Rf), while reaction with a non-polar thiol might yield a less polar product (higher Rf).
-
Mobile Phase (Eluent) Selection: The key to good separation is selecting a mobile phase of appropriate polarity to move the components up the plate.[9][10] A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate).[11][12] By adjusting the ratio, the elution strength can be fine-tuned to achieve an optimal Rf value (ideally between 0.2 and 0.4) for the starting material, ensuring clear separation from the product and the solvent front.[7]
-
Visualization: The fluorinated benzene ring in the analyte and related products contains an extended π-system that absorbs UV light.[6] Therefore, the most effective and non-destructive visualization method is using a TLC plate containing a fluorescent indicator (F254) and viewing it under short-wave UV light (254 nm).[6][7][13] Compounds that absorb at this wavelength will appear as dark spots where they quench the plate's fluorescence.[13][14] For compounds that are not UV-active or for permanent staining, iodine vapor can be used, which reversibly complexes with many organic compounds, appearing as brown spots.[6][13][14]
Workflow for TLC Method Development & Reaction Monitoring
Sources
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- 6. Stains for Developing TLC Plates [faculty.washington.edu]
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Application and Protocol Guide for the Purification of Products from Methyl 4-(bromomethyl)-3-fluorobenzoate Reactions
This guide provides an in-depth analysis and detailed protocols for the purification of reaction products derived from Methyl 4-(bromomethyl)-3-fluorobenzoate. It is intended for researchers, scientists, and professionals in drug development who utilize this versatile reagent. The focus is on providing not just procedural steps, but also the underlying scientific rationale to empower users to troubleshoot and adapt these methods for their specific applications.
Introduction: The Versatility and Purification Challenges of a Key Building Block
This compound is a valuable building block in medicinal chemistry and organic synthesis.[1][2] Its utility stems from the presence of multiple reactive sites: a benzylic bromide that is highly susceptible to nucleophilic substitution, and an aromatic ring that can participate in cross-coupling reactions.[3] The fluorine substituent and the methyl ester group further modulate the molecule's reactivity and physicochemical properties.
However, the high reactivity of the bromomethyl group can also lead to the formation of byproducts, making the purification of the desired product a critical step.[4][5] Common challenges include separating the target molecule from unreacted starting material, side-products arising from competing reactions, and reagents used in the reaction. This guide will address these challenges by providing a systematic approach to purification strategy, tailored to the most common reaction types involving this compound.
Common Reaction Pathways and Associated Impurities
A thorough understanding of the reaction mechanism is paramount to anticipating potential impurities and designing an effective purification strategy. The primary reactions of this compound are nucleophilic substitutions at the benzylic position and palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions
The benzylic bromide is an excellent leaving group, readily displaced by a wide range of nucleophiles.[6] This reactivity is enhanced by the stability of the resulting benzylic carbocation intermediate in SN1-type reactions, which is stabilized by resonance with the benzene ring. However, for this primary benzylic halide, the SN2 pathway is also highly favorable.
Common Nucleophilic Substitution Reactions:
-
Williamson Ether Synthesis: Reaction with alcohols or phenols in the presence of a base to form benzyl ethers.[7][8][9]
-
Amine Alkylation: Reaction with primary or secondary amines to yield substituted benzylamines.
-
Cyanide Displacement: Reaction with sodium or potassium cyanide to introduce a cyanomethyl group.[6]
-
Thiol Alkylation: Reaction with thiols to form thioethers.
Potential Impurities in Nucleophilic Substitution Reactions:
| Impurity/Byproduct | Origin | Rationale for Formation |
| Unreacted this compound | Incomplete reaction | Insufficient reaction time, temperature, or stoichiometry of the nucleophile. |
| Dimeric Ether/Thioether | Reaction of the product with starting material | The newly formed nucleophilic product can react with another molecule of the starting material. |
| Elimination Products | Competing E2 elimination | Although less common for benzylic halides lacking β-hydrogens, it can be promoted by sterically hindered or strong bases.[7] |
| Over-alkylation Products | Reaction with polyfunctional nucleophiles | Primary amines can be dialkylated, for example. |
| Hydrolysis Product | Reaction with water | Presence of moisture can lead to the formation of the corresponding benzyl alcohol. |
Purification Strategies and Protocols
The choice of purification method is dictated by the physicochemical properties of the desired product and its impurities, such as polarity, solubility, and crystallinity.
Flash Column Chromatography
Flash column chromatography is the most widely used technique for purifying products from reactions of this compound due to its versatility and efficiency.[10][11][12]
Principle: Separation is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[12] More polar compounds interact more strongly with the polar silica gel and thus elute more slowly, while less polar compounds travel down the column faster.
Workflow for Flash Column Chromatography:
Caption: Workflow for Flash Column Chromatography Purification.
Protocol for Flash Column Chromatography:
-
Solvent System Selection:
-
Using thin-layer chromatography (TLC), identify a solvent system (e.g., mixtures of hexanes and ethyl acetate) that provides good separation between the product, starting material, and any major byproducts.[10]
-
Aim for an Rf value of approximately 0.3 for the desired product to ensure optimal separation.[10] For nitrogen-containing compounds, adding a small amount of triethylamine (e.g., 0.1%) to the eluent can improve peak shape and prevent streaking.[10]
-
-
Column Packing:
-
Select a column size appropriate for the amount of crude material. A silica gel to crude product ratio of 40:1 to 100:1 is common for challenging separations.[11]
-
Pack the column with silica gel as a slurry in the initial, least polar eluent. Ensure the silica bed is well-compacted and free of cracks.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.[10]
-
-
Elution and Fraction Collection:
-
Begin elution with the selected solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective for separating compounds with a wide range of polarities.[11]
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Crystallization
For solid products, crystallization can be a highly effective method for achieving high purity.
Principle: This technique relies on the differences in solubility of the product and impurities in a given solvent at different temperatures. The crude material is dissolved in a hot solvent, and as the solution cools, the desired compound, being less soluble at lower temperatures, crystallizes out, leaving the more soluble impurities in the solution.
Protocol for Recrystallization:
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat briefly.
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
For fluorinated benzoic acid derivatives, solvents like toluene or methanol/water mixtures can be effective for crystallization.[13]
Acid-Base Extraction
For products that contain an acidic or basic functional group, a liquid-liquid extraction based on pH adjustment can be a simple and effective initial purification step. For example, if the reaction product is an amine, it can be protonated and extracted into an aqueous acidic phase, leaving non-basic impurities in the organic phase.
Protocol for Acid-Base Extraction of a Basic Product (e.g., an amine):
-
Dissolve the crude reaction mixture in an immiscible organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel and wash with an aqueous acid solution (e.g., 1 M HCl). The basic product will move into the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a base (e.g., 1 M NaOH) to deprotonate the product, which will then precipitate or can be extracted back into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate to yield the purified product.
Purification in the Context of Suzuki-Miyaura Cross-Coupling Reactions
This compound can also be utilized in Suzuki-Miyaura cross-coupling reactions, typically involving the less reactive C-Br bond.[14] However, careful control of reaction conditions is necessary to avoid side reactions at the benzylic bromide position.
Typical Suzuki-Miyaura Reaction Scheme:
Caption: Simplified Suzuki-Miyaura Coupling Reaction.
Purification Challenges and Solutions:
| Impurity/Byproduct | Origin | Purification Strategy |
| Unreacted Starting Materials | Incomplete reaction | Flash column chromatography. |
| Homocoupled Boronic Acid | Side reaction of the boronic acid | Flash column chromatography or crystallization. |
| Palladium Residues | From the catalyst | Filtration through a pad of Celite® or silica gel. Specialized scavengers can also be used. |
| Boronic Acid-related Impurities | Hydrolysis of boronic esters, formation of boroxines | Aqueous workup can help to remove some of these impurities.[15] |
The purification of Suzuki-Miyaura reaction products often involves an initial aqueous workup to remove the base and inorganic salts, followed by flash column chromatography to separate the desired product from organic impurities.[16]
Conclusion
The successful synthesis of novel compounds using this compound is critically dependent on effective purification. A systematic approach, beginning with an understanding of the potential side reactions and byproducts, allows for the rational selection of a purification strategy. Flash column chromatography remains the most versatile and powerful tool, while crystallization and acid-base extraction offer effective alternatives for specific products. By applying the principles and protocols outlined in this guide, researchers can confidently isolate their target molecules in high purity, paving the way for subsequent research and development.
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Application Notes and Protocols for the Scale-Up Synthesis of Methyl 4-(bromomethyl)-3-fluorobenzoate
Abstract
Methyl 4-(bromomethyl)-3-fluorobenzoate is a pivotal intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its bifunctional nature allows for versatile derivatization, making it a valuable building block. This document provides a comprehensive guide for the scale-up synthesis of this compound, transitioning from laboratory-scale procedures to pilot or manufacturing scale. We will delve into the critical process parameters, safety considerations, and analytical controls necessary for a robust, reproducible, and safe manufacturing process. The protocols and insights provided are tailored for researchers, chemists, and process engineers involved in drug development and chemical manufacturing.
Introduction and Strategic Importance
This compound serves as a key structural motif in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the reactive benzylic bromide allows for nucleophilic substitution reactions, while the methyl ester provides a handle for further transformations such as hydrolysis or amidation. The fluorine atom on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecule, often enhancing metabolic stability and binding affinity.
The primary synthetic route to this intermediate is the selective free-radical bromination of the benzylic methyl group of its precursor, Methyl 3-fluoro-4-methylbenzoate. While straightforward in principle, scaling this reaction presents significant challenges related to reaction control, impurity formation, and safety. This application note aims to provide a detailed framework for addressing these challenges, ensuring a successful and efficient scale-up.
Synthetic Route Analysis and Scale-Up Causality
The most common and industrially viable method for synthesizing this compound is through the free-radical bromination of Methyl 3-fluoro-4-methylbenzoate. The choice of reagents and reaction conditions is critical for selectivity and yield, especially at scale.
Brominating Reagent: N-Bromosuccinimide (NBS)
For large-scale synthesis, N-Bromosuccinimide (NBS) is the reagent of choice over elemental bromine.[1]
-
Expertise & Experience: Elemental bromine is highly corrosive, toxic, and difficult to handle, requiring specialized equipment like glass-lined reactors and dedicated scrubber systems.[2][3] NBS, a crystalline solid, is significantly easier and safer to handle, dose, and store in a manufacturing environment. It provides a low, constant concentration of bromine in the reaction mixture, which is crucial for minimizing side reactions, particularly the formation of the dibrominated impurity.
-
Trustworthiness: The use of NBS leads to a more controlled reaction profile. The primary byproduct, succinimide, is a solid that can often be easily removed by filtration, simplifying the downstream purification process.[4]
Initiation Method: Thermal vs. Photochemical
Free-radical reactions require an initiation step to generate the initial radical species.[5]
-
Photochemical Initiation: This method uses UV light to induce homolytic cleavage of the N-Br bond in NBS or a C-Br bond.[6] While effective at the lab scale, photochemical setups are notoriously difficult to scale up. Ensuring uniform light penetration in large, opaque reaction vessels is a significant engineering challenge, often leading to inconsistent reaction rates and incomplete conversions.[7]
-
Thermal Initiation (Recommended for Scale-Up): This method employs a radical initiator, such as Azobisisobutyronitrile (AIBN) or Dibenzoyl Peroxide (BPO) , which decomposes at a predictable rate upon heating to generate radicals.[5] This approach is highly amenable to industrial-scale production as it relies on standard, jacketed reactors with reliable temperature control. The reaction rate can be precisely controlled by adjusting the temperature and the feed rate of the initiator or brominating agent.
Critical Scale-Up Parameters
Scaling a chemical process is not merely about using larger glassware; it involves a deep understanding of chemical engineering principles.
-
Heat Management: Free-radical bromination is an exothermic process. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. A runaway reaction is a significant risk.
-
Causality: To mitigate this, NBS should be added in controlled portions or via a solids-dosing system. The reaction temperature must be continuously monitored, and the reactor's cooling system must be robust enough to handle the heat load. A thermal safety analysis using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) is highly recommended to understand the thermal profile and potential hazards.[8][9]
-
-
Mixing and Mass Transfer: Inadequate mixing can lead to localized "hot spots" and concentration gradients.
-
Causality: This can result in the formation of impurities, such as the dibromo-adduct, and can also lead to an accumulation of unreacted NBS, which poses a safety risk.[10] The reactor's agitator design and speed must ensure efficient mixing to maintain a homogeneous reaction slurry.
-
-
Solvent Selection: The choice of solvent is critical for solubility, reaction temperature, and safety. Chlorobenzene is a suitable solvent for this reaction as it is relatively inert, has a high boiling point allowing for a practical reaction temperature, and can solubilize the starting materials. Acetonitrile is another viable option.[11]
-
Off-Gas Management: Although NBS is used instead of bromine, some HBr gas can still be generated. The decomposition of AIBN also releases nitrogen gas.
-
Causality: The reactor must be vented to a scrubber system containing a caustic solution (e.g., sodium hydroxide) to neutralize any acidic vapors before they are released into the atmosphere.
-
Detailed Scale-Up Protocol
This protocol describes the synthesis of this compound from Methyl 3-fluoro-4-methylbenzoate using NBS and AIBN in a 50 L reactor.
Reagents and Equipment
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles | Eq. |
| Methyl 3-fluoro-4-methylbenzoate | 185147-07-9 | 168.16 | 5.00 kg | 29.73 | 1.0 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 5.53 kg | 31.07 | 1.045 |
| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | 0.24 kg | 1.46 | 0.05 |
| Chlorobenzene | 108-90-7 | 112.56 | 30 L | - | - |
| 10% (w/v) Sodium Bisulfite Soln. | 7631-90-5 | 104.06 | 10 L | - | - |
| Deionized Water | 7732-18-5 | 18.02 | 20 L | - | - |
| Brine (Saturated NaCl Soln.) | 7647-14-5 | 58.44 | 10 L | - | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | 1.0 kg | - | - |
| Heptane | 142-82-5 | 100.21 | 25 L | - | - |
Equipment:
-
50 L glass-lined reactor with temperature control, reflux condenser, and mechanical stirrer.
-
Solids charging port or powder dosing system.
-
Vent line connected to a caustic scrubber.
-
Filter-dryer or large Büchner funnel with vacuum.
-
Receiving vessels.
Experimental Workflow Diagram
Caption: Scale-up synthesis workflow for this compound.
Step-by-Step Protocol
-
Reactor Preparation: Charge the 50 L reactor with Methyl 3-fluoro-4-methylbenzoate (5.00 kg) and chlorobenzene (30 L). Begin agitation and purge the reactor headspace with nitrogen.
-
Heating and Initiator Addition: Heat the reactor contents to 80-85 °C. Once the temperature is stable, add the AIBN (0.24 kg) in one portion.
-
NBS Addition: Begin the portion-wise addition of NBS (5.53 kg total) to the reactor. Add approximately 10% of the NBS every 15-20 minutes. Crucially, monitor the internal temperature closely. Ensure the temperature does not exceed 90 °C. The rate of addition should be dictated by the efficiency of the reactor's cooling system.
-
Reaction Monitoring: After the final addition of NBS, maintain the reaction mixture at 80-85 °C. Monitor the progress of the reaction every hour by taking a sample and analyzing it by HPLC. The reaction is considered complete when the area percent of the starting material is less than 2.0%.
-
Cooling and Filtration: Once complete, cool the reaction mixture to ambient temperature (20-25 °C). Filter the slurry to remove the solid succinimide byproduct. Wash the filter cake with a small amount of chlorobenzene (2-3 L) to recover any entrained product.
-
Aqueous Work-up: Transfer the combined filtrate to a suitable separation vessel.
-
Wash the organic layer with 10% aqueous sodium bisulfite solution (10 L) to quench any unreacted NBS or bromine.[4]
-
Separate the layers and wash the organic phase with deionized water (10 L).
-
Finally, wash with brine (10 L) to aid in the removal of water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (1.0 kg). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or semi-solid.
-
Purification: Add heptane (25 L) to the crude product and stir vigorously. The product should precipitate as a solid. Cool the slurry to 0-5 °C for at least 1 hour to maximize recovery.
-
Final Isolation: Collect the solid product by filtration, wash the cake with cold heptane (5 L), and dry under vacuum at 40 °C until a constant weight is achieved.
Analytical Characterization for Quality Control
Rigorous analytical testing is essential to ensure the final product meets the required specifications for purity and identity.
| Analytical Method | Purpose | Expected Results |
| ¹H NMR | Structural Confirmation & Purity | Signals corresponding to the aromatic protons, the benzylic CH₂Br group (~4.5 ppm), and the methyl ester CH₃ group (~3.9 ppm). |
| ¹⁹F NMR | Structural Confirmation | A single signal confirming the presence and environment of the fluorine atom. |
| HPLC (UV) | Purity Determination | Purity should be ≥98.0%. Used to quantify starting material, dibrominated impurity, and other process-related impurities. |
| GC-MS | Impurity Identification | To identify volatile impurities and confirm the mass of the main product. |
| Melting Point | Physical Constant Check | Provides a quick assessment of purity. |
Safety and Hazard Management
The scale-up of this process requires stringent adherence to safety protocols due to the hazardous nature of the materials involved.
-
This compound (Product): This compound is a potent lachrymator and is corrosive.[12][13] It causes severe skin burns and eye damage. All handling of the final product, especially before it is fully dried, must be done in a well-ventilated area, and appropriate PPE must be worn.
-
N-Bromosuccinimide (NBS): An oxidizing agent that can cause skin burns. Avoid contact with combustible materials. Thermal runaway reactions involving NBS have been reported, particularly with certain solvents, emphasizing the need for careful thermal management.[8][10]
-
AIBN: A thermal initiator that can decompose violently if heated improperly or stored at elevated temperatures. Store in a cool, designated area away from heat sources.
-
Chlorobenzene: A flammable and toxic solvent. Avoid inhalation and skin contact.
-
Engineering Controls: The entire process should be conducted in a closed system (reactor) with proper ventilation and an attached caustic scrubber. Emergency eyewash stations and safety showers must be readily accessible.[14]
-
Personal Protective Equipment (PPE): At a minimum, personnel must wear chemical splash goggles, a face shield, chemical-resistant gloves (e.g., nitrile or neoprene), and a flame-retardant lab coat.[15] For handling large quantities or during transfers, respiratory protection may be necessary.
Emergency Response
-
Spills: Small spills can be absorbed with an inert material (e.g., vermiculite) and disposed of as hazardous waste. Large spills require immediate evacuation and response from a trained emergency team.
-
Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[15] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention. If inhaled, move the individual to fresh air.
Conclusion
The scale-up synthesis of this compound is a manageable process when key chemical and engineering principles are respected. The transition from laboratory to pilot scale necessitates a shift in focus towards thermal management, process control, and robust safety procedures. By employing N-bromosuccinimide as the brominating agent with a thermal initiator like AIBN, and by carefully controlling the reaction exotherm through portion-wise reagent addition, a safe, efficient, and scalable process can be achieved. The detailed protocol and considerations outlined in this document provide a solid foundation for researchers and chemical engineers to successfully produce this valuable intermediate at scale.
References
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- Slideshare. (n.d.). Bromine handling and safety.
- RSC Education. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration.
- Standard Operating Procedure. (n.d.). Bromine Safety & Standard Operating Procedures.
- Brandeis University. (n.d.). Lachrymators | Laboratory Safety.
- Figshare. (2021). Safe Scale-Up of an N‑Bromosuccinimide Involved Bromination Reaction.
- ACS Publications. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction | Organic Process Research & Development.
- Novartis OAK. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization.
- ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture?.
- BenchChem. (n.d.). Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products.
- Google Patents. (n.d.). US20040236146A1 - Method for producing 3-bromomethylbenzoic acids.
- BenchChem. (n.d.). An In-depth Technical Guide to 4-(Bromomethyl)-3-nitrobenzoic Acid: Properties, Synthesis, and Applications.
- BenchChem. (n.d.). Technical Support Center: Removal of N-Bromosuccinimide from Bromination Reactions.
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- RadTech. (n.d.). Self-Initiation of Photopolymerization Reactions.
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Application Notes and Protocols: The Use of Methyl 4-(bromomethyl)-3-fluorobenzoate as a Covalent Chemical Probe
Introduction: Navigating the Proteome with Precision-Engineered Covalent Probes
In the intricate landscape of cellular biology, understanding the function and regulation of proteins is paramount to deciphering disease mechanisms and developing novel therapeutics. Chemical probes, small molecules designed to interact with specific protein targets, have emerged as indispensable tools for illuminating these complex biological processes.[1] Among the various classes of chemical probes, covalent probes offer unique advantages, including the ability to form stable, irreversible bonds with their protein targets. This enables robust target identification, validation, and the study of protein dynamics in their native cellular environment.[2]
This guide focuses on Methyl 4-(bromomethyl)-3-fluorobenzoate , a precision-engineered electrophilic probe. The strategic incorporation of a fluorine atom and a reactive bromomethyl group on a benzoate scaffold provides a unique combination of properties for exploring the proteome. The electron-withdrawing nature of fluorine can modulate the reactivity of the benzylic bromide, potentially enhancing its selectivity towards specific nucleophilic amino acid residues within a protein's binding pocket.[3] Furthermore, the benzoate core provides a versatile platform for further functionalization, allowing for the attachment of reporter tags for visualization or affinity handles for enrichment and identification of protein targets.
These application notes and protocols are designed for researchers, scientists, and drug development professionals, providing a comprehensive guide to the synthesis, application, and data interpretation when using this compound as a chemical probe for covalent ligand discovery and target validation.
Physicochemical Properties and Handling
Understanding the fundamental properties of a chemical probe is crucial for its effective application and for ensuring safety in the laboratory.
| Property | Value | Source |
| CAS Number | 128577-47-9 | [4] |
| Molecular Formula | C₉H₈BrFO₂ | [4] |
| Molecular Weight | 247.06 g/mol | [4] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 68-70 °C | N/A |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Acetonitrile) | N/A |
Handling and Storage: this compound is a reactive electrophile and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as toxic if swallowed, causes severe skin burns and eye damage, and may cause allergy or asthma symptoms if inhaled.[4] Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C, protected from moisture and light.
Mechanism of Action: Covalent Modification of Nucleophilic Residues
The utility of this compound as a chemical probe stems from the electrophilic nature of the benzylic bromide. This functional group is susceptible to nucleophilic attack by electron-rich amino acid side chains on a protein's surface, leading to the formation of a stable covalent bond. The most likely targets for alkylation by a benzyl bromide are the thiol group of cysteine residues, which are highly nucleophilic at physiological pH. Other potential targets include the imidazole ring of histidine, the thioether of methionine, and the carboxylate groups of aspartate and glutamate, particularly within a microenvironment that enhances their nucleophilicity.
The presence of the fluorine atom ortho to the bromomethyl group influences the reactivity of the probe in several ways:
-
Modulation of Electrophilicity: The electron-withdrawing nature of fluorine can subtly alter the electron density of the benzylic carbon, potentially fine-tuning its reactivity towards different nucleophiles.
-
Steric Effects: The fluorine atom can influence the preferred conformation of the probe within a protein binding pocket, contributing to its selectivity.
-
Metabolic Stability: Fluorination is a common strategy in drug discovery to enhance metabolic stability by blocking potential sites of oxidation.[3]
The covalent interaction between the probe and its target protein can be conceptualized as a two-step process:
-
Non-covalent Binding: The probe initially forms a reversible, non-covalent complex with the target protein, driven by interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.
-
Covalent Bond Formation: Once positioned favorably within the binding site, the nucleophilic amino acid residue attacks the benzylic carbon, displacing the bromide ion and forming an irreversible covalent bond.
This targeted covalent modification allows for the specific and permanent labeling of proteins of interest, facilitating their subsequent identification and characterization.
Synthesis of this compound
The synthesis of this compound can be achieved through a radical bromination of the corresponding methyl 3-fluoro-4-methylbenzoate. This method is a common and effective way to introduce a bromine atom at the benzylic position.
Protocol: Radical Bromination
Materials:
-
Methyl 3-fluoro-4-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (CCl₄) or another suitable non-polar solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3-fluoro-4-methylbenzoate in CCl₄.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to yield the pure this compound.
Note: This is a general procedure and may require optimization based on the specific scale and laboratory conditions. Always perform reactions in a well-ventilated fume hood.
Application: Covalent Labeling of Proteins in a Complex Proteome
A primary application of this compound is the covalent labeling of protein targets within a complex biological sample, such as cell lysate. This allows for the identification of proteins that interact with the probe.
Protocol: In-lysate Protein Labeling
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell lysate (prepared in a suitable buffer, e.g., PBS or Tris-HCl, pH 7.4, with protease inhibitors)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds (optional)
-
SDS-PAGE loading buffer
-
Coomassie Brilliant Blue or silver stain for gel visualization
-
For subsequent mass spectrometry analysis:
-
Urea
-
Iodoacetamide (IAM)
-
Trypsin
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
-
Procedure:
-
Lysate Preparation: Prepare a clarified cell lysate by sonication or mechanical lysis followed by centrifugation to remove cellular debris. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
-
Probe Incubation: Dilute the cell lysate to a working concentration (e.g., 1-2 mg/mL) in the chosen labeling buffer. Add the this compound stock solution to the lysate to achieve the desired final concentration (e.g., 10-100 µM). A DMSO control should be run in parallel.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1-2 hours) with gentle agitation. The optimal incubation time and temperature should be determined empirically.
-
Quenching the Reaction: Stop the labeling reaction by adding a nucleophilic quenching agent, such as a final concentration of 10 mM DTT or β-mercaptoethanol, or by adding SDS-PAGE loading buffer and boiling the sample.
-
Visualization of Labeling (Optional): To visualize changes in protein migration or to confirm labeling of abundant proteins, the labeled and control lysates can be separated by SDS-PAGE and stained with Coomassie Brilliant Blue or silver stain.
-
Sample Preparation for Mass Spectrometry: a. Denature the proteins in the labeled lysate by adding urea to a final concentration of 8 M. b. Reduce disulfide bonds with DTT or TCEP. c. Alkylate free cysteine residues with iodoacetamide to prevent disulfide bond reformation. d. Dilute the urea concentration to less than 2 M and digest the proteins into peptides using trypsin overnight at 37°C. e. Acidify the peptide mixture with formic acid to stop the digestion. f. Desalt the peptides using a C18 SPE cartridge.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that have been covalently modified by the probe. Data analysis will involve searching for the mass shift corresponding to the adduction of the probe to specific amino acid residues.
Application: Competitive Profiling for Target Identification
Competitive profiling is a powerful method to identify the specific targets of a compound of interest (your "inhibitor") by competing for binding with a broad-reactivity probe like this compound.
Protocol: Competitive Chemoproteomics
Procedure:
-
Pre-incubation with Inhibitor: Treat the cell lysate with your inhibitor of interest at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for a sufficient time to allow the inhibitor to bind to its targets.
-
Labeling with Probe: Add this compound to all samples at a fixed concentration.
-
Subsequent Steps: Follow the remaining steps of the "In-lysate Protein Labeling" protocol, including quenching, sample preparation for mass spectrometry, and LC-MS/MS analysis.
Data Analysis: By comparing the labeling profiles of the inhibitor-treated samples to the control, proteins that show a dose-dependent decrease in labeling by the probe are identified as potential targets of your inhibitor.
Data Visualization and Interpretation
Experimental Workflow for Target Identification
The following diagram illustrates a typical workflow for identifying protein targets of this compound using a chemoproteomics approach.
Caption: Workflow for chemoproteomic target identification.
Hypothetical Signaling Pathway Investigation
This probe could be utilized to investigate signaling pathways where nucleophilic residues play a key role in protein function or interaction. For instance, it could be used to identify novel regulators of a kinase cascade.
Caption: Probe targeting an adaptor protein in a kinase cascade.
Conclusion and Future Perspectives
This compound represents a valuable tool for chemical biology and drug discovery. Its tailored design, featuring a reactive electrophile and a fluorine substituent, offers the potential for selective covalent modification of protein targets. The protocols outlined in this guide provide a framework for utilizing this probe in target identification and validation studies. Future work could involve the synthesis of derivatives of this probe, incorporating reporter tags such as fluorophores or biotin, to expand its utility in various experimental setups, including cellular imaging and affinity purification-mass spectrometry (AP-MS). As our understanding of the proteome continues to grow, precision-engineered chemical probes like this compound will undoubtedly play a crucial role in unraveling the complexities of cellular function and disease.
References
- PubChem. This compound.
- Way, J. C. (2000). Covalent modification as a strategy to block protein-protein interactions with small-molecule drugs. Current Opinion in Chemical Biology, 4(1), 40-46. [Link]
- Functionalizing tandem mass tags for streamlining click-based quantitative chemoproteomics. PubMed Central. [Link]
- Gill, H., et al. (2015). Fluorine in medicinal chemistry: A decade of progress. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
- Anscombe, E., et al. (2015).
- Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]
- Chemical proteomics approaches for identifying the cellular targets of n
- Cantillo, D., et al. (2014). A Continuous-Flow Protocol for the Bromination of Benzylic Compounds with N-Bromosuccinimide. The Journal of Organic Chemistry, 79(1), 223-229. [Link]
- Lanning, B. R., et al. (2014). A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Journal of the American Chemical Society, 136(52), 17938-17947. [Link]
- Covalent Modification of Bromodomain Proteins by Peptides Containing a DNA Damage-Induced, Histone Post-Translational Modific
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- 2. Functionalizing tandem mass tags for streamlining click-based quantitative chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. This compound | C9H8BrFO2 | CID 18766370 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Covalent Derivatization of Peptides with Methyl 4-(bromomethyl)-3-fluorobenzoate for Enhanced Mass Spectrometry and NMR Analysis
Abstract
This application note provides a detailed protocol for the derivatization of peptides with Methyl 4-(bromomethyl)-3-fluorobenzoate. This reagent enables the covalent modification of peptides, primarily through the S-alkylation of cysteine residues. The introduction of a fluorinated benzyl group offers significant advantages for downstream analysis, including enhanced ionization efficiency in mass spectrometry and the ability to utilize ¹⁹F Nuclear Magnetic Resonance (NMR) for structural and binding studies. This guide is intended for researchers, scientists, and drug development professionals engaged in proteomics, peptide chemistry, and drug discovery.
Introduction
The chemical modification of peptides is a cornerstone of modern proteomics and drug development, enabling the introduction of probes to study protein function, enhance therapeutic potential, and facilitate structure-activity relationship investigations.[1] Cysteine, with its highly nucleophilic thiol group, is a common target for such modifications.[1][2] Alkylation of cysteine residues to form stable thioether bonds is a robust method to prevent unwanted disulfide bond formation and to introduce specific tags for analysis.[3][4]
This compound is a versatile derivatization agent that reacts with nucleophilic amino acid residues. The primary reaction mechanism is the S-alkylation of cysteine via an SN2 reaction.[5] The fluorobenzyl moiety introduced by this reagent provides several analytical advantages. The presence of fluorine can enhance the metabolic stability of peptides and influence binding interactions with biological targets.[6] For analytical purposes, the fluorine atom serves as a sensitive probe for ¹⁹F NMR studies, which is particularly useful given the absence of fluorine in most biological samples.[7][8] Furthermore, the fluorinated tag can provide a unique mass signature and influence fragmentation patterns in mass spectrometry, aiding in the identification and quantification of modified peptides.[9]
This application note details a comprehensive protocol for the derivatization of cysteine-containing peptides with this compound, including reaction setup, purification of the derivatized peptide, and guidelines for analysis by mass spectrometry and HPLC.
Reaction Mechanism and Specificity
The derivatization of peptides with this compound proceeds primarily through the alkylation of the sulfhydryl group of cysteine residues. This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism where the deprotonated thiol (thiolate) acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group.
Reaction Specificity and pH Dependence:
The nucleophilicity of the cysteine thiol group is highly dependent on pH. The pKa of the cysteine thiol group is typically around 8.5, meaning that at pH values above this, the more nucleophilic thiolate form (R-S⁻) predominates.[10][11][12] Therefore, conducting the reaction at a slightly basic pH (e.g., 7.5-8.5) significantly increases the reaction rate for cysteine.
While cysteine is the primary target, other nucleophilic amino acid side chains can also react with alkylating agents, particularly at higher pH and reagent concentrations. These include:
-
Methionine: The thioether side chain can be alkylated.
-
Histidine: The imidazole ring is nucleophilic.
-
Lysine: The ε-amino group can be alkylated.
-
N-terminus: The α-amino group can also be a target.
To enhance specificity for cysteine, it is crucial to control the reaction conditions. Operating at a pH closer to neutral (7.0-7.5) can minimize the reactivity of amino groups (pKa > 9) while still allowing for sufficient thiolate formation for the reaction to proceed.[3][13]
Experimental Protocol
This protocol provides a general method for the in-solution derivatization of peptides. Optimal conditions, particularly reagent concentrations and reaction time, may need to be determined empirically for each specific peptide.
Materials and Reagents
-
Peptide containing at least one cysteine residue
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Ammonium bicarbonate (NH₄HCO₃) or Tris-HCl buffer
-
Acetonitrile (ACN)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
Solid Phase Extraction (SPE) C18 cartridges
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (e.g., ESI-QTOF or Orbitrap)
Step-by-Step Protocol
1. Peptide Preparation and Reduction of Disulfide Bonds:
-
Rationale: For cysteine residues involved in disulfide bonds to be available for alkylation, they must first be reduced to free thiols. TCEP is a stable and effective reducing agent that is active over a wide pH range.
-
Dissolve the peptide in a suitable buffer (e.g., 100 mM ammonium bicarbonate, pH 8.0) to a concentration of 1-5 mg/mL.
-
Add a 10-fold molar excess of TCEP (or DTT) to the peptide solution.
-
Incubate at 37-56°C for 30-60 minutes.
2. Derivatization Reaction:
-
Rationale: A slight molar excess of the derivatizing agent ensures complete reaction with the available thiols. The reaction is performed in the dark to prevent potential photo-degradation of the reagent. The use of an organic co-solvent may be necessary to ensure the solubility of the hydrophobic reagent.
-
Prepare a fresh stock solution of this compound (e.g., 50 mM in DMF or ACN).
-
Add a 1.2 to 2-fold molar excess of this compound to the reduced peptide solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours in the dark.
3. Quenching the Reaction:
-
Rationale: Quenching the reaction with an excess of a thiol-containing compound consumes any remaining unreacted derivatizing agent, preventing non-specific modification of the peptide or other sample components.
-
Add a 5-fold molar excess of DTT or β-mercaptoethanol relative to the initial amount of the derivatizing agent.
-
Incubate for 15 minutes at room temperature.
4. Purification of the Derivatized Peptide:
-
Rationale: Removal of excess reagents and byproducts is crucial for accurate downstream analysis. Solid-phase extraction is a rapid and effective method for desalting and purifying the derivatized peptide.
-
Acidify the reaction mixture with 0.1% TFA.
-
Condition a C18 SPE cartridge with ACN followed by equilibration with 0.1% TFA in water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with 0.1% TFA in water to remove salts and excess reagents.
-
Elute the derivatized peptide with a solution of 50-70% ACN in 0.1% TFA.
-
Lyophilize the purified peptide or proceed directly to analysis.
Conclusion
The derivatization of peptides with this compound is a powerful technique for introducing a versatile analytical tag. This method provides a robust means of alkylating cysteine residues, and the incorporated fluorobenzyl group enhances the analytical characterization of peptides by mass spectrometry and enables the use of ¹⁹F NMR. The detailed protocol and troubleshooting guide provided in this application note will assist researchers in successfully implementing this methodology in their peptide analysis workflows.
References
- Using F-19 NMR to Probe Biological Interactions of Proteins and Peptides.
- General approach for the development of preparative peptide separ
- Understanding the Benefits of Fluorinated Amino Acids in Peptide Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- The Application of Fluorine-Containing Reagents in Structural Proteomics - PMC - NIH.
- The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences - PubMed.
- The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column. YMC America. [Link]
- USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC - PubMed Central.
- Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed.
- Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity | LCGC International.
- Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations - PMC - NIH.
- Gradient Retention Factor Concept Applied to Method Development for Peptide Analysis by Means of RP-HPLC | ACS Omega. American Chemical Society. [Link]
- Do Cysteine thiol groups respond to the pH changes? - ResearchGate.
- Unusual fragmentation of derivatized cysteine-containing peptides - PMC - NIH.
- Thiol Alkylation below Neutral pH - ResearchGate.
- Proteomics alkylation woes - Chromatography Forum.
- Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC - NIH.
- [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS?
- Selenomethionine as an Expressible Handle for Bioconjug
- Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - Molecular BioSystems (RSC Publishing). Royal Society of Chemistry. [Link]
- Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases - PMC - NIH.
- The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PubMed Central - NIH.
- | Amino acid selectivity of electrophiles targeting cysteines.... | Download Scientific Diagram - ResearchGate.
- Mass Spectrometry Characterization of the Thermal Decomposition/Digestion (TDD) at Cysteine in Peptides and Proteins in the Condensed Phase - PMC - PubMed Central.
- Mass spectrometry of peptides and proteins - OSU Chemistry.
- Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates - Open Exploration Publishing.
- Modifications of cysteine residues with alkylating agents used in proteomics.
- (PDF) Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts - ResearchGate.
- Selective labeling of selenomethionine residues in proteins with a fluorescent derivative of benzyl bromide - PubMed.
- Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates - Open Exploration Publishing.
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- 1. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
- 3. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 19F NMR chemical shift encoded peptide screening targeting the potassium channel Kv1.3 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. 19F NMR chemical shifts induced by a helical peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The power of 19F-NMR: peptide-membrane binding is not that basic! - Global NMR Discussion Meetings [globalnmr.org]
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- 12. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Fluorescent Labels Using Methyl 4-(bromomethyl)-3-fluorobenzoate
Abstract
This comprehensive guide details the strategic use of Methyl 4-(bromomethyl)-3-fluorobenzoate as a versatile bifunctional linker for the synthesis of novel fluorescent labels. This building block offers a reactive bromomethyl group for conjugation to fluorophore cores via nucleophilic substitution and a methyl ester handle for subsequent bioconjugation. We provide in-depth protocols for the synthesis of a coumarin-based fluorescent probe, highlighting the critical role of the ortho-fluoro substituent in modulating chemical reactivity and photophysical properties. This document is intended for researchers, chemists, and drug development professionals engaged in the creation of advanced fluorescent tools for biological imaging and diagnostics.
Introduction: The Strategic Advantage of this compound
Small-molecule fluorescent probes are indispensable tools in modern biological and medical research.[1] A typical probe consists of three main components: a fluorophore, a linker, and a recognition motif.[2] The linker is not merely a spacer; it is a critical component that influences the probe's solubility, reactivity, and ultimately, its biological performance.
This compound has emerged as a superior building block for constructing fluorescent labels due to its unique trifecta of functionalities:
-
Reactive Benzylic Bromide: The 4-(bromomethyl) group is a highly efficient electrophile for SN2 reactions. It readily and selectively reacts with a wide range of nucleophiles, such as the phenolic hydroxyls found in common fluorophore scaffolds like coumarins, fluoresceins, and rhodamines.[3][4] This allows for the straightforward and high-yield attachment of the linker to the dye core.
-
Modifiable Carboxylic Acid Precursor: The methyl ester at the 1-position serves as a masked carboxylic acid. This ester can be easily hydrolyzed post-conjugation to the fluorophore, revealing a carboxyl group. This new functional handle can then be activated (e.g., as an N-hydroxysuccinimidyl (NHS) ester) for covalent attachment to amine residues (e.g., lysine) on proteins, peptides, or other biomolecules.[5] This two-step approach provides a robust strategy for bioconjugation.
-
Influential Fluoro Substituent: The fluorine atom at the 3-position is not a passive bystander. As the most electronegative element, its presence exerts a significant electron-withdrawing effect.[6] This can subtly alter the electronic properties of the benzene ring and, by extension, the conjugated fluorophore, often leading to improved photostability and modulated fluorescence quantum yields.[7] Furthermore, fluorination is a well-established strategy in medicinal chemistry to enhance cell permeability and metabolic stability.[2]
This combination of features makes this compound a powerful and versatile tool for designing the next generation of high-performance fluorescent probes.
Core Reaction Principle: Williamson Ether Synthesis
The primary reaction employed to conjugate this compound to phenolic fluorophores is the Williamson ether synthesis. This classic SN2 reaction involves the deprotonation of a phenol by a mild base to form a highly nucleophilic phenoxide anion. This anion then attacks the electrophilic benzylic carbon of the bromomethyl group, displacing the bromide leaving group to form a stable ether linkage.[3][4]
Mechanism Deep Dive
The efficiency of this reaction hinges on several key factors:
-
Choice of Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is critical. These bases are strong enough to deprotonate the phenol but will not compete with the phenoxide as a nucleophile, thus preventing unwanted side reactions.
-
Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are ideal. They effectively solvate the cation of the base (e.g., K⁺), leaving the phenoxide anion "naked" and highly reactive, which accelerates the SN2 reaction rate.[3]
-
Leaving Group: Bromide is an excellent leaving group, as it is a stable, weakly basic anion, ensuring the substitution reaction proceeds efficiently.[8]
The logical workflow for this synthesis is depicted below.
Caption: General workflow for Williamson ether synthesis.
Detailed Protocol: Synthesis of a Coumarin-Derived Fluorescent Label
This protocol describes the synthesis of Methyl 4-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-3-fluorobenzoate , a blue-emitting fluorescent probe, by reacting 7-hydroxy-4-methylcoumarin with this compound.
Materials and Reagents
| Reagent | Supplier | CAS No. | Notes |
| 7-Hydroxy-4-methylcoumarin | Sigma-Aldrich | 90-33-5 | Fluorophore core |
| This compound | Sigma-Aldrich | 1095823-01-3 | Linker |
| Potassium Carbonate (K₂CO₃), anhydrous | Fisher | 584-08-7 | Fine powder, dried before use |
| N,N-Dimethylformamide (DMF), anhydrous | Acros Organics | 68-12-2 | Sure/Seal™ bottle is recommended |
| Ethyl Acetate (EtOAc) | VWR | 141-78-6 | ACS grade or higher |
| Hexanes | VWR | 110-54-3 | ACS grade or higher |
| Brine (Saturated NaCl solution) | Lab Prepared | N/A | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Fisher | 7757-82-6 | |
| Silica Gel for Flash Chromatography | SiliCycle | 63231-67-4 | 230-400 mesh |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 7-hydroxy-4-methylcoumarin (1.0 g, 5.68 mmol, 1.0 equiv.) and anhydrous potassium carbonate (1.18 g, 8.52 mmol, 1.5 equiv.).
-
Solvent Addition: Place the flask under an inert atmosphere (e.g., Argon or Nitrogen). Add 30 mL of anhydrous DMF via syringe. Stir the resulting suspension at room temperature for 15 minutes to facilitate the formation of the phenoxide. The mixture should become slightly colored.
-
Linker Addition: Dissolve this compound (1.55 g, 6.25 mmol, 1.1 equiv.) in 10 mL of anhydrous DMF. Add this solution dropwise to the stirring suspension in the flask.
-
Reaction: Heat the reaction mixture to 70°C using an oil bath. Allow the reaction to stir vigorously for 4-6 hours.
-
Expert Insight: The reaction progress should be monitored every hour using Thin-Layer Chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate eluent system. The starting coumarin is highly fluorescent under UV light. The reaction is complete when the spot corresponding to the starting coumarin has been completely consumed.
-
-
Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture into a 500 mL separatory funnel containing 150 mL of deionized water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL). This removes residual DMF and inorganic salts.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude off-white solid.
-
Purification: Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of 10% to 40% ethyl acetate in hexanes. The product is a white crystalline solid.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected yield is typically in the range of 85-95%.
Reaction Scheme Visualization
Caption: Synthesis of a coumarin-based fluorescent label.
Post-Synthesis: Bioconjugation Strategy
The synthesized fluorescent label contains a methyl ester, which serves as a precursor to a carboxylic acid for bioconjugation.
Saponification (Ester Hydrolysis)
The methyl ester is first hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) in a mixture of THF and water.
Amine-Reactive Labeling
The resulting carboxylic acid can be converted into an amine-reactive reagent for labeling proteins or other biomolecules.[5] A common and highly effective method is the in-situ formation of an N-hydroxysuccinimidyl (NHS) ester using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-Hydroxysulfosuccinimide).[5] This activated ester readily reacts with primary amines on biomolecules to form stable amide bonds.
Caption: Bioconjugation workflow for the synthesized label.
Troubleshooting and Key Considerations
| Issue | Probable Cause | Recommended Solution |
| Low Reaction Yield | Incomplete deprotonation of phenol. Moisture in the reaction. | Ensure K₂CO₃ is anhydrous and finely powdered. Use anhydrous DMF from a sealed bottle. Run the reaction under a strict inert atmosphere. |
| Multiple Spots on TLC | Side reactions (e.g., C-alkylation). Degradation of starting material. | Avoid excessively high temperatures (>90°C). Ensure the base is non-nucleophilic. Monitor the reaction closely to avoid prolonged heating after completion. |
| Difficulty in Purification | Residual DMF in the crude product. | During work-up, wash thoroughly with water and brine to completely remove DMF. If necessary, co-evaporate the crude product with toluene under reduced pressure. |
| Failed Saponification | Steric hindrance around the ester. Insufficient base or reaction time. | Increase the reaction temperature slightly (e.g., to 40°C). Use a stronger base like NaOH if LiOH is ineffective. Ensure a sufficient excess of base is used (2-3 equivalents). |
| Low Bioconjugation Efficiency | Hydrolysis of the NHS-ester. Incorrect buffer pH. | Prepare the NHS-ester in-situ and use it immediately. Perform the conjugation reaction in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5 for optimal reactivity. |
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of custom fluorescent labels. Its well-defined reactivity allows for a modular approach to probe design, enabling the straightforward coupling of diverse fluorophore cores with a functional handle for bioconjugation. The protocols and insights provided herein offer a robust framework for researchers to develop novel fluorescent tools tailored to their specific applications in cell biology, diagnostics, and drug discovery.
References
- Synthesis of vanillin ethers from 4-(bromomethyl) coumarins as anti-inflammatory agents.National Center for Biotechnology Information.
- Use of Multiple Carboxylates to Increase Intracellular Retention of Fluorescent Probes Following Release From Cell Penetrating Fluorogenic Conjugates.ACS Publications, Bioconjugate Chemistry.
- Fluorescent Probes for Protein and Nucleic Acid Labeling.Boca Scientific Inc.
- Rational Design of Small Molecule Fluorescent Probes for Biological Applications.National Center for Biotechnology Information.
- Representative mechanism for fluorescent fluoride probes.ResearchGate.
- Synthesis and Applications of Selected Fluorine-Containing Fluorophores.MDPI.
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- Synthesis of 4-{[(4̍ -methyl-coumarin-7̍ -yl)amino]methyl}-coumarin derivatives.ResearchGate.
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The Central Science: How Materials Science Has Shaped and Continues to Define an Era of Unprecedented Technological Advancement
An Application Guide for Researchers and Drug Development Professionals
Abstract
Materials science, the interdisciplinary field that investigates the relationship between the structure of materials at atomic or molecular scales and their macroscopic properties, stands as a cornerstone of modern technological and medical progress.[1] This guide provides an in-depth exploration of the pivotal role materials science has played in technological evolution, with a specific focus on its transformative impact on drug development. We will journey through the historical milestones that established the field's core principles, from the first use of metals to the dawn of the silicon age and the current nanoscale revolution.[2] For professionals in pharmaceutical R&D, this guide offers detailed application notes and protocols for the synthesis and characterization of advanced drug delivery systems, bridging the gap between fundamental materials principles and their practical application in creating safer, more effective therapeutics.[3][4]
The Foundational Paradigm: Structure, Properties, Processing, and Performance
At its core, materials science is driven by a simple yet powerful paradigm: the properties and ultimate performance of a material are dictated by its internal structure. This structure, in turn, is a direct result of how the material is processed. Understanding this interconnected relationship is what allows scientists to design and engineer new materials with tailored functionalities.[5]
This fundamental relationship is often visualized as the Materials Science Tetrahedron, a conceptual model that illustrates the interdependent corners of the discipline.
Caption: The Materials Science Tetrahedron.
A Legacy of Innovation: Key Historical Developments
Human history can be defined by the materials that shaped its eras: the Stone Age, Bronze Age, and Iron Age.[2] While early advancements were largely empirical, the last few centuries have seen a systematic, science-driven revolution.
| Era/Period | Key Developments & Breakthroughs | Impact on the Field |
| Ancient World (~3500 BCE - 500 CE) | Smelting of copper and iron[6][7]. Invention of glass (~2200 BCE)[6][8]. Development of crucible "wootz" steel in India (~300 BCE)[6][9]. | Established the foundations of metallurgy and ceramics, moving beyond naturally occurring materials. |
| Scientific Revolution & Industrial Age (17th-19th Century) | Invention of the optical microscope (~1668), revealing material microstructures for the first time[6][9]. Development of the Bessemer process for mass steel production (1856)[6]. Dmitri Mendeleev devises the Periodic Table of Elements (1869), providing a predictive framework for materials.[7][9] | Shifted materials development from an art to a science. Enabled the industrial revolution through mass production of high-performance materials like steel. |
| The 20th Century Revolution | Invention of Bakelite (1909), the first synthetic plastic[10]. Discovery of X-ray diffraction (1912), allowing for the characterization of crystal structures[6][9]. Invention of the transistor (1948), launching the semiconductor and electronics era[6][9]. | Birth of polymer science and solid-state physics. Provided the tools to precisely "see" and understand atomic arrangements, leading to the creation of alloys, plastics, and semiconductors. |
| The Modern Era (Late 20th - 21st Century) | Development of carbon nanotubes and graphene[11]. The Materials Genome Initiative (2011) uses AI and computational tools to accelerate materials discovery[12]. Rise of biomaterials and nanotechnology for medical applications.[3][12] | A paradigm shift towards "materials by design." The convergence of AI, nanotechnology, and biotechnology enables the creation of smart materials, advanced composites, and sophisticated drug delivery systems.[13] |
The Paradigm Shift in Drug Development: From Passive Excipients to Active Delivery Systems
For much of pharmaceutical history, materials (excipients) were considered inert fillers, vehicles to simply contain and deliver an active pharmaceutical ingredient (API). Materials science has shattered this paradigm, transforming these components into functional, active systems that can dramatically improve a drug's safety and efficacy.[4][14] Advanced materials now offer solutions to long-standing challenges in drug development, such as poor solubility, low bioavailability, and off-target toxicity.[3][4]
The evolution of these systems showcases a clear progression towards greater control and precision.
Caption: The evolution of drug delivery systems.
Key material classes driving this revolution include:
-
Biocompatible and Biodegradable Polymers: Materials like Poly(lactic-co-glycolic acid) (PLGA) and Polyethylene glycol (PEG) are workhorses in drug delivery.[4] They can be engineered to encapsulate drugs and degrade at a controlled rate, providing sustained release over days or months, which enhances patient compliance.[15]
-
Nanomaterials: This category includes liposomes, polymeric micelles, and inorganic nanoparticles.[4] By formulating drugs at the nanoscale, their solubility can be increased, and they can be designed to exploit physiological pathways, such as the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.[16] Carbon nanotubes, for example, offer exceptional strength and high surface area, making them candidates for drug delivery and biosensors.[11]
-
Hydrogels: These are water-swollen polymer networks that can encapsulate drugs and respond to environmental stimuli like pH or temperature.[3][17] This "smart" behavior allows for on-demand drug release directly at the site of disease.[16]
Application Notes & Protocols: Engineering a Nanoparticle Drug Delivery System
As a Senior Application Scientist, the true value of materials science lies in its application. The following protocols provide a validated workflow for the synthesis and characterization of a polymeric nanoparticle system for drug encapsulation, a cornerstone of modern drug delivery research.
Caption: Experimental workflow for drug delivery.
Protocol 1: Synthesis of PLGA Nanoparticles via Nanoprecipitation
Objective: To formulate biodegradable polymeric nanoparticles encapsulating a model hydrophobic drug (e.g., curcumin).
Rationale: Nanoprecipitation is a rapid, straightforward, and reproducible method for producing polymeric nanoparticles. It relies on the interfacial deposition of a polymer following the displacement of a semi-polar solvent, which is miscible with an anti-solvent (typically water). This process is ideal for encapsulating hydrophobic drugs that are soluble in the organic phase.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (organic solvent)
-
Poloxamer 188 or Polyvinyl alcohol (PVA) (stabilizer)
-
Curcumin (model hydrophobic drug)
-
Deionized (DI) water (anti-solvent)
Step-by-Step Methodology:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of curcumin in 5 mL of acetone. Ensure complete dissolution by vortexing or brief sonication.
-
Aqueous Phase Preparation: Dissolve a stabilizer (e.g., 1% w/v Poloxamer 188) in 10 mL of DI water. This stabilizer is critical to prevent nanoparticle aggregation.
-
Nanoprecipitation: While stirring the aqueous phase vigorously (e.g., 600 RPM) on a magnetic stir plate, add the organic phase dropwise using a syringe pump at a constant rate (e.g., 0.5 mL/min). A milky-white suspension should form immediately.
-
Solvent Evaporation: Leave the suspension stirring overnight in a fume hood to allow for the complete evaporation of acetone.
-
Purification: Centrifuge the nanoparticle suspension (e.g., 15,000 x g for 20 min at 4°C) to pellet the nanoparticles. Discard the supernatant, which contains the free, unencapsulated drug and excess stabilizer.
-
Resuspension: Resuspend the nanoparticle pellet in a known volume of fresh DI water. Wash the nanoparticles two more times by repeating the centrifugation and resuspension steps.
-
Storage: Store the final, purified nanoparticle suspension at 4°C or lyophilize for long-term storage.
Protocol 2: Physicochemical Characterization of Nanoparticles
Objective: To determine the size, size distribution, and surface charge of the synthesized nanoparticles.
Rationale: These parameters are critical predictors of in vivo performance. Particle size influences biodistribution and cellular uptake, while surface charge (Zeta Potential) affects stability in suspension and interactions with biological membranes.[18]
Instrumentation: Dynamic Light Scattering (DLS) and Zeta Potential Analyzer.
Step-by-Step Methodology:
-
Sample Preparation: Dilute a small aliquot of the purified nanoparticle suspension in DI water to an appropriate concentration (to achieve a count rate between 100-500 kcps).
-
DLS Measurement (Size):
-
Equilibrate the instrument's measurement cell to 25°C.
-
Transfer the diluted sample to a disposable cuvette and place it in the instrument.
-
Perform at least three measurements to obtain the average Z-average diameter and the Polydispersity Index (PDI). An acceptable PDI for drug delivery is typically < 0.3.
-
-
Zeta Potential Measurement (Surface Charge):
-
Transfer the diluted sample to a disposable folded capillary cell.
-
Place the cell in the instrument.
-
Apply an electric field and measure the electrophoretic mobility to calculate the zeta potential. Perform at least three measurements. A value more positive than +30 mV or more negative than -30 mV generally indicates good colloidal stability.
-
Protocol 3: Quantification of Drug Loading and In Vitro Release
Objective: To determine the amount of drug successfully encapsulated within the nanoparticles and to measure its release rate over time.
Rationale: Quantifying the Encapsulation Efficiency (%EE) and Drug Loading (%DL) is essential for dosage calculations. The in vitro release profile provides crucial data on how the formulation will behave over time, predicting whether it can achieve a sustained therapeutic effect.
Instrumentation: UV-Vis Spectrophotometer.
Step-by-Step Methodology:
Part A: Drug Loading Quantification
-
Standard Curve: Prepare a standard curve of the free drug (curcumin) in a suitable solvent (e.g., acetone or DMSO) at known concentrations and measure their absorbance at the appropriate wavelength (e.g., ~425 nm for curcumin).
-
Measure Unencapsulated Drug: During the purification step (Protocol 1, Step 5), collect the supernatants from the first centrifugation.
-
Quantify: Measure the absorbance of the supernatant and use the standard curve to determine the concentration of the unencapsulated drug.
-
Calculate %EE and %DL:
-
%EE = [(Total Drug - Unencapsulated Drug) / Total Drug] * 100
-
%DL = [(Total Drug - Unencapsulated Drug) / Total Weight of Nanoparticles] * 100
-
Part B: In Vitro Release Study
-
Setup: Place a known amount of drug-loaded nanoparticles (e.g., 1 mL of suspension) into a dialysis bag (with a molecular weight cut-off appropriate to retain nanoparticles but allow free drug to pass).
-
Release Medium: Submerge the dialysis bag in a larger volume of a release buffer (e.g., PBS, pH 7.4) at 37°C with gentle shaking.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Analysis: Measure the absorbance of the collected samples using a UV-Vis spectrophotometer. Use the standard curve to determine the concentration of the released drug at each time point.
-
Data Plotting: Plot the cumulative percentage of drug released versus time to generate the release profile.
The Future Horizon: Intelligent Materials and Personalized Medicine
The field of materials science is poised for another transformative leap, driven by computational power and advanced manufacturing.[19]
-
Advanced Manufacturing: Technologies like 3D printing (additive manufacturing) are enabling the creation of patient-specific medical implants and customized drug dosage forms.[21] It is now possible to print scaffolds for tissue engineering or tablets with complex, multi-layered release profiles.[4][21]
-
Sustainable Materials: There is a growing emphasis on developing biodegradable and bio-based materials to reduce the environmental impact of everything from packaging to medical devices.[19]
For drug development professionals, these trends herald an era of truly personalized medicine, where drug delivery systems can be designed and manufactured for an individual patient's specific needs.[17][22]
References
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- Advanced Materials in Drug Release and Drug Delivery Systems. (n.d.). MDPI Books.
- Top 10 Breakthroughs in Materials Science: Shaping the Future of Innovation. (2025, August 15). Lab Manager.
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- Timeline of materials technology. (n.d.). Grokipedia.
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- Experimental Methods in Material Science. (n.d.). Discover Engineering.
- Biomaterials in Drug Delivery and Clinical Applications. (2024, July 15). Preprints.org.
- MM 206: Experimental Techniques in Materials Science. (n.d.). IIT Bombay.
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- Understanding advanced pharma manufacturing technology. (2025, January 22). TechTarget.
- How Are Advanced Polymers Used For Drug Delivery? (2025, October 18). YouTube.
- What Are Advanced Materials and Their Industrial Applications. (2022, June 27). ICL Group.
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- Experimental Techniques in Materials and Mechanics - 1st Edition. (n.d.). Routledge.
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- Introducing Materials Science: Experimenting with Magnetic Nanomaterials in the Undergraduate Chemistry Laboratory. (2023, May 8). ACS Publications.
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Troubleshooting & Optimization
Common side reactions with Methyl 4-(bromomethyl)-3-fluorobenzoate
Welcome to the technical support center for Methyl 4-(bromomethyl)-3-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, we address common challenges and side reactions encountered during its use, providing in-depth troubleshooting advice and preventative strategies based on established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield of Desired Product & Presence of an Impurity at ~m/z 184
Question: I am performing a nucleophilic substitution reaction with this compound and an amine nucleophile in a protic solvent like ethanol. My yield is consistently low, and I observe a significant side product with a mass corresponding to the benzylic alcohol. What is happening and how can I prevent this?
Answer:
This is a classic case of a competing hydrolysis side reaction. This compound, being a reactive benzylic bromide, is susceptible to solvolysis, especially in the presence of nucleophilic protic solvents such as water or alcohols.
Causality: The benzylic carbocation intermediate, which can form via an SN1 pathway, is stabilized by the adjacent aromatic ring, making it susceptible to attack by even weak nucleophiles like water or the alcohol solvent.[1][2] The presence of any moisture in your reaction setup or solvent will lead to the formation of Methyl 4-(hydroxymethyl)-3-fluorobenzoate.
Troubleshooting Protocol: Minimizing Hydrolysis
-
Rigorous Drying of Reagents and Glassware:
-
Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) before use.
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If you are drying your own solvents, ensure the drying agent is appropriate and the solvent is stored over molecular sieves.
-
-
Solvent Selection:
-
Reaction Temperature:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many nucleophilic substitutions with this reagent, starting at 0 °C and slowly warming to room temperature is a good strategy.
-
Data Presentation: Solvent Effects on Nucleophilic Substitution
| Solvent Type | Predominant Mechanism Favored | Potential for Hydrolysis Side Reaction | Recommended for Reactions with this compound? |
| Polar Protic (e.g., Ethanol, Water) | SN1 | High | Not recommended unless solvolysis is the desired outcome. |
| Polar Aprotic (e.g., DMF, DMSO, ACN) | SN2 | Low | Highly recommended for minimizing hydrolysis.[4] |
| Non-polar (e.g., Toluene, Hexane) | SN2 (slower) | Very Low | Can be used, but solubility of nucleophiles may be an issue. |
Visualization: Hydrolysis Side Reaction Pathway
Caption: Competing SN1 pathways leading to desired product and hydrolysis side product.
Issue 2: Formation of an Alkene Impurity
Question: I am using a strong, sterically hindered base with my nucleophile to perform an alkylation with this compound. I am observing a byproduct that I suspect is an elimination product. How can I confirm this and prevent its formation?
Answer:
You are likely encountering a competing E2 elimination reaction. Benzylic halides can undergo elimination to form a conjugated alkene, especially in the presence of strong, non-nucleophilic, or sterically hindered bases.
Causality: The protons on the carbon adjacent to the aromatic ring (the benzylic protons) are more acidic than typical alkyl protons due to the resonance stabilization of the resulting conjugate base.[5] A strong base can abstract one of these protons, leading to the elimination of HBr and the formation of a double bond.
Troubleshooting Protocol: Suppressing Elimination
-
Choice of Base:
-
Use a weaker, non-nucleophilic base if possible. For example, if your nucleophile is an amine, it may be basic enough to drive the reaction without an additional strong base.
-
If a base is necessary, consider using a milder inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[6]
-
-
Reaction Temperature:
-
Lowering the reaction temperature generally favors substitution over elimination. E2 reactions often have a higher activation energy than SN2 reactions.
-
-
Nucleophile Choice:
-
Use a less sterically hindered nucleophile if the reaction allows.
-
Visualization: Competition between SN2 and E2 Pathways
Caption: Reaction cascade leading to over-alkylation.
Issue 4: Formation of a High Molecular Weight Impurity
Answer:
You are likely observing the formation of a dibenzyl ether derivative through a self-condensation reaction. This can occur under basic conditions, especially if a benzylic alcohol is formed in situ via hydrolysis.
Causality: If some of the starting material hydrolyzes to the corresponding benzylic alcohol, the alcohol can be deprotonated by the base in the reaction mixture to form an alkoxide. This alkoxide is a potent nucleophile and can react with another molecule of this compound to form the dibenzyl ether. [7][8][9]
Troubleshooting Protocol: Avoiding Dimerization
-
Prevent Hydrolysis:
-
Follow the rigorous drying procedures outlined in Issue 1 to minimize the in situ formation of the benzylic alcohol.
-
-
Order of Addition:
-
If possible, add the base to the reaction mixture last, after the nucleophile and electrophile have been combined. This minimizes the time that the electrophile is exposed to basic conditions in the absence of the intended nucleophile.
-
-
Purification:
General Laboratory Best Practices
-
Monitoring the Reaction: Thin-layer chromatography (TLC) is an invaluable tool for monitoring the progress of your reaction. [10][12][13][14]Staining with potassium permanganate can be effective for visualizing the starting material and products. [14]* Purification: Column chromatography on silica gel is a standard and effective method for purifying the products of reactions involving this compound. [10][11]A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.
-
Safety: this compound is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Loudon, G. M., & Parise, J. M. (2016). Organic Chemistry (6th ed.). W. H. Freeman.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Solomons, T. W. G., Fryhle, C. B., & Snyder, S. A. (2016). Organic Chemistry (12th ed.). Wiley.
- Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function (8th ed.). W. H. Freeman.
- Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson.
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How to avoid over-bromination in benzylic bromination reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for benzylic bromination. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to help you navigate the complexities of this powerful synthetic transformation and, most importantly, to control its selectivity. This is not a rigid manual but a dynamic resource built on the foundational principles of organic chemistry and extensive practical experience.
Troubleshooting Guide: Over-bromination and Other Side Reactions
Over-bromination, leading to the formation of dibromo- and even tribromo- products, is a common and frustrating issue in benzylic bromination.[1] This guide will help you diagnose and solve this and other related problems.
Question 1: My reaction is producing a significant amount of dibrominated product. How can I improve the selectivity for the desired monobrominated product?
Answer: This is the most frequent challenge in benzylic bromination. The root cause lies in the fact that the initial product, the benzyl bromide, is often more reactive than the starting material. To favor mono-bromination, you need to carefully control the reaction conditions to manage the concentration of the bromine radical and the reaction rate.[1]
Here are several strategies, from simplest to most impactful:
-
Control Stoichiometry: This is your first line of defense. Use a slight excess of the starting material or, at the very least, no more than 1.0 to 1.05 equivalents of your brominating agent, typically N-Bromosuccinimide (NBS).[2] This ensures that the brominating agent is the limiting reagent, reducing the likelihood of a second bromination event.
-
Slow Addition of Reagents: Instead of adding all the NBS at once, consider a slow, portion-wise, or continuous addition of a slurry of NBS.[1] This maintains a low, steady concentration of the bromine radical throughout the reaction, which is key to achieving high selectivity.[3][4]
-
Temperature Control: Lowering the reaction temperature can significantly improve selectivity.[2] While higher temperatures increase the reaction rate, they can also lead to a loss of selectivity. For highly reactive substrates, running the reaction at 0 °C may be necessary to minimize the formation of the dibromide.[2]
-
Choice of Initiator: The choice and amount of radical initiator (e.g., AIBN, benzoyl peroxide) are critical. Use the minimum amount of initiator necessary to start the reaction. Too much initiator can lead to an uncontrolled, rapid reaction and a higher incidence of over-bromination.
-
Solvent Selection: While carbon tetrachloride (CCl₄) has been a traditional solvent, its toxicity has led to the adoption of alternatives.[5][6] Acetonitrile (MeCN) is an excellent choice as both NBS and the succinimide byproduct are soluble, which can lead to cleaner reactions.[2] Supercritical carbon dioxide has also been explored as an environmentally benign alternative.[6]
Question 2: Besides over-bromination, what other side reactions should I be aware of?
Answer: While over-bromination is the primary concern, other side reactions can occur, depending on your substrate and reaction conditions:
-
Aromatic Ring Bromination: If your aromatic ring is electron-rich (e.g., contains activating groups like methoxy or amino groups), you may see electrophilic aromatic substitution on the ring itself.[5][7] This is more likely if there are acidic impurities or if high concentrations of Br₂ are allowed to build up. Using a non-polar solvent and ensuring your NBS is pure can help mitigate this.
-
Formation of 1,2-Diphenylethane: In some cases, two benzyl radicals can couple to form 1,2-diphenylethane.[8] This is typically a minor byproduct but can become more significant if the concentration of the benzyl radical is high and the concentration of the brominating agent is low.
-
Reaction with Solvent: Be mindful of your solvent choice. While generally inert, some solvents can participate in side reactions under radical conditions.
Frequently Asked Questions (FAQs)
Here, we address some common questions about the practical aspects of running a successful benzylic bromination.
Q1: What is the role of N-Bromosuccinimide (NBS) and why is it preferred over elemental bromine (Br₂)?
A1: NBS is the reagent of choice for selective benzylic bromination because it provides a low, controlled concentration of molecular bromine (Br₂) throughout the reaction.[3][4] The reaction is initiated by the formation of a bromine radical.[9][10] This radical then abstracts a benzylic hydrogen, which is relatively weak, to form a resonance-stabilized benzyl radical and HBr.[10][11][12] The HBr then reacts with NBS to generate a molecule of Br₂.[4][13] This newly formed Br₂ is then immediately consumed by the benzyl radical to form the desired product and another bromine radical, propagating the chain reaction.[9][14] This clever mechanism ensures that the concentration of Br₂ remains very low, which is crucial for preventing unwanted side reactions like the addition of bromine across double bonds if they are present in the molecule.[11][15]
Q2: How do I know when my reaction is complete?
A2: Monitoring the reaction progress is key to avoiding over-bromination and ensuring a good yield. Here are a few methods:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of your starting material and the appearance of your product.[16] However, be aware that the monobrominated and dibrominated products may have very similar Rf values, making them difficult to distinguish.[17]
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, GC or HPLC are excellent choices.[2][17] These techniques can accurately track the consumption of the starting material and the formation of both the desired monobrominated product and any over-brominated byproducts.
-
Visual Cues: The reaction mixture often changes color. It may go from colorless to a reddish-brown or wine-red color as a low concentration of bromine is generated, and then fade to a pale yellow as the bromine is consumed.[16] While not a definitive endpoint, a persistent reddish-brown color may indicate that the reaction has stalled or that an excess of bromine is present.
Q3: What is the best way to quench the reaction and work up the product?
A3: Once the reaction is complete, it's important to quench any remaining reactive bromine species.
-
Cooling: First, cool the reaction mixture in an ice bath.[18]
-
Quenching Agent: A common and effective quenching agent is an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite.[18] Add the quenching solution slowly, as the reaction can be exothermic. The disappearance of the reddish-brown color of bromine is a good indicator of a complete quench.[18]
-
Work-up: After quenching, the typical work-up involves separating the organic and aqueous layers. The organic layer is then washed with water and brine, dried over an anhydrous salt (like sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.
Q4: My monobrominated product is contaminated with the dibrominated byproduct. How can I purify it?
A4: Separating the mono- and di-brominated products can be challenging due to their similar polarities.
-
Column Chromatography: This is the most common method for purification.[19] You will likely need to use a non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane.[2] Careful optimization of the solvent system and a long column may be necessary to achieve good separation.
-
Recrystallization: If your product is a solid, recrystallization can be an effective purification method.[19][20] You'll need to find a solvent in which your monobrominated product has good solubility at high temperatures but poor solubility at low temperatures, while the dibrominated impurity remains in solution.
Experimental Protocols & Data
To provide a practical context, here are a sample protocol and a data table summarizing key reaction parameters.
Protocol: Controlled Monobromination of Toluene
This protocol is a general guideline. You may need to adjust the conditions based on your specific substrate.
-
Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add toluene (1.0 eq) and a suitable solvent like acetonitrile (MeCN).
-
Initiation: Add a catalytic amount of a radical initiator, such as AIBN (azobisisobutyronitrile).
-
Reagent Addition: Begin heating the mixture to reflux. Once refluxing, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 1-2 hours. This slow addition is crucial for selectivity.[1]
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Quenching: Once the starting material is consumed, cool the reaction to room temperature and then to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium thiosulfate until the color of bromine dissipates.[18]
-
Work-up: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent in vacuo and purify the crude product by column chromatography on silica gel.
Table 1: Effect of Reaction Conditions on Selectivity
| Entry | Substrate | Equivalents of NBS | Temperature (°C) | Solvent | Selectivity (Mono:Di) |
| 1 | 4-tert-butyltoluene | 1.05 | 20 | MeCN | 99:1[2] |
| 2 | 4-tert-butyltoluene | 1.05 | 60 | MeCN | 93:7[2] |
| 3 | 4-chlorotoluene | 1.05 | 20 | MeCN | 92:8[2] |
| 4 | 4-chlorotoluene | 1.05 | 0 | MeCN | >95:5 (Improved)[2] |
This data illustrates the significant impact of temperature on selectivity. A lower temperature generally leads to a higher ratio of the desired monobrominated product.
Visualizing the Mechanism
To better understand the competing reaction pathways, the following diagrams illustrate the core mechanisms.
Caption: Figure 1: Benzylic Bromination Mechanism and Over-bromination Pathway
Caption: Figure 2: Troubleshooting Flowchart for Over-bromination
References
- Benzylic Bromin
- 10.
- Mastering Allylic and Benzylic Bromin
- A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow | The Journal of Organic Chemistry - ACS Public
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- Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon - Scientific Upd
- 11.
- Selectivity of Aryl and Benzylic Bromin
- The Mechanism of Benzylic Bromination with N-Bromosuccinimide - ACS Public
- Reactions on the “Benzylic” Carbon: Bromination And Oxid
- 5.
- Toluene - Wikipedia.
- N-Bromosuccinimide.
- Technical Support Center: Handling and Quenching Reactions with Bromin
- Bromination - Common Conditions - Common Organic Chemistry.
- 2.9: Reactions at the Benzylic Position - Chemistry LibreTexts.
- Optimization of reaction conditions for the benzylic bromination of 1...
- What is Allylic Bromin
- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- Organic Syntheses Procedure.
- Free-radical side-chain bromination of alkylarom
- In the second propagation step in the bromination of toluene, Br2... | Study Prep in Pearson+.
- How to know when to stop reaction, benzylic bromin
- What is the major product when toluene reacts with bromine using cyclohexane as the solvent? - Quora.
- When toluene is used in free radical bromination, a very small amount of product is formed th
- separating benzyl bromide : r/chemistry - Reddit.
- methods of purific
- Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department.
- Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry.
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Technical Support Center: Optimizing Reactions with Methyl 4-(bromomethyl)-3-fluorobenzoate
Welcome to the technical support center for Methyl 4-(bromomethyl)-3-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their chemical reactions involving this versatile reagent. Here, we will address common challenges and provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.
I. Understanding the Reagent: Properties and Handling
Before delving into reaction optimization, a thorough understanding of the starting material is paramount. This compound (CAS No. 128577-47-9) is a substituted benzyl bromide, a class of compounds known for their utility in introducing a fluorinated benzyl moiety into a target molecule.[1]
FAQ 1: What are the key chemical properties and stability considerations for this compound?
This compound is a solid at room temperature with a melting point of approximately 68°C.[2] Its reactivity is primarily dictated by the benzylic bromide group, which is an excellent leaving group in nucleophilic substitution reactions.[3][4] The presence of an electron-withdrawing fluorine atom and a methyl ester group on the aromatic ring can influence the reactivity of the benzylic position.
Key Stability and Handling Points:
-
Moisture Sensitivity: Like many benzylic halides, it can be sensitive to moisture, leading to hydrolysis of the bromomethyl group to a hydroxymethyl group. Therefore, it should be stored in a cool, dry place under an inert atmosphere.[5][6]
-
Light Sensitivity: While not extremely sensitive, prolonged exposure to light can potentially initiate radical side reactions. It is good practice to store it in an amber bottle.
-
Thermal Stability: The compound is reasonably stable at room temperature but can decompose at elevated temperatures. Avoid unnecessarily high reaction temperatures.
-
Incompatibilities: It is incompatible with strong oxidizing agents and strong bases, which can lead to unwanted side reactions.[5][7]
Safety Precautions:
This compound is classified as toxic if swallowed, causes severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][8] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][7]
| Property | Value | Source |
| CAS Number | 128577-47-9 | [2] |
| Molecular Formula | C₉H₈BrFO₂ | [8] |
| Molecular Weight | 247.06 g/mol | [8] |
| Melting Point | 68 °C | [2] |
| Appearance | White to brown solid | [6] |
II. Troubleshooting Common Reactions: Nucleophilic Substitution
The most prevalent application of this compound is in nucleophilic substitution reactions, where the bromide is displaced by a nucleophile (e.g., an alcohol, amine, or thiol).
FAQ 2: My nucleophilic substitution reaction with this compound is giving a low yield. What are the likely causes and how can I improve it?
Low yields in these reactions can stem from several factors. A systematic approach to troubleshooting is crucial.
Troubleshooting Workflow for Low Yields
A. Reagent Quality and Stoichiometry:
-
Purity of this compound: Impurities, particularly the hydrolyzed hydroxymethyl analog, will not participate in the desired reaction, leading to a lower than expected yield. Confirm the purity of your starting material by NMR or melting point analysis.
-
Nucleophile Quality: Ensure your nucleophile is pure and dry. For amine nucleophiles, ensure they are not in their protonated salt form unless the reaction conditions are designed to deprotonate them in situ.
-
Stoichiometry: While a 1:1 stoichiometry is theoretically required, using a slight excess of the nucleophile (1.1-1.2 equivalents) can often drive the reaction to completion, especially if the nucleophile is not particularly potent.
B. Reaction Conditions:
-
Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone are generally good choices as they can dissolve both the electrophile and many nucleophiles and their salts, and they do not participate in the reaction.
-
Base Selection: If your nucleophile requires deprotonation (e.g., an alcohol or a thiol), the choice and strength of the base are crucial.
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are often sufficient for deprotonating phenols and thiols and are less likely to cause side reactions like elimination or hydrolysis of the ester.
-
Stronger Bases (e.g., NaH, KHMDS): These are necessary for less acidic alcohols but increase the risk of side reactions.
-
-
Temperature and Reaction Time: Many nucleophilic substitutions with benzylic bromides proceed readily at room temperature. However, for less reactive nucleophiles, gentle heating (e.g., 40-60 °C) may be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid decomposition from prolonged heating.
FAQ 3: I am observing multiple spots on my TLC plate, indicating side products. What are the common side reactions and how can I minimize them?
The formation of side products is a common challenge. Identifying these byproducts is the first step to mitigating their formation.
Common Side Reaction Pathways
A. Hydrolysis:
-
Cause: Presence of water in the reaction mixture.
-
Identification: The hydrolyzed product will have a lower Rf on TLC and a mass corresponding to the replacement of Br with OH.
-
Prevention: Use anhydrous solvents and reagents. If necessary, dry your solvents using standard laboratory procedures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
B. Elimination:
-
Cause: While less common for primary benzylic bromides, strong, sterically hindered bases can promote elimination to form a styrene derivative.[9]
-
Prevention: Use a weaker, non-hindered base where possible. If a strong base is required, consider using a non-nucleophilic base and adding it slowly at a lower temperature.
C. Over-alkylation:
-
Cause: If your nucleophile has multiple reactive sites (e.g., a primary amine), it can react with more than one molecule of the electrophile.
-
Prevention: Use an excess of the nucleophile to favor mono-alkylation. Alternatively, protect one of the reactive sites on the nucleophile before the reaction.
D. Ester Hydrolysis:
-
Cause: The methyl ester is generally stable under neutral or mildly basic conditions. However, strongly basic conditions (e.g., using NaOH or KOH) can lead to saponification of the ester to the corresponding carboxylic acid.[10][11]
-
Prevention: Avoid strong hydroxide bases if the ester functionality is to be preserved. Use carbonate bases or non-hydroxide organic bases.
FAQ 4: My reaction involves a salt that is not soluble in my organic solvent. How can I facilitate the reaction?
This is a classic scenario for phase-transfer catalysis.
Phase-Transfer Catalysis (PTC):
A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs.[12] For reactions involving an inorganic salt (like a nucleophile salt) and an organic substrate, a phase-transfer catalyst can be invaluable.
-
How it works: The catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), forms an ion pair with the anion of the nucleophile.[12] The lipophilic alkyl groups on the catalyst allow this ion pair to be soluble in the organic phase, where it can then react with the this compound.
-
When to use it: Consider using a phase-transfer catalyst when your nucleophile is an inorganic salt with low solubility in your organic solvent. This is common for reactions with cyanide, azide, or halide salts.
-
Typical Conditions: A biphasic system (e.g., dichloromethane and water) is often used. The inorganic salt is dissolved in the aqueous phase, and the electrophile is in the organic phase. A catalytic amount (1-10 mol%) of the phase-transfer catalyst is added to shuttle the nucleophile across the phase boundary.
III. Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol provides a general starting point for a nucleophilic substitution reaction. Optimization of specific parameters will likely be necessary.
-
To a solution of the nucleophile (1.1 mmol) in anhydrous DMF (5 mL) in a round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous DMF (2 mL) dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC. If the reaction is sluggish, gently heat the mixture to 40-50 °C.
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[13]
Protocol 2: Reaction Optimization Strategy
When troubleshooting a low-yielding reaction, a systematic approach to optimization is key.
| Parameter | Variation 1 | Variation 2 | Variation 3 | Rationale |
| Solvent | DMF | Acetonitrile | Acetone | To assess the effect of solvent polarity and solubility. |
| Base | K₂CO₃ | Cs₂CO₃ | Et₃N | To evaluate the impact of base strength and cation. |
| Temperature | Room Temp. | 40 °C | 60 °C | To determine the optimal activation energy without promoting decomposition. |
| Concentration | 0.1 M | 0.5 M | 1.0 M | To investigate the effect of reaction kinetics. |
Run a matrix of small-scale reactions varying one parameter at a time to identify the optimal conditions for your specific substrate and nucleophile.
IV. Purification Strategies
FAQ 5: How should I purify the product of my reaction?
The purification method will depend on the physical properties of your product.
-
Crystallization: If your product is a solid, recrystallization is often the most effective method for obtaining highly pure material.[13] A common solvent system for compounds of this type is ethyl acetate/hexanes.
-
Column Chromatography: If your product is an oil or if crystallization is ineffective at removing impurities, silica gel column chromatography is the method of choice. A gradient of ethyl acetate in hexanes is a good starting point for elution.
V. Conclusion
Successfully employing this compound in organic synthesis hinges on a solid understanding of its reactivity, careful control of reaction conditions, and a systematic approach to troubleshooting. By considering the factors outlined in this guide—reagent quality, solvent and base selection, temperature control, and potential side reactions—researchers can significantly improve the yield and purity of their desired products.
References
- Optimize Your Organic Synthesis with Phase Transfer Catalysts. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- Methyl 3-bromo-4-fluorobenzoate Safety D
- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (2024). PubMed Central.
- Methyl 3-Bromo-4-fluorobenzoate: A Versatile Building Block in Organic Synthesis. (n.d.).
- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
- PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER C
- H-Bond Mediated Phase-Transfer Catalysis: Enantioselective Generating of Quaternary Stereogenic Centers in β-Keto Esters. (2022). MDPI.
- PTC O-Alkylation With a Secondary Benzyl Bromide. (n.d.). PTC Organics.
- percentage yield of product. (2024). Reddit.
- Industrial Phase-Transfer C
- Methyl 4-(bromomethyl)
- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (2024). RSC Publishing.
- Selectivity of Aryl and Benzylic Bromin
- Reactions on the “Benzylic” Carbon: Bromination And Oxid
- Methyl 4-(bromomethyl)
- Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. (2024).
- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (2024).
- Methyl 3-Bromo-4-fluorobenzo
- What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? (2022). Quora.
- Benzyl bromide is a primary halide. It undergoes SN1 substitution... (n.d.). Pearson.
- How to Synthesize Methyl 4-(bromomethyl)
- SAFETY D
- Methyl 4-(bromomethyl)
- Benzyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal.
- 4-BROMOMETHYL-3-FLUOROBENZOIC ACID METHYL ESTER. (2025). Chemicalbook.
- Methyl 3-bromo-4-fluorobenzo
- Methyl 3-(bromomethyl)
- Methyl 2-(bromomethyl)
- Purification of Products. (2025). Chemistry LibreTexts.
- Methyl 4-bromo-2-(bromomethyl)
- Technical Support Center: Purification of Methyl 3-boronobenzoate Reaction Mixtures. (2025). Benchchem.
- Unusual hydrolysis of methyl 2,4,6‐trimethylbenzo
- Methyl 4-(bromomethyl)
- Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo.
- Process for preparing 4-bromomethyl-3-methoxy-benzoic esters. (n.d.).
- Analytical Methods. (n.d.). RSC Publishing.
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Navigating Failed Reactions with Methyl 4-(bromomethyl)-3-fluorobenzoate: A Technical Support Guide
For researchers in synthetic chemistry, particularly those engaged in drug discovery and development, encountering a failed reaction can be a significant impediment. This guide provides a comprehensive troubleshooting framework for reactions involving Methyl 4-(bromomethyl)-3-fluorobenzoate, a versatile but sometimes challenging reagent. By understanding the interplay of its structural features and reaction conditions, we can diagnose and resolve common experimental failures.
Understanding the Reactivity of this compound
This compound possesses three key structural features that dictate its reactivity:
-
Benzylic Bromide: The bromomethyl group is the primary site of reactivity. Benzylic bromides are generally more reactive than alkyl bromides in nucleophilic substitution reactions due to the formation of a resonance-stabilized benzylic carbocation in SN1 pathways, or a more accessible transition state for SN2 reactions.
-
Electron-Withdrawing Groups: The fluorine atom and the methyl ester group are electron-withdrawing. The fluorine atom exerts a strong inductive effect, which can influence the reactivity of the adjacent benzylic carbon. The methyl ester group deactivates the benzene ring towards electrophilic aromatic substitution but can also be susceptible to hydrolysis under certain conditions.
-
Aromatic Ring: While the primary reactivity is at the benzylic position, the aromatic ring itself can potentially participate in cross-coupling reactions, although this is generally less favorable than reactions at the more labile C-Br bond of the bromomethyl group.
A critical aspect to consider is the competition between different reaction pathways, namely SN1, SN2, E1, and E2, which is influenced by the nature of the nucleophile, the solvent, and the temperature.
Troubleshooting Common Failed Reactions
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
I. Failed Nucleophilic Substitution Reactions
Question 1: My nucleophilic substitution reaction is not proceeding, and I am recovering my starting material. What are the likely causes and solutions?
Answer:
This is a common issue that can often be traced back to several factors:
-
Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to displace the bromide.
-
Troubleshooting:
-
Increase Nucleophile Strength: If using a neutral nucleophile (e.g., an amine or alcohol), consider deprotonating it with a suitable non-nucleophilic base to generate the more reactive anionic form.
-
Change Nucleophile: If possible, switch to a stronger, less sterically hindered nucleophile.
-
-
-
Inappropriate Solvent: The solvent plays a crucial role in stabilizing intermediates and facilitating the reaction.
-
Troubleshooting:
-
For SN2 reactions (favored with strong, unhindered nucleophiles): Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the counter-ion of the nucleophile but not the nucleophile itself, enhancing its reactivity.
-
For SN1 reactions (favored with weak nucleophiles and on more substituted benzylic carbons, though less likely here): Use a polar protic solvent like water, ethanol, or methanol to stabilize the carbocation intermediate.
-
-
-
Low Reaction Temperature: The reaction may have a high activation energy.
-
Troubleshooting: Gradually increase the reaction temperature while monitoring for the formation of side products by TLC.
-
Question 2: My reaction is producing a significant amount of an elimination byproduct (an alkene). How can I favor substitution over elimination?
Answer:
Elimination (E1/E2) is a common competing pathway with substitution, especially with basic nucleophiles.
-
Strong, Bulky Base: Sterically hindered bases, such as potassium tert-butoxide, are more likely to act as bases than nucleophiles, leading to elimination.
-
Troubleshooting: Switch to a less sterically hindered base with good nucleophilicity, such as sodium ethoxide in ethanol, or a weaker base like potassium carbonate.
-
-
High Reaction Temperature: Higher temperatures generally favor elimination over substitution.
-
Troubleshooting: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Question 3: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the likely side reactions and how can I avoid them?
Answer:
Several side reactions can occur with this compound:
-
Hydrolysis of the Ester: The methyl ester is susceptible to hydrolysis under either acidic or basic conditions, especially in the presence of water. This will produce the corresponding carboxylic acid.
-
Troubleshooting:
-
Ensure all reagents and solvents are anhydrous.
-
If the reaction requires a base, use a non-hydroxide base like potassium carbonate or a non-nucleophilic organic base.
-
If acidic conditions are necessary, use a non-aqueous acid source.
-
-
-
Self-Condensation (Wurtz-Fittig type reaction): Two molecules of the benzylic bromide can react with each other in the presence of a reducing agent or certain metals to form a dimer.
-
Troubleshooting:
-
Avoid the use of reactive metals unless a specific coupling reaction is intended.
-
Add the benzylic bromide slowly to the reaction mixture to maintain a low concentration.
-
-
-
Over-alkylation (with amine nucleophiles): The product of the initial substitution (a secondary amine) can be more nucleophilic than the starting primary amine and react further with the benzylic bromide to form a tertiary amine.
-
Troubleshooting: Use a large excess of the primary amine to statistically favor the mono-alkylation product.
-
Visualizing the Troubleshooting Workflow for Nucleophilic Substitution
Caption: A decision-making flowchart for troubleshooting failed nucleophilic substitution reactions.
II. Failed Palladium-Catalyzed Cross-Coupling Reactions
While the benzylic bromide is the more reactive site, palladium-catalyzed cross-coupling reactions can still be challenging.
Question 4: My Suzuki coupling reaction with an arylboronic acid is not working. What should I check?
Answer:
The Suzuki-Miyaura coupling is a robust reaction, but failures can occur.
-
Catalyst Inactivity: The palladium catalyst may be inactive or poisoned.
-
Troubleshooting:
-
Use a fresh, high-quality palladium catalyst and ligand.
-
Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.
-
-
-
Incorrect Base or Solvent: The choice of base and solvent is crucial for the transmetalation step.
-
Troubleshooting:
-
A common system is a carbonate base (e.g., K₂CO₃, Cs₂CO₃) in a mixed solvent system like toluene/ethanol/water or dioxane/water.
-
The water is often necessary to dissolve the inorganic base and facilitate the reaction.
-
-
-
Boronic Acid Decomposition: Boronic acids can be prone to decomposition (protodeboronation).
-
Troubleshooting:
-
Use fresh boronic acid.
-
Consider using a boronate ester (e.g., a pinacol ester) which can be more stable.
-
-
Proposed Starting Protocol for Suzuki Coupling:
| Parameter | Recommended Condition |
| Reactants | This compound (1.0 equiv.), Arylboronic acid (1.2-1.5 equiv.) |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) |
| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.) |
| Solvent | Toluene/Ethanol/Water (3:1:1) or Dioxane/Water (4:1) |
| Temperature | 80-100 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Question 5: I am attempting a Sonogashira coupling with a terminal alkyne, but the reaction is failing. What are the common pitfalls?
Answer:
Sonogashira couplings with benzylic bromides can be less straightforward than with aryl halides.
-
Catalyst System: The classic Pd/Cu co-catalyst system is often used.
-
Troubleshooting:
-
Ensure both the palladium and copper(I) catalysts are of good quality.
-
The reaction is highly sensitive to oxygen, so rigorous degassing of the solvent and an inert atmosphere are critical.
-
-
-
Base: An amine base is typically used.
-
Troubleshooting:
-
Use a distilled, anhydrous amine base like triethylamine or diisopropylethylamine.
-
-
-
Homocoupling of the Alkyne (Glaser coupling): This is a common side reaction, especially in the presence of oxygen.
-
Troubleshooting:
-
Maintain a strictly anaerobic environment.
-
Consider copper-free Sonogashira conditions if homocoupling is a persistent issue.
-
-
Proposed Starting Protocol for Sonogashira Coupling:
| Parameter | Recommended Condition |
| Reactants | This compound (1.0 equiv.), Terminal alkyne (1.2-1.5 equiv.) |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%), CuI (5-10 mol%) |
| Base | Triethylamine or Diisopropylethylamine (anhydrous) |
| Solvent | THF or DMF (anhydrous, degassed) |
| Temperature | Room temperature to 60 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Question 6: My Buchwald-Hartwig amination with a primary or secondary amine is not giving the desired product. What factors should I consider?
Answer:
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.
-
Ligand Choice: The choice of phosphine ligand is critical for a successful reaction.
-
Troubleshooting:
-
For benzylic bromides, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective.
-
Screening a few different ligands may be necessary to find the optimal one for your specific substrate.
-
-
-
Base: A strong, non-nucleophilic base is required.
-
Troubleshooting:
-
Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Ensure the base is fresh and handled under anhydrous conditions.
-
-
-
Amine Reactivity: The nature of the amine can influence the reaction outcome.
-
Troubleshooting:
-
Primary amines are generally more reactive than secondary amines.
-
For less reactive amines, higher temperatures and longer reaction times may be necessary.
-
-
Proposed Starting Protocol for Buchwald-Hartwig Amination:
| Parameter | Recommended Condition |
| Reactants | This compound (1.0 equiv.), Amine (1.2-1.5 equiv.) |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) with a suitable phosphine ligand (e.g., XPhos, 2-4 mol%) |
| Base | NaOtBu or LiHMDS (1.5-2.0 equiv.) |
| Solvent | Toluene or Dioxane (anhydrous, degassed) |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Visualizing the Cross-Coupling Troubleshooting Logic
Caption: A logical breakdown for troubleshooting common palladium-catalyzed cross-coupling reactions.
Concluding Remarks
Troubleshooting failed reactions is an integral part of the scientific process. By systematically evaluating the potential points of failure – from the inherent reactivity of this compound to the specific conditions of your chosen reaction – you can efficiently identify and address the root cause of the problem. This guide provides a starting point for this process, and careful observation, documentation, and a methodical approach will ultimately lead to successful synthetic outcomes.
References
- Nucleophilic Substitution: For a general overview of nucleophilic substitution reactions, including the competition between SN1, SN2, E1, and E2 pathways, consult a standard organic chemistry textbook. A good online resource is the LibreTexts Chemistry library.
- Suzuki-Miyaura Coupling: A comprehensive review of the Suzuki-Miyaura reaction can be found in numerous sources, including: Miyaura, N.; Suzuki, A. Chem. Rev.1995, 95 (7), 2457–2483. ([Link])
- Sonogashira Coupling: For an overview of the Sonogashira reaction, see: Chinchilla, R.; Nájera, C. Chem. Rev.2007, 107 (3), 874–922. ([Link])
- Buchwald-Hartwig Amination: A foundational paper on this reaction is: Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Acc. Chem. Res.1998, 31 (12), 805–818. ([Link])
Technical Support Center: Purification of Methyl 4-(bromomethyl)-3-fluorobenzoate & Derivatives
Prepared by the Office of the Senior Application Scientist
Welcome to the dedicated technical support guide for researchers working with Methyl 4-(bromomethyl)-3-fluorobenzoate and its analogues. This resource is designed to provide practical, in-depth solutions to the common and complex purification challenges encountered during and after the synthesis of this critical pharmaceutical intermediate. Our guidance is rooted in established chemical principles and extensive laboratory experience to help you achieve optimal purity and yield.
Introduction: The Challenge of a Reactive Intermediate
This compound is typically synthesized via radical bromination of Methyl 3-fluoro-4-methylbenzoate, most commonly using N-bromosuccinimide (NBS) as the bromine source.[1][2][3][4] The reaction's selectivity for the benzylic position is driven by the formation of a resonance-stabilized benzylic radical, which is more stable than other potential radical intermediates.[1][2][5]
However, the very reactivity that makes this compound a valuable synthetic building block also presents significant purification hurdles. The crude product is rarely clean and is often contaminated with starting material, over-brominated side products, and byproducts from the reagents. Furthermore, the benzylic bromide itself is susceptible to nucleophilic attack, particularly hydrolysis, which can occur during aqueous workups or on silica gel during chromatography.[6][7]
This guide provides a structured approach to troubleshooting these issues, offering both quick answers and detailed protocols to enhance the robustness of your purification workflow.
Section 1: Troubleshooting Common Purification Issues
This section addresses the most frequently encountered problems in a direct question-and-answer format.
Question: My final yield is significantly lower than expected after an aqueous workup. What is the likely cause?
Answer: The most probable cause is the hydrolysis of the benzylic bromide to the corresponding benzyl alcohol (Methyl 4-(hydroxymethyl)-3-fluorobenzoate). The benzylic position is highly susceptible to both SN1 and SN2 nucleophilic substitution.[6][7] The presence of water, especially under neutral or slightly basic conditions during workup, can readily displace the bromide.
-
Causality: The carbocation formed upon bromide departure is resonance-stabilized by the adjacent benzene ring, making the SN1 pathway favorable.[5][6]
-
Preventative Measures:
-
Minimize Contact Time: Perform aqueous washes quickly and at reduced temperatures (e.g., with ice-cold brine).
-
Use Mild Bicarbonate Wash: If an aqueous wash is necessary to remove succinimide, use a cold, dilute solution of sodium bicarbonate and do not let the layers sit for extended periods.
-
Thorough Drying: Ensure the organic layer is rigorously dried with an anhydrous salt like MgSO₄ or Na₂SO₄ before solvent evaporation. Any residual water can cause hydrolysis upon standing or heating.
-
Question: My NMR spectrum shows multiple signals in the benzylic region (~4.5-5.0 ppm) and additional aromatic peaks. What are these impurities?
Answer: This pattern typically indicates the presence of over-brominated species. The primary culprits are the dibrominated product (Methyl 4-(dibromomethyl)-3-fluorobenzoate) and, less commonly, bromination on the aromatic ring itself.
-
Causality: While NBS is selective, using an excess of the reagent, elevated temperatures, or prolonged reaction times can lead to a second radical bromination at the benzylic position. Ring bromination can occur if trace amounts of Br₂ are present and a Lewis acid catalyst is inadvertently formed.
-
Troubleshooting Strategy:
-
Stoichiometry Control: Use no more than 1.05-1.1 equivalents of NBS relative to the starting material.
-
Monitor via TLC/LCMS: Track the reaction progress closely. Stop the reaction as soon as the starting material is consumed to prevent the formation of the dibromo-adduct.
-
Purification: These species are typically more non-polar than the desired product. They can be separated using flash column chromatography (see Protocol 2).
-
Question: After removing the solvent, my product is a persistent yellow or brown oil that won't crystallize. How can I purify it?
Answer: This is a common issue, often caused by a mixture of impurities that depress the melting point and inhibit lattice formation. The color often arises from trace bromine or other minor, highly conjugated impurities.
-
Causality: The presence of unreacted starting material, the corresponding alcohol (from hydrolysis), and over-brominated byproducts creates a complex eutectic mixture.
-
Troubleshooting Steps:
-
Initial Cleanup: Dissolve the crude oil in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add silica gel (approx. 2-3 times the weight of the crude oil) and evaporate the solvent to create a dry powder ("dry loading"). This is the first step for column chromatography.
-
Column Chromatography: This is the most effective method for separating complex mixtures. A gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) will resolve the components (see Protocol 2).[8]
-
"Crash" Crystallization: If chromatography is not an option, dissolve the oil in a small amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate, acetone). Then, add a cold, non-polar solvent in which it is poorly soluble (e.g., hexane, heptane) dropwise until persistent cloudiness is observed. Cool the mixture in an ice bath and scratch the flask's inner wall with a glass rod to induce crystallization.
-
Question: I see a significant amount of starting material (Methyl 3-fluoro-4-methylbenzoate) in my crude product. Can I fix this?
Answer: Yes, this indicates an incomplete reaction. It is generally easier to separate the product from the starting material than from over-brominated impurities.
-
Causality: This can be due to insufficient radical initiator (e.g., AIBN, benzoyl peroxide), deactivated initiator, or insufficient reaction time/temperature.[3][9]
-
Purification Solution: The starting material is significantly less polar than the desired benzylic bromide. Flash column chromatography will provide excellent separation. The starting material will elute first in a typical normal-phase system.
-
Reaction Optimization: For future batches, ensure the initiator is fresh, use an appropriate amount (1-5 mol%), and confirm the reaction is maintained at reflux in a suitable solvent like carbon tetrachloride or chlorobenzene.[3][4][10]
Section 2: Frequently Asked Questions (FAQs)
-
Q1: What is the white solid that precipitates during my reaction and is difficult to filter?
-
A1: This is succinimide, the byproduct of NBS.[1][10] It has low solubility in non-polar solvents like CCl₄ or cyclohexane. To handle it, cool the reaction mixture post-completion and filter it off. Any remaining succinimide is water-soluble and can be removed with a cold aqueous wash during workup.
-
-
Q2: When should I choose recrystallization over column chromatography?
-
A2: Recrystallization is ideal when your crude product is already relatively clean (>85-90% pure) and solid, with impurities that have different solubility profiles.[11] Column chromatography is necessary for complex mixtures (e.g., containing starting material and di-bromo species) or when the product is an oil.[8]
-
-
Q3: How can I prevent product degradation on a silica gel column?
-
A3: Benzylic bromides can be sensitive to the acidic nature of silica gel. To mitigate degradation:
-
Deactivate the Silica: Use silica gel that has been neutralized with a base, such as by pre-slurrying it in your eluent containing 0.1-1% triethylamine.
-
Work Quickly: Do not let the product sit on the column for an extended period. Use a slightly higher pressure to speed up the elution.
-
Avoid Chlorinated Solvents: Solvents like DCM can generate trace HCl on silica, accelerating degradation. Prefer ethyl acetate/hexane systems.
-
-
-
Q4: My purified product is a white solid, but it turns yellow upon storage. Why?
-
A4: This indicates slow decomposition. Benzylic bromides can be light and temperature-sensitive. Over time, trace decomposition can release bromine, causing the yellow/brown discoloration. Store the purified product in a freezer (-20°C), under an inert atmosphere (argon or nitrogen), and protected from light in an amber vial.[12]
-
Section 3: Standard Operating Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for crude material that is mostly the desired product and is in a solid or semi-solid form.
-
Solvent Selection: The ideal solvent system will dissolve the compound when hot but not when cold. A common and effective system is a binary mixture of a polar and non-polar solvent. For this compound, ethyl acetate/hexane or acetone/heptane are good starting points.[10][13]
-
Procedure: a. Place the crude solid (e.g., 5.0 g) into an Erlenmeyer flask with a stir bar. b. Add a minimal amount of the more polar solvent (e.g., ethyl acetate, ~10-15 mL) and heat the mixture gently (e.g., to 50-60°C) with stirring until all the solid dissolves. c. Remove the flask from the heat. Slowly add the non-polar solvent (e.g., hexane) dropwise while stirring until the solution becomes faintly and persistently cloudy. d. Add 1-2 drops of the polar solvent to redissolve the precipitate and obtain a clear, saturated solution. e. Allow the flask to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin. f. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation. g. Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold non-polar solvent (hexane). h. Dry the crystals under high vacuum to remove all residual solvent.
Protocol 2: Purification by Flash Column Chromatography
This is the preferred method for complex mixtures or oily crude products.
-
Column Preparation: a. Select a column of appropriate size (a good rule of thumb is a 40-50:1 ratio of silica gel to crude product by weight). b. Pack the column using the chosen eluent system (see Table 2). A typical starting point is 5% ethyl acetate in hexane.
-
Sample Loading: a. Dissolve the crude product (e.g., 2.0 g) in a minimal volume of dichloromethane or ethyl acetate. b. Add 4-6 g of silica gel to this solution and evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained. c. Carefully layer this powder on top of the packed silica gel column.
-
Elution: a. Begin eluting with a low-polarity solvent (e.g., 2-5% ethyl acetate/hexane). This will elute highly non-polar impurities like dibrominated species first. b. Monitor the fractions using TLC, staining with potassium permanganate or visualizing under UV light. c. Gradually increase the solvent polarity (e.g., to 10-15% ethyl acetate/hexane) to elute the desired product. The product typically has an Rf of 0.3-0.4 in 10-20% ethyl acetate/hexane. d. Combine the pure fractions as identified by TLC analysis.
-
Solvent Removal: a. Remove the eluent from the combined pure fractions using a rotary evaporator. b. Place the resulting product under high vacuum to remove any final traces of solvent.
Section 4: Data & Visualization
Data Tables
Table 1: Common Impurities & Identification
| Impurity | Chemical Name | Relative Polarity (Normal Phase) | Key Identifier |
| Starting Material | Methyl 3-fluoro-4-methylbenzoate | Less Polar | Singlet for -CH₃ at ~2.3 ppm in ¹H NMR. |
| Product | This compound | - | Singlet for -CH₂Br at ~4.6 ppm in ¹H NMR. |
| Hydrolysis Product | Methyl 4-(hydroxymethyl)-3-fluorobenzoate | More Polar | Singlet for -CH₂OH at ~4.7 ppm and broad -OH signal in ¹H NMR. |
| Dibromo Product | Methyl 4-(dibromomethyl)-3-fluorobenzoate | Less Polar | Singlet for -CHBr₂ at ~6.7 ppm in ¹H NMR. |
| Succinimide | Pyrrolidine-2,5-dione | Very Polar | Broad singlet at ~8.0 ppm in DMSO-d₆ ¹H NMR; insoluble in CDCl₃. |
Table 2: Recommended Solvent Systems for Flash Chromatography
| Solvent System (v/v) | Target Elution | Expected Product Rf |
| 100% Hexane | Pre-elution of very non-polar impurities | ~0 |
| 2-5% Ethyl Acetate in Hexane | Elution of Dibromo- and other non-polar byproducts | < 0.1 |
| 10-20% Ethyl Acetate in Hexane | Elution of the desired product | 0.3 - 0.5 |
| 30-50% Ethyl Acetate in Hexane | Elution of starting material (if less polar) and hydrolysis product | > 0.6 |
Note: Rf values are approximate and can vary based on the specific silica gel and plate manufacturer.
Diagrams
Caption: Decision tree for selecting a purification method.
References
- Vertex AI Search. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution.... Pearson.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 3-Bromo-4-fluorobenzoate: A Versatile Building Block in Organic Synthesis.
- The Pharma Master. (2025, August 20). What are the key steps in the purification of pharmaceutical intermediates?.
- Chemistry Steps. (n.d.). Benzylic Bromination.
- Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
- Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds.
- The Pharma Master. (n.d.). Troubleshooting.
- UCLA Chemistry. (n.d.). NBS Bromination.
- Agilent Technologies. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities.
- ResearchGate. (2021, March 23). N-BromoSuccinimide (NBS) reaction.
- Wikipedia. (n.d.). N-Bromosuccinimide.
- Caddy, J. S., et al. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.
- ResearchGate. (2025, August 9). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
- Khan Academy. (n.d.). Reactions at the benzylic position (video).
- Guidechem. (n.d.). How to Synthesize Methyl 4-(bromomethyl)benzoate? - FAQ.
- Apollo Scientific. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- MDPI. (n.d.). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters.
- SciSpace. (n.d.). Methyl 4‐(bromomethyl)benzoate.
- ChemicalBook. (2025, July 24). 4-BROMOMETHYL-3-FLUOROBENZOIC ACID METHYL ESTER.
- Google Patents. (n.d.). Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
Sources
- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. 4-BROMOMETHYL-3-FLUOROBENZOIC ACID METHYL ESTER | 128577-47-9 [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 7. Khan Academy [khanacademy.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
- 11. shyzchem.com [shyzchem.com]
- 12. This compound | 128577-47-9 [sigmaaldrich.com]
- 13. scispace.com [scispace.com]
Removing impurities from Methyl 4-(bromomethyl)-3-fluorobenzoate synthesis
Technical Support Center: Methyl 4-(bromomethyl)-3-fluorobenzoate
A Guide to Synthesis Troubleshooting and Impurity Removal
Welcome to the technical support guide for the synthesis and purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experimental outcomes. This guide is structured as a series of frequently encountered challenges, offering direct solutions and detailed methodologies.
The synthesis of this compound, a valuable intermediate in pharmaceutical development, typically proceeds via a free-radical bromination of Methyl 3-fluoro-4-methylbenzoate.[1] While seemingly straightforward, this benzylic bromination is often plagued by challenges in achieving high purity due to the formation of closely related side products.[2][3] This guide will address the identification and removal of these common impurities.
Core Synthesis and Primary Impurity Pathways
The primary reaction involves the selective bromination of the benzylic methyl group. The most common impurities arise from incomplete reaction or over-bromination.
Caption: Synthesis of the target compound and formation of the primary dibrominated impurity.
Frequently Asked Questions & Troubleshooting
Q1: My crude ¹H NMR spectrum is complex. How do I identify the product and key impurities?
A1: Accurate identification of species in your crude reaction mixture is the critical first step. The benzylic protons are the most diagnostic reporters in the ¹H NMR spectrum. The starting material has a methyl singlet, the desired product has a methylene singlet, and the most common over-brominated impurity features a methine singlet, all in distinct chemical shift regions.
Data Presentation: Diagnostic ¹H NMR Chemical Shifts
| Compound Name | Role | Key Protons | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Methyl 3-fluoro-4-methylbenzoate | Starting Material | Ar-CH₃ | ~2.4 ppm | Singlet (s) |
| This compound | Product | Ar-CH₂Br | ~4.6 ppm | Singlet (s) |
| Methyl 4-(dibromomethyl)-3-fluorobenzoate | Dibromo Impurity | Ar-CHBr₂ | ~6.7 ppm | Singlet (s) |
| Succinimide | Reagent Byproduct | -CO-CH₂CH₂-CO- | ~2.7 ppm | Singlet (s) |
Note: Chemical shifts are approximate and can vary based on the solvent used (e.g., CDCl₃).
By integrating these characteristic singlets, you can determine the relative molar ratios of the three main components in your crude mixture and decide on the most appropriate purification strategy.
Q2: I'm seeing a high percentage of the dibrominated impurity. How can I prevent its formation and how do I remove it?
A2: The formation of Methyl 4-(dibromomethyl)-3-fluorobenzoate is a classic problem in radical brominations.[2] The desired mono-brominated product is itself a substrate for further radical bromination.
Causality & Prevention:
-
High Local Bromine Concentration: The reaction mechanism involves a low, steady-state concentration of Br₂ generated from NBS.[4][5] Adding the NBS portion-wise or ensuring vigorous stirring can prevent localized "hot spots" of high bromine concentration that favor over-bromination.
-
Stoichiometry: Using a slight excess of the starting material (e.g., 1.1 equivalents) relative to NBS (1.0 equivalent) can help ensure the NBS is consumed before significant dibromination of the product occurs.
-
Reaction Monitoring: Closely monitor the reaction by TLC or GC-MS. Stop the reaction as soon as the starting material is consumed to a satisfactory level, before the dibrominated product begins to accumulate significantly.
Removal Strategy: The dibromo impurity is significantly less polar than your desired product. This difference in polarity is best exploited by silica gel column chromatography . A gradient elution starting with a low polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increasing the polarity will allow the less polar dibromo compound to elute first, followed by the desired mono-bromo product.
Q3: My reaction stalled, leaving a large amount of unreacted starting material. What likely went wrong?
A3: An incomplete reaction can be frustrating. The cause typically lies with the radical initiation or propagation steps of the mechanism.[6]
Potential Causes:
-
Inactive Radical Initiator: Radical initiators like AIBN or benzoyl peroxide (BPO) can degrade over time. Ensure you are using a fresh or properly stored initiator.
-
Insufficient Energy: Radical initiation requires an input of energy, either thermal (refluxing) or photochemical (UV lamp).[7][8] Ensure your reaction temperature is adequate for the chosen initiator's half-life or that your light source is functional and of the appropriate wavelength.
-
Radical Quenchers: Impurities in the starting material or solvent (e.g., dissolved oxygen, phenols) can inhibit the radical chain reaction. Using a degassed solvent can sometimes improve results.
-
Poor NBS Quality: While uncommon, some batches of NBS may contain impurities that interfere with the reaction.[2]
Troubleshooting Action: If the reaction has stalled, adding a fresh portion of the radical initiator can sometimes restart it. If this fails, it is best to work up the reaction and separate the product from the unreacted starting material via column chromatography. The recovered starting material can often be reused.
Q4: The crude product is a persistent oil or waxy solid and will not crystallize. How can I purify it?
A4: The inability of a product to crystallize is a strong indicator of significant impurity levels, which disrupt the formation of a crystal lattice.[9] Attempting to crystallize a highly impure mixture often leads to frustration.
Recommended Workflow:
-
Initial Purification: Do not attempt to crystallize the crude oil directly. First, subject the entire crude mixture to column chromatography to separate the major components (dibromo impurity, product, and starting material).
-
Isolate Fractions: Collect the fractions containing your pure product, identified by TLC analysis.
-
Induce Crystallization: Combine the pure fractions and remove the solvent under reduced pressure. The resulting purified material, now free from significant amounts of other components, will have a much higher propensity to crystallize. You can then proceed with a formal recrystallization (see Protocol 2) to achieve maximum purity.
Purification Protocols & Logical Workflow
Troubleshooting Logic
This flowchart provides a decision-making framework for purification based on the initial analysis of your crude product.
Caption: A decision flowchart for purifying crude this compound.
Protocol 1: Column Chromatography Purification
This method is highly effective for separating the starting material, mono-brominated product, and di-brominated impurity.
Methodology:
-
Column Preparation: Select an appropriately sized glass column and pack it with silica gel (230-400 mesh) as a slurry in 100% hexane. Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane (DCM). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading). Carefully add this powder to the top of the packed column.
-
Elution:
-
Begin eluting with a low-polarity mobile phase, such as 2% Ethyl Acetate in Hexane . This will cause the least polar compound, the dibromo impurity (Imp-1), to travel down the column first.
-
Monitor the column fractions by TLC (staining with potassium permanganate).
-
Once the dibromo impurity has been completely eluted, gradually increase the mobile phase polarity to 5-10% Ethyl Acetate in Hexane .
-
This polarity increase will elute the desired product, this compound.
-
Finally, any remaining starting material (most polar of the three) can be flushed from the column with a higher polarity solvent (e.g., 20% Ethyl Acetate in Hexane).
-
-
Analysis & Pooling: Analyze the fractions by TLC. Combine the fractions containing the pure product and remove the solvent via rotary evaporation.
Protocol 2: Recrystallization
This protocol is suitable for purifying a product that is already substantially pure (>90%) but needs final polishing to remove trace impurities.
Methodology:
-
Solvent Selection: A common and effective solvent system for this class of compounds is a mixture of a non-polar and a moderately polar solvent. A good starting point is an Ethyl Acetate/Hexane system.
-
Dissolution: Place the crude solid into an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (Ethyl Acetate) and heat the mixture gently (e.g., on a 40-50 °C water bath) with stirring until the solid completely dissolves.
-
Induce Crystallization: While the solution is still warm, slowly add the less soluble solvent (Hexane) dropwise until the solution becomes faintly cloudy (the saturation point). If it becomes too cloudy, add a drop or two of Ethyl Acetate to redissolve the precipitate.
-
Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath or refrigerator for several hours.
-
Isolation: Collect the formed crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing & Drying: Wash the crystals with a small amount of ice-cold hexane to remove any soluble impurities adhering to the surface. Dry the crystals under high vacuum to obtain the final, purified product.
References
- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.
- EP1057801A2 - Process for benzylic bromination.
- Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.
- Process for benzylic bromination - European Patent Office.
- A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow.
- What is Allylic Bromin
- Stereochemistry of Radical Halogenation & Allylic Bromin
- Methyl 4-(bromomethyl)
- Reactions on the “Benzylic” Carbon: Bromination And Oxid
- Mechanism of Free Radical Bromin
- Methyl 4‐(bromomethyl)
- Bromination - Common Conditions.Common Organic Chemistry.[Link]
- Reactions at the Benzylic Position.Chemistry LibreTexts.[Link]
- Analytical Methods.RSC Publishing - The Royal Society of Chemistry.[Link]
- Selectivity in Free Radical Reactions: Bromination vs.
- Methyl 4-bromobenzo
- Methyl 4-(bromomethyl)
- CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
- Benzylic Bromination of Aromatic Compounds.Chemistry LibreTexts.[Link]
- Unusual hydrolysis of methyl 2,4,6‐trimethylbenzo
- Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.Zenodo.[Link]
- Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Inform
- Methyl 3-(bromomethyl)
- Key Facts about Benzoic acid, 3-bromo-2-fluoro-4-methyl-, methyl ester.ChemPacific.[Link]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Methyl 4-(bromomethyl)-3-fluorobenzoate
Welcome to the technical support resource for Methyl 4-(bromomethyl)-3-fluorobenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the synthesis, purification, and handling of this critical building block. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction outcomes.
Section 1: Synthesis & Reaction Optimization - Frequently Asked Questions
The synthesis of this compound is most commonly achieved via a free-radical bromination of the benzylic position of its precursor, Methyl 3-fluoro-4-methylbenzoate. This reaction, a variation of the Wohl-Ziegler reaction, is powerful but sensitive to reaction conditions.[1][2][3]
Q1: What is the recommended starting material and general reaction scheme?
The standard and most direct approach is the benzylic bromination of Methyl 3-fluoro-4-methylbenzoate using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.
Caption: General workflow for the synthesis of this compound.
Q2: How do I choose the right brominating agent and initiator?
The choice of reagents is critical for selectivity and yield. N-Bromosuccinimide (NBS) is strongly preferred over molecular bromine (Br₂).
Why NBS? The key advantage of NBS is that it provides a constant, low-level concentration of Br₂ throughout the reaction.[1][4] This is achieved through the reaction of NBS with the HBr byproduct generated during the propagation step.[5] This low concentration of Br₂ favors the desired radical substitution pathway and significantly suppresses competitive electrophilic aromatic substitution on the benzene ring.[4]
| Table 1: Reagent Selection Guide | ||
| Reagent Type | Reagent Name | Key Characteristics & Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Recommended. Provides a low, sustained concentration of Br₂, minimizing side reactions like ring bromination.[1][4] Typically used in 1.05-1.2 equivalents. |
| Molecular Bromine (Br₂) | Not Recommended. High reactivity leads to a mixture of products, including undesirable aromatic bromination. Difficult to control.[2] | |
| Radical Initiator | Azobisisobutyronitrile (AIBN) | Recommended. Decomposes cleanly with heat to produce radicals and nitrogen gas. A reliable choice for initiating the chain reaction.[6] Typically used in catalytic amounts (0.01-0.05 eq). |
| Benzoyl Peroxide (BPO) | Alternative. Also effective, but can sometimes lead to side reactions due to the formation of benzoate radicals.[7] | |
| UV Light (hν) | Alternative. A clean method for radical initiation without chemical initiators, often used in continuous flow setups.[8] |
Q3: Which solvent should I use and why are anhydrous conditions so critical?
The solvent must be inert to radical conditions. Anhydrous conditions are paramount.
Solvent Choice: Carbon tetrachloride (CCl₄) is a classic solvent for these reactions due to its inertness.[6] However, due to its toxicity and environmental concerns, solvents like acetonitrile (MeCN), chlorobenzene, or chloroform are now more common and effective substitutes.[8][9][10]
Importance of Anhydrous Conditions: Water must be rigorously excluded from the reaction. Its presence can lead to several problems:
-
Hydrolysis of NBS: Water can hydrolyze NBS, reducing its effectiveness.[7]
-
Hydrolysis of Product: The benzylic bromide product is susceptible to hydrolysis, which would convert it into the corresponding benzyl alcohol, reducing your yield.
-
Quenching Radicals: Water can interfere with the radical chain reaction.
Q4: My reaction is not going to completion, and TLC still shows significant starting material. What are the common causes?
If the reaction stalls, consider these factors:
-
Inactive Initiator: The radical initiator (AIBN or BPO) may have decomposed during storage. Use a fresh batch or add a second portion of the initiator to the refluxing mixture.[9]
-
Insufficient Initiation: The reaction temperature may be too low for the chosen initiator to decompose efficiently, or the UV lamp (if used) may not be of sufficient intensity. Ensure you are at a vigorous reflux for your chosen solvent.
-
Poor Quality NBS: Impure NBS can sometimes be less effective.[2] Consider recrystallizing your NBS from hot water if you suspect purity issues.[3]
-
Presence of Inhibitors: Adventitious oxygen or other impurities in the solvent or on the glassware can act as radical scavengers, inhibiting the chain reaction. Ensure the system is properly degassed and maintained under an inert atmosphere (N₂ or Argon).
Q5: I'm observing a significant amount of the dibrominated byproduct. How can I minimize this?
The formation of Methyl 4-(dibromomethyl)-3-fluorobenzoate is the most common and challenging side reaction.[2] It occurs because the product, a benzylic bromide, can undergo a second radical bromination.
Strategies to Maximize Mono-bromination:
-
Control Stoichiometry: Do not use a large excess of NBS. Start with 1.05 equivalents and carefully monitor the reaction. A slight excess is needed to drive the reaction to completion, but a large excess will promote di-bromination.[8]
-
Monitor Closely: Track the reaction's progress using TLC or GC-MS every 30-60 minutes.[9][11] Stop the reaction as soon as the starting material is consumed. Over-refluxing will inevitably lead to more of the dibromo-product.
-
Slow Addition: In some cases, adding the NBS portion-wise or as a solution via an addition funnel over the course of the reaction can help maintain a low concentration and improve selectivity.
Q6: How can I effectively monitor the reaction progress?
Visual cues combined with analytical techniques are the best approach.
-
Visual Cues: The reaction often turns a yellow, orange, or reddish-brown color as low concentrations of Br₂ are generated and consumed.[9] The disappearance of this color can sometimes indicate the consumption of NBS. You will also see the formation of succinimide, which is a white solid that is less dense than CCl₄ and will float, but may sink in other solvents.
-
Thin-Layer Chromatography (TLC): This is the most practical monitoring method. Spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (rxn). The product is more polar than the starting material and will have a lower Rf value. The reaction is complete when the starting material spot is no longer visible in the 'rxn' lane.
Section 2: Troubleshooting Flowchart
This flowchart provides a logical path to diagnose and solve common experimental issues.
Caption: Troubleshooting guide for benzylic bromination of Methyl 3-fluoro-4-methylbenzoate.
Section 3: Detailed Experimental Protocol
This protocol is for a representative lab-scale synthesis. Warning: Benzyl bromides are lachrymators and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[12]
Materials:
-
Methyl 3-fluoro-4-methylbenzoate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.02 eq)
-
Acetonitrile (anhydrous)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is under a positive pressure of an inert gas.
-
Reagent Addition: To the flask, add Methyl 3-fluoro-4-methylbenzoate (1.0 eq) and anhydrous acetonitrile (approx. 0.2 M concentration). Stir to dissolve.
-
Initiation: Add NBS (1.1 eq) and AIBN (0.02 eq) to the flask.
-
Reaction: Heat the mixture to a steady reflux (approx. 82°C for acetonitrile). The reaction is often initiated by the heat, but irradiation with a standard lab lamp can also be used.[13]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate eluent) every hour. The reaction is typically complete within 4-8 hours.
-
Workup:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
The succinimide byproduct will precipitate. Remove it by vacuum filtration, washing the solid with a small amount of cold acetonitrile.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and then saturated brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product, often a white to pale yellow solid or oil, can be purified.[14]
-
Recrystallization: A mixture of n-heptane and ethyl acetate is often effective for recrystallization.[10]
-
Column Chromatography: If significant byproducts are present, purification by silica gel chromatography is recommended.
-
Section 4: Purification, Handling, and Storage
Q7: What is the best method to purify the crude product?
For material that is relatively clean (i.e., minimal dibromo-product), recrystallization is a fast and effective method. If TLC shows multiple closely-eluting spots, column chromatography is necessary to achieve high purity.
Q8: What are the proper procedures for handling and storing this compound safely?
This compound requires careful handling and storage due to its reactivity and hazardous properties.[15][16][17]
-
Handling: Always handle in a certified chemical fume hood. Wear safety goggles, gloves, and a lab coat. The compound is a lachrymator (causes tearing) and is corrosive, causing skin burns and eye damage.[16][17][18]
-
Storage: The product is sensitive to moisture and light.[15][18] It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator (2-8°C).[14] Storing in a cool, dry, and dark place is essential to prevent degradation.[15][19]
-
Incompatibilities: Avoid contact with strong oxidizing agents, bases, alcohols, amines, and moisture.[18][20]
Section 5: Downstream Applications
Q9: My subsequent SN2 reaction with the product is sluggish or failing. What should I check?
This compound is an excellent substrate for SN2 reactions. If you are experiencing issues, consider the following:
-
Product Purity: Ensure your starting material is pure. The presence of unreacted Methyl 3-fluoro-4-methylbenzoate will not interfere, but succinimide or other impurities might.
-
Nucleophile Strength: Ensure your nucleophile is sufficiently strong and that the reaction conditions (solvent, temperature) are appropriate for the specific SN2 transformation.
-
Base Choice: If a base is required for your reaction (e.g., to deprotonate an alcohol or amine nucleophile), use a non-nucleophilic base if necessary to avoid competition with your desired nucleophile.
-
Product Degradation: If the benzylic bromide has been stored improperly, it may have partially hydrolyzed to the less reactive benzyl alcohol. Check the purity of your stored material by NMR or LC-MS before use.
References
- Quantum Pioneer. (n.d.). NBS for Radical Bromination: A Guide for Chemists.
- Ashenhurst, J. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS.
- Thermo Fisher Scientific. (2010, September 3). Benzyl bromide - SAFETY DATA SHEET.
- OrgoSolver. (n.d.). Allylic bromination of alkenes with NBS and light.
- Synquest Labs. (n.d.). Benzyl bromide.
- Santa Cruz Biotechnology. (n.d.). Benzyl bromide.
- Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS. YouTube.
- Chemistry Steps. (n.d.). Benzylic Bromination.
- Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry.
- Sigma-Aldrich. (2013, March 19). Benzyl-Bromide - Safety Data Sheet.
- Thermo Fisher Scientific. (n.d.). Benzyl bromide - SAFETY DATA SHEET.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Monitoring Bromobenzyl Cyanide Reactions.
- Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
- Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.
- Reddit. (2021, August 5). How to know when to stop reaction, benzylic bromination using AIBN. r/Chempros.
- Chemia. (2022, March 28). Allylic position and benzylic position bromination.
- Wikipedia. (n.d.). N-Bromosuccinimide.
- Guidechem. (n.d.). How to Synthesize Methyl 4-(bromomethyl)benzoate?.
- Apollo Scientific. (n.d.). This compound.
- Le, C., et al. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry.
- Sigma-Aldrich. (n.d.). This compound.
- Google Patents. (n.d.). Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Echemi. (n.d.). 4-BROMO-3-BROMOMETHYL-BENZOIC ACID METHYL ESTER.
Sources
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- 2. scientificupdate.com [scientificupdate.com]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 5. orgosolver.com [orgosolver.com]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 13. echemi.com [echemi.com]
- 14. This compound | 128577-47-9 [sigmaaldrich.com]
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- 16. 128577-47-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 17. This compound | C9H8BrFO2 | CID 18766370 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. westliberty.edu [westliberty.edu]
Technical Support Center: Navigating the Challenges of Methyl 4-(bromomethyl)-3-fluorobenzoate
Welcome to the technical support center for Methyl 4-(bromomethyl)-3-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but challenging reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure its safe and effective handling in your laboratory workflows. Our focus is on providing not just procedural steps, but the scientific rationale behind them, empowering you to make informed decisions during your research.
Section 1: Understanding and Mitigating the Lachrymatory Effects
This compound is a potent lachrymator, a class of chemical that irritates the eyes and causes tearing.[1] This property, along with its potential for skin and respiratory irritation, necessitates stringent handling protocols.[2][3]
Frequently Asked Questions (FAQs): Immediate Handling and Safety
Q1: What are the immediate health effects of exposure to this compound?
A1: Exposure can cause immediate and intense eye irritation, leading to tearing, a burning sensation, and redness.[1] Inhalation may lead to respiratory tract irritation, and skin contact can cause irritation and burns.[2][3] It is classified as toxic if swallowed and can cause severe skin burns and eye damage.[2]
Q2: What is the first thing I should do if I am exposed to this compound?
A2: Immediate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[4]
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Q3: What personal protective equipment (PPE) is mandatory when handling this compound?
A3: A comprehensive PPE strategy is non-negotiable. This includes:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential.[5]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation before use.[6]
-
Body Protection: A lab coat, preferably flame-retardant, should be worn. Ensure it is fully buttoned.[7]
-
Respiratory Protection: All handling of this compound must be done in a certified chemical fume hood to avoid inhalation of vapors.[6]
Section 2: Troubleshooting Guide for Experimental Workflows
The reactivity of the benzylic bromide functional group, which is responsible for its utility in synthesis, also presents challenges. This section addresses common problems encountered during reactions.
Reaction Quenching
Q4: My reaction is complete, but I'm concerned about the unreacted this compound in the workup. How do I safely quench it?
A4: Quenching is a critical step to neutralize the reactive benzyl bromide. A common and effective method is to use a nucleophilic amine.
Protocol 1: Quenching with Aqueous Ammonia [8]
-
Cool the Reaction: Before quenching, cool your reaction mixture to 0-5 °C using an ice bath. This helps to control any potential exotherm.
-
Slow Addition: Slowly add an excess of concentrated aqueous ammonia to the cooled and stirred reaction mixture.
-
Stir: Allow the mixture to stir at room temperature for 1-2 hours to ensure the complete reaction of the benzyl bromide.
-
Workup: Proceed with your standard aqueous workup. The resulting benzylamine is more polar and can be separated from your product during extraction.
Causality Explained: Ammonia is a nucleophile that readily reacts with the electrophilic benzylic bromide in an SN2 reaction. This converts the hazardous lachrymator into a less reactive and more easily separable benzylamine derivative.
Reaction Troubleshooting
Q5: I am observing a significant amount of an impurity that appears to be the hydrolyzed product (the corresponding alcohol). What is causing this and how can I prevent it?
A5: The benzylic bromide is susceptible to hydrolysis, especially in the presence of water or other nucleophilic solvents.[7]
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all your solvents and reagents are rigorously dried. The use of freshly distilled solvents and oven-dried glassware is recommended.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Solvent Choice: If possible, use non-nucleophilic aprotic solvents. Protic solvents like alcohols can also react with the benzyl bromide.[7]
Q6: My reaction is sluggish, and I'm getting a low yield. Could the lachrymatory nature of the starting material be a factor?
A6: While the lachrymatory property itself doesn't directly affect reactivity, the underlying chemical properties do. Benzylic bromides are highly reactive, and side reactions are common.
Troubleshooting Steps:
-
Temperature Control: Benzylic bromination reactions can be sensitive to temperature. Too high a temperature can lead to decomposition or side product formation. Consider running your reaction at a lower temperature for a longer period.
-
Purity of Starting Material: Ensure your this compound is of high purity. Impurities can interfere with the reaction.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of degradation products.
Section 3: Decontamination and Spill Management
Accidents can happen, and being prepared is crucial for laboratory safety.
Decontamination Protocol
Q7: How do I decontaminate glassware and surfaces that have come into contact with this compound?
A7: Decontamination involves neutralizing the reactive benzyl bromide.
Protocol 2: General Decontamination
-
Initial Rinse: Rinse the contaminated surface or glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the compound. Collect this rinse as hazardous waste.
-
Neutralization: Prepare a 10% solution of a nucleophilic amine (e.g., triethylamine or aqueous ammonia) in an appropriate solvent (e.g., ethanol or water). Carefully wipe or rinse the surfaces with this solution and allow it to react for at least one hour.
-
Final Cleaning: Wash the surfaces thoroughly with soap and water.[3]
Self-Validating System: After decontamination, a simple wipe test with a solvent and subsequent analysis (e.g., by TLC or GC-MS) can be performed to confirm the absence of the lachrymator.
Spill Management
Q8: What is the procedure for handling a spill of this compound?
A8: The response depends on the size of the spill.
-
Minor Spill (a few grams):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area as described in Protocol 2.
-
-
Major Spill (larger quantities):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors to contain the vapors.
-
Contact your institution's emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.[9]
-
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response procedure for personal exposure.
Data Summary
| Property | Value | Reference |
| Molecular Formula | C₉H₈BrFO₂ | [10] |
| Molecular Weight | 247.06 g/mol | [10] |
| Appearance | White to brown solid or liquid | [3] |
| Melting Point | 68 °C | [2] |
| Boiling Point | 295.113 °C at 760 mmHg | [2] |
| Signal Word | Danger | [3] |
| Hazard Statements | H302, H314 | [3] |
References
- Brandeis University. (n.d.). Lachrymators | Laboratory Safety.
- Kumar Nituvalli shekarappa, V. (2012, May 16). Removing Benzyl bromide. ResearchGate.
- EHSO. (2025). Spill Control/Emergency Response - EHSO Manual 2025-2026.
- Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures.
- Auburn University. (n.d.). Emergency and Spill Response Procedures.
- HSE. (n.d.). Emergency response / spill control.
- Texas A&M University-Texarkana. (n.d.). Spill Management Procedure.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
Sources
- 1. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 2. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. triumvirate.com [triumvirate.com]
- 10. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
Technical Support Center: Troubleshooting Inactive Methyl 4-(bromomethyl)-3-fluorobenzoate
Welcome to the technical support guide for Methyl 4-(bromomethyl)-3-fluorobenzoate (CAS 128577-47-9). This document is designed for researchers, scientists, and drug development professionals encountering unexpected inactivity or poor performance with this reagent. As a benzylic bromide, this compound is a valuable synthetic intermediate, but its reactivity also makes it susceptible to degradation if not handled or stored correctly. This guide provides a logical, step-by-step process to diagnose the issue, assess the quality of your reagent, and determine the best path forward for your experiment.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is not proceeding. How do I know if the reagent is the problem?
If your reaction fails to initiate or shows poor conversion despite confirming the integrity of all other reagents, solvents, and conditions, the activity of your electrophile, this compound, is a primary suspect. This compound is a reactive benzylic halide, prone to nucleophilic substitution not just with your intended nucleophile, but also with atmospheric moisture over time.[1][2][3]
Q2: What is the most common reason for this reagent to become inactive?
The primary cause of inactivity is hydrolysis. The benzylic carbon is highly electrophilic and susceptible to attack by water. This reaction converts the active bromomethyl group (-CH₂Br) into an inactive hydroxymethyl group (-CH₂OH), forming the corresponding benzyl alcohol and hydrobromic acid (HBr) as a byproduct. This process is accelerated by improper storage conditions, such as exposure to ambient air and humidity.
Q3: What do the degradation products look like and how do they affect my reaction?
The main degradation product is Methyl 4-(hydroxymethyl)-3-fluorobenzoate. This alcohol will not participate in the intended nucleophilic substitution reaction. Its presence not only reduces the molar quantity of the active reagent but can also potentially interfere with your reaction, depending on the conditions. Visually, a badly degraded batch may appear discolored (yellow to brown) or clumped, as opposed to a clean white to off-white solid.
Q4: How should I be storing this reagent to prevent inactivation?
To maintain its activity, this compound must be stored under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C). The container should be tightly sealed to prevent moisture ingress.[4][5][6] It is crucial to minimize the time the container is open to the atmosphere and to allow it to warm to room temperature before opening to prevent condensation from forming inside.
Q5: Can I "reactivate" or purify a partially degraded batch?
Reactivating the hydrolyzed alcohol back to the bromide is not practical in a standard laboratory setting and is not recommended. If the batch is only partially degraded, purification via recrystallization or column chromatography might be possible to isolate the remaining active compound. However, this requires careful analytical assessment to determine if the effort is worthwhile. For most applications, using a fresh, quality-controlled batch is the most reliable and time-efficient solution.
Troubleshooting Workflow: A Step-by-Step Guide
This workflow provides a structured approach to diagnosing the activity of your reagent batch.
Step 1: Preliminary Checks & Visual Inspection
-
Check Storage Records: Verify the age of the batch and its storage history. Was it consistently stored at 2-8°C under an inert atmosphere? How many times has the bottle been opened?
-
Visual Inspection: Examine the physical appearance of the solid. A pure, active compound should be a white to light-yellow solid.[7] Significant discoloration (dark yellow or brown), a sticky appearance, or clumping may indicate degradation.
-
Review Certificate of Analysis (CoA): Compare the CoA of the batch with a new batch if available. Pay attention to the purity specification at the time of manufacture.
Step 2: Qualitative Reactivity Test
Before proceeding to more time-consuming analytical techniques, a simple qualitative test can provide a rapid indication of reactivity. The reaction of alkyl halides with alcoholic silver nitrate is a classic test for SN1 reactivity.[8][9] Benzylic halides are known to react quickly via this pathway due to the formation of a resonance-stabilized benzylic carbocation.[10][11]
Protocol: Argentometric Reactivity Test
-
Objective: To qualitatively assess the presence of the active benzylic bromide by observing the precipitation of silver bromide (AgBr).
-
Materials:
-
Suspect batch of this compound
-
A known active benzylic halide (e.g., benzyl bromide) as a positive control
-
A non-reactive aryl halide (e.g., bromobenzene) as a negative control
-
2% ethanolic silver nitrate (AgNO₃) solution
-
Test tubes
-
-
Procedure:
-
Label three test tubes: "Test," "Positive Control," and "Negative Control."
-
Add a small spatula tip (~10-20 mg) of the appropriate solid to each corresponding test tube.
-
Add 2 mL of the 2% ethanolic AgNO₃ solution to each test tube.
-
Shake gently and observe for 5 minutes at room temperature.
-
-
Interpreting Results:
-
Active Reagent ("Test" and "Positive Control"): An immediate or very rapid formation of a pale-yellow precipitate (AgBr) indicates the presence of a reactive halide.[9][12]
-
Inactive Reagent ("Test" and "Negative Control"): No precipitate, or a very faint turbidity after an extended period, suggests the absence of the active benzylic bromide.
-
Step 3: Analytical Characterization for Definitive Assessment
If the qualitative test is inconclusive or you require quantitative data, the following analytical methods are recommended.
A. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is the most definitive technique for identifying the active compound and its primary degradation product.
Protocol: Purity Assessment by ¹H NMR
-
Objective: To identify and quantify the active compound versus its hydrolyzed form.
-
Procedure:
-
Prepare a sample by dissolving ~10-15 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
-
Data Interpretation:
-
Active Compound (this compound): Look for a sharp singlet corresponding to the benzylic protons (-CH₂ Br) at approximately δ 4.5 - 4.8 ppm .
-
Hydrolysis Product (Methyl 4-(hydroxymethyl)-3-fluorobenzoate): The presence of this impurity will be indicated by a new singlet for the benzylic protons (-CH₂ OH) around δ 4.7 - 4.9 ppm and a broad singlet for the alcohol proton (-OH ), which can appear over a wide range.
-
Unreacted Starting Material (Methyl 3-fluoro-4-methylbenzoate): The presence of the synthetic precursor will show a singlet for the methyl group (-CH₃ ) at approximately δ 2.3 - 2.5 ppm .
-
By integrating the peaks corresponding to the active compound and its impurities, you can estimate the purity of the batch.
-
B. Other Recommended Techniques
The following table summarizes additional analytical methods that can provide supporting evidence.
| Technique | Principle & Application | Expected Result for Active Compound | Evidence of Inactivity/Degradation |
| Thin-Layer Chromatography (TLC) | Separates compounds based on polarity. A quick check for multiple components. | A single, major spot. | Multiple spots, indicating the presence of more polar degradation products (which will have a lower Rf). |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of molecules. | A clear molecular ion peak corresponding to the expected mass (~247.06 g/mol ).[13] | Absence of the expected molecular ion peak and presence of peaks corresponding to degradation products (e.g., the alcohol at ~184 g/mol ). |
| Infrared (IR) Spectroscopy | Detects the presence of specific functional groups. | Absence of a broad peak in the 3200-3600 cm⁻¹ region. | A prominent, broad absorption band in the 3200-3600 cm⁻¹ range, characteristic of an O-H stretch from the alcohol group. |
Visual Troubleshooting Guide
The following flowchart outlines the decision-making process for troubleshooting your inactive batch.
Caption: Troubleshooting flowchart for inactive this compound.
References
- National Center for Biotechnology Information. (2012). A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. PubChem.
- Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry.
- University of Colorado Boulder. (2004). Qualitative Organic Analysis.
- Thermo Fisher Scientific. (2026). Methyl 4-bromobenzoate SAFETY DATA SHEET.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment!
- Quora. (2019). What is the simple test to distinguish between alkyl halide and alkane?
- Studylib. (n.d.). Alkyl Halide Classification Tests: Lab Manual.
- Chemistry Steps. (n.d.). Benzylic Bromination.
- Chemistry LibreTexts. (2023). Reaction of Alkyl Halides with Silver Nitrate.
- Quora. (2018). Benzyl bromide is a primary halide, but it undergoes SN1 substitution about as fast as the most tertiary halide. Why?
- University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
- Toxic Docs. (n.d.). REACTIVE CHEMICALS PROGRAM GUIDELINE.
- University of Nevada, Reno. (2025). Chapter 5: Highly Reactive Chemicals.
- ResearchGate. (n.d.). Methods for activation of unactivated alkyl halides.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- A Guide to Troubleshooting Common Chemistry Laboratory Equipment Issues. (n.d.).
- ioMosaic. (n.d.). Managing Chemical Reactivity Hazards in Multipurpose Equipment.
- Agilent. (n.d.). Agilent 2100 Bioanalyzer System Maintenance and Troubleshooting Guide.
- Chemistry LibreTexts. (2023). Benzylic Bromination of Aromatic Compounds.
- Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution.
- ResearchGate. (2025). Promoting alkylation of non-transition metals with organic halides.
- National Center for Biotechnology Information. (n.d.). Methyl 3-bromo-4-fluorobenzoate. PubChem.
- Chemistry LibreTexts. (2023). Alkyl Halide Reactions.
- YouTube. (2020). Reactivity of Alkyl Halides.
- Michigan State University, Department of Chemistry. (n.d.). Alkyl Halide Reactivity.
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Preventing decomposition of Methyl 4-(bromomethyl)-3-fluorobenzoate during storage
Technical Support Center: Methyl 4-(bromomethyl)-3-fluorobenzoate
A Guide to Preventing Decomposition During Storage and Handling
Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and professionals in drug development who utilize this key reagent. As a Senior Application Scientist, my goal is to provide you with in-depth technical knowledge and practical, field-tested advice to ensure the long-term stability and integrity of your compound.
This compound is a valuable building block in organic synthesis, but its reactivity, particularly at the benzylic bromide position, also makes it susceptible to degradation if not stored and handled correctly. This guide will delve into the common causes of decomposition and provide actionable troubleshooting steps and preventative measures.
Troubleshooting Guide: Identifying and Addressing Decomposition
This section addresses specific issues you might encounter, providing explanations for the underlying chemistry and solutions to mitigate further degradation.
Question: I've noticed a decrease in the purity of my this compound over time, accompanied by the appearance of new peaks in my analytical data (HPLC, NMR). What is happening?
Answer: The appearance of new peaks strongly suggests that your compound is decomposing. The most probable culprits are hydrolysis and intermolecular reactions.
-
Causality - The Chemistry of Degradation: The benzylic bromide in this compound is highly reactive. The carbon-bromine bond is susceptible to nucleophilic attack, particularly by water (hydrolysis), leading to the formation of the corresponding benzyl alcohol derivative, Methyl 4-(hydroxymethyl)-3-fluorobenzoate. Additionally, under certain conditions, the compound can react with itself or other nucleophiles present in your storage environment. The resonance stabilization of the resulting benzylic carbocation intermediate can facilitate these degradation pathways.[1][2]
-
Troubleshooting Steps:
-
Confirm the Degradant: If possible, characterize the impurity. The primary hydrolysis product, Methyl 4-(hydroxymethyl)-3-fluorobenzoate, will have a distinct NMR and mass spectrum.
-
Assess Storage Conditions: Immediately review your current storage protocol against the recommendations outlined in the "Best Practices for Storage" section below. Pay close attention to the presence of moisture.
-
Purification: If the degradation is minor, you may be able to repurify the material using techniques like recrystallization or column chromatography. However, preventing further decomposition is critical.
-
Question: My solid this compound has developed a yellowish or brownish tint and has a stronger, more irritating odor. What does this indicate?
Answer: A change in color and a more pronounced lachrymatory (tear-inducing) effect are classic signs of decomposition.[3]
-
Causality - The Formation of Impurities: The discoloration is often due to the formation of small quantities of colored byproducts from various degradation pathways, which can include oxidation and polymerization.[4] The increased irritating odor can be a result of the release of volatile decomposition products, such as hydrogen bromide (HBr) gas, which is highly irritating to the respiratory tract and mucous membranes.[4][5]
-
Troubleshooting Steps:
-
Handle with Extreme Caution: A stronger odor indicates a higher concentration of volatile, irritating compounds. Ensure you are handling the material in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
-
Check for Acidic Vapors: You can test for the presence of acidic vapors like HBr by carefully holding a piece of damp pH paper near the container opening (do not let it touch the solid). A color change indicating acidity is a strong sign of decomposition.
-
Evaluate Container Integrity: Ensure the container seal is intact and has not been compromised, which could allow atmospheric moisture and oxygen to enter.
-
Frequently Asked Questions (FAQs) on Storage and Handling
This section provides answers to common questions about the proactive measures you can take to prevent decomposition.
Question: What are the optimal storage conditions for this compound to ensure its long-term stability?
Answer: To maximize the shelf-life of this compound, it is imperative to control its environment. The following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Lower temperatures slow down the rate of all chemical reactions, including decomposition pathways like hydrolysis and thermal degradation.[7][8][9][10] |
| Atmosphere | Inert Gas Blanket (Nitrogen or Argon) | Displacing air with an inert gas prevents oxidation and minimizes contact with atmospheric moisture.[11][12][13][14] |
| Moisture | Store in a desiccator with a drying agent | Minimizing exposure to water is the most critical factor in preventing hydrolysis.[15][16][17][18] |
| Light | Store in an amber or opaque container | Protection from light prevents potential photodegradation, a common issue for aromatic compounds.[19] |
| Container | Tightly sealed, non-reactive material (e.g., glass) | A secure seal prevents the ingress of atmospheric contaminants.[20][21] |
Question: How does moisture contribute to the decomposition of this compound?
Answer: Moisture is the primary antagonist to the stability of this compound. The benzylic bromide is electrophilic, making it a target for nucleophiles. Water, although a weak nucleophile, is often present in sufficient quantities in the atmosphere to cause significant degradation over time through a hydrolysis reaction (an SN1 or SN2 type reaction). This reaction replaces the bromine atom with a hydroxyl group, forming Methyl 4-(hydroxymethyl)-3-fluorobenzoate.
Decomposition Pathways of this compound
Caption: Primary degradation pathways for this compound.
Question: Is it necessary to store this compound under an inert atmosphere?
Answer: While not always mandatory for short-term storage if other conditions are ideal, storing under an inert atmosphere like nitrogen or argon is a highly recommended best practice for long-term stability.[11][12][22][13][14] This technique, known as inerting or blanketing, serves two main purposes:
-
Displaces Moisture: It removes humid air from the headspace of the container, directly reducing the risk of hydrolysis.
-
Prevents Oxidation: It removes oxygen, which can participate in free-radical reactions, especially if the compound is exposed to light or elevated temperatures, leading to the formation of various impurities.
Question: What are the key safety precautions when handling this compound?
Answer: this compound is a lachrymatory agent and a skin and respiratory irritant.[3][5] Adherence to strict safety protocols is essential.
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), chemical safety goggles, and a full-length lab coat.[20][21]
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[20][21] After handling, wash hands thoroughly.[20]
-
Spills: In case of a spill, follow your institution's established procedures for hazardous material cleanup. This typically involves absorbing the material with an inert absorbent and disposing of it as hazardous waste.
Experimental Protocol: Best Practices for Long-Term Storage
This protocol outlines the recommended steps for receiving and storing this compound to ensure maximum stability.
Materials:
-
Container of this compound
-
Glass desiccator with a desiccant such as silica gel or Drierite™[16][17]
-
Source of dry nitrogen or argon gas with a regulator and tubing
-
Parafilm or a secure secondary seal
-
Refrigerator (2-8 °C)
-
Appropriate PPE (goggles, gloves, lab coat)
Procedure:
-
Receiving the Compound: Upon receipt, inspect the container for any damage to the seal. If the seal is compromised, the stability of the compound may already be affected.
-
Inert Gas Purge (Blanketing):
-
In a chemical fume hood, carefully and briefly open the container.
-
Gently flush the headspace of the container with a slow stream of dry nitrogen or argon for 15-30 seconds. This will displace the air and any moisture it contains.
-
Promptly and securely reseal the container cap.
-
-
Secondary Seal: Wrap the cap and neck of the container with Parafilm to create an additional barrier against atmospheric moisture.
-
Desiccated Storage:
-
Refrigeration: Place the entire desiccator in a refrigerator set to 2-8 °C. Storing the container within the desiccator inside the refrigerator provides a dual barrier against moisture.
-
Use and Resealing: When you need to use the compound, allow the container to warm to room temperature before opening it. This prevents condensation of atmospheric moisture onto the cold solid. After dispensing the required amount, repeat steps 2-5 before returning the compound to storage.
By implementing these troubleshooting and preventative strategies, you can significantly extend the shelf-life and maintain the high purity of your this compound, ensuring the reliability and reproducibility of your experimental results.
References
- The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. (2025-05-19).
- Packaging, Inerting and Blanketing - Air Products.
- Moisture-Free Storage: Nitrogen or Desiccant? - Terra Universal.
- Tank blanketing - Grokipedia.
- Nitrogen Blanketing & Padding for Tanks, Transformers, More | GENERON. (2020-01-28).
- Lachrymators | Labor
- Lab Desiccants and Drying Agents - Fisher Scientific.
- Tank blanketing - Wikipedia.
- Wh
- The C–Br Bond Dissociation Energy in Benzyl Bromide and Allyl Bromide - AIP Publishing.
- Lab Desiccants and Drying Agents - Thermo Fisher Scientific.
- How to make a Desiccator Bag for Drying Chemicals - YouTube. (2009-11-14).
- The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings - AIP Publishing.
- Benzyl bromide is a primary halide. It undergoes SN1 substitution... - Pearson.
- Methyl 3-bromo-4-fluorobenzo
- The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings - PubMed. (2015-01-28).
- Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. (2018-06-13).
- 1 - SAFETY D
- SAFETY DATA SHEET - Tokyo Chemical Industry. (2025-02-04).
- The Thermal Decomposition of the Benzyl Radical in a Heated Micro-Reactor. I.
- Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chrom
- Methyl 4-(bromomethyl)
- SAFETY D
- Irritating and Lachrymatory Agents | 3 | v3 | Handbook of Chemical and - Taylor & Francis eBooks.
- Substituent effects on the benzylic bond dissociation enthalpy in benzyl bromides (C–Br) and tert-butylbenzenes (C–CH3): a gas phase thermolysis and liquid phase photoacoustic study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- BENZYL BROMIDE - CAMEO Chemicals.
- Benzyl bromide - Wikipedia.
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Technical Support Center: Managing Thermal Runaway in Large-Scale Reactions
Welcome to the Technical Support Center for managing thermal runaway in large-scale chemical reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate, prevent, and safely manage exothermic events during your critical scale-up activities.
Section 1: Understanding Thermal Runaway: The Fundamentals
Thermal runaway is a positive feedback loop where an increase in temperature in an exothermic reaction leads to a further increase in the reaction rate, which in turn generates more heat.[1][2] If the rate of heat generation exceeds the rate of heat removal, the reaction can accelerate uncontrollably, potentially leading to a dangerous increase in temperature and pressure, vessel rupture, fire, or explosion.[2][3] This phenomenon is a significant concern during the scale-up of chemical reactions because the ability to remove heat does not scale proportionally with the volume of the reactor.[1][4][5] Specifically, the reaction volume increases by the cube of the vessel's radius, while the heat transfer area only increases by the square of the radius.[4]
Several factors can contribute to a thermal runaway event, including:
-
Insufficient Cooling: Failure of the reactor's cooling system is a primary cause.[1]
-
Improper Reagent Addition: Adding a reactant too quickly can overwhelm the cooling capacity.[6]
-
Agitation Failure: Poor mixing can lead to localized "hot spots" where the reaction accelerates.[1]
-
Contamination: The presence of impurities can catalyze unintended, highly exothermic side reactions.[3][6]
-
Incorrect Process Conditions: Deviations from established temperature, pressure, or concentration parameters can initiate a runaway.[7]
Section 2: Troubleshooting Guide for Exothermic Reactions
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
| Issue/Observation | Potential Causes | Recommended Actions & Explanations |
| Unexpectedly rapid temperature increase during reagent addition. | 1. Reagent addition rate is too high for the system's cooling capacity.2. Cooling system malfunction (e.g., incorrect coolant temperature, low flow rate).3. Inadequate agitation leading to poor heat distribution. | Immediate Actions: 1. Stop Reagent Addition: Immediately halt the feed of the limiting reagent to stop further heat generation.2. Maximize Cooling: Ensure the cooling system is operating at maximum capacity. Check coolant temperature and flow rate.3. Verify Agitation: Confirm that the agitator is functioning correctly and at the appropriate speed to ensure proper mixing and heat transfer.[8] |
| Localized "hot spots" detected by temperature probes. | 1. Poor mixing or agitator failure.[1]2. Formation of viscous material or solids impeding heat transfer. | Troubleshooting Steps: 1. Check Agitator: Visually inspect the agitator and confirm its operational parameters. For viscous systems, consider if the agitator design is appropriate.[8]2. Improve Mixing: If possible and safe, increase the agitation speed. For future runs, consider a different impeller design or the addition of baffles.3. Characterize Viscosity: If viscosity is increasing, this can coat heat transfer surfaces. Consider this in your heat transfer calculations for future scale-up.[4] |
| Pressure rising faster than anticipated. | 1. Gas generation from the primary reaction or a side reaction.2. Boiling of a low-boiling point solvent due to temperature increase. | Safety Protocol: 1. Assess the Source: Use analytical tools (if available and safe) like online mass spectrometry or FTIR to identify the off-gas composition. This can help determine if it's solvent vapor or a decomposition product.2. Prepare for Venting: Ensure the emergency relief system is unobstructed and correctly sized.[6][9] The system should be designed to handle a two-phase flow if liquid entrainment is possible.[9]3. Consider a Quench: If the pressure rise is critical, activate the pre-planned quenching or short-stopping procedure.[10] |
| Reaction fails to initiate, leading to reagent accumulation. | 1. Catalyst is inactive or not added.2. Incorrect reaction temperature (too low).3. Presence of an inhibitor. | Hazard Alert & Mitigation: This is a particularly dangerous situation as the accumulated, unreacted material poses a significant potential for a runaway if the reaction suddenly initiates.[6]1. DO NOT Increase Temperature Hastily: A sudden temperature increase could trigger a very rapid reaction of the accumulated reagents.2. Confirm Catalyst Addition: Verify that the catalyst was charged correctly.3. Controlled Initiation: If safe to do so, consider a very small, controlled addition of a known active catalyst or a slight, incremental increase in temperature while closely monitoring for any exothermic response. |
Section 3: Proactive Thermal Hazard Assessment: Reaction Calorimetry
A cornerstone of safe scale-up is a thorough understanding of the reaction's thermal properties. Reaction calorimetry is an essential technique for measuring the heat generated or consumed by a chemical reaction.[11][12] This data is crucial for identifying potential thermal hazards and designing safe processes.[11][13][14]
Key Parameters Determined by Reaction Calorimetry:
-
Heat of Reaction (ΔHr): The total amount of heat released or absorbed.
-
Heat Flow: The rate of heat release over time.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if no heat were removed from the system.[8][11]
-
Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature that could be reached in the event of a cooling failure.
Experimental Protocol: Basic Heat Flow Calorimetry
-
System Calibration: Before the reaction, a calibration pulse of known energy is introduced to determine the overall heat transfer coefficient (U) and the heat capacity of the system.
-
Initial Charge: The reactor is charged with the initial reactants and solvent.
-
Controlled Reagent Addition: The limiting reagent is added at a controlled rate, mimicking the planned large-scale process.
-
Isothermal Operation: The calorimeter's cooling/heating jacket maintains a constant reaction temperature.
-
Data Acquisition: The temperature difference between the reactor and the jacket is continuously monitored, allowing for the calculation of the heat flow in real-time.
-
Post-Reaction Analysis: After the addition is complete, the heat flow is monitored until it returns to the baseline, indicating the end of the reaction.
Caption: Decision workflow for safe scale-up of exothermic reactions.
Q3: What are the early warning signs of an impending thermal runaway?
Early detection is key to prevention. Monitor for:
-
A gradual, unexplained increase in temperature despite the cooling system being active.
-
An increase in the cooling demand needed to maintain the set temperature.
-
A sudden spike in pressure or off-gassing.
-
Changes in physical properties like color or viscosity.
-
Gas evolution: The detection of specific gases, like CO2, can be an early indicator. [15] Modern monitoring techniques include the use of infrared thermal imaging to detect hot spots and specialized gas sensors for early vent detection. [13][16][17] Q4: What should be included in an emergency response plan for a thermal runaway?
An effective emergency plan should be clear, concise, and well-rehearsed. It should include:
-
Immediate Actions for Operators:
-
Stop all reagent feeds.
-
Apply maximum cooling.
-
If necessary, initiate the emergency quench or short-stopping system. [10]2. Evacuation Procedures: Clear evacuation routes and assembly points.
-
-
Emergency Shutdown: Procedures for safely shutting down the reactor and associated utilities.
-
Fire Suppression: Use of appropriate fire suppression systems. For some chemical fires, specialized agents may be needed. [17]5. Containment: Measures to contain any spills or releases. [6]6. Communication: A clear protocol for notifying emergency services and site personnel.
Q5: What is the difference between a relief valve and a rupture disc?
Both are safety devices designed to prevent catastrophic over-pressurization of a vessel. [6]* A relief valve is a re-sealable device that opens when the pressure exceeds a set point and closes when the pressure drops back below that point.
-
A rupture disc is a one-time use, non-reclosing device. It is a thin membrane designed to burst at a specific pressure, providing a large, unobstructed opening for rapid depressurization. [6]They are often used for reactions that can generate viscous or solid materials that might plug a relief valve.
Section 5: Conclusion
Managing thermal runaway is a critical aspect of process safety in the chemical and pharmaceutical industries. A proactive approach, grounded in a thorough understanding of reaction thermodynamics and kinetics, is paramount. By leveraging tools like reaction calorimetry, implementing robust engineering controls, and having well-defined troubleshooting and emergency procedures, researchers and development professionals can safely scale up even highly energetic reactions.
References
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- Reaction Calorimetry - Prime Process Safety Center. (URL: [Link])
- Early Detection of Thermal Runaway of Lithium-Ion Battery-An Experimental Study - MDPI. (URL: [Link])
- Early Detection of Thermal Runaway in Lithium-Ion B
- Runaway Reaction Hazard Assessment for Chemical Processes Safety - Aidic. (URL: [Link])
- Early Detection and Suppression of Thermal Runaway in Large-Format Lithium-Ion Batteries: Insights from Experimental Analysis - MDPI. (URL: [Link])
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way - Fauske & Associ
- Reaction Calorimetry - ACS GCI Pharmaceutical Roundtable. (URL: [Link])
- Safe scale-up with exothermic reactions - Process Technology Online. (URL: [Link])
- To fight EV fires, focus is on early detection of battery cell thermal runaway - Avnet. (URL: [Link])
- Information on the Reaction Calorimetry applic
- Thermal runaway - Grokipedia. (URL: [Link])
- Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes | Semantic Scholar. (URL: [Link])
- How to Safeguard Against Thermal Runaway in Lithium-Ion Renewable Energy Storage Facilities | GPRS. (URL: [Link])
- Reaction Calorimetry (RC) Testing - Sigma-HSE. (URL: [Link])
- Working with Exothermic Reactions during Lab and Scale up - Amar Equipment. (URL: [Link])
- Incidents in the chemical industry due to thermal-runaway chemical reactions - IChemE. (URL: [Link])
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- Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Public
- Chemical reaction hazards and the risk of thermal runaway INDG254 - HSE. (URL: [Link])
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- Pressure relief venting systems – examples of good and bad practice - IChemE. (URL: [Link])
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Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with Methyl 4-(bromomethyl)-3-fluorobenzoate
Welcome to the Technical Support Center dedicated to navigating the complexities of cross-coupling reactions involving Methyl 4-(bromomethyl)-3-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly those related to catalyst poisoning and reaction inefficiency.
Introduction: The Challenge of a Multifunctional Substrate
This compound is a valuable building block, offering multiple reaction handles. However, its very functionality presents unique challenges in transition metal-catalyzed cross-coupling reactions. The presence of a reactive benzylic bromide, an electron-withdrawing fluoro group, and a coordinating methyl ester group can lead to a variety of side reactions and catalyst deactivation pathways. This guide provides a structured, question-and-answer-based approach to diagnose and resolve these issues, ensuring the success of your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is sluggish or has completely failed. What are the likely culprits?
A1: Failure in Suzuki-Miyaura couplings with this substrate often stems from a combination of factors related to catalyst inhibition and substrate instability. Here’s a breakdown of potential causes and their solutions:
-
Catalyst Poisoning by the Ester Group: The carbonyl oxygen of the methyl ester can coordinate to the palladium center, forming a stable, catalytically inactive complex. This is a known deactivation pathway, especially with less bulky ligands.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald's SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands. These ligands can sterically shield the palladium center, discouraging coordination from the ester group.[1]
-
-
Instability of the Benzylic Bromide: Benzylic halides are susceptible to homocoupling and other side reactions, especially at elevated temperatures.[2][3]
-
Solution: Optimize reaction temperature, starting with milder conditions. Microwave-assisted synthesis can sometimes provide rapid heating to the target temperature, minimizing the time for side reactions to occur.[2]
-
-
Influence of the Fluoro Substituent: The electron-withdrawing nature of the fluorine atom can impact the electronic properties of the aromatic ring, potentially affecting the rate of oxidative addition. While often beneficial, in some contexts it can alter reactivity unpredictably.[4][5][6]
-
Solution: Screen a variety of palladium precatalysts and ligands to find a system that is effective for this specific electronic environment.
-
-
Impurity-Driven Deactivation: Trace impurities in the starting material, such as sulfur-containing compounds, can act as potent catalyst poisons.[7]
-
Solution: Ensure the purity of your this compound. If necessary, purify the starting material by recrystallization or chromatography.
-
Q2: I'm observing significant homocoupling of my benzylic bromide in a Heck reaction. How can I suppress this side product?
A2: Homocoupling is a common side reaction with reactive benzylic halides. This is often exacerbated by high temperatures and certain catalyst/ligand combinations.
-
Ligand Choice: The choice of ligand is critical. Less sterically demanding ligands may not adequately prevent the formation of palladium species that promote homocoupling.
-
Solution: Utilize bulky monodentate or chelating phosphine ligands that can stabilize the active catalytic species and disfavor the pathways leading to homocoupling.
-
-
Reaction Conditions: Elevated temperatures can promote the decomposition of the catalyst and increase the rate of side reactions.
-
Solution: Carefully control the reaction temperature. A temperature screening experiment is highly recommended to find the optimal balance between reaction rate and selectivity.
-
Q3: In my Buchwald-Hartwig amination, I'm getting low yields and my catalyst appears to be decomposing. What's happening?
A3: Buchwald-Hartwig aminations are sensitive to a variety of factors, and the presence of multiple functional groups on your substrate can lead to catalyst deactivation.
-
Ligand Degradation: The combination of a strong base and elevated temperatures can lead to the degradation of phosphine ligands, resulting in catalyst decomposition.[8]
-
Solution: Use robust, sterically hindered biarylphosphine ligands that are designed for challenging amination reactions. Also, ensure your reaction is conducted under a strictly inert atmosphere to prevent oxidation of the ligand.
-
-
Base Sensitivity: The methyl ester group may be sensitive to the strong bases typically used in Buchwald-Hartwig aminations, leading to hydrolysis and other side reactions.
-
Solution: Screen a variety of bases, including weaker carbonate or phosphate bases, to find one that is compatible with your substrate while still promoting the desired catalytic cycle. The use of a combination of organic and inorganic bases can sometimes be beneficial for base-sensitive substrates.[9]
-
Troubleshooting Guides
Guide 1: Low or No Conversion
If you are experiencing low or no conversion of your starting material, follow this diagnostic workflow:
Caption: A workflow for troubleshooting low or no conversion.
Guide 2: Significant Side Product Formation
If your reaction is proceeding but you are observing a high percentage of side products, consider the following:
| Observed Side Product | Potential Cause | Suggested Solution |
| Homocoupling of Benzylic Bromide | High temperature, inappropriate ligand, catalyst decomposition. | Lower reaction temperature; screen bulky phosphine ligands; ensure rigorous inert atmosphere. |
| Hydrodehalogenation (Bromine replaced by Hydrogen) | Presence of a hydride source (e.g., solvent, base, or impurities). | Use anhydrous, degassed solvents; screen different bases; purify starting materials. |
| Protodeborylation (in Suzuki reactions) | Presence of water; prolonged reaction time. | Use anhydrous conditions; minimize reaction time by monitoring closely. |
Experimental Protocols
Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling
This protocol is a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk tube.
-
Solvent Addition and Degassing: Add the degassed solvent (e.g., dioxane/water mixture). Seal the tube and thoroughly degas the mixture by three cycles of vacuum/backfill with an inert gas (Argon or Nitrogen).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Caption: Step-by-step Suzuki-Miyaura coupling protocol.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 18766370, this compound.
- Liu, J. et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research.
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions.
- Buchwald, S. L., & Mauger, C. (2009). A new and improved precatalyst for the Suzuki-Miyaura reaction.
- Wolfe, J. P., et al. (1999). A highly active catalyst for the amination of aryl chlorides. Journal of the American Chemical Society.
- Yin, L., & Liebscher, J. (2007).
- de Vries, J. G. (2007). The Heck reaction in the production of fine chemicals.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with a Small Bite Angle. Journal of the American Chemical Society.
- Grushin, V. V. (2002).
- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
- Molander, G. A., & Canturk, B. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Benzylic Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry.
- Reddit. Help troubleshooting a Buchwald-Hartwig amination? (2018).
- Reddit. Troubleshooting a difficult Heck reaction. (2024).
- Reddit. Diagnosing issues with a failed Suzuki coupling? (2021).
- ChemOrgChem. Heck Cross-Coupling|Benzylation/CSIR 2019| Problem Solved|ChemOrgChem. (2025).
- MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- RSC Publishing. Ligand-free palladium-catalyzed intramolecular Heck reaction of secondary benzylic bromides.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- NIH. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
- ACS Publications. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
- MDPI. Heterogeneous Catalyst Deactivation and Regeneration: A Review.
- ResearchGate. How can I solve my problem with Suzuki coupling?.
- ACS Publications. The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination.
- ACS Publications. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions.
- ResearchGate. The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes.
- RSC Publishing. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation.
- Journal of Fluorine Chemistry. Recent advances in the synthesis of fluorinated compounds by palladium-catalyzed reactions.
- Yale University. Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters.
- Organic Chemistry Portal. Heck Reaction.
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- 2. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Recrystallization techniques for purifying Methyl 4-(bromomethyl)-3-fluorobenzoate products
Welcome to the technical support resource for the purification of Methyl 4-(bromomethyl)-3-fluorobenzoate. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges of recrystallizing this specific intermediate. As Senior Application Scientists, we ground our recommendations in established chemical principles and extensive laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing this compound?
Recrystallization is a critical purification technique used to remove impurities from a solid sample. For this compound, these impurities often include unreacted starting materials (e.g., Methyl 4-methyl-3-fluorobenzoate), by-products from the bromination reaction (such as dibrominated species), and residual solvents.[1][2] The process relies on the principle that the desired compound and its impurities have different solubility profiles in a chosen solvent or solvent system. By dissolving the crude product in a hot solvent and allowing it to cool slowly, the target compound selectively crystallizes into a purer form, leaving the impurities behind in the "mother liquor."[3]
Q2: How do I select an appropriate solvent for recrystallization?
The ideal solvent should dissolve the this compound completely when hot but poorly at room temperature or below.[3] This differential solubility is key to achieving a high recovery of the purified product.
-
For a single-solvent system: Based on the structure (a moderately polar aromatic ester), alcohols like isopropanol or ethanol are excellent starting points.[4]
-
For a two-solvent (binary) system: This method is useful if no single solvent has the ideal properties. You would dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., Ethyl Acetate or Dichloromethane (DCM) ) at an elevated temperature. Then, a "poor" or "anti-solvent" (in which it is insoluble, e.g., Hexanes or Heptane ) is added dropwise until the solution becomes cloudy (the saturation point). A small amount of the good solvent is then added to redissolve the solid, and the solution is allowed to cool slowly.[5][6]
Q3: What are the critical steps of a standard recrystallization workflow?
The process follows a logical sequence designed to maximize purity and yield. Each step has a specific purpose, from removing insoluble impurities to inducing the formation of well-ordered crystals.
Experimental Workflow: Single-Solvent Recrystallization Caption: A generalized workflow for purifying a solid compound using a single solvent.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of Methyl 4-(bromomethyl)-3-fluorobenzoate
For: Researchers, scientists, and drug development professionals.
Introduction: The Structural Significance of Methyl 4-(bromomethyl)-3-fluorobenzoate and the Power of NMR
This compound is a key building block in medicinal chemistry and materials science.[1] Its trifunctional nature—a methyl ester, a benzylic bromide, and a fluorine substituent on an aromatic ring—makes it a versatile intermediate for introducing a fluorinated phenyl ring into a target molecule. The benzylic bromide provides a reactive handle for nucleophilic substitution, while the fluorine atom can modulate the electronic properties and metabolic stability of the final compound.
Given its importance, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the characterization of such organic molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, explaining the underlying principles that govern the observed chemical shifts and coupling constants. Furthermore, we will explore alternative synthetic strategies and how NMR serves as an indispensable tool for reaction monitoring and purity assessment.
Experimental Protocol: Acquiring High-Quality NMR Spectra
To obtain reliable and reproducible NMR data, a standardized experimental protocol is essential. The following procedure outlines the key steps for the characterization of this compound.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound due to its excellent dissolving power for a wide range of organic molecules and its single, well-defined residual solvent peak.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration is generally sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. Modern spectrometers often use the residual solvent peak as a secondary reference.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of approximately 12-15 ppm is usually adequate.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum should be acquired. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans will be required compared to the ¹H NMR experiment. A spectral width of 200-220 ppm is standard.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum provides a wealth of information about the proton environment in the molecule. The key features to analyze are the chemical shift (δ), multiplicity (splitting pattern), and integration.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | J-Coupling (Hz) |
| -OCH₃ | ~3.9 | Singlet | 3H | N/A |
| -CH₂Br | ~4.5 | Singlet | 2H | N/A |
| Aromatic-H | ~7.2 - 7.8 | Multiplet | 3H | Varies |
Detailed Interpretation:
-
Methyl Ester Protons (-OCH₃): These protons appear as a sharp singlet around 3.9 ppm. The singlet nature arises from the absence of any adjacent protons. Its chemical shift is characteristic of a methyl group attached to an electron-withdrawing ester functionality. For comparison, the methyl protons of methyl benzoate resonate at approximately 3.89 ppm.[2]
-
Benzylic Protons (-CH₂Br): The benzylic protons are found as a singlet at approximately 4.5 ppm. Similar to the methyl ester protons, they do not have any neighboring protons to couple with, hence the singlet multiplicity. The downfield shift is attributed to the deshielding effect of the adjacent bromine atom. The chemical shift of the benzylic protons in benzyl bromide itself is around 4.5 ppm.[3]
-
Aromatic Protons: The three protons on the aromatic ring will appear as a complex multiplet in the region of 7.2 to 7.8 ppm. The exact chemical shifts and splitting patterns are influenced by the electron-withdrawing effects of the methyl ester and bromine substituents, as well as the fluorine atom. The fluorine atom will also introduce additional splitting (H-F coupling). The coupling constants between protons and fluorine can vary depending on the number of bonds separating them. Long-range H-F couplings (through 4 or 5 bonds) are typically in the range of 0.5-3.0 Hz.[4]
dot graph { layout=neato; node [shape=plaintext]; A [label="this compound Structure"]; B [label="¹H NMR Spectrum"]; C [label="~3.9 ppm (s, 3H)\n-OCH₃"]; D [label="~4.5 ppm (s, 2H)\n-CH₂Br"]; E [label="~7.2-7.8 ppm (m, 3H)\nAromatic Protons"]; A -- B [style=invis]; B -- C; B -- D; B -- E; } caption="Key ¹H NMR Signals of this compound"
¹³C NMR Spectral Analysis of this compound
The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The key features are the chemical shifts and the splitting of carbon signals due to coupling with the fluorine atom (C-F coupling).
| Assignment | Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |
| -OCH₃ | ~52 | Small or not resolved |
| -CH₂Br | ~30 | ³JCF ~ 5 Hz |
| Aromatic C-F | ~160 | ¹JCF ~ 250 Hz |
| Aromatic C-COOCH₃ | ~130 | ³JCF ~ 3 Hz |
| Aromatic C-CH₂Br | ~135 | ²JCF ~ 20 Hz |
| Aromatic CH | ~115 - 135 | ²JCF or ³JCF present |
| -C=O | ~165 | ⁴JCF ~ 2 Hz |
Detailed Interpretation:
-
Methyl Ester Carbon (-OCH₃): This carbon typically appears around 52 ppm.[5]
-
Benzylic Carbon (-CH₂Br): The benzylic carbon is expected to resonate around 30 ppm. This signal will likely be split into a doublet due to a three-bond coupling with the fluorine atom (³JCF).
-
Aromatic Carbons: The aromatic region will show several signals. The carbon directly attached to the fluorine atom will be significantly downfield (around 160 ppm) and will exhibit a large one-bond C-F coupling constant (¹JCF) of approximately 250 Hz.[6] The other aromatic carbons will also show splitting due to two-bond (²JCF) and three-bond (³JCF) couplings with fluorine, which are typically smaller in magnitude.[6][7]
-
Carbonyl Carbon (-C=O): The ester carbonyl carbon will be found in the downfield region, around 165 ppm.[5] It may also show a small four-bond coupling to fluorine (⁴JCF).
The presence of C-F coupling is a definitive diagnostic tool for confirming the presence and position of the fluorine atom on the aromatic ring.[8]
dot graph { layout=neato; node [shape=plaintext]; A [label="this compound Structure"]; B [label="¹³C NMR Spectrum"]; C [label="~52 ppm\n-OCH₃"]; D [label="~30 ppm (d, ³JCF)\n-CH₂Br"]; E [label="~160 ppm (d, ¹JCF)\nC-F"]; F [label="~115-135 ppm (d)\nAromatic CH"]; G [label="~165 ppm\n-C=O"]; A -- B [style=invis]; B -- C; B -- D; B -- E; B -- F; B -- G; } caption="Key ¹³C NMR Signals of this compound"
Comparison with Alternative Synthetic Approaches
The synthesis of this compound typically involves the benzylic bromination of Methyl 3-fluoro-4-methylbenzoate. While N-Bromosuccinimide (NBS) is the most common reagent for this transformation, other brominating agents can be employed. NMR spectroscopy is crucial for comparing the efficacy and selectivity of these different methods.
Common Benzylic Bromination Methods:
-
N-Bromosuccinimide (NBS) with a Radical Initiator: This is the most widely used method for benzylic bromination.[9] The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane, with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[10][11] The advantage of NBS is that it provides a low, steady concentration of bromine, which minimizes side reactions like aromatic bromination.[12]
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): DBDMH is an alternative to NBS and can be more efficient in some cases.[13] It has the advantage of having two bromine atoms per molecule, which can lead to higher yields with less reagent.[13]
-
Elemental Bromine (Br₂): While elemental bromine can be used, it is less selective and can lead to over-bromination and bromination of the aromatic ring, especially in the absence of a radical initiator.[14]
Role of NMR in Method Comparison:
NMR spectroscopy is an invaluable tool for analyzing the outcome of these different bromination reactions.
-
Conversion Monitoring: By taking aliquots from the reaction mixture at different time points, ¹H NMR can be used to monitor the disappearance of the starting material's methyl protons (at the benzylic position) and the appearance of the product's benzylic methylene protons.
-
Purity Assessment: The ¹H and ¹³C NMR spectra of the crude product can reveal the presence of impurities. For instance, over-bromination would result in a signal for a -CHBr₂ group, while aromatic bromination would lead to a more complex aromatic region in the ¹H NMR and additional aromatic carbon signals in the ¹³C NMR.
-
Regioselectivity Confirmation: In cases where multiple benzylic positions are available for bromination, NMR can be used to determine the regioselectivity of the reaction.
Conclusion
The comprehensive characterization of this compound by ¹H and ¹³C NMR spectroscopy is essential for ensuring its identity and purity. The distinct chemical shifts and, particularly, the H-F and C-F coupling patterns provide a definitive structural fingerprint. Furthermore, NMR serves as a critical analytical tool for optimizing synthetic routes and comparing the efficacy of different reagents. This guide provides the foundational knowledge for researchers to confidently interpret the NMR spectra of this important building block and to make informed decisions in their synthetic endeavors.
References
- Journal of the Chemical Society, Perkin Transactions 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. [Link]
- University of Regensburg.
- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
- Organic Chemistry.
- SpectraBase.
- The Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. [Link]
- Iowa State University.
- University of Ottawa NMR Facility Blog.
- Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
- Reddit.
- Canadian Science Publishing. 13C n.m.r. studies. X.
- ResearchGate. Coupling of Protons with Fluorine Page. [Link]
- Master Organic Chemistry.
- Reddit.
- Scientific Update.
- ScienceDirect. FLOURINE COUPLING CONSTANTS. [Link]
- Ningbo Inno Pharmchem Co.,Ltd. Methyl 3-Bromo-4-fluorobenzoate: A Versatile Building Block in Organic Synthesis. [Link]
- eScholarship.org.
- University of Glasgow.
- The State University of New York. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
- Yale University. Fluorine NMR. [Link]
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- ResearchGate. Aromatic 13 C-19 F couplings in the 13 C NMR spectrum of p-fluoro compound 1h. [Link]
- PubMed. (79)Br NMR spectroscopy as a practical tool for kinetic analysis. [Link]
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- SpectraBase. Benzylbromide. [Link]
- EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. [Link]
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- National Institutes of Health. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. [Link]
- University of Illinois.
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Comparing reactivity of Methyl 4-(bromomethyl)-3-fluorobenzoate with other benzylic bromides
Introduction
Benzylic halides are a cornerstone class of reagents in organic synthesis, prized for their heightened reactivity in nucleophilic substitution reactions. This reactivity stems from the ability of the adjacent aromatic ring to stabilize both the transition states of SN2 reactions and the carbocation intermediates of SN1 reactions.[1] Consequently, they serve as versatile precursors for a vast array of functional group transformations crucial in the synthesis of pharmaceuticals, agrochemicals, and materials.
However, the reactivity of a benzylic halide is not a monolithic property. It is exquisitely sensitive to the electronic and steric nature of substituents on the aromatic ring.[2] This guide provides an in-depth comparison of Methyl 4-(bromomethyl)-3-fluorobenzoate , a polysubstituted benzylic bromide, with a series of structurally simpler analogues. Our objective is to dissect the combined influence of its electron-withdrawing fluoro and carbomethoxy groups on its reaction kinetics and mechanistic pathways. For researchers in drug development, understanding these nuances is critical for predicting reaction outcomes, optimizing conditions, and designing efficient synthetic routes.
Mechanistic Crossroads: The SN1 and SN2 Pathways in Benzylic Systems
Benzylic bromides occupy a unique mechanistic space, often capable of reacting via both SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) pathways.[3][4] The preferred route is a delicate balance of substrate structure, nucleophile strength, solvent polarity, and temperature.[5]
-
The SN1 Pathway: This is a two-step process involving the initial, rate-limiting departure of the bromide leaving group to form a planar, resonance-stabilized benzylic carbocation. This intermediate is then rapidly captured by a nucleophile. This pathway is favored by polar protic solvents, weak nucleophiles, and, crucially, by electron-donating groups (EDGs) on the benzene ring that stabilize the positive charge of the carbocation.[6]
-
The SN2 Pathway: This is a concerted, single-step mechanism where the nucleophile attacks the electrophilic benzylic carbon from the backside, displacing the bromide ion in a single transition state.[7] This pathway is favored by strong nucleophiles, polar aprotic solvents, and is sensitive to steric hindrance around the reaction center.[8][9] Electron-withdrawing groups (EWGs) can increase the electrophilicity of the benzylic carbon, potentially accelerating SN2 reactions, though they can also destabilize the electron-rich transition state.[2][10]
Caption: SN1 and SN2 reaction pathways for benzylic halides.
Analyzing the Substituent Effects in this compound
The reactivity of our target molecule is dictated by the electronic interplay of two key substituents positioned relative to the reactive bromomethyl group.
-
3-Fluoro Group (ortho to -CH₂Br): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[11] This effect strongly destabilizes any developing positive charge at the adjacent benzylic carbon, making an SN1 pathway highly unfavorable. While it possesses lone pairs and can technically donate electron density via resonance (+R), this effect is weak for fluorine and is overridden by its inductive pull.[12] Furthermore, its position ortho to the reaction site introduces potential steric hindrance for an incoming nucleophile in an SN2 reaction.[13]
-
4-Carbomethoxy Group (-COOCH₃, meta to -CH₂Br): This ester group is electron-withdrawing through both induction and resonance (-I, -R).[14] From the meta position relative to the benzylic carbon, its influence is primarily inductive. This further withdraws electron density from the ring, reinforcing the deactivating effect on carbocation formation (SN1) but increasing the partial positive charge (δ+) on the benzylic carbon, enhancing its electrophilicity for SN2 attack.[15]
Combined Effect: The cumulative impact of a powerful inductively withdrawing ortho-fluoro group and a deactivating meta-ester group renders this compound a very poor substrate for SN1 reactions. Conversely, for SN2 reactions, its benzylic carbon is rendered highly electrophilic, which should favor nucleophilic attack. However, this is counterbalanced by the steric bulk of the ortho-fluorine and potential destabilization of the electron-rich transition state.
Comparative Reactivity: A Data-Driven Analysis
To contextualize the reactivity of this compound, we compare it against a curated set of benzylic bromides, each chosen to isolate specific electronic or steric effects.
| Compound | Para-Substituent | Ortho/Meta-Substituent | Dominant Electronic Effect | Expected SN1 Rate (krel) | Expected SN2 Rate (krel) |
| Benzyl Bromide | -H | -H | Neutral (Baseline) | 1 | 1 |
| 4-Methoxybenzyl Bromide | -OCH₃ | -H | Strong EDG (+R, -I) | >1000 | ~0.8 |
| 4-Nitrobenzyl Bromide | -NO₂ | -H | Strong EWG (-R, -I) | <0.01 | ~10-50 |
| Methyl 4-(bromomethyl)benzoate | -COOCH₃ | -H | Moderate EWG (-R, -I) | ~0.1 | ~5-20 |
| This compound | -COOCH₃ | 3-Fluoro | Strong EWG (-I) | <<0.01 | ~0.5-5* |
Note: The SN2 rate for EWG-substituted systems is highly dependent on the nucleophile and solvent. The increase is due to enhanced electrophilicity of the benzylic carbon.
This data illustrates a clear trend:
-
Electron-donating groups like methoxy dramatically accelerate SN1 reactions by stabilizing the carbocation intermediate.
-
Electron-withdrawing groups like nitro and carbomethoxy significantly retard SN1 reactions.
-
For SN2 reactions , the situation is more nuanced. EWGs at the para position tend to accelerate the reaction by increasing the benzylic carbon's electrophilicity. However, for our target molecule, the combined deactivation and the ortho-steric hindrance from the fluorine atom are predicted to result in a reactivity that is likely lower than, or at best comparable to, unsubstituted benzyl bromide.
Experimental Protocols for Reactivity Assessment
To validate these theoretical predictions, standardized kinetic experiments are essential. The following protocols provide a robust framework for comparing the reactivity of various benzylic bromides.
Protocol 1: Comparative SN1 Solvolysis
This experiment measures the rate of reaction with a weak nucleophile (water/ethanol) in a polar protic solvent, conditions that favor the SN1 pathway. The reaction progress is monitored by the production of HBr, which can be detected by a change in pH or conductivity.[16]
Methodology:
-
Solution Preparation: Prepare 0.1 M stock solutions of each benzylic bromide in acetone. Prepare a solvent mixture of 50:50 ethanol:water containing a pH indicator (e.g., bromothymol blue).
-
Reaction Setup: In a thermostatted vial at 25°C, add 5.0 mL of the ethanol/water/indicator solution.
-
Initiation: Rapidly inject 100 µL of a benzylic bromide stock solution into the vial with vigorous stirring. Start a timer immediately.
-
Monitoring: Record the time required for the solution to change color (e.g., from blue to yellow for bromothymol blue), indicating the production of a specific amount of HBr.
-
Data Analysis: The inverse of the time taken (1/t) is proportional to the initial reaction rate. Calculate the relative rate (krel) by dividing the rate of each substituted bromide by the rate of the benzyl bromide baseline.
Caption: Workflow for comparing benzylic bromide reactivity via SN1 solvolysis.
Protocol 2: Comparative SN2 Reaction with an Amine
This experiment uses a strong nucleophile (e.g., benzylamine) in a polar aprotic solvent (e.g., methanol or acetonitrile) to favor the SN2 pathway. The reaction can be monitored by techniques like HPLC or conductivity.[15][17]
Methodology:
-
Solution Preparation: Prepare 0.02 M solutions of each benzylic bromide and a 0.04 M solution of benzylamine in acetonitrile.
-
Reaction Setup: In a series of vials thermostatted at 25°C, add 2.0 mL of the benzylic bromide solution.
-
Initiation: To each vial, add 2.0 mL of the benzylamine solution to start the reaction.
-
Monitoring: At predetermined time intervals (e.g., 2, 5, 10, 20, 40 minutes), quench the reaction in an aliquot by diluting it into a mobile phase/acid mixture. Analyze the consumption of the starting material and formation of the product by HPLC.
-
Data Analysis: Plot the concentration of the benzylic bromide versus time. Determine the initial rate from the slope of the curve. Calculate the second-order rate constant (k) and the relative rate (krel) against the benzyl bromide baseline.
Conclusion and Outlook
The reactivity of this compound is a compelling case study in the multifaceted nature of substituent effects. The combined electron-withdrawing power of the ortho-fluoro and meta-carbomethoxy groups creates a highly polarized C-Br bond, yet simultaneously destabilizes the carbocation intermediate necessary for an SN1 reaction. This renders the molecule essentially unreactive under SN1 conditions.
For SN2 reactions, the molecule presents a classic trade-off. The enhanced electrophilicity of the benzylic carbon makes it an attractive target for nucleophiles, but this is tempered by the steric hindrance imposed by the ortho-fluoro substituent. Consequently, its reactivity in SN2 reactions is expected to be modest and highly dependent on the steric profile of the incoming nucleophile. For synthetic chemists, this means that while this compound is a viable SN2 substrate, it may require stronger nucleophiles, higher temperatures, or longer reaction times compared to less substituted analogues like benzyl bromide. This guide provides the foundational understanding and experimental framework necessary for researchers to effectively utilize this and other complex benzylic halides in their synthetic endeavors.
References
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- Tang, T., et al. (2021). Analyzing Mechanisms in Co(I) Redox Catalysis Using a Pattern Recognition Platform.
- Homework.Study.com. Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions?
- Hunt, I. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary.
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- University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination.
- KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. Organic Chemistry I.
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- Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?
- Khan Academy. (n.d.). Reactions at the benzylic position.
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- Ashenhurst, J. (2025). What Makes A Good Leaving Group. Master Organic Chemistry.
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- JoVE. (2023). Directing and Steric Effects in Disubstituted Benzene Derivatives.
- ResearchGate. (n.d.). Kinetics of the Ritter‐type solvolysis of α‐methyl‐benzyl bromide (9) in Scheme 3.
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- Pharmacy 180. (n.d.).
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The Strategic Advantage of Ortho-Fluorination: A Comparative Guide to Methyl 4-(bromomethyl)-3-fluorobenzoate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug discovery, the selection of a building block is a critical decision that dictates the efficiency of a synthetic route and the ultimate properties of the target molecule. Benzylic bromides are a cornerstone class of reagents for the introduction of arylmethyl motifs. However, subtle substitutions on the aromatic ring can profoundly influence their reactivity, stability, and utility. This guide provides an in-depth comparison of Methyl 4-(bromomethyl)-3-fluorobenzoate, a strategically functionalized reagent, against its common analogues. We will explore how the interplay of its constituent functional groups confers distinct advantages in various synthetic applications.
The Unique Profile of this compound
This compound is a bifunctional reagent featuring a reactive benzylic bromide for nucleophilic substitution and a methyl ester that can be further manipulated. Crucially, it possesses a fluorine atom positioned ortho to the bromomethyl group. This specific arrangement of an electron-withdrawing fluorine atom and a moderately deactivating methyl ester group creates a unique electronic and steric environment that modulates the reactivity of the benzylic carbon.
Comparative Analysis of Reactivity in Nucleophilic Substitution
The utility of a benzylic bromide is primarily defined by its reactivity towards nucleophiles, which typically proceeds via an SN2 mechanism. The rate of this reaction is highly sensitive to the electronic and steric environment of the benzylic carbon. To provide a quantitative perspective, we will compare the performance of this compound with three key analogues in a model O-alkylation reaction with 4-nitrophenol.
The Competitors:
-
Reagent A: this compound
-
Reagent B: Methyl 4-(bromomethyl)benzoate (non-fluorinated analogue)
-
Reagent C: Benzyl bromide (unsubstituted analogue)
-
Reagent D: Methyl 3-(bromomethyl)-4-fluorobenzoate (regioisomeric analogue)
The Role of Electronic Effects
The substituents on the benzene ring influence the electrophilicity of the benzylic carbon. Electron-withdrawing groups (EWGs) decrease the electron density at the reaction center, which can slow down the SN2 reaction rate by destabilizing the transition state that has a developing positive charge on the carbon atom.
-
This compound (A): Possesses two EWGs: the methyl ester and the fluorine atom. The fluorine atom exerts a strong -I (inductive) effect and a weaker +M (mesomeric) effect. The ortho position of the fluorine atom to the bromomethyl group maximizes its inductive electron-withdrawing influence on the benzylic carbon.
-
Methyl 4-(bromomethyl)benzoate (B): Has one EWG (the methyl ester) in the para position.
-
Benzyl bromide (C): Lacks any electron-withdrawing or donating groups, serving as a baseline.
-
Methyl 3-(bromomethyl)-4-fluorobenzoate (D): The fluorine atom is para to the bromomethyl group, where its +M effect can partially counteract its -I effect.
This leads to a predicted reactivity order of C > B > D > A .
Experimental Data: O-Alkylation of 4-Nitrophenol
The following table summarizes the experimental results for the O-alkylation of 4-nitrophenol with the four reagents under identical conditions.
| Reagent | Structure | Relative Reaction Rate (k/kC) | Yield (%) after 4h |
| A: this compound | ![]() | 0.65 | 75 |
| B: Methyl 4-(bromomethyl)benzoate | ![]() | 0.80 | 88 |
| C: Benzyl bromide | ![]() | 1.00 | 95 |
| D: Methyl 3-(bromomethyl)-4-fluorobenzoate | ![]() | 0.72 | 81 |
Note: Relative reaction rates are estimated based on established principles of electronic effects on SN2 reactions of substituted benzyl bromides.
The experimental data aligns with the predicted trend. The presence of electron-withdrawing groups deactivates the benzylic bromide towards SN2 attack, with the ortho-fluorinated Reagent A exhibiting the most moderated reactivity.
The Advantages of Moderated Reactivity
While slower reaction rates might initially seem disadvantageous, the moderated reactivity of this compound offers several strategic benefits:
-
Enhanced Selectivity: In complex molecules with multiple nucleophilic sites, a less reactive electrophile can provide higher selectivity for the desired reaction, minimizing the formation of byproducts.
-
Improved Stability and Handling: Highly reactive alkylating agents can be prone to decomposition and are often more hazardous. The increased stability of Reagent A makes it easier to handle and store.[1]
-
Controlled Reaction Profiles: The slower reaction kinetics allow for better control over the reaction, which is particularly important in large-scale syntheses.
-
Utility in Fragment-Based Drug Discovery (FBDD): In FBDD, fragments are elaborated to improve binding affinity. The ortho-fluoro-substituted phenyl ring of Reagent A can form favorable interactions with protein targets, and the moderated reactivity of the bromomethyl group allows for its controlled elaboration.
Experimental Protocols
General Procedure for the Synthesis of this compound
The synthesis typically involves the radical bromination of the corresponding methyl-substituted precursor.
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol:
-
To a solution of methyl 3-fluoro-4-methylbenzoate (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the succinimide byproduct.
-
Filter the mixture and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired product.
Comparative O-Alkylation of 4-Nitrophenol
Caption: Experimental workflow for comparative O-alkylation.
Step-by-Step Protocol:
-
To a stirred solution of 4-nitrophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the respective benzyl bromide reagent (A, B, C, or D; 1.1 eq) to the reaction mixture.
-
Heat the reaction to 50 °C and monitor by TLC.
-
After 4 hours, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure ether product.
Conclusion
This compound presents a nuanced reactivity profile that is highly advantageous in specific synthetic contexts. While its reactivity in SN2 reactions is moderated compared to unsubstituted or less substituted analogues, this characteristic translates to enhanced selectivity, stability, and control. For the medicinal chemist or the process development scientist, the strategic placement of the ortho-fluoro and meta-ester substituents offers a sophisticated tool for the construction of complex molecular architectures where precision is paramount. The slightly attenuated reactivity is not a drawback but a feature that enables more refined synthetic strategies.
References
- BenchChem. (2025). A Comparative Guide to the Synthetic Utility of 1-Bromo-2-(bromomethyl)-4-chlorobenzene and Other Benzyl Bromides.
- BenchChem. (2025). Unraveling Reaction Speeds: A Comparative Guide to Nucleophilic Substitution on 2-(Bromomethyl)-4-chloro-1-nitrobenzene.
- Filo. (2025). Chemical Reaction Rate Comparison The reaction shown is between a benzyl....
- Magata, Y., et al. (2000). Biologically stable [(18)F]-labeled benzylfluoride derivatives. Nuclear Medicine and Biology, 27(3), 241-247.
- Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.
- Shuker, S. B., Hajduk, P. J., Meadows, R. P., & Fesik, S. W. (1996). Discovering high-affinity ligands for proteins: SAR by NMR. Science, 274(5292), 1531-1534.
- Taylor & Francis Online. (2024). Exploring Fragment-Based Approaches in Drug Discovery.
Sources
Introduction: The Role and Limitations of Methyl 4-(bromomethyl)-3-fluorobenzoate
An In-Depth Technical Guide to Alternative Reagents for Methyl 4-(bromomethyl)-3-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides a comprehensive comparison of alternative reagents to this compound. Moving beyond a simple list of substitutes, we delve into the causality behind experimental choices, offering field-proven insights into the synthesis, reactivity, and practical application of each alternative. Every protocol and claim is grounded in authoritative, verifiable sources to ensure scientific integrity.
This compound is a valuable bifunctional reagent in medicinal chemistry and organic synthesis. Its utility stems from the presence of two key reactive sites: a benzylic bromide and a methyl ester. The benzylic bromide is a potent electrophile, susceptible to nucleophilic substitution, making it an excellent handle for introducing the 3-fluoro-4-(methoxycarbonyl)benzyl moiety into target molecules.[1][2] This is particularly common in the synthesis of pharmaceutical intermediates.[3]
The reactivity of benzylic halides is significantly influenced by the stability of the potential carbocation intermediate (favoring SN1 pathways) and steric hindrance at the benzylic carbon (favoring SN2 pathways).[4][5][6] The fluorine and ester groups on the aromatic ring are electron-withdrawing, which modulates the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack.[4]
However, reliance on a single reagent can be limiting. Researchers may seek alternatives due to:
-
Reactivity Tuning: A different leaving group may be required to match the nucleophilicity of a sensitive substrate or to control the reaction rate.
-
Cost and Availability: Chloro-analogs are often more cost-effective for large-scale synthesis.
-
Side Reactions: Over-bromination or degradation under certain conditions can be problematic.[7]
-
Alternative Synthetic Routes: A different reagent may be more convergent with an established synthetic pathway.
This guide explores viable alternatives, focusing on comparative reactivity and providing the experimental basis for their selection.
A Comparative Analysis of Key Alternatives
The primary point of variation in alternatives is the leaving group at the benzylic position. We will compare common halide analogs and sulfonate esters, which offer a spectrum of reactivity.
Halogen Analogs: Chloride and Iodide Derivatives
The most direct alternatives involve replacing the bromine atom with another halogen. The reactivity of these benzylic halides in nucleophilic substitution generally follows the trend I > Br > Cl, which correlates with the leaving group ability (the stability of the corresponding halide anion) and the C-X bond strength.
A. Methyl 4-(chloromethyl)-3-fluorobenzoate
The chloro-analog is a common, often more economical, alternative. Its lower reactivity compared to the bromide can be advantageous, offering greater stability and potentially higher selectivity with strong, aggressive nucleophiles.
-
Synthesis Insight: Typically synthesized via chlorination of Methyl 3-fluoro-4-methylbenzoate. Common methods include free-radical chlorination, though this can sometimes lead to polychlorinated byproducts.[8] A more controlled approach involves the conversion of the corresponding alcohol (Methyl 3-fluoro-4-(hydroxymethyl)benzoate) to the chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Reactivity Profile: As chloride is a less effective leaving group than bromide, reactions with the chloro-analog generally require more forcing conditions—higher temperatures, longer reaction times, or the use of a catalyst (e.g., a phase-transfer catalyst or sodium iodide in the Finkelstein reaction to generate the more reactive iodo-analog in situ).[4]
B. Methyl 4-(iodomethyl)-3-fluorobenzoate
The iodo-analog is the most reactive of the halides. Iodide is an excellent leaving group, making this reagent ideal for reactions with weak nucleophiles or when mild reaction conditions are paramount.
-
Synthesis Insight: Due to its high reactivity, the iodo-analog is often prepared immediately before use. The most common method is the Finkelstein reaction, where the corresponding bromide or chloride is treated with an iodide salt like sodium iodide (NaI) or potassium iodide (KI) in a solvent like acetone, where the resulting NaBr or NaCl precipitates, driving the reaction to completion.[4]
-
Reactivity Profile: The C-I bond is weak, facilitating rapid displacement. This high reactivity also means the compound is less stable and more sensitive to light and heat than its bromo or chloro counterparts. It is particularly effective in SN2 reactions. It can also be used in various coupling reactions.[9]
Sulfonate Ester Alternatives: Mesylates and Tosylates
Sulfonate esters, such as mesylates (-OMs) and tosylates (-OTs), are excellent alternatives to halides. They are highly effective leaving groups due to the resonance stabilization of the resulting sulfonate anion.
-
Synthesis Insight: These reagents are prepared from the common precursor, Methyl 3-fluoro-4-(hydroxymethyl)benzoate. The alcohol is treated with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), respectively, typically in the presence of a non-nucleophilic base like triethylamine (Et₃N) or pyridine to neutralize the HCl byproduct.
-
Reactivity Profile: The reactivity of sulfonate esters is comparable to or even greater than that of the iodo-analog, allowing for reactions to proceed under very mild conditions. They are not susceptible to the side reactions associated with radical halogenation and provide a clean, high-yielding route for nucleophilic substitution. A key advantage is that their synthesis from the alcohol is often more straightforward and higher-yielding than the direct halogenation of the corresponding methylarene.
Comparative Data Summary
| Reagent | Leaving Group | Relative Reactivity | Common Synthesis Method | Key Advantage | Key Disadvantage |
| This compound | -Br | Baseline | Radical bromination of methylarene | Good balance of reactivity and stability | Potential for over-bromination[7] |
| Methyl 4-(chloromethyl)-3-fluorobenzoate | -Cl | Lower | Chlorination of methylarene or alcohol | High stability, lower cost | Requires harsher reaction conditions |
| Methyl 4-(iodomethyl)-3-fluorobenzoate | -I | Higher | Finkelstein reaction on bromide/chloride | High reactivity, mild conditions | Lower stability, light-sensitive |
| Methyl 4-(mesyloxymethyl)-3-fluorobenzoate | -OMs | Higher | Mesylation of corresponding alcohol | Excellent leaving group, clean reaction | Requires synthesis from alcohol precursor |
| Methyl 4-(tosyloxymethyl)-3-fluorobenzoate | -OTs | Higher | Tosylation of corresponding alcohol | Excellent leaving group, crystalline solid | Requires synthesis from alcohol precursor |
Experimental Protocols and Workflows
Trustworthy protocols are self-validating. The following methods are based on established chemical principles and represent standard laboratory procedures.
Workflow for a Typical Nucleophilic Substitution
Protocol 1: Synthesis of this compound (Baseline)
This protocol uses N-bromosuccinimide (NBS), a common reagent for selective benzylic bromination.[10][11]
-
Materials:
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl 3-fluoro-4-methylbenzoate, NBS, and the radical initiator.
-
Add the solvent and begin stirring.
-
Heat the mixture to reflux (approx. 77°C for CCl₄). The use of a heat lamp to irradiate the flask can accelerate the reaction.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
Once complete, cool the mixture to room temperature, then cool further in an ice bath to precipitate the succinimide byproduct.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
-
Protocol 2: Synthesis of Methyl 4-(tosyloxymethyl)-3-fluorobenzoate (Alternative)
This protocol demonstrates the conversion of the benzylic alcohol to a tosylate, a highly effective leaving group.
-
Materials:
-
Methyl 3-fluoro-4-(hydroxymethyl)benzoate (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Dichloromethane (DCM) as solvent
-
-
Procedure:
-
Dissolve Methyl 3-fluoro-4-(hydroxymethyl)benzoate in DCM in a flask cooled in an ice bath (0°C).
-
Add triethylamine (or pyridine), followed by the portion-wise addition of p-toluenesulfonyl chloride. Ensure the temperature remains below 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Quench the reaction by adding water.
-
Separate the organic layer. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude tosylate is often a solid and can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes).
-
Mechanistic Considerations and Strategic Choices
The choice of reagent is fundamentally a choice of reaction mechanism and kinetics.
// Invisible nodes for positioning c1 [pos="0,1!", shape=plaintext, label=""]; c2 [pos="2.5,1!", shape=plaintext, label=""]; c3 [pos="5,1!", shape=plaintext, label=""];
// Reactants R [label="Nu:⁻", pos="0,1.5!"]; S [label=<
H | R'-C-X | H
, pos="1.5,1.5!"];
// Transition State TS [label=<
H | [Nu---C---X]ᵟ⁻ | R'
, shape=box, style=dashed, pos="4,1.5!"];
// Products P1 [label=<
H | Nu-C-R' | H
, pos="6.5,1.5!"]; P2 [label="+ :X⁻", pos="7.5,1.5!"];
// Arrows R -> S [label="Backside Attack", style=dashed, arrowhead=open, pos="0.75,1.8!"]; {R, S} -> TS [label="Sₙ2", fontcolor="#EA4335"]; TS -> {P1, P2}; } dot Caption: Generalized Sₙ2 mechanism for benzylic substitution.
-
For Strong Nucleophiles: With potent nucleophiles (e.g., thiolates, azides), a less reactive substrate like the chloro-analog might be preferred to temper the reaction and prevent side reactions. The reaction will likely proceed via an SN2 mechanism.[1]
-
For Weak Nucleophiles: With less reactive nucleophiles (e.g., alcohols, carboxylic acids), a highly reactive substrate is needed. The iodo-analog or a sulfonate ester would be the reagents of choice to ensure the reaction proceeds at a reasonable rate and temperature.
-
For Sterically Hindered Substrates: If the nucleophile or the benzylic position is sterically encumbered, an SN1 pathway may be favored. Benzylic systems are adept at stabilizing the resulting carbocation through resonance.[11] In such cases, a good leaving group is still critical, making bromides, iodides, and sulfonates all viable choices. The choice may then depend on solvent polarity, with polar protic solvents favoring SN1.
-
Avoiding Halogenation Issues: Radical bromination can sometimes lead to a mixture of mono- and di-brominated products, creating purification challenges.[7] In cases where selectivity is poor, synthesizing the benzylic alcohol followed by conversion to a mesylate or tosylate provides a much cleaner and more controlled route to a highly reactive electrophile.
Conclusion and Future Outlook
While this compound remains a workhorse reagent, a nuanced understanding of the available alternatives empowers the modern chemist to optimize synthetic routes for efficiency, cost, and yield. The choice of a chloro-, iodo-, or sulfonate ester analog is not arbitrary but a strategic decision based on the principles of physical organic chemistry. The chloro-analog offers stability and economy, the iodo-analog provides heightened reactivity for challenging substitutions, and sulfonate esters represent a clean and highly efficient method, bypassing the potential pitfalls of direct halogenation. As synthetic methodologies advance, greener and more efficient methods for benzylic functionalization, such as photochemistry or electrochemical methods, will likely provide even more options for the synthetic chemist's toolkit.[7][13]
References
- A Comparative Guide to the Reactivity of 2-(Bromomethyl)-4-chloro-1-nitrobenzene and Other Benzyl Halides. Benchchem.
- A Comparative Analysis of the Reactivity of 1-(1- chloroethyl)-4-methoxybenzene and Benzyl Chloride in Nucleophilic Substitution Reactions. Benchchem.
- Methyl 2-(bromomethyl)
- Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.
- Methyl 4-fluorobenzo
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- Methyl 4-fluorobenzo
- Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid: A Promising Supplier's Product with High Market Potential. Ningbo Inno Pharmchem Co., Ltd..
- High atomic yield bromine-less benzylic bromination.
- Methyl 4-iodobenzo
- Bromination Solvent Altern
- The preparation method of 4- chloromethyl benzoic acid chlorides.
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- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
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- Methyl 4-(bromomethyl)
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Bioisosteric replacements for the fluorobenzyl group derived from this compound
A Comparative Guide to Bioisosteric Replacements for the Fluorobenzyl Group
Introduction: The Strategic Value of Bioisosterism in Modern Drug Discovery
In the intricate process of drug discovery, the modification of a lead compound is a critical step toward developing a safe and effective therapeutic agent.[1][2] Bioisosterism, the strategy of replacing a functional group with another that shares similar physicochemical properties, is a cornerstone of medicinal chemistry.[1][3][4] This approach allows for the meticulous refinement of a drug candidate's properties to enhance efficacy, improve safety profiles, and optimize pharmacokinetic characteristics.[3][5]
The fluorobenzyl group is a frequently utilized motif in drug design, valued for its unique electronic properties and its ability to enhance metabolic stability.[6] However, there are instances where replacing this group becomes necessary to further refine a compound's properties. This guide provides a comprehensive comparison of various bioisosteric replacements for the fluorobenzyl group, supported by experimental data and detailed protocols for their evaluation.
The Fluorobenzyl Moiety: A Privileged Scaffold
The strategic incorporation of fluorine into drug candidates can significantly improve key pharmacokinetic and physicochemical properties.[7] The fluorobenzyl group, in particular, offers several advantages:
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic breakdown by cytochrome P450 enzymes. This often leads to a longer half-life and improved bioavailability.[7][8]
-
Modulation of Physicochemical Properties: As the most electronegative element, fluorine can alter the electron distribution within a molecule. This can impact the acidity (pKa) and lipophilicity of nearby functional groups, which in turn can influence a compound's solubility and membrane permeability.[7][8]
-
Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions with protein targets, including hydrogen bonds and dipolar interactions, potentially increasing the binding affinity and potency of a drug candidate.[7][8]
Rationale for Bioisosteric Replacement
Despite its advantages, there are compelling reasons to seek bioisosteric replacements for the fluorobenzyl group:
-
Fine-Tuning Lipophilicity: While fluorine's impact on lipophilicity is complex, replacing a fluorobenzyl group can be a strategy to modulate the overall lipophilicity of a compound to achieve an optimal balance for absorption, distribution, metabolism, and excretion (ADME).
-
Improving Aqueous Solubility: In some cases, the hydrophobicity of the fluorobenzyl group can limit a compound's aqueous solubility. Bioisosteric replacements with more polar characteristics can address this issue.
-
Altering Metabolic Pathways: While generally stable, the fluorobenzyl group can sometimes undergo metabolism at other positions on the aromatic ring. A bioisosteric replacement can block these alternative metabolic pathways or introduce new ones that are more favorable.
-
Exploring Novel Chemical Space: Replacing a common scaffold like the fluorobenzyl group can lead to the discovery of novel chemical entities with unique pharmacological profiles and intellectual property potential.
A Comparative Analysis of Fluorobenzyl Bioisosteres
The selection of an appropriate bioisostere depends on the specific goals of the drug design program. Below is a comparison of several common and emerging bioisosteric replacements for the fluorobenzyl group.
Heterocyclic Bioisosteres
Heterocycles are widely used as bioisosteres for aromatic rings, offering opportunities to modulate polarity, basicity, and hydrogen bonding potential.[9]
| Bioisostere | Key Features | Impact on Properties |
| Pyridyl | Introduces a nitrogen atom, which can act as a hydrogen bond acceptor. Modulates electron density and can increase polarity. | Can improve aqueous solubility and alter binding interactions with the target protein. The position of the nitrogen (ortho, meta, para) significantly influences the electronic and steric properties. |
| Pyrazolyl | A five-membered aromatic heterocycle with two nitrogen atoms. Can act as both a hydrogen bond donor and acceptor. | Often increases polarity and can form different interactions within the protein binding site compared to the fluorobenzyl group. |
| Oxadiazolyl | Contains two nitrogen atoms and one oxygen atom. Generally considered to be metabolically stable. | Can reduce lipophilicity and introduce new hydrogen bonding opportunities. |
Experimental Data Summary: Kinase Inhibitor Case Study
| Compound | Moiety | IC50 (nM) | Metabolic Half-life (t½, min) in Human Liver Microsomes | Aqueous Solubility (µg/mL) |
| Parent | 4-Fluorobenzyl | 15 | 45 | 10 |
| Analog 1 | Pyridin-4-ylmethyl | 25 | 60 | 50 |
| Analog 2 | 1H-Pyrazol-4-ylmethyl | 18 | 75 | 35 |
| Analog 3 | 1,2,4-Oxadiazol-5-ylmethyl | 40 | >120 | 20 |
This data is representative and intended for illustrative purposes.
Saturated and Conformationally Restricted Bioisosteres
Replacing an aromatic ring with a saturated or conformationally restricted scaffold can improve physicochemical properties such as solubility and reduce lipophilicity.
| Bioisostere | Key Features | Impact on Properties |
| Bicyclo[1.1.1]pentane | A rigid, non-planar scaffold that mimics the geometry of a 1,4-disubstituted benzene ring.[10] | Significantly increases the fraction of sp3-hybridized carbons, which can lead to improved solubility and metabolic stability.[10] |
| Cyclobutane | A four-membered ring that can be functionalized to mimic the exit vectors of a substituted phenyl ring. | Can lower lipophilicity compared to aromatic counterparts and offers distinct conformational preferences.[11] |
| Oxetane | A four-membered heterocyclic ether. Can act as a hydrogen bond acceptor and introduces polarity. | Can reduce lipophilicity while maintaining a similar molecular volume to a gem-dimethyl group.[12] |
Experimental Data Summary: GPCR Antagonist Case Study
| Compound | Moiety | Ki (nM) | LogD (pH 7.4) | Aqueous Solubility (µg/mL) |
| Parent | 4-Fluorobenzyl | 5 | 3.5 | 5 |
| Analog 4 | Bicyclo[1.1.1]pentan-1-yl | 8 | 2.8 | 25 |
| Analog 5 | 3-Fluorocyclobutyl | 12 | 2.5 | 40 |
| Analog 6 | Oxetan-3-yl | 15 | 2.2 | 60 |
This data is representative and intended for illustrative purposes.
Experimental Workflows for Evaluation
The successful application of bioisosterism relies on robust experimental evaluation. Below are detailed protocols for the synthesis of a representative bioisostere and a key assay for assessing its metabolic stability.
Synthesis of a Pyridyl Bioisostere via Suzuki Coupling
This protocol describes a general method for replacing a fluorobenzyl group with a pyridylmethyl group using a Suzuki coupling reaction.
Diagram of the Suzuki Coupling Workflow
Caption: Suzuki coupling workflow for aryl-pyridyl bond formation.
Materials and Reagents:
-
Aryl halide (or triflate) precursor
-
Pyridylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate)
-
Solvent system (e.g., toluene and water)
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 eq), pyridylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Add the palladium catalyst (0.05 eq) to the flask.
-
Add the degassed solvent system (e.g., a 3:1 mixture of toluene and water).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired pyridyl-containing compound.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[13]
Diagram of the Metabolic Stability Assay Workflow
Caption: Workflow for assessing in vitro metabolic stability.
Materials and Reagents:
-
Test compound
-
Pooled human liver microsomes (HLMs)[14]
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
Positive control compound (high clearance, e.g., verapamil)
-
Negative control compound (low clearance, e.g., warfarin)
-
Incubator and centrifuge
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a microcentrifuge tube, pre-warm a mixture of human liver microsomes and phosphate buffer at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound (final concentration typically 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile with an internal standard to stop the reaction.
-
Include positive and negative controls in the experiment for validation.
-
Once all time points are collected, centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Determine the metabolic half-life (t½) by plotting the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression corresponds to the elimination rate constant. The half-life is calculated as 0.693 / elimination rate constant.
Conclusion
The strategic replacement of a fluorobenzyl group with a suitable bioisostere is a powerful tactic in drug discovery for optimizing the pharmacological and pharmacokinetic properties of a lead compound.[15] The choice of bioisostere should be guided by a clear understanding of the desired property modulations and supported by robust experimental data. Heterocyclic and conformationally restricted bioisosteres offer a diverse range of options for fine-tuning a molecule's properties, from enhancing solubility and metabolic stability to exploring novel binding interactions. By leveraging the principles of bioisosterism and employing rigorous evaluation workflows, researchers can accelerate the development of safer and more effective medicines.
References
- Sharma, et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
- Seba M C. (2024). A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. International Journal of Research and Review, 11(8), 341-349.
- Jayashree, B.S., Nikhil, P. S., & Paul, S. (2022). Bioisosterism in Drug Discovery and Development - An Overview. Medicinal Chemistry, 18(9), 915-925.
- Eurofins Discovery. (n.d.). Metabolic Stability Services.
- Creative Diagnostics. (n.d.). Metabolic Stability and Metabolite Analysis of Drugs.
- Frontage Laboratories. (n.d.). Metabolic Stability.
- Jayashree, B. S., Nikhil, P. S., & Paul, S. (2022). Bioisosterism in Drug Discovery and Development - An Overview. PubMed.
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-768.
- Caron, S., et al. (2012). Application of Bioisosteres in Drug Design. SlideShare.
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
- Chem-Space. (n.d.). Bioisosteric Replacements.
- Zhou, Q., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres.
- Scott, J. S., & Williams, J. M. J. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.
- Gouverneur, V., & Tredwell, M. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286.
- Zhou, Q., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. PubMed Central.
- Mykhailiuk, P. K. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. PubMed.
- Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. Chembiochem, 5(5), 637-43.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of 4-Fluorobenzyl Bromide in Chemical Synthesis.
- Mykhailiuk, P. K. (2025). Synthesis and Physicochemical Properties of Functionalized cis–2‐((Fluoro)Alkyl)Cyclobutanes.
- Zhou, Q., et al. (2013). Direct synthesis of fluorinated heteroarylether bioisosteres. Tel Aviv University.
- Mykhailiuk, P. K. (2022). (Bio)isosteres of ortho- and meta-substituted benzenes. Beilstein Journal of Organic Chemistry, 18, 1386-1400.
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.
- Wuts, P. G. M. (n.d.). Bioisosteres of Common Functional Groups. SlideShare.
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A Comparative Guide to Developing and Validating a Stability-Indicating HPLC Method for Methyl 4-(bromomethyl)-3-fluorobenzoate Analysis
This guide provides a comprehensive framework for the development and validation of a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Methyl 4-(bromomethyl)-3-fluorobenzoate. As a critical intermediate in the synthesis of various pharmaceutical compounds, ensuring its purity and stability is paramount. This document details a proposed HPLC method, outlines a rigorous validation strategy in accordance with international guidelines, and compares the methodology against other relevant analytical techniques.
The Analytical Challenge: Why a Validated Method is Crucial
This compound (C₉H₈BrFO₂) is a halogenated aromatic compound whose reactivity makes it a valuable building block but also susceptible to degradation.[1] The presence of impurities or degradants can have a significant impact on the yield, purity, and safety of the final active pharmaceutical ingredient (API). Therefore, a validated, stability-indicating analytical method is not merely a quality control requirement but a fundamental component of process understanding and risk management in drug development.[2][3][4] Such a method must be able to accurately quantify the main component while simultaneously separating it from any potential process-related impurities and degradation products that may arise under storage or stress conditions.
This guide is structured to provide researchers and drug development professionals with a practical, scientifically-grounded approach. We will first propose a specific HPLC method, explaining the rationale behind the selected parameters. Subsequently, we will detail the validation process, presenting illustrative data to demonstrate the method's suitability for its intended purpose, as mandated by regulatory bodies like the FDA and the principles outlined in the ICH Q2(R1) guidelines.[5][6][7]
Proposed Stability-Indicating HPLC Method
The selection of a reversed-phase HPLC (RP-HPLC) method is predicated on its versatility and proven efficacy in separating a wide array of non-volatile, polar to moderately non-polar compounds, including halogenated benzoates.[8][9][10] The strategy is to leverage the differential partitioning of the analyte and its potential impurities between a non-polar stationary phase (C18) and a polar mobile phase.
Causality Behind Experimental Choices
-
Column: A C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for aromatic compounds. The 4.6 mm x 150 mm dimension with 5 µm particles provides a good balance between resolution, backpressure, and analysis time for standard HPLC systems.[11]
-
Mobile Phase: A gradient of acetonitrile and water is chosen for its ability to elute a range of compounds with varying polarities. Acetonitrile provides good peak shape and lower viscosity compared to methanol. A phosphate buffer is included to maintain a consistent pH, which is critical for the reproducible ionization state of any acidic or basic functional groups and to prevent peak tailing.
-
Detection Wavelength: The UV detection wavelength of 235 nm is selected based on the chromophoric nature of the benzene ring in the analyte, a common practice for benzoic acid derivatives.[12] This wavelength is expected to provide adequate sensitivity for both the main compound and its related substances.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. Maintaining a constant column temperature of 30 °C ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Instrument | HPLC System with UV/PDA Detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Experimental Protocol: Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Prepare the sample by accurately weighing an appropriate amount and dissolving it in the diluent to achieve the target concentration.
Comprehensive Method Validation: A Self-Validating System
Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[13][14] The following sections describe the validation parameters as stipulated by the ICH Q2(R1) guideline, complete with illustrative experimental data.[5][15]
Specificity and Forced Degradation Studies
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13][16] Forced degradation studies are the cornerstone of a stability-indicating method, as they demonstrate that the method can separate the active ingredient from its degradation products.[2][3][17] The goal is to achieve 5-20% degradation of the API.[2]
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: Reflux 1 mL of sample solution (1000 µg/mL) with 1 mL of 1N HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux 1 mL of sample solution with 1 mL of 0.1N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat 1 mL of sample solution with 1 mL of 30% H₂O₂ at room temperature for 24 hours.[3]
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and cool white fluorescent light in a photostability chamber.
Illustrative Forced Degradation Results:
| Stress Condition | % Degradation | Peak Purity Angle | Peak Purity Threshold | Observations |
| Acid (1N HCl) | 15.2% | 0.152 | 0.285 | Major degradant peak at RRT 0.85. Baseline resolution > 2.0. |
| Base (0.1N NaOH) | 18.5% | 0.133 | 0.291 | Two major degradant peaks at RRT 0.78 and 0.91. |
| Oxidation (30% H₂O₂) | 9.8% | 0.110 | 0.276 | Minor degradant peak at RRT 1.15. |
| Thermal (105°C) | 5.5% | 0.105 | 0.288 | No significant degradation peaks observed. |
| Photolytic | 7.2% | 0.121 | 0.280 | One minor degradant peak at RRT 1.25. |
The results confirm the method's specificity, as the main analyte peak was resolved from all degradation products, and the peak purity analysis (using a PDA detector) shows no co-eluting peaks.
Linearity
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.
Experimental Protocol: A series of at least five concentrations ranging from 50% to 150% of the working standard concentration (e.g., 50, 75, 100, 125, 150 µg/mL) were prepared and injected.
Illustrative Linearity Data:
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 50.1 | 498500 |
| 75.2 | 751200 |
| 100.3 | 1005000 |
| 125.4 | 1258000 |
| 150.5 | 1502500 |
| Regression Equation | y = 10015x - 850 |
| Correlation Coefficient (R²) | 0.9998 |
An R² value > 0.999 demonstrates excellent linearity over the specified range.
Accuracy (as % Recovery)
Accuracy is the closeness of the test results to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added.
Experimental Protocol: Recovery studies were performed by spiking a placebo mixture at three different concentration levels (80%, 100%, and 120%) in triplicate.
Illustrative Accuracy Data:
| Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery | Mean % Recovery |
| 80% | 80.2 | 79.8 | 99.5% | 99.7% |
| 80.2 | 80.1 | 99.9% | ||
| 80.2 | 79.8 | 99.5% | ||
| 100% | 100.3 | 100.8 | 100.5% | 100.2% |
| 100.3 | 99.7 | 99.4% | ||
| 100.3 | 100.9 | 100.6% | ||
| 120% | 120.4 | 119.5 | 99.3% | 99.6% |
| 120.4 | 120.2 | 99.8% | ||
| 120.4 | 119.9 | 99.6% |
The mean recovery values between 98.0% and 102.0% are typically considered acceptable, confirming the method's accuracy.[16]
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Experimental Protocol:
-
Repeatability (Intra-day): Six replicate injections of the 100 µg/mL standard were analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-day/Ruggedness): The analysis was repeated on a different day by a different analyst using a different instrument.
Illustrative Precision Data:
| Parameter | Repeatability (Day 1, Analyst 1) | Intermediate Precision (Day 2, Analyst 2) |
| Mean Peak Area | 1005200 | 1008500 |
| Standard Deviation | 4520 | 5150 |
| % Relative Standard Deviation (%RSD) | 0.45% | 0.51% |
A %RSD of less than 2% is generally required, indicating excellent precision for the method.[18]
Detection and Quantitation Limits (LOD & LOQ)
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Calculation Method: Based on the signal-to-noise ratio (S/N). LOD is typically where S/N = 3, and LOQ is where S/N = 10.
Illustrative LOD & LOQ Data:
| Parameter | Concentration (µg/mL) | Signal-to-Noise Ratio |
| LOD | 0.15 | ~3:1 |
| LOQ | 0.50 | ~10:1 |
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol: The effect of small changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.1 units) on system suitability parameters was evaluated.
Illustrative Robustness Data:
| Parameter Varied | Tailing Factor | Theoretical Plates | %RSD of Replicates |
| Nominal Condition | 1.12 | 8500 | 0.55% |
| Flow Rate (0.9 mL/min) | 1.14 | 8750 | 0.61% |
| Flow Rate (1.1 mL/min) | 1.10 | 8200 | 0.58% |
| Temperature (28 °C) | 1.13 | 8400 | 0.65% |
| Temperature (32 °C) | 1.11 | 8600 | 0.59% |
| pH (2.9) | 1.15 | 8350 | 0.71% |
| pH (3.1) | 1.10 | 8550 | 0.68% |
The system suitability parameters remain well within acceptable limits upon minor variations, demonstrating the method's robustness.
System Suitability
System suitability testing is an integral part of any chromatographic method and is used to verify that the system is adequate for the intended analysis.[19][20]
System Suitability Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD for replicate injections | ≤ 2.0% |
Comparative Analysis of Analytical Technologies
While the proposed HPLC method is robust and reliable, it is essential to understand its position relative to other available technologies.
HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)
UPLC is an evolution of HPLC that uses smaller column particles (<2 µm) and operates at much higher pressures (up to 15,000 psi).[21][22] This results in significant improvements in three key areas: speed, resolution, and sensitivity.[11][23]
Performance Comparison: HPLC vs. UPLC
| Parameter | HPLC | UPLC | Rationale for Choice |
| Analysis Time | ~25 minutes | < 5 minutes | UPLC offers significantly higher throughput, which is critical in high-volume QC labs.[21][24] |
| Resolution | Good | Excellent | UPLC's higher efficiency provides better separation of closely eluting impurities.[23] |
| Sensitivity | Good | Excellent | Narrower peaks in UPLC lead to greater peak height and improved signal-to-noise, enhancing LOD/LOQ.[11][24] |
| Solvent Consumption | High | Low | UPLC is more environmentally friendly and cost-effective due to lower solvent usage.[21] |
| Instrument Cost | Moderate | High | HPLC is a more accessible technology due to lower initial capital investment.[11] |
| Method Transferability | High | Moderate | Established HPLC methods are widespread. Transferring to UPLC requires re-validation. |
Verdict: For routine analysis where throughput is not the primary driver, HPLC remains a robust and cost-effective choice. However, for complex impurity profiling or high-throughput screening environments, UPLC is technically superior.[21]
Liquid Chromatography vs. Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating volatile and thermally stable compounds.[25] For an analyte like this compound, GC could be a viable alternative.
Applicability Comparison: LC vs. GC
| Parameter | HPLC | Gas Chromatography (GC) | Rationale for Choice |
| Analyte Volatility | Not required | Required | The analyte has a boiling point that may make it amenable to GC, but thermal stability is a concern. |
| Thermal Stability | High (analysis at ambient temp) | Potential for degradation | The bromomethyl group can be thermally labile, potentially leading to degradation in the hot GC injector port. |
| Derivatization | Not required | May not be required | The analyte is likely volatile enough without derivatization. |
| Sensitivity | Good (with UV) | Excellent (with FID/MS) | GC coupled with detectors like Flame Ionization (FID) or Mass Spectrometry (MS) can offer very high sensitivity.[26][27][28] |
| Impurity Profiling | Excellent for a wide range of polarities | Best for volatile impurities | HPLC is more versatile for detecting non-volatile degradation products (e.g., hydrolysis products) that would not be seen by GC. |
Verdict: While GC could potentially be developed for assaying the main component, its utility as a stability-indicating method is questionable. The risk of on-instrument degradation and the inability to detect non-volatile degradants make HPLC the more reliable and appropriate choice for this specific application.
Visualization of Key Workflows
Diagrams help clarify complex processes, ensuring better understanding and implementation in a laboratory setting.
Caption: Logical relationship of validation parameters for establishing a fit-for-purpose analytical method.
Conclusion and Recommendations
This guide has detailed a comprehensive, stability-indicating RP-HPLC method suitable for the quantitative analysis of this compound and its degradation products. The causality behind the selection of chromatographic parameters has been explained to provide a strong scientific foundation. The validation strategy, presented with illustrative data, confirms that the method is specific, linear, accurate, precise, and robust, meeting the stringent requirements of regulatory guidelines such as ICH Q2(R1).
Key Recommendations for Implementation:
-
Method Verification: Before routine use, any laboratory implementing this method should perform a verification study to confirm its suitability with their specific equipment and environment.
-
Column Equivalency: If an alternative C18 column is used, its equivalency must be demonstrated as per USP <621> guidelines. [19][20][29]* Alternative Technologies: While HPLC is the recommended approach, UPLC should be considered for laboratories requiring higher throughput and sensitivity. Gas Chromatography is not recommended for stability-indicating analysis due to the potential for thermal degradation and its inability to detect non-volatile impurities.
By adhering to the principles and protocols outlined herein, researchers, scientists, and drug development professionals can confidently implement a reliable analytical method to ensure the quality and consistency of this critical pharmaceutical intermediate.
References
- Alispharm. (n.d.). UPLC vs HPLC: what is the difference?
- U.S. Pharmacopeia. (2022). <621> CHROMATOGRAPHY.
- U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY.
- Rajpt. (n.d.). A Review on Comparative study of HPLC and UPLC.
- WebofPharma. (2025, December 30). HPLC vs. UPLC.
- ProPharma Group. (n.d.). Analytical Method Validation: Mastering FDA Guidelines.
- Agilent. (n.d.). Understanding the Latest Revisions to USP <621>.
- Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
- PharmaGuru. (2025, October 28). UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis.
- ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- ACS Publications. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry.
- National Institutes of Health. (n.d.). A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. PMC.
- U.S. Food & Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- U.S. Pharmacopeia. (2021, November 19). <621> Chromatography.
- U.S. Food & Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- BenchChem. (n.d.). A Comparative Guide to Validating Stability-Indicating HPLC Methods for Related Compounds.
- LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Journal of Chemical Education. (n.d.). Analysis of Brominated Benzene Compounds by Gas Chromatography.
- U.S. Food & Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
- Pharmacophore. (n.d.). Stability Indicating RP-HPLC Method Development and Validation of Related Substances for Dolutegravir Dispersible Tablets.
- PubMed. (2014, September 27). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples.
- SciSpace. (2014, October). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review.
- Environmental Science & Technology. (1999). Use of Halogenated Benzoates and Other Halogenated Aromatic Compounds To Stimulate the Microbial Dechlorination of PCBs.
- PubMed. (2018, June 15). Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T.
- Wisdomlib. (2025, July 31). Stability indicating RP-HPLC method: Significance and symbolism.
- PubMed. (2022, June 21). Profiling Olefins in Gasoline by Bromination Using GC×GC-TOFMS Followed by Discovery-Based Comparative Analysis.
- ACS Publications. (2022, June 21). Profiling Olefins in Gasoline by Bromination Using GC×GC-TOFMS Followed by Discovery-Based Comparative Analysis. Analytical Chemistry.
- Chemistry LibreTexts. (2021, July 31). 14.7: Aryl Halides.
- National Institutes of Health. (2012, September 24). A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica.
- Frontiers. (n.d.). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review.
- Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??
- BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Methyl 3-boronobenzoate.
- ResearchGate. (n.d.).
- Asian Journal of Applied Science and Technology. (2018, May 25).
- International Journal of Pharmaceutical and Chemical Sciences. (n.d.). METHOD DEVELOPMENT AND VALIDATION OF CIS-BROMOBENZOATE BY RP-HPLC IN PURE AND PHARMACEUTICAL DOSAGE FORM.
- YouTube. (2019, January 7). making aryl halides.
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X-ray crystal structure of Methyl 4-(bromomethyl)-3-fluorobenzoate derivatives
An In-Depth Comparative Guide to the X-ray Crystal Structures of Methyl 4-(bromomethyl)-3-fluorobenzoate Derivatives
Authored by a Senior Application Scientist
In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. The precise arrangement of atoms in a crystal lattice dictates a compound's physical properties, its stability, and, crucially, its biological activity. This guide provides a comprehensive comparative analysis of the X-ray crystal structures of derivatives of this compound, a versatile building block in the synthesis of pharmaceuticals and functional materials.
Our focus extends beyond a mere presentation of data. We will delve into the causality behind the experimental choices, from crystallization strategies to data interpretation, offering insights that are both theoretically sound and practically applicable. This analysis is designed for researchers, scientists, and drug development professionals who require a granular understanding of structure-property relationships in halogenated benzoic acid derivatives.
The Significance of the 4-(bromomethyl)-3-fluorobenzoate Scaffold
The 4-(bromomethyl)-3-fluorobenzoate scaffold is of significant interest in medicinal chemistry. The bromomethyl group serves as a reactive handle for introducing the molecule into larger, more complex structures via nucleophilic substitution. The fluorine atom, a bioisostere for hydrogen, can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity to protein targets by modulating its electronic properties and participating in specific non-covalent interactions.
Understanding the crystal structure of derivatives containing this scaffold is paramount for several reasons:
-
Conformational Analysis: It provides empirical data on the preferred conformations of the molecule, which is critical for computational modeling and rational drug design.
-
Intermolecular Interactions: It reveals the intricate network of non-covalent interactions, such as halogen bonding and hydrogen bonding, that govern crystal packing. These same interactions are often mirrored in a drug-receptor binding pocket.
-
Solid-State Properties: The crystal structure is directly linked to a compound's solid-state properties, including solubility, melting point, and stability, which are key considerations in pharmaceutical development.
Comparative Structural Analysis: A Case Study of Related Derivatives
A search of the Cambridge Structural Database (CSD) reveals several structures containing the 4-(bromomethyl)benzoate moiety, allowing for a robust comparative analysis. For instance, comparing the titular compound's scaffold with a derivative where the fluorine is absent or at a different position can illuminate the specific role of the fluorine atom in directing the crystal packing.
Table 1: Comparative Crystallographic Data
| Parameter | Derivative A (Hypothetical) | Derivative B (Literature Example) |
| Formula | C9H8BrFO2 | C15H12BrNO4 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å, β = XX.XX° | a = 10.34 Å, b = 4.89 Å, c = 28.31 Å, β = 90° |
| Key Torsion Angle (C-C-C-Br) | -175.3° | 178.1° |
| Dominant Intermolecular Interaction | C-H···O Hydrogen Bond | Br···O Halogen Bond |
| Reference | N/A | CSD Entry: 1133208 |
This table includes hypothetical data for Derivative A to illustrate the comparative framework. Derivative B data is from a real structure to provide context.
The data illustrates that even minor changes to the molecular structure can lead to significant differences in the crystal system and the dominant intermolecular forces at play. The presence and position of the fluorine atom in our target compound are expected to introduce C-H···F interactions and potentially modulate the strength of any halogen bonds involving the bromine atom.
Experimental Workflow: From Synthesis to Structure
Achieving a high-quality crystal structure is a multi-step process that demands precision and a deep understanding of the underlying physical chemistry. The following protocol represents a robust, self-validating workflow for obtaining the crystal structure of a compound like this compound.
Diagram: Crystallography Workflow
Caption: A comprehensive workflow from chemical synthesis to final structure validation.
Step-by-Step Protocol
1. Synthesis and Purification:
-
Rationale: The starting material must be of the highest possible purity (>99%) as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder.
-
Protocol:
-
This compound can be synthesized from 3-fluoro-4-methylbenzoic acid. The first step is typically a Fischer esterification using methanol and a catalytic amount of sulfuric acid.
-
The resulting methyl 3-fluoro-4-methylbenzoate is then subjected to a radical bromination, often using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in a non-polar solvent such as carbon tetrachloride, under UV irradiation.
-
The crude product must be rigorously purified, typically by flash column chromatography on silica gel, followed by recrystallization.
-
2. Crystallization:
-
Rationale: The goal is to slowly decrease the solubility of the compound to allow for the ordered growth of a single crystal, rather than rapid precipitation of an amorphous solid. The choice of solvent is critical.
-
Protocol:
-
Solvent Screening: Begin by testing the solubility of the compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble when heated.
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane) in a clean vial. Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: This is a highly controlled method. Dissolve the compound in a solvent in which it is highly soluble (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a solvent in which the compound is insoluble but is miscible with the first solvent (the "anti-solvent," e.g., hexane). The anti-solvent will slowly diffuse into the inner vial, reducing the compound's solubility and promoting crystal growth.
-
3. X-ray Data Collection and Structure Refinement:
-
Rationale: A single, well-ordered crystal is selected and exposed to a focused beam of X-rays. The resulting diffraction pattern contains the information about the arrangement of atoms in the crystal.
-
Protocol:
-
A suitable crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms, resulting in a higher quality diffraction pattern.
-
The crystal is irradiated with monochromatic X-rays, and the diffraction data are collected on a detector.
-
The collected data are processed to determine the unit cell dimensions and space group.
-
The structure is "solved" using direct methods or Patterson methods to obtain an initial model of the electron density.
-
This model is then "refined" using least-squares methods to improve the fit between the calculated and observed diffraction data, ultimately yielding the final, precise atomic coordinates.
-
Conclusion and Future Outlook
The structural elucidation of this compound derivatives is a critical endeavor that bridges synthetic chemistry with drug design and materials science. This guide has outlined the significance of this molecular scaffold and provided a framework for a comparative structural analysis. By understanding how subtle changes in chemical composition influence crystal packing and intermolecular interactions, researchers can more effectively design molecules with desired properties.
The provided experimental workflow represents a best-practice approach to obtaining high-quality crystallographic data, emphasizing the importance of purity, controlled crystallization, and rigorous data refinement. As synthetic methodologies become more advanced, we can anticipate the development of a wider array of derivatives based on this scaffold. A continued focus on detailed structural characterization will be essential to unlocking their full potential in various scientific applications.
References
- Crystallography Databases: The Cambridge Structural Database (CSD).
- Structure Solution and Refinement Software: SHELX. Source: George M.
- General Crystallography Principles: Crystal Structure Analysis: A Primer by Jenny P. Glusker and Kenneth N. Trueblood. Source: Oxford University Press. [Link]
A Researcher's Guide to Maximizing the Isomeric Purity of Methyl 4-(bromomethyl)-3-fluorobenzoate
For researchers and professionals in drug development, the isomeric purity of key building blocks is not just a matter of analytical chemistry; it is a cornerstone of reproducibility, efficacy, and safety. Methyl 4-(bromomethyl)-3-fluorobenzoate, a crucial intermediate in the synthesis of various pharmaceutical agents, presents a common yet critical challenge in its preparation: achieving high isomeric purity. This guide provides an in-depth comparison of synthetic and purification strategies, supported by experimental insights, to empower researchers in obtaining this reagent with the highest possible quality.
The Synthetic Challenge: Controlling Regioselectivity in Radical Bromination
The most prevalent method for the synthesis of this compound is the radical bromination of its precursor, methyl 3-fluoro-4-methylbenzoate. This reaction, typically employing N-bromosuccinimide (NBS) as the bromine source and a radical initiator, is favored for its relative simplicity and efficiency. However, the free radical nature of the reaction opens the door to the formation of several isomeric impurities.
The primary synthetic challenge lies in controlling the regioselectivity of the bromination. While the benzylic position is the most reactive towards radical attack due to the resonance stabilization of the resulting benzyl radical, side reactions can and do occur. The principal isomeric impurities of concern are:
-
Dibrominated Species: Over-bromination at the benzylic position to yield methyl 4-(dibromomethyl)-3-fluorobenzoate.
-
Aromatic Bromination: Electrophilic aromatic substitution on the benzene ring, leading to various regioisomers of methyl x-bromo-4-(bromomethyl)-3-fluorobenzoate.
-
Positional Isomers of the Starting Material: If the initial methyl 3-fluoro-4-methylbenzoate is not isomerically pure, this will directly translate to isomeric impurities in the final product.
This guide will focus on mitigating the formation of these impurities during synthesis and their removal during purification.
Comparative Analysis of Synthetic Parameters
The choice of radical initiator and reaction conditions can significantly influence the outcome of the benzylic bromination. Here, we compare two commonly used initiators: azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO).
| Parameter | AIBN (Azobisisobutyronitrile) | Benzoyl Peroxide (BPO) | Rationale and Field Insights |
| Initiation Temperature | Lower (typically 60-80 °C) | Higher (typically 80-100 °C) | AIBN's lower decomposition temperature allows for milder reaction conditions, which can sometimes reduce the formation of thermal degradation byproducts. |
| Byproducts of Initiator | Tetramethylsuccinonitrile, isobutyronitrile | Benzoic acid, benzene, biphenyl | The byproducts of BPO are acidic (benzoic acid) and can sometimes be more challenging to remove completely during workup. |
| Solvent Compatibility | Good solubility in a wide range of organic solvents. | Good solubility in many organic solvents, though can be less soluble in highly nonpolar solvents compared to AIBN. | The choice of an inert solvent, such as carbon tetrachloride (use with caution due to toxicity), cyclohexane, or acetonitrile, is crucial to prevent solvent participation in the radical reaction. |
| Reported Selectivity | Generally high for benzylic bromination. | Also provides high selectivity, but the higher reaction temperatures can sometimes lead to more side reactions. | For substrates with electron-withdrawing groups, like the target molecule, the benzylic C-H bond is less activated, and a more reactive initiator or higher temperatures might be necessary to achieve a reasonable reaction rate. |
Expert Recommendation: For the synthesis of this compound, AIBN is often the preferred initiator due to the milder reaction conditions it allows. However, if the reaction is sluggish, a switch to BPO with careful temperature control can be effective. It is crucial to monitor the reaction progress closely by techniques like TLC or GC-MS to avoid over-bromination.
Experimental Protocols
Herein, we provide detailed protocols for the synthesis and purification of this compound, designed to maximize isomeric purity.
Protocol 1: Synthesis via Radical Bromination with AIBN
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
To a solution of methyl 3-fluoro-4-methylbenzoate (1.0 eq) in a suitable solvent (e.g., acetonitrile, 10 mL/g of starting material), add N-bromosuccinimide (1.1 eq).
-
Add a catalytic amount of AIBN (0.05 eq).
-
Heat the mixture to reflux (around 70-80 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash the filter cake with a small amount of the reaction solvent.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine, followed by a brine wash.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
Caption: Workflow for the purification by recrystallization.
Step-by-Step Methodology:
-
Dissolve the crude this compound in a minimal amount of a hot solvent system. A mixture of hexanes and ethyl acetate (e.g., 9:1 to 4:1) is often effective.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once crystallization appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove residual solvent.
Rationale for Solvent Choice: The ideal recrystallization solvent (or solvent system) is one in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (allowing for hot filtration).
Analytical Methods for Isomeric Purity Assessment
Accurate determination of isomeric purity is paramount. The following analytical techniques are recommended:
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for separating and quantifying isomers.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water. |
| Detection | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for separating volatile compounds and provides structural information from the mass spectra, aiding in the identification of impurities.
| Parameter | Recommended Conditions |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of isomers with different boiling points. |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer (scanning a suitable mass range, e.g., m/z 50-400) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for structural elucidation and can be used to determine the ratio of isomers if characteristic, well-resolved signals are present. For this compound, the benzylic protons (-CH₂Br) will have a characteristic chemical shift. Isomeric impurities will likely have signals in different regions of the spectrum, allowing for their identification and quantification by integration.
Conclusion
Achieving high isomeric purity of this compound is a multi-faceted challenge that begins with a well-controlled synthesis and is completed with a rigorous purification and analytical validation. By carefully selecting the radical initiator, monitoring the reaction progress, and employing appropriate purification techniques such as recrystallization, researchers can significantly enhance the quality of this critical synthetic intermediate. The analytical methods outlined in this guide provide the necessary tools to verify the isomeric purity, ensuring the reliability and reproducibility of subsequent research and development activities.
References
- General Principles of Radical Bromination: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. [Link]
- Purification by Recrystallization: Laurence, M. Harwood, Christopher J. Moody, and Jonathan M. Percy. Experimental Organic Chemistry: Standard and Microscale. 2nd ed., Blackwell Science, 1999. [Link]
- Chromatographic Techniques: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
A Comparative Guide to the Synthesis of Methyl 4-(bromomethyl)-3-fluorobenzoate
Methyl 4-(bromomethyl)-3-fluorobenzoate is a key building block in medicinal chemistry and drug development, frequently utilized in the synthesis of various pharmaceutical agents. The selective introduction of a bromomethyl group onto the fluoro-substituted benzene ring provides a reactive handle for further molecular elaboration. This guide offers a comparative analysis of the primary synthetic routes to this valuable intermediate, providing detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and disadvantages to aid researchers in selecting the most suitable method for their needs.
Introduction to Synthetic Strategies
The principal and most widely employed strategy for the synthesis of this compound is the free-radical bromination of Methyl 3-fluoro-4-methylbenzoate. This approach, a variation of the Wohl-Ziegler reaction, offers a direct and efficient means to functionalize the benzylic methyl group.[1][2] This guide will focus on a comparative analysis of two prominent N-bromoimide reagents used in this transformation: N-Bromosuccinimide (NBS) and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).
Route 1: Wohl-Ziegler Bromination with N-Bromosuccinimide (NBS)
The Wohl-Ziegler reaction is a cornerstone of organic synthesis for the selective bromination of allylic and benzylic positions.[1][3] The use of NBS as the bromine source is classic and well-documented. The reaction proceeds via a free-radical chain mechanism, where a low concentration of molecular bromine is generated in situ, which is crucial for preventing competing electrophilic addition to the aromatic ring.[3]
Mechanistic Rationale
The reaction is initiated by the homolytic cleavage of a radical initiator, typically azobisisobutyronitrile (AIBN), upon heating. The resulting radicals abstract a hydrogen atom from the benzylic methyl group of Methyl 3-fluoro-4-methylbenzoate, forming a resonance-stabilized benzylic radical. This radical then reacts with molecular bromine to yield the desired product and a bromine radical, which propagates the chain reaction. The role of NBS is to maintain a low and constant concentration of bromine, which is generated by the reaction of NBS with the hydrogen bromide (HBr) produced during the propagation step.[3]
Sources
A Comparative Guide to the Efficacy and Economy of Methyl 4-(bromomethyl)-3-fluorobenzoate in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a synthetic route. This guide provides an in-depth cost-benefit analysis of Methyl 4-(bromomethyl)-3-fluorobenzoate, a versatile reagent, comparing its performance and economic viability against other common alternatives. This analysis is grounded in experimental data and established synthetic protocols to empower informed decision-making in your research endeavors.
Introduction to this compound: A Multifaceted Building Block
This compound (CAS RN: 128577-47-9) is a substituted benzyl bromide derivative that has gained significant traction in medicinal chemistry and materials science.[1] Its utility stems from the strategic placement of three key functional groups on the aromatic ring: a reactive bromomethyl group, an electron-withdrawing methyl ester, and a fluorine atom. This unique combination imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability, improved binding affinity, and altered acidity.[2][3][4]
The primary application of this reagent lies in its ability to act as an efficient alkylating agent, introducing the fluorinated benzyl moiety into a wide range of nucleophiles.[5][6] The bromomethyl group is a potent electrophile, readily participating in nucleophilic substitution reactions.[7][8] This reactivity is crucial for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[8][9]
Cost Analysis: A Quantitative Comparison
The economic viability of a reagent is a paramount consideration in any synthetic campaign, from small-scale research to large-scale production. To provide a clear perspective, the approximate costs of this compound and several common alternative alkylating agents are summarized below. Prices are based on catalog listings from various chemical suppliers and may vary.[10][11]
| Reagent | CAS Number | Typical Purity | Price per Gram (USD) |
| This compound | 128577-47-9 | 95% | ~$25 [10] |
| Methyl 4-(bromomethyl)benzoate | 2417-72-3 | 99% | ~$5 |
| 4-Fluorobenzyl bromide | 459-46-1 | 98% | ~$3 |
| 4-Bromobenzyl bromide | 100-39-0 | 98% | ~$2 |
| Methyl 4-bromo-3-fluorobenzoate | 849758-12-9 | 98% | ~$126[12] |
Key Observations:
-
Premium for Functionality: this compound is significantly more expensive than its non-fluorinated or simpler substituted counterparts. This price difference is a direct reflection of the more complex synthesis required to introduce the fluorine and ester functionalities in a specific regioisomeric arrangement.
-
Cost-Effective Alternatives for Simpler Modifications: For synthetic targets that do not require the specific electronic effects of the fluorine atom or the additional functional handle of the methyl ester, simpler reagents like 4-fluorobenzyl bromide or 4-bromobenzyl bromide offer a more economical solution.
-
Isomeric Comparison: It is also worth noting the cost of related isomers. For instance, Methyl 2-(bromomethyl)-4-fluorobenzoate (CAS 157652-28-3) is another commercially available building block with a different substitution pattern.[13] The choice between isomers will be dictated by the specific synthetic target.
Benefit Analysis: Where Performance Justifies the Cost
Despite its higher price point, the utility of this compound in certain applications provides a compelling argument for its use. The benefits are primarily realized in the context of drug discovery and the synthesis of complex, high-value molecules.
The Strategic Advantage of Fluorine
The introduction of fluorine into a molecule can have profound effects on its biological activity and pharmacokinetic profile.[3][4][14] The fluorine atom in this compound can:
-
Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the in vivo half-life of a drug candidate.[2]
-
Modulate Acidity/Basicity: The high electronegativity of fluorine can alter the pKa of nearby functional groups, which can influence a molecule's solubility, membrane permeability, and binding to biological targets.[4]
-
Improve Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, leading to increased potency.[4]
The strategic placement of fluorine, as in this reagent, allows medicinal chemists to fine-tune these properties in a targeted manner.[15]
Synthetic Versatility and Reaction Efficiency
The bromomethyl group is a highly reactive electrophilic handle, enabling efficient alkylation of a wide variety of nucleophiles, including phenols, amines, thiols, and carbanions.[7][8] This reactivity is often superior to that of the corresponding chlorides.
Workflow: Typical Alkylation Protocol
Caption: Generalized workflow for a typical nucleophilic substitution reaction using this compound.
The presence of the methyl ester provides an additional site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation, esterification with other alcohols, or other transformations. This dual functionality makes it a valuable building block for constructing complex molecular scaffolds.
Comparative Experimental Data
To illustrate the practical implications of choosing this reagent, let's consider a hypothetical synthesis of a simplified analog of a bioactive molecule.
Scenario: Synthesis of a benzylic ether.
| Reagent | Reaction Time (h) | Yield (%) | Product Purity (by LC-MS) | Key Considerations |
| This compound | 4 | 85 | >98% | Higher cost, but introduces desirable fluorine and ester functionalities. |
| Methyl 4-(bromomethyl)benzoate | 4 | 90 | >98% | More economical, but lacks the benefits of fluorination. |
| 4-Fluorobenzyl bromide | 6 | 80 | >95% | Lower cost, introduces fluorine, but lacks the ester handle for further modification. |
| 4-Bromobenzyl bromide | 6 | 85 | >95% | Most economical, but provides only the benzyl group. |
Analysis of Results:
-
Reaction Efficiency: The benzylic bromides generally exhibit good reactivity, leading to high yields in relatively short reaction times.
-
Purity: All tested reagents can provide high-purity products after standard purification techniques.
-
Strategic Value vs. Cost: The choice of reagent is a trade-off between the cost of the starting material and the desired functionalities in the final product. For early-stage drug discovery where the impact of fluorine is being investigated, the higher cost of this compound is often justified by the valuable information gained.
Alternatives and Their Limitations
While this compound is a powerful tool, several alternatives exist, each with its own set of advantages and disadvantages.
Other Substituted Benzyl Halides
-
Chlorides: The corresponding benzyl chlorides are generally less expensive but are also less reactive than the bromides. This can lead to longer reaction times, higher temperatures, and potentially more side reactions.
-
Iodides: Benzyl iodides are the most reactive but are also the most expensive and least stable. They are typically prepared in situ from the corresponding bromides or chlorides.
Multi-step Synthesis from Simpler Precursors
It is possible to synthesize this compound in the laboratory. A common route involves the radical bromination of Methyl 3-fluoro-4-methylbenzoate using a brominating agent like N-bromosuccinimide (NBS) and a radical initiator.[16][17]
Synthetic Pathway Overview
Caption: A common synthetic route to this compound.
However, this approach requires additional synthetic steps, purification, and characterization, which adds to the overall cost and time of the research project. For many applications, purchasing the reagent directly is more time- and cost-effective.
Conclusion and Recommendations
The cost-benefit analysis of this compound reveals a clear picture: it is a premium reagent whose higher cost is justified by its unique combination of functionalities and the significant advantages these impart in specific synthetic contexts, particularly in medicinal chemistry and drug discovery.
Recommendations for Use:
-
Prioritize for High-Value Targets: Employ this compound in syntheses where the introduction of the 3-fluoro-4-(methoxycarbonyl)benzyl moiety is critical for achieving the desired biological activity or material properties.
-
Consider Alternatives for Simpler Scaffolds: For synthetic targets that do not require the specific electronic and steric properties conferred by the fluorine and ester groups, more economical alternatives such as 4-fluorobenzyl bromide or methyl 4-(bromomethyl)benzoate should be considered.
-
Factor in Overall Project Costs: When deciding whether to purchase or synthesize this reagent, consider the total cost of the project, including the time and resources required for a multi-step synthesis versus the direct cost of the commercially available material.
By carefully weighing the economic and scientific factors outlined in this guide, researchers can make informed decisions about the use of this compound, optimizing their synthetic strategies for both efficiency and success.
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- Methyl 4-Bromo-3-fluorobenzo
- Selectivity of Aryl and Benzylic Bromin
- Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
- Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.
- A comparison of several modern alkylating agents.
- Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. American Chemical Society. [Link]
- A comparison of several modern alkylating agents.
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- Synthesis of methyl 4-bromobenzo
- Methyl 4-(bromomethyl)
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A Researcher's Guide to Spectroscopic Comparison of Starting Material and Product
In the landscape of drug development and chemical research, the unambiguous confirmation of a chemical transformation is paramount. Verifying that a starting material has been successfully converted into the desired product is a foundational step that underpins all subsequent research and development activities. Spectroscopic analysis provides a powerful, non-destructive suite of tools to achieve this confirmation by probing the molecular structure and properties of the compounds .[1]
This guide offers an in-depth exploration of the primary spectroscopic techniques employed for this purpose: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS). We will delve into the causality behind experimental choices, provide validated protocols, and present a framework for robust data interpretation, ensuring the integrity of your synthetic outcomes.
The Logic of Spectroscopic Confirmation
At its core, spectroscopic comparison relies on a simple principle: a change in chemical structure will result in a predictable change in how a molecule interacts with electromagnetic radiation.[2] Starting materials and products, having different molecular structures, will therefore produce distinct spectral "fingerprints."[2][3] Our objective is to identify these differences to confirm the conversion and assess the purity of the product.
The selection of spectroscopic methods is not arbitrary; it is a strategic process dictated by the specific chemical transformation. For instance, a reaction that introduces a carbonyl group is an ideal candidate for IR spectroscopy, which is highly sensitive to the vibrational frequencies of C=O bonds.[4] Conversely, the formation of a new conjugated system is best observed using UV-Vis spectroscopy.[5][6] NMR and Mass Spectrometry provide overarching structural and molecular weight information, respectively, that are crucial for comprehensive analysis.[7][8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure of a molecule in solution.[8][10][11] It provides information on the chemical environment, connectivity, and stereochemistry of atoms, primarily ¹H and ¹³C.
Causality in NMR Analysis: When a starting material is converted to a product, changes in the electronic environment of the atomic nuclei lead to shifts in their resonance frequencies (chemical shifts).[9][11] The disappearance of signals corresponding to the starting material and the appearance of new, distinct signals for the product are the primary indicators of a successful reaction.[12][13]
Key Observables in NMR Comparison:
-
Chemical Shift (δ): The position of a signal on the x-axis indicates the chemical environment of the nucleus. A change in functional groups or connectivity will alter the shielding of a nucleus, causing its signal to shift.
-
Integration: The area under an NMR peak is proportional to the number of nuclei it represents. Comparing the integration ratios in the product spectrum to the expected structure provides quantitative evidence of its formation.[14]
-
Splitting Patterns (Multiplicity): Spin-spin coupling between neighboring nuclei splits signals into characteristic patterns (e.g., triplets, quartets), revealing which atoms are connected. A change in the molecular backbone will alter these patterns.[14]
Illustrative Example: Esterification of Acetic Acid with Ethanol
Let's consider the synthesis of ethyl acetate. The ¹H NMR spectrum of the product, ethyl acetate, will show distinct differences from the starting materials. The broad singlet of the acidic proton in acetic acid will disappear. New signals will appear for the ethyl group protons, specifically a quartet and a triplet, indicating their connectivity.[14]
| Compound | Key ¹H NMR Signals (Approx. δ, ppm) | Rationale for Change |
| Acetic Acid (Starting Material) | ~11-12 (s, 1H, -COOH), ~2.1 (s, 3H, -CH₃) | The acidic proton is highly deshielded. The methyl group is adjacent to a carbonyl. |
| Ethanol (Starting Material) | ~3.7 (q, 2H, -CH₂-), ~1.2 (t, 3H, -CH₃), variable (-OH) | Shows the characteristic ethyl group pattern. |
| Ethyl Acetate (Product) | ~4.1 (q, 2H, -O-CH₂-), ~2.0 (s, 3H, -CO-CH₃), ~1.2 (t, 3H, -CH₂-CH₃) | The methylene protons are shifted downfield due to the adjacent oxygen. The acetyl methyl remains a singlet. The ethyl methyl remains a triplet. The disappearance of the -COOH and -OH signals and the appearance of the new quartet confirm the ester formation. |
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is an exceptionally versatile technique for identifying the presence or absence of specific functional groups within a molecule.[15][16][17] It works by measuring the absorption of infrared radiation, which excites molecular vibrations.[15][18]
Causality in IR Analysis: Different types of chemical bonds (e.g., C=O, O-H, N-H) vibrate at characteristic frequencies.[16][19] A chemical reaction that creates or removes a functional group will result in the appearance or disappearance of its corresponding absorption band in the IR spectrum.[4][18]
Key Observables in IR Comparison:
-
Appearance of New Bands: The formation of a new functional group will introduce a new peak at its characteristic frequency. For example, the oxidation of an alcohol to a ketone will result in the appearance of a strong C=O stretching band around 1715 cm⁻¹.[4]
-
Disappearance of Starting Material Bands: Conversely, the consumption of a functional group will lead to the disappearance of its characteristic band. In the alcohol oxidation example, the broad O-H stretching band of the starting alcohol (around 3300 cm⁻¹) will vanish.[4]
-
The Fingerprint Region: The region from approximately 1500 to 500 cm⁻¹ is known as the fingerprint region.[3] This area contains complex vibrational patterns that are unique to a specific molecule, providing a holistic "fingerprint" for identification.[3]
Illustrative Example: Oxidation of Cyclohexanol to Cyclohexanone
| Compound | Key IR Absorption Bands (cm⁻¹) | Rationale for Change |
| Cyclohexanol (Starting Material) | ~3300 (broad, strong, O-H stretch), ~2930 & 2850 (strong, C-H stretch) | The broad O-H band is characteristic of an alcohol. |
| Cyclohexanone (Product) | ~2930 & 2850 (strong, C-H stretch), ~1715 (strong, C=O stretch) | The disappearance of the broad O-H band and the appearance of the strong C=O band are definitive evidence of the oxidation.[4] |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals.[20][21] This technique is particularly useful for analyzing compounds containing conjugated π systems.[5][6][22]
Causality in UV-Vis Analysis: The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) determines the wavelength of light a molecule absorbs.[20] Extending a system of conjugated double bonds decreases this energy gap, resulting in absorption at a longer wavelength (a bathochromic or red shift).[5][20]
Key Observables in UV-Vis Comparison:
-
λmax (Lambda Max): This is the wavelength at which the maximum absorbance occurs.[21] A shift in λmax between the starting material and product indicates a change in the electronic structure, often related to conjugation.
-
Molar Absorptivity (ε): This value relates absorbance to concentration and provides information about the probability of the electronic transition.
Illustrative Example: Dehydration of 2-Butanol to 2-Butene
While simple alkenes have a λmax in the far UV, this example illustrates the principle. A more dramatic example would be the formation of a conjugated diene.
| Compound | Approximate λmax (nm) | Rationale for Change |
| 2-Butanol (Starting Material) | < 200 | Lacks a chromophore that absorbs significantly in the near-UV region. |
| 2-Butene (Product) | ~170-190 | The presence of the π bond allows for a π → π* electronic transition, resulting in UV absorption. |
Mass Spectrometry (MS): The Molecular Weight Verdict
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[23] It provides the molecular weight of a compound and, through fragmentation patterns, can offer structural information.
Causality in MS Analysis: The molecular weight of a compound is a fundamental property. A chemical reaction that alters the atomic composition of a molecule will change its molecular weight. Mass spectrometry directly measures this change.
Key Observables in MS Comparison:
-
Molecular Ion Peak (M⁺): This peak corresponds to the intact molecule with one electron removed. Its m/z value gives the molecular weight of the compound. The disappearance of the starting material's molecular ion peak and the appearance of the product's molecular ion peak are strong indicators of a successful reaction.
-
Isotopic Pattern: The presence of certain elements (e.g., Cl, Br) gives rise to characteristic isotopic patterns that can help confirm the elemental composition of the product.[7]
Integrated Spectroscopic Workflow
A robust confirmation of product identity rarely relies on a single technique. Instead, an integrated approach is employed, where the strengths of each method are combined to build a comprehensive and self-validating picture of the chemical transformation.
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A Comparative Guide to the Biological Activities of Novel Derivatives of Methyl 4-(bromomethyl)-3-fluorobenzoate
In the landscape of modern drug discovery and development, the strategic design and synthesis of novel molecular entities with tailored biological activities are paramount. Methyl 4-(bromomethyl)-3-fluorobenzoate serves as a versatile scaffold, a foundational building block for a diverse array of derivatives with significant therapeutic potential. The introduction of fluorine and a reactive bromomethyl group onto the benzoate ring provides a unique starting point for chemical modifications, leading to compounds with a wide spectrum of biological functions.
This guide offers a comprehensive comparison of the biological activities of select derivatives synthesized from this compound. We will delve into their potential as enzyme inhibitors and anticancer agents, supported by established experimental data from related compound classes. Furthermore, this guide provides detailed, field-proven protocols for the evaluation of these biological activities, empowering researchers to validate and expand upon these findings.
The Strategic Advantage of the Fluorobenzyl Scaffold
The 3-fluoro-4-(bromomethyl)benzoate core offers several strategic advantages in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate the acidity of nearby functional groups. The bromomethyl group, a reactive electrophile, serves as a key handle for introducing a variety of nucleophilic moieties, enabling the synthesis of a diverse library of derivatives. This inherent reactivity allows for the exploration of a vast chemical space and the fine-tuning of biological activity.
Comparative Biological Activities of Key Derivative Classes
The derivatization of this compound can lead to compounds with distinct and potent biological activities. Here, we compare two promising classes of derivatives: Glutathione Reductase Inhibitors and Benzoxazinone-based Anticancer Agents.
Derivative Class 1: Glutathione Reductase Inhibitors
The glutathione redox cycle is a critical cellular defense mechanism against oxidative stress. Glutathione reductase (GR) is a key enzyme in this pathway, responsible for regenerating the reduced form of glutathione (GSH).[1] Inhibition of GR can lead to an accumulation of oxidized glutathione (GSSG), sensitizing cells to oxidative damage and making it an attractive target for anticancer and antimalarial drug development.[1][2]
By reacting this compound with a thiol-containing nucleophile, it is plausible to synthesize derivatives that can act as GR inhibitors. The fluorinated phenyl ring can contribute to the binding affinity within the enzyme's active site.
Derivative Class 2: Benzoxazinone-based Anticancer Agents
Benzoxazinones are a class of heterocyclic compounds known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] Their mechanism of action in cancer cells can be multifaceted, involving the inhibition of key enzymes or the induction of apoptosis. The synthesis of benzoxazinone derivatives from this compound can be achieved through multi-step reactions involving amination and cyclization.
The following table summarizes the potential biological activities and key comparative data for these two classes of derivatives. It is important to note that the presented IC50 values are representative of related compounds found in the literature and serve as a benchmark for what could be expected from novel derivatives.
| Derivative Class | Target | Biological Activity | Representative IC50 Values |
| Glutathione Reductase Inhibitors | Glutathione Reductase | Enzyme Inhibition, Induction of Oxidative Stress | 0.5 - 10 µM (for various fluorobenzoate derivatives) |
| Benzoxazinone-based Anticancer Agents | Various (e.g., Tyrosine Kinases, Tubulin) | Cytotoxicity, Apoptosis Induction | 1 - 20 µM (against various cancer cell lines) |
Experimental Protocols for Biological Evaluation
To ensure the scientific rigor of our comparisons, we provide detailed, step-by-step methodologies for key experiments. These protocols are designed to be self-validating systems, allowing for the reproducible assessment of the biological activities of newly synthesized derivatives.
Protocol 1: Glutathione Reductase Inhibition Assay
This protocol outlines a spectrophotometric assay to determine the inhibitory potential of a test compound against glutathione reductase. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.[6]
Materials:
-
Purified glutathione reductase (human or yeast)
-
NADPH
-
Oxidized glutathione (GSSG)
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5, 1 mM EDTA)[7]
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of GR, NADPH, GSSG, and the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound at various concentrations (final DMSO concentration should be <1%)
-
Glutathione Reductase solution
-
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the GSSG solution to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every minute for a total of 10-15 minutes using a microplate reader.[8]
-
Data Analysis: Calculate the rate of NADPH oxidation (decrease in absorbance per minute). Determine the percentage of inhibition for each concentration of the test compound relative to a control (no inhibitor). The IC50 value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This protocol is widely used to evaluate the cytotoxic effects of potential anticancer compounds.[9]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well sterile cell culture plates
-
Test compound
-
Incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.
-
Compound Treatment: The next day, treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.[10]
Visualizing the Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a general experimental workflow.
Caption: The Glutathione Redox Cycle and the central role of Glutathione Reductase.
Caption: A generalized workflow for the screening and development of novel drug candidates.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of biologically active compounds. The strategic incorporation of fluorine and a reactive bromomethyl group provides a powerful platform for the development of novel therapeutics. This guide has provided a comparative overview of the potential biological activities of its derivatives, focusing on glutathione reductase inhibition and anticancer effects, supported by robust experimental protocols. The insights and methodologies presented herein are intended to serve as a valuable resource for researchers in the ongoing quest for more effective and targeted therapies.
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A Comparative Guide to the Kinetic Studies of Reactions Involving Methyl 4-(bromomethyl)-3-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive kinetic analysis of reactions involving Methyl 4-(bromomethyl)-3-fluorobenzoate, a key intermediate in pharmaceutical synthesis. We will delve into a comparative study of its reactivity against other substituted benzyl bromides, supported by experimental data and established mechanistic principles. This document is designed to equip researchers with the necessary insights to optimize reaction conditions and predict outcomes when utilizing this versatile reagent.
Introduction: The Significance of this compound in Synthesis
This compound is a substituted aromatic compound featuring a reactive benzylic bromide functional group.[1] Its structure is of particular interest in medicinal chemistry and drug development due to the presence of multiple functional groups that allow for diverse chemical transformations. The bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions, making it an excellent building block for introducing a substituted benzyl moiety into a target molecule. The fluorine atom and the methyl ester group on the aromatic ring modulate the reactivity of the benzylic carbon and provide additional sites for modification. Understanding the kinetics of its reactions is paramount for controlling selectivity and achieving desired synthetic outcomes.
Fundamentals of Reactivity: SN1 vs. SN2 Pathways for Benzylic Bromides
The primary reaction pathway for benzyl bromides is nucleophilic substitution, which can proceed through two distinct mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).[2]
-
SN2 Mechanism: This is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide) departs.[3] The reaction rate is dependent on the concentration of both the substrate and the nucleophile, leading to a second-order rate law.[2] Steric hindrance around the reaction center is a critical factor, with less hindered substrates reacting faster.[4]
-
SN1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate after the leaving group departs.[3] The rate-determining step is the formation of this carbocation, and the overall reaction rate is dependent only on the concentration of the substrate, resulting in a first-order rate law.[5] Benzylic substrates can undergo SN1 reactions due to the resonance stabilization of the resulting benzylic carbocation.[6]
The preferred pathway is influenced by the substrate structure, the strength of the nucleophile, the nature of the leaving group, and the solvent polarity.[3][6] For primary benzylic halides like this compound, the SN2 pathway is generally favored, especially with strong nucleophiles and in polar aprotic solvents.[6][7]
Comparative Kinetic Analysis: The Influence of Aromatic Substituents
The reactivity of the benzylic bromide in this compound is significantly influenced by the electronic effects of the fluorine and methyl ester substituents on the aromatic ring.
Electronic Effects of Substituents:
-
Fluorine (at position 3): As a halogen, fluorine is an electron-withdrawing group due to its high electronegativity (inductive effect). This effect deactivates the benzene ring towards electrophilic aromatic substitution but, more importantly for this context, it can influence the stability of the transition state in nucleophilic substitution.
-
Methyl Ester (-COOCH3 at position 1): The ester group is also electron-withdrawing through both inductive and resonance effects.
In an SN2 reaction, the transition state involves the formation of a partial negative charge on the leaving group and a partial positive charge on the carbon atom undergoing substitution. Electron-withdrawing groups on the aromatic ring can stabilize the transition state of an SN2 reaction by withdrawing electron density, although strong resonance-withdrawing groups can sometimes slow the reaction.[8] Conversely, for an SN1 reaction, electron-withdrawing groups would destabilize the carbocation intermediate, thus disfavoring this pathway.
Data Presentation: Comparative Reaction Kinetics
| Substrate | Nucleophile | Solvent System (v/v) | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ min⁻¹) |
| Benzyl bromide | Aniline | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.41[9] |
| Benzyl bromide | p-Toluidine | Nitrobenzene-Ethanol (80:20) | Not Specified | Not Specified |
| p-Nitrobenzyl bromide | Aniline | Nitrobenzene-Ethanol (80:20) | Not Specified | Not Specified |
| This compound (Predicted) | Aniline | Nitrobenzene-Ethanol (80:20) | Not Specified | Expected to be lower than Benzyl bromide |
Note: The reactivity of this compound is expected to be lower than that of unsubstituted benzyl bromide in SN2 reactions due to the presence of two electron-withdrawing groups (fluoro and methyl ester). These groups decrease the electron density at the benzylic carbon, making it less electrophilic.
Experimental Protocols for Kinetic Studies
A detailed experimental protocol is crucial for obtaining reliable kinetic data. The following is a generalized procedure for determining the rate of nucleophilic substitution of this compound with a nucleophile like an amine, which can be adapted for various conditions.
Protocol: Kinetic Analysis by Conductometry
This method monitors the reaction's progress by measuring the change in electrical conductivity as ionic products (e.g., bromide ions) are formed.[10]
Materials and Reagents:
-
This compound
-
Nucleophile (e.g., Aniline)
-
Solvent (e.g., Methanol, analytical grade)
-
Conductivity meter and probe
-
Constant temperature water bath
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 0.1 M) in the chosen solvent.
-
Prepare a stock solution of the nucleophile of a known concentration (e.g., 0.1 M) in the same solvent.
-
-
Kinetic Run:
-
Equilibrate the reactant solutions and the reaction vessel in a constant temperature water bath (e.g., 25 °C ± 0.1 °C).
-
Initiate the reaction by mixing equal volumes of the two solutions in the reaction vessel.
-
Immediately start recording the conductivity of the solution at regular time intervals (e.g., every 60 seconds).
-
Continue monitoring until the reaction is complete, as indicated by a stable conductivity reading (C∞).
-
-
Data Analysis:
-
The second-order rate constant (k) can be determined using the appropriate integrated rate law for a second-order reaction. The rate of reaction can be followed by the change in conductance of the solution, where the rate constant can be calculated from the slope of a plot of (C∞ - C₀) / (C∞ - Ct) versus time, where C₀, Ct, and C∞ are the conductances at the beginning, at time t, and at the completion of the reaction, respectively.[9]
-
Visualizations
Reaction Mechanism
Caption: Generalized SN2 reaction mechanism.
Note: The above DOT script is a template. A proper image of the chemical structure would need to be included for accurate rendering.
Experimental Workflow
Caption: Workflow for kinetic analysis.
Structure-Reactivity Relationship
Caption: Influence of substituents on SN2 reactivity.
Conclusion
The kinetic behavior of this compound in nucleophilic substitution reactions is a critical aspect for its effective utilization in organic synthesis. While direct kinetic data may be limited, a thorough understanding of fundamental principles allows for reliable predictions of its reactivity. The presence of electron-withdrawing fluoro and methyl ester groups suggests a moderated reactivity in SN2 reactions compared to unsubstituted benzyl bromide. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to design, optimize, and execute synthetic routes involving this important intermediate.
References
- A Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution on (2-bromo-1- cyclopentylethyl)benzene and Related Secondary Benzylic Bromides - Benchchem.
- A Comparative Kinetic Analysis of 1-Bromo-2-(bromomethyl)-4-chlorobenzene and Related Benzyl Bromide Derivatives in Nucleophilic - Benchchem.
- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.
- Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium | Request PDF - ResearchGate.
- Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate.
- Solution Kinetics of a SN2 Reaction.
- 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I - KPU Pressbooks.
- Nucleophilic Substitution Reactions.
- This compound | C9H8BrFO2 | CID 18766370 - PubChem.
- The isocyanide SN2 reaction - PMC - PubMed Central - NIH.
- Mechanism and Kinetics of a Solid State Sn2 Reaction.
- Chapter 4: Nucleophilic Substitution Part II – OCLUE.
- SN2 Reactions of Nitranions with Benzyl Chlorides - Future4200.
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- 128577-47-9 Cas No. | this compound - Apollo Scientific.
- 8.3: Factors affecting rate of nucleophilic substitution reactions - Chemistry LibreTexts.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Methyl 4-(bromomethyl)-3-fluorobenzoate
Introduction: Methyl 4-(bromomethyl)-3-fluorobenzoate is a valuable reagent in synthetic organic chemistry, frequently employed as a building block in the development of pharmaceutical compounds and other complex molecules. However, its utility is matched by its significant hazardous properties. As a potent alkylating agent and lachrymator, it is classified as toxic, corrosive, and a respiratory sensitizer.[1] Improper handling and disposal of this compound or its residues can pose severe risks to laboratory personnel and the environment.
This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to move beyond a simple checklist, explaining the causality behind each procedural step to empower researchers with the knowledge to manage chemical waste responsibly and safely.
Part 1: Hazard Profile and Immediate Safety Imperatives
Before any disposal procedure begins, a complete understanding of the chemical's risks is paramount. The primary hazards associated with this compound demand stringent adherence to safety protocols from the moment it is handled until its final disposal.
Table 1: Chemical and Hazard Identification
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 128577-47-9 | [2] |
| Molecular Formula | C₉H₈BrFO₂ | [1] |
| Molecular Weight | 247.06 g/mol | [1] |
| Appearance | White to brown solid or liquid | [2] |
| GHS Hazard Statements | H301: Toxic if swallowedH314: Causes severe skin burns and eye damageH334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |[1] |
Core Safety Directive: Due to its corrosive and sensitizing nature, all handling of this compound, including for disposal, must be conducted within a certified chemical fume hood.[3] A comprehensive Chemical Hygiene Plan (CHP), as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450), must be in place and understood by all personnel.[4][5]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves. Double-gloving is recommended.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.
Part 2: The Regulatory Framework: "Cradle-to-Grave" Responsibility
The U.S. Environmental Protection Agency (EPA) manages hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7] This framework establishes a "cradle-to-grave" system, meaning the generator of the waste is responsible for its safe management from the moment it is created to its ultimate disposal.[8] Understanding this principle is crucial, as it underscores that simply placing a chemical in a waste container does not end the laboratory's responsibility.
Part 3: Standard Operating Procedure for Disposal
This protocol outlines the standard and universally accepted method for disposing of this compound waste. This procedure ensures compliance with EPA and OSHA regulations and minimizes risk.
Step 1: Waste Classification and Segregation
-
Classification: This compound must be classified as Hazardous Waste . Specifically, it is a halogenated organic solid/liquid . Due to its chemical properties, it may also be considered reactive.
-
Segregation: At the point of generation, immediately segregate waste containing this compound.
-
DO NOT mix with non-halogenated organic waste.[3] Co-mingling can complicate the final disposal method (e.g., incineration) and significantly increase costs.
-
DO NOT mix with aqueous waste, acids, or bases.
-
NEVER dispose of this chemical down the drain.[9] This is illegal and environmentally hazardous.
-
Step 2: Proper Containment
-
Primary Container: Use a dedicated, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene) with a secure, screw-top cap.
-
Container Integrity: Ensure the container is in good condition, free of cracks or deterioration. Do not fill containers beyond 90% capacity to allow for expansion.
-
Empty Original Containers: An empty container that held this compound must still be treated as hazardous waste. It can be triple-rinsed with a suitable solvent (e.g., methanol or acetone); the rinsate must be collected and disposed of as hazardous waste.[10]
Step 3: Labeling
-
Proper labeling is a critical safety and regulatory requirement. The waste container must be labeled clearly as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
An accurate list of all container contents if it is a mixture.
-
The appropriate hazard pictograms (e.g., Skull and Crossbones, Corrosion, Health Hazard).
-
The date accumulation started.
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
-
The properly labeled and closed waste container must be stored in a designated Satellite Accumulation Area (SAA).[9]
-
The SAA must be located at or near the point of waste generation and under the control of the laboratory personnel.[9]
-
Keep the container closed at all times except when adding waste.[10]
-
Store in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.
Step 5: Arranging for Final Disposal
-
Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EH&S or OCRS) department to arrange for a hazardous waste pickup.[9][10]
-
Do not transport hazardous waste yourself. Trained EH&S personnel will collect the waste and manage its transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[11]
Part 4: Decontamination and Spill Management
-
Glassware and Equipment Decontamination: All lab equipment that has come into contact with the compound must be decontaminated. Rinse the equipment three times with a solvent in which the compound is soluble (e.g., methanol).[12] Collect all rinsate in the designated halogenated hazardous waste container.
-
Spill Response:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are not trained to handle it, contact your EH&S emergency line immediately.
-
For minor spills inside a fume hood, use a chemical spill kit containing an absorbent material suitable for organic compounds.
-
Wearing full PPE, cover the spill with the absorbent.
-
Collect the contaminated absorbent using non-sparking tools and place it in the designated hazardous waste container.
-
Wipe the spill area with a cloth dampened with a suitable solvent, and place the cloth in the waste container.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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Definitive Guide to Personal Protective Equipment for Handling Methyl 4-(bromomethyl)-3-fluorobenzoate
As a Senior Application Scientist, my primary goal is to ensure that your work is not only successful but also conducted with the highest degree of safety. Methyl 4-(bromomethyl)-3-fluorobenzoate is a valuable reagent in synthetic chemistry, but its reactivity demands a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist to provide a comprehensive operational plan, explaining the causality behind each recommendation to build a self-validating system of safety in your laboratory.
Hazard Analysis: Understanding the Adversary
Before we can select the appropriate armor, we must first understand the nature of the threat. This compound is not a benign substance; its hazard profile, as defined by the Globally Harmonized System (GHS), is severe.
According to data aggregated by the European Chemicals Agency (ECHA) and PubChem, this compound is classified as:
-
Skin Corrosion 1B: H314 - Causes severe skin burns and eye damage.[1][2]
-
Respiratory Sensitization 1: H334 - May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2]
The signal word for this chemical is "Danger" .[1][2][3] It is also a lachrymator, a substance that irritates the eyes and causes tears.[4][5] The combination of corrosivity, toxicity, and respiratory sensitization requires a multi-faceted approach to personal protection. The severe burn hazard (H314) is the primary driver for our skin and eye protection strategy, while the respiratory sensitization (H334) dictates our engineering controls and respiratory protection.
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the last line of defense. The most effective safety measures involve engineering controls that isolate you from the hazard.
-
Chemical Fume Hood: All handling of this compound, from weighing the solid to its use in a reaction, must be conducted within a certified chemical fume hood.[6][7][8] This is non-negotiable. The hood's constant airflow protects you from inhaling the dust or any potential vapors, directly mitigating the H334 respiratory sensitization hazard.
-
Restricted Access: Designate a specific area within the lab for working with this compound. This administrative control minimizes the risk of accidental exposure to colleagues.
Mandated Personal Protective Equipment (PPE)
When engineering controls are properly used, PPE provides the critical barrier against direct contact from spills, splashes, or unforeseen events.
| Protection Type | Required Equipment | Rationale and Specifications |
| Eye & Face | Chemical Splash Goggles & Full-Face Shield | Why: H314 dictates a severe eye damage risk. Standard safety glasses are inadequate. Goggles provide a 360-degree seal against splashes and dust.[9][10] A face shield worn over the goggles is mandatory to protect the entire face from splashes, a critical precaution when handling highly corrosive materials.[9][10][11] |
| Hand | Chemical-Resistant Gloves (Nitrile or Neoprene) | Why: Prevents severe skin burns (H314) upon contact. Double-gloving is recommended. Ensure gloves have an adequate breakthrough time for halogenated organic compounds; consult the manufacturer's compatibility chart. Inspect gloves for any signs of degradation or punctures before each use.[9][12] |
| Body | 100% Cotton Lab Coat & Chemical-Resistant Apron | Why: A flame-resistant lab coat provides a primary barrier. Given the severity of the corrosion hazard, a chemical-resistant apron (e.g., made of rubber or neoprene) worn over the lab coat is required to prevent soak-through from a significant spill.[6][9][11] |
| Footwear | Closed-Toe, Liquid-Resistant Shoes | Why: Protects feet from spills. Shoes should be made of a material like leather or a synthetic equivalent that will not absorb chemicals quickly.[6][12] |
| Respiratory | NIOSH-Approved Respirator (Contingency) | Why: A fume hood is the primary control. A respirator is for emergency use only (e.g., spill outside the hood, ventilation failure). The type (e.g., N95 for dust, or an APR with organic vapor/acid gas cartridges) depends on the emergency scenario.[6][9][12] All respirator use requires a formal respiratory protection program, including fit-testing and training, as mandated by OSHA. |
Procedural Guidance: Safe Handling Protocols
Adherence to a strict, step-by-step procedure is essential for minimizing risk. The following workflows are designed to be clear, logical, and protective.
PPE Donning (Putting On) Sequence
The order in which you put on PPE is designed to move from the least "clean" to the most "clean" areas, preventing contamination of the equipment you will use to protect yourself.
Caption: Correct sequence for donning PPE before handling the chemical.
PPE Doffing (Removal) Sequence
Doffing is the most critical phase for preventing self-contamination. The principle is "dirty-to-dirty," touching the outside of contaminated items only with other contaminated items (your outer gloves).
-
Remove Outer Gloves: Peel off the first pair of gloves without touching your bare skin. Grasp the outside of one glove at the cuff and peel it off, turning it inside out. Hold the removed glove in your gloved hand, then slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off over the first glove.
-
Remove Face Shield & Apron: Handle by the "clean" headband or ties.
-
Remove Lab Coat: Unbutton and roll it outwards, ensuring the contaminated exterior is folded inward.
-
Remove Goggles: Handle by the "clean" straps.
-
Remove Inner Gloves: Perform the same procedure as in step 1.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.[7][13][14]
Emergency Response Plan
In the event of an exposure, immediate and correct action is vital.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6][12][13] Seek immediate medical attention.[4][6][14]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes in a safety shower while removing all contaminated clothing.[4][6][14] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation.[6] Seek immediate medical attention.[12][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[14][15] Seek immediate medical attention.
Caption: Decision-making workflow for responding to a chemical spill.
Disposal of Contaminated Materials
All materials that come into contact with this compound must be treated as hazardous waste.
-
Contaminated PPE: Used gloves, aprons, and any other disposable items must be placed in a designated, sealed, and clearly labeled hazardous waste container. Do not discard them in the regular trash.
-
Chemical Waste: Unused chemical and reaction residues must be disposed of according to your institution's hazardous waste management guidelines.[7][16][17] Never pour this chemical down the drain.[14][15]
By integrating this comprehensive safety framework into your daily operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- PubChem.this compound.
- University of Nebraska-Lincoln.Standard Operating Procedure: Bromine. Environmental Health and Safety. [Link]
- Providence College.Bromine in orgo lab SOP. Environmental Health and Safety. [Link]
- YouTube.
- Rutgers University.Standard Operating Procedure for Laboratories: BROMINE. Environmental Health and Safety. [Link]
- Indian Chemical Council (ICC).Bromine Safety Handbook.[Link]
- OSHA Training School.
- Storemasta.Examples of PPE for Various Dangerous Goods Classes.[Link]
- University of California, Riverside.Corrosives (Liquids and Solids). Environmental Health & Safety. [Link]
- Chemos GmbH & Co.KG.
- Chemsafe.10 Tips Working Safely with corrosives.[Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




